Technical Documentation Center

Caffeidine Acid Sodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Caffeidine Acid Sodium Salt

Core Science & Biosynthesis

Foundational

Executive Summary: Strategic Overview of Sodium Caffeate Synthesis

An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Caffeate A Note on Nomenclature: This guide details the synthesis of Sodium Caffeate , the sodium salt of Caffeic Acid. The term "Caffeidine Aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Caffeate

A Note on Nomenclature: This guide details the synthesis of Sodium Caffeate , the sodium salt of Caffeic Acid. The term "Caffeidine Acid Sodium Salt" as specified in the query is not a standard chemical nomenclature. It is presumed to be a typographical error for Caffeic Acid Sodium Salt, a compound of significant interest for its antioxidant, anti-inflammatory, and potential anticancer properties.[1]

Caffeic acid, a naturally occurring hydroxycinnamic acid, is a cornerstone molecule in phytochemical and pharmacological research.[2] Its conversion to the sodium salt, Sodium Caffeate (Sodium (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate), is a critical step for enhancing its aqueous solubility and bioavailability, thereby expanding its utility in various research and development applications.[3] This guide provides a comprehensive technical overview of the primary synthesis pathway for Sodium Caffeate, focusing on the direct aqueous neutralization method. We will delve into the mechanistic rationale behind the protocol, provide a robust, replicable experimental workflow, and detail the necessary analytical techniques for comprehensive characterization and quality assurance. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven methodology for the synthesis of high-purity Sodium Caffeate.

Foundational Principles: The Chemistry of Synthesis

The synthesis of Sodium Caffeate is fundamentally an acid-base neutralization reaction. Caffeic acid possesses a carboxylic acid functional group (-COOH) which can donate a proton (H⁺). When reacted with a strong sodium base, such as sodium hydroxide (NaOH), the proton is transferred to the hydroxide ion (OH⁻), forming water and the sodium salt of the caffeate anion.

The Reaction:

C₉H₈O₄ (Caffeic Acid) + NaOH (Sodium Hydroxide) → C₉H₇NaO₄ (Sodium Caffeate) + H₂O (Water)

The primary challenge in this synthesis is the limited solubility of the starting material, caffeic acid, in water.[3] To overcome this, the reaction is often performed in a mixed solvent system, typically a water-ethanol mixture, or at a slightly elevated temperature to ensure complete dissolution and reaction.[1]

Chemical Reaction Pathway

Figure 1: Acid-Base Neutralization of Caffeic Acid Caffeic_Acid Caffeic Acid (C₉H₈O₄) Sodium_Caffeate Sodium Caffeate (C₉H₇NaO₄) Caffeic_Acid->Sodium_Caffeate + NaOH Water Water (H₂O) Caffeic_Acid->Water + NaOH NaOH Sodium Hydroxide (NaOH)

Caption: Figure 1: Acid-Base Neutralization of Caffeic Acid.

Experimental Protocol: Laboratory-Scale Synthesis of Sodium Caffeate

This section details a robust, laboratory-proven protocol for the synthesis of Sodium Caffeate via direct neutralization. This method is valued for its simplicity, cost-effectiveness, and high yield.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Caffeic Acid (C₉H₈O₄)≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Ethanol (C₂H₅OH)200 Proof, AnhydrousVWR
Deionized WaterType IMillipore System
Diethyl EtherAnhydrousSigma-Aldrich
Step-by-Step Synthesis Workflow
  • Preparation of Reactant Solutions:

    • Accurately weigh 1.80 g (10.0 mmol) of Caffeic Acid.

    • In a 100 mL round-bottom flask, dissolve the Caffeic Acid in a mixture of 30 mL of ethanol and 10 mL of deionized water. Gentle heating (40-50°C) and magnetic stirring may be required to achieve complete dissolution.[1][3] The use of ethanol is crucial to overcome the poor aqueous solubility of caffeic acid.

    • Prepare a 1.0 M solution of sodium hydroxide by dissolving 0.40 g (10.0 mmol) of NaOH pellets in 10 mL of deionized water. Caution: This process is exothermic; perform in an ice bath.

  • Neutralization Reaction:

    • While stirring the Caffeic Acid solution, add the 1.0 M NaOH solution dropwise over a period of 15-20 minutes using a dropping funnel. A stoichiometric or 1:1 molar ratio is critical to ensure complete conversion without introducing excess base, which could complicate purification.[3]

    • Monitor the pH of the reaction mixture. The endpoint should be near neutral (pH ≈ 7.0).[3] The solution will typically change color upon formation of the sodium salt.

  • Isolation of Crude Product:

    • Once the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

    • The product, Sodium Caffeate, is more soluble in the water-ethanol mixture than the starting material. To precipitate the salt, the solvent polarity must be reduced.

    • Slowly add 50 mL of anhydrous diethyl ether to the stirred solution. This will act as an anti-solvent, causing the more polar Sodium Caffeate to precipitate out of the solution.[1]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification by Recrystallization:

    • Collect the crude precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Transfer the crude solid to a clean beaker. Add a minimal amount of hot deionized water (approximately 80-90°C) until the solid just dissolves. Hot water is an excellent solvent for recrystallization in this case, as Sodium Caffeate's solubility is significantly higher at elevated temperatures.[1]

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the beaker in an ice bath for an additional 30-60 minutes.

    • Collect the purified, needle-like crystals by vacuum filtration.[1]

  • Drying and Storage:

    • Dry the purified crystals in a vacuum oven at 40-50°C overnight to remove any residual water.

    • Store the final product in a desiccator to protect it from moisture.

Synthesis Workflow Diagram

Figure 2: Experimental Workflow for Sodium Caffeate Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolate 3. Isolation cluster_purify 4. Purification & Drying Dissolve_CA Dissolve Caffeic Acid in Ethanol/Water Neutralize Dropwise Addition of NaOH to Caffeic Acid Solution (Monitor pH) Dissolve_CA->Neutralize Prep_NaOH Prepare 1.0 M NaOH Solution Prep_NaOH->Neutralize Precipitate Precipitate with Diethyl Ether Neutralize->Precipitate Filter_Crude Vacuum Filter Crude Product Precipitate->Filter_Crude Recrystallize Recrystallize from Hot Water Filter_Crude->Recrystallize Filter_Pure Vacuum Filter Purified Crystals Recrystallize->Filter_Pure Dry Dry under Vacuum Filter_Pure->Dry Final_Product High-Purity Sodium Caffeate Dry->Final_Product

Caption: Figure 2: Experimental Workflow for Sodium Caffeate Synthesis.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Sodium Caffeate.

UV-Visible (UV-Vis) Spectroscopy
  • Principle: This technique measures the absorption of UV-visible light by the conjugated π-system of the molecule. The formation of the caffeate anion results in a predictable shift in the absorption maxima.

  • Protocol: Prepare a dilute solution of the synthesized product in deionized water. Scan the absorbance from 200-400 nm.

  • Expected Results: Caffeic acid in an acidic aqueous solution typically shows absorption maxima around 294 nm and 318 nm. Upon neutralization with NaOH, the formation of Sodium Caffeate leads to a bathochromic (red) shift, with a new characteristic absorption band appearing at a higher wavelength, typically around 323-343 nm . This shift confirms the deprotonation of the carboxylic acid and formation of the salt.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Protocol: Acquire the spectrum of the dry, solid product using a KBr pellet or an ATR accessory.

  • Expected Results: The key spectral changes confirming the conversion of Caffeic Acid to Sodium Caffeate are:

    • Disappearance of the broad O-H stretch from the carboxylic acid, typically seen between 2500-3300 cm⁻¹.

    • Disappearance of the C=O stretch of the carboxylic acid, usually around 1680-1710 cm⁻¹.

    • Appearance of strong asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ (asymmetric) and 1360-1450 cm⁻¹ (symmetric).

    • The broad O-H stretches from the catechol moiety (aromatic -OH groups) will remain, typically in the 3200-3500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Expected ¹H NMR Results (in D₂O):

    • The aromatic protons on the catechol ring will appear as multiplets between δ 6.5-7.5 ppm.

    • The vinyl protons (-CH=CH-) will appear as two doublets, typically between δ 6.0-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration.

    • The absence of the acidic proton from the -COOH group (which would typically be a very broad singlet >10 ppm in a non-aqueous solvent) is a key indicator of salt formation.

  • Expected ¹³C NMR Results:

    • The most significant change will be the shift of the carbonyl carbon. In Caffeic Acid, the -C OOH carbon appears around δ 170-175 ppm. In Sodium Caffeate, this C OO⁻ carbon will shift to a slightly different field, often downfield, to approximately δ 175-180 ppm.

Synthesis Method Comparison

MethodConditionsAdvantagesDisadvantagesTypical Yield/Purity
Direct Neutralization Aqueous or water/alcohol solvent, 40-60°CSimple, cost-effective, straightforward isolationLimited solubility of caffeic acid, potential for thermal degradation>85% Yield
Microwave-Assisted Water-ethanol mixture, 100°C, 5-10 minutesExtremely fast, high efficiency, high purityRequires specialized microwave reactor equipment~92% Yield, 99% Purity
Saponification Refluxing a caffeate ester with aqueous NaOH for 4-6 hoursCan start from various esters, reliable for high purityMulti-step process, longer reaction times70-85% Yield

Conclusion and Future Perspectives

The direct neutralization pathway presented here offers a reliable, efficient, and scalable method for producing high-purity Sodium Caffeate. The simplicity of the procedure, coupled with the high yields achievable, makes it an ideal choice for most laboratory and research applications. For applications demanding higher throughput and purity, the exploration of microwave-assisted synthesis is highly recommended. The robust analytical methods outlined provide a comprehensive framework for quality control, ensuring the integrity of the final product for downstream applications in drug development and scientific research.

References

  • Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC. [Link]

  • Caffeic Acid-layered Double Hydroxide Hybrid: A New Raw Material for Cosmetic Applications - MDPI. [Link]

Sources

Exploratory

Caffeidine Acid Sodium Salt mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Caffeidine Acid Sodium Salt Foreword for the Modern Researcher In the landscape of oncological and pharmacological research, the exploration of naturally...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Caffeidine Acid Sodium Salt

Foreword for the Modern Researcher

In the landscape of oncological and pharmacological research, the exploration of naturally derived or synthetically modified compounds offers a promising frontier for novel therapeutic development. Caffeidine Acid Sodium Salt, also referred to in scientific literature as Sodium Caffeate (SC), has emerged as a molecule of significant interest. As a sodium salt of caffeic acid, a well-known hydroxycinnamic acid, its altered solubility and potential for enhanced bioavailability make it a compelling candidate for investigation.[1] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the core in vitro mechanisms of action of Sodium Caffeate, grounded in published experimental evidence. We will delve into the causality behind its biological effects and provide the technical framework necessary to validate these findings in your own laboratory settings.

The Multifaceted Anticancer Mechanism of Sodium Caffeate

In vitro studies have revealed that Sodium Caffeate (SC) orchestrates a multi-pronged attack against cancer cells, primarily through the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial cellular transport mechanisms.

Induction of the Intrinsic Apoptotic Pathway

A primary mechanism of SC's anticancer activity is its ability to induce programmed cell death, or apoptosis, in a time- and dose-dependent manner.[2] The evidence points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

This process is initiated by SC-induced cellular stress, leading to a cascade of events within the cancer cell. A critical step is the disruption of the mitochondrial membrane potential (ΔΨm).[2] This depolarization of the mitochondrial membrane is a point of no return in the apoptotic process. The loss of ΔΨm is linked to the modulation of the Bcl-2 family of proteins. Experimental data from Western blotting analyses consistently show that treatment with SC leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] The increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, SC treatment has been shown to up-regulate the expression of activated caspase-3, a key executioner caspase that cleaves a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][3]

Another key event in this pathway is the SC-mediated increase in intracellular calcium (Ca2+) levels.[2][3] Elevated cytoplasmic Ca2+ is taken up by the mitochondria, contributing to the loss of mitochondrial membrane potential and further promoting the apoptotic cascade.

SC_Apoptosis_Pathway SC Sodium Caffeate (SC) Ca_Increase ↑ Intracellular Ca2+ SC->Ca_Increase Bcl2_Family Modulation of Bcl-2 Family SC->Bcl2_Family Mito Mitochondrion Ca_Increase->Mito MMP_Loss ↓ Mitochondrial Membrane Potential Mito->MMP_Loss Caspase3 ↑ Activated Caspase-3 MMP_Loss->Caspase3 Bax ↑ Bax Bcl2_Family->Bax Bcl2 ↓ Bcl-2 Bcl2_Family->Bcl2 Bax->Mito Bcl2->Mito Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Sodium Caffeate.

Cell Cycle Arrest at the S-Phase

Beyond inducing apoptosis, Sodium Caffeate exerts a cytostatic effect by interfering with the normal progression of the cell cycle. Flow cytometry analysis of cancer cells, such as the human hepatocellular carcinoma cell line BEL-7402, treated with SC reveals a significant accumulation of cells in the S-phase of the cell cycle.[2] This S-phase arrest indicates that SC interferes with DNA replication, preventing cells from proceeding to the G2 and M phases and ultimately inhibiting cell division. This mechanism contributes significantly to the overall inhibition of tumor cell proliferation observed in vitro.[2]

Inhibition of Nucleoside Transport

A particularly noteworthy mechanism of action for Sodium Caffeate is its ability to inhibit nucleoside transport.[1][2] Cancer cells often rely on salvage pathways to acquire nucleosides from the extracellular environment for DNA and RNA synthesis. By blocking the transporters responsible for this uptake, SC effectively disrupts these crucial cellular rescue mechanisms.[1] This action not only hampers proliferation but can also enhance the efficacy of conventional chemotherapeutic agents that target DNA synthesis.[1] Studies have demonstrated that SC can inhibit the nucleoside transport in BEL-7402 cells with a half-maximal inhibitory concentration (IC50) of 1.02 µg/mL.[2]

Anti-Metastatic and Anti-Angiogenic Properties

The metastatic spread of cancer is a complex process involving cell migration, invasion, and the formation of new blood vessels (angiogenesis). In vitro models have been instrumental in demonstrating that Sodium Caffeate can effectively target these critical processes.

Inhibition of Angiogenesis

Angiogenesis is essential for tumor growth and metastasis. SC has been shown to possess potent anti-angiogenic effects.[4] In vitro studies using human umbilical vein endothelial cells (ECV304) have shown that SC inhibits their proliferation by inducing apoptosis.[1][4] By targeting the endothelial cells that form the building blocks of new blood vessels, SC can disrupt the tumor's supply of oxygen and nutrients.

Attenuation of Cancer Cell Invasion and Migration

The ability of cancer cells to invade surrounding tissues is a hallmark of metastasis. This process relies on the degradation of the extracellular matrix (ECM), which is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). Zymography assays have revealed that SC can inhibit the secretion of MMP-2 and MMP-9 in highly metastatic lung cancer cells (PG cells).[1][4] Furthermore, SC has been shown to reduce the adhesion and invasion capabilities of these cells, suggesting a comprehensive blockade of the metastatic cascade at the cellular level.[4]

SC_Anti_Metastasis cluster_angiogenesis Anti-Angiogenesis cluster_invasion Anti-Invasion ECV304 Endothelial Cells (e.g., ECV304) EC_Apoptosis Induction of Apoptosis ECV304->EC_Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis EC_Apoptosis->Angiogenesis_Inhibition PG_Cells Metastatic Cancer Cells (e.g., PG) MMPs ↓ Secretion of MMP-2 & MMP-9 PG_Cells->MMPs Adhesion ↓ Cell Adhesion & Invasion PG_Cells->Adhesion Invasion_Inhibition Inhibition of Metastasis MMPs->Invasion_Inhibition Adhesion->Invasion_Inhibition SC Sodium Caffeate (SC) SC->ECV304 SC->PG_Cells

Caption: Anti-angiogenic and anti-metastatic actions of Sodium Caffeate.

Anti-inflammatory and Antioxidant Activities

While much of the research has focused on its anticancer properties, Sodium Caffeate is also recognized for its potent antioxidant and anti-inflammatory effects.[1][5] These properties are intrinsically linked to the caffeic acid moiety.

The anti-inflammatory actions of caffeic acid derivatives are mediated, at least in part, by their ability to scavenge nitric oxide (NO) and to modulate the expression of inducible nitric oxide synthase (iNOS).[6][7] For instance, ethyl caffeate, a related compound, has been shown to suppress the lipopolysaccharide (LPS)-induced production of NO, iNOS, and cyclooxygenase-2 (COX-2) in macrophages.[8] This is achieved by inhibiting the activation of the nuclear factor-κB (NF-κB) transcription factor, a central regulator of inflammatory responses.[8] It is plausible that Sodium Caffeate shares similar mechanisms, contributing to a microenvironment less conducive to inflammation-driven pathologies.

The antioxidant activity is attributed to the catechol (ortho-dihydroxybenzene) structure, which is an excellent hydrogen atom donor, allowing it to effectively scavenge free radicals.[9][10][11]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies, providing a benchmark for researchers designing their own experiments.

ParameterCell LineAssayValueReference
IC50 (Proliferation) BEL-7402 (Hepatoma)MTT Assay100 - 200 µg/mL[2]
IC50 (Nucleoside Transport) BEL-7402 (Hepatoma)Nucleoside Transport Assay1.02 µg/mL[2]
IC50 (NO Production) RAW 264.7 (Macrophage)Griess Assay (Ethyl Caffeate)5.5 µg/mL[8]

Core Experimental Protocols

To ensure reproducibility and validation of the described mechanisms, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Proliferation Assessment (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., BEL-7402) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare a series of dilutions of Sodium Caffeate in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SC (and a vehicle control).

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Principle: Flow cytometry allows for the high-throughput analysis of individual cells. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells). For cell cycle analysis, cells are stained with a DNA-binding dye (like PI) after membrane permeabilization, and the DNA content is measured.

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of Sodium Caffeate for a specified time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • For Apoptosis Analysis:

      • Resuspend cells in 1X Annexin V Binding Buffer.

      • Add Annexin V-FITC and PI according to the manufacturer's instructions.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze immediately by flow cytometry.

    • For Cell Cycle Analysis:

      • Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

      • Wash cells with PBS to remove ethanol.

      • Treat with RNase A to degrade RNA.

      • Stain with PI solution.

      • Analyze by flow cytometry, measuring the fluorescence intensity of the PI signal.

    • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate cell populations and quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle (G1, S, G2/M).

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Conclusion and Future Directions

The in vitro evidence compellingly positions Caffeidine Acid Sodium Salt as a potent multi-targeted agent, particularly in the context of oncology. Its ability to simultaneously induce apoptosis, halt the cell cycle, and inhibit key survival pathways like nucleoside transport underscores its therapeutic potential.[1][2] Furthermore, its capacity to disrupt angiogenesis and metastasis highlights a broader utility in controlling tumor progression.[4] While these in vitro findings are robust, future research should focus on elucidating the specific protein targets of SC, exploring its synergistic potential with existing chemotherapeutics[3], and advancing these promising results into well-designed preclinical in vivo models. The comprehensive mechanistic understanding provided in this guide serves as a foundational platform for such future investigations.

References

  • Title: Anticancer activity of sodium caffeate and its mechanism - PubMed Source: PubMed URL: [Link]

  • Title: Inhibition of Tumor Metastasis by Sodium Caffeate and Its Effect on Angiogenesis Source: Oncology URL: [Link]

  • Title: [Synergistic antitumor effect of sodium caffeate and mitomycin] - PubMed Source: PubMed URL: [Link]

  • Title: Caffeic Acid Enhances Anticancer Drug-induced Apoptosis in Acid-adapted HCT116 Colon Cancer Cells Source: ResearchGate URL: [Link]

  • Title: Antioxidant and Apoptotic Effects of Caffeic Acid Phenethyl Ester Induced Marked Inhibition on Human Breast Cancer Cell Line Source: Science Alert URL: [Link]

  • Title: Potential Anti-Influenza Virus Agents Based on Coffee Ingredients and Natural Flavonols Source: OMICS Online URL: [Link]

  • Title: Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties Source: ResearchGate URL: [Link]

  • Title: Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties Source: PMC URL: [Link]

  • Title: Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro−/anti-inflammatory cytokine secretions and principal component analysis – A comprehensive evaluation Source: ResearchGate URL: [Link]

  • Title: Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future Source: PMC URL: [Link]

  • Title: Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues Source: PMC URL: [Link]

  • Title: Potential Anti-Influenza Virus Agents Based on Coffee Ingredients and Natural Flavonols Source: Journal of Antivirals & Antiretrovirals URL: [Link]

  • Title: Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed Source: PubMed URL: [Link]

  • Title: Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin Source: PMC URL: [Link]

  • Title: Inhibitory mechanism against oxidative stress of caffeic acid Source: PMC URL: [Link]

Sources

Foundational

Biological activity of Caffeidine Acid Sodium Salt

An In-Depth Technical Guide to the Biological Activity of Caffeic Acid Sodium Salt Introduction Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based sources such as fruits, v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Caffeic Acid Sodium Salt

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based sources such as fruits, vegetables, coffee, and tea.[1][2] Its sodium salt, Sodium Caffeate (SC), is a water-soluble derivative that retains and, in some cases, enhances the significant biological activities of the parent acid.[3][4] In biological systems, it readily dissociates, making the caffeate anion available to participate in various biochemical reactions. This guide provides a comprehensive technical overview of the primary biological activities of Caffeic Acid Sodium Salt, detailing the underlying molecular mechanisms, quantitative data, and field-proven experimental protocols for its evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential.

Antioxidant Activity

The cornerstone of caffeic acid's and its salt's biological effects is their potent antioxidant capacity.[1][5] This activity is structurally conferred by the two hydroxyl groups on its aromatic ring and the double bond in its side chain, which together allow for efficient donation of hydrogen atoms to neutralize free radicals and stabilize the resulting phenoxyl radical.[1] This free-radical scavenging ability is fundamental to its protective effects against oxidative stress-induced cellular damage.

Mechanism of Action

Caffeic acid and its derivatives act as antioxidants primarily by scavenging a wide array of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[6][7] The process involves a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thus quenching its reactivity. The resulting caffeate radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidative chain reactions.

Quantitative Data: Radical Scavenging Activity

The antioxidant efficacy of caffeic acid and its derivatives is commonly quantified using in vitro assays that measure their ability to scavenge stable synthetic radicals. The half-maximal inhibitory concentration (IC50) or equivalent capacity is determined, with lower values indicating higher antioxidant potency.

CompoundAssayIC50 / ActivitySource
Caffeic AcidDPPHIC50 ≈ 4 µg/mL[8]
Caffeic AcidABTS ScavengingEffective Scavenger[6]
Caffeic AcidSuperoxide Anion ScavengingEffective Scavenger[6]
Caffeic Acid AnilidesLipid PeroxidationIC50 ≈ 0.3 µM[8]
Methyl CaffeateDPPHHigh Reduction Rate[8]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reproducible method to evaluate the radical scavenging activity of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[7][9] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change to pale yellow.[4] The decrease in absorbance is proportional to the concentration of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.

  • Sample Preparation: Prepare a series of dilutions of Caffeic Acid Sodium Salt in methanol. A methanol-only sample will serve as the blank.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution.[9]

  • Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: Plot the % Inhibition against the sample concentrations and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Caffeic acid and its sodium salt exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][5]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effect of caffeic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation, including cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[15] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[14][15] This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[15][16] Caffeic acid can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[14][17]

Visualization: NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates pIKK p-IKK (Active) IKK->pIKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) pIKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB pIkBa p-IκBα IkBa_NFkB->pIkBa Degradation Proteasomal Degradation pIkBa->Degradation Ubiquitination Transcription Gene Transcription (iNOS, COX-2, TNF-α) NFkB_nuc->Transcription Initiates Nucleus Nucleus SC Sodium Caffeate SC->pIKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Sodium Caffeate.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15]

Principle: Inducible nitric oxide synthase (iNOS) in macrophages like the RAW 264.7 cell line produces large amounts of NO when stimulated with LPS.[18] NO is unstable, but it rapidly oxidizes to stable products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[19] The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[18][20] The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured spectrophotometrically.[20]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate overnight to allow for adherence.[19]

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of Sodium Caffeate. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[18][20] Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.

  • Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer it to a 96-well plate.[13][18]

  • Griess Reaction: Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[18]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Anticancer Activity

Sodium Caffeate has demonstrated significant potential as an anticancer agent, acting through multiple mechanisms to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis.[3][4][21]

Mechanisms of Action

A. Induction of Apoptosis via the Intrinsic Pathway: Sodium Caffeate can trigger apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[4][21] It often acts via the intrinsic (mitochondrial) pathway.[22] This involves modulating the balance of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[17] Sodium Caffeate can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[22] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[23][24] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell.[23][24]

B. Inhibition of Pro-Survival Signaling (PI3K/Akt Pathway): The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[25][26] Caffeic acid and its derivatives have been shown to suppress this pathway by inhibiting the phosphorylation (activation) of key proteins like PI3K and Akt.[27][28][29] By blocking this pathway, Sodium Caffeate can halt uncontrolled cell proliferation and sensitize cancer cells to apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effect of Sodium Caffeate on cancer cells is often expressed as the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

CompoundCell LineActivitySource
Sodium CaffeateBEL-7402 (Hepatoma)IC50: 100-200 µg/mL
Caffeic Acid SaltsVariousIncreased cytotoxic effect vs. Caffeic Acid[3]
Caffeic Acid n-butyl esterA431 (Skin Carcinoma)IC50 ≈ 20 µM[28]
Visualizations: Anticancer Signaling Pathways

Apoptosis_Pathway SC Sodium Caffeate Bcl2 Bcl-2 (Anti-apoptotic) SC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SC->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 Cleaves aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by Sodium Caffeate.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates pPI3K p-PI3K (Active) PI3K->pPI3K PIP2 PIP2 pPI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes SC Sodium Caffeate SC->pPI3K Inhibits SC->pAkt Inhibits

Caption: Inhibition of the PI3K/Akt pro-survival pathway by Sodium Caffeate.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[30] The insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.[30]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A431) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[30]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of Sodium Caffeate. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[30][31]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[31]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9][30]

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the results to determine the IC50 value.

Neuroprotective Activity

Oxidative stress and neuroinflammation are central to the pathogenesis of neurodegenerative diseases.[32][33] Caffeic acid and its derivatives exhibit neuroprotective effects, suggesting their potential in mitigating neuronal damage.[1][2][34]

Mechanism of Action

The neuroprotective effects of Sodium Caffeate are largely attributed to its potent antioxidant and anti-inflammatory properties within the central nervous system. By scavenging ROS, it can protect neurons from oxidative damage induced by toxins like hydrogen peroxide (H₂O₂).[35] This reduction in oxidative stress prevents the activation of downstream apoptotic pathways, such as the caspase-3 cascade, thereby preserving neuronal viability.[36] Furthermore, by inhibiting inflammatory pathways like NF-κB in microglia (the brain's immune cells), it can reduce the production of neurotoxic inflammatory mediators.

Experimental Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress

This in vitro assay evaluates the ability of a compound to protect neuronal cells from damage caused by a potent oxidizing agent.

Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neurotoxicity studies.[37] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, leading to a decrease in cell viability and apoptosis.[9][37] A neuroprotective compound will mitigate the H₂O₂-induced cell death, which can be quantified using the MTT assay.[9][31]

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 8 x 10⁴ cells/well) and allow them to adhere and differentiate if necessary.[31]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of Sodium Caffeate for 1-2 hours.[9]

  • Induction of Oxidative Stress: Introduce H₂O₂ to the wells (except for the control group) at a pre-determined toxic concentration (e.g., 100-400 µM) and incubate for 24 hours.[9][31] The optimal H₂O₂ concentration should be determined empirically to cause approximately 40-50% cell death.[38]

  • Viability Assessment: After the 24-hour incubation, assess cell viability using the MTT assay as described in Section 3.4 .

  • Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Sodium Caffeate. A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis. It can be used to quantify changes in the levels of pro-apoptotic proteins (e.g., cleaved caspase-3, Bax) and anti-apoptotic proteins (e.g., Bcl-2) following treatment.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture and treat cells (e.g., SH-SY5Y) as described in the neuroprotection assay. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[36]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.[39] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.

Conclusion

Caffeic Acid Sodium Salt is a multifaceted bioactive compound with significant therapeutic potential rooted in its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Its ability to modulate critical cellular signaling pathways, including NF-κB, PI3K/Akt, and the intrinsic apoptotic cascade, provides a strong mechanistic basis for its observed effects. The protocols detailed in this guide offer robust and validated methodologies for researchers to further investigate and harness the properties of this promising natural compound in various drug discovery and development applications.

References

  • Caffeic Acid Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways. PLOS One. Available from: [Link]

  • Anticancer activity of caffeic acid n-butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway. Oncology Letters. Available from: [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. Available from: [Link]

  • Anticancer activity of caffeic acid n‑butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway. ResearchGate. Available from: [Link]

  • Caffeic acid phenethyl ester suppresses melanoma tumor growth by inhibiting PI3K/AKT/XIAP pathway. Carcinogenesis. Available from: [Link]

  • Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks. Carcinogenesis. Available from: [Link]

  • Sodium caffeate induces endothelial cell apoptosis and inhibits VEGF expression in cancer cells. PubMed. Available from: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Available from: [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Ethnopharmacology. Available from: [Link]

  • Cytotoxic, genotoxic and antimicrobial activity of caffeic and rosmarinic acids and their lithium, sodium and potassium salts as potential anticancer compounds. ResearchGate. Available from: [Link]

  • Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Gut. Available from: [Link]

  • Neuroprotective effects of melittin on hydrogen peroxide-induced apoptotic cell death in neuroblastoma SH-SY5Y cells. BMC Complementary and Alternative Medicine. Available from: [Link]

  • Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice. Available from: [Link]

  • Mixtures of recombinant growth factors inhibit the production of pro-inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 cells by inactivating the ERK and NF-κB pathways. Spandidos Publications. Available from: [Link]

  • Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology. Available from: [Link]

  • Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Bio-Techne. Available from: [Link]

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Authorea. Available from: [Link]

  • Inhibition of tumor metastasis by sodium caffeate and its effect on angiogenesis. PubMed. Available from: [Link]

  • The intrinsic pathway of apoptotic cell death is controlled by the BCL-2 protein family. ResearchGate. Available from: [Link]

  • MTT assay for SH-SY5Y cells viability: (a) viability detection of... ResearchGate. Available from: [Link]

  • Caffeic acid: a brief overview of its presence, metabolism, and bioactivity. Bioactive Compounds in Health and Disease. Available from: [Link]

  • Caffeic Acid and Diseases—Mechanisms of Action. International Journal of Molecular Sciences. Available from: [Link]

  • ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. OncoTargets and Therapy. Available from: [Link]

  • Caffeate derivatives induce apoptosis in COLO 205 human colorectal carcinoma cells through Fas and mitochondria-mediated pathways. ResearchGate. Available from: [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available from: [Link]

  • What will be the best way to test NFkb activation via western blot?. ResearchGate. Available from: [Link]

  • Chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza. PubMed. Available from: [Link]

  • Potential Unlocking of Biological Activity of Caffeic Acid by Incorporation into Hydrophilic Gels. Pharmaceutics. Available from: [Link]

  • Caffeic Acid Enhances Anticancer Drug-induced Apoptosis in Acid-adapted HCT116 Colon Cancer Cells. ResearchGate. Available from: [Link]

  • Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer's Disease Involves Nrf2/HO-1 Pathway. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. MDPI. Available from: [Link]

  • Neuroprotective Effects and Mechanisms of Arecoline Against H 2 O 2 -Induced Damage in SH-SY5Y Cells. MDPI. Available from: [Link]

  • Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. The Indonesian Biomedical Journal. Available from: [Link]

  • Apoptosis, Cell Growth, and Glycogen Synthase Kinase 3β Phosphorylation in Caffeic Acid-Treated Human Malignant Melanoma Cells. MDPI. Available from: [Link]

  • Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties. Molecules. Available from: [Link]

  • Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. Semantic Scholar. Available from: [Link]

  • Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. MDPI. Available from: [Link]

  • Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells. PubMed. Available from: [Link]

  • Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells. Clinical & Experimental Immunology. Available from: [Link]

  • Evaluating the Neuroprotective Potential of Caffeinated Coffee in the Context of Aluminum-Induced Neurotoxicity: Insights from a PC12 Cell Culture Model. Nutrients. Available from: [Link]

  • Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. Pharmaceuticals. Available from: [Link]

  • Antioxidant and Neuroprotective Effects of Caffeine against Alzheimer's and Parkinson's Disease: Insight into the Role of Nrf-2 and A2AR Signaling. MDPI. Available from: [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available from: [Link]

Sources

Exploratory

Caffeidine Acid Sodium Salt: Nomenclature, Degradation Kinetics, and Analytical Methodologies

Executive Summary In pharmaceutical quality control and drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. Caffeine (1,3,7-trimethylxanthine) is a widely ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical quality control and drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. Caffeine (1,3,7-trimethylxanthine) is a widely utilized central nervous system stimulant. However, under alkaline conditions, its bicyclic xanthine core is susceptible to hydrolytic cleavage, yielding Caffeidine Acid and its corresponding salts[1]. This technical guide provides an in-depth analysis of Caffeidine Acid Sodium Salt, detailing its nomenclature, the chemical causality behind its formation, and self-validating experimental protocols for its isolation and quantification.

Nomenclature and Structural Identity

The nomenclature of caffeine degradation products often causes confusion due to the rapid equilibrium between the free acid, its salts, and subsequent decarboxylation products. Caffeidine acid is a ring-opened imidazole derivative[2]. In alkaline environments (e.g., sodium hydroxide solutions), it exists predominantly as Caffeidine Acid Sodium Salt [3].

While the sodium salt is often cataloged by specialized reference material providers under proprietary codes (e.g., TRC-C080215)[3], its foundational identity is tied to the parent free acid. The quantitative and structural parameters are summarized below.

Table 1: Chemical and Structural Properties
ParameterSpecification
Compound Name Caffeidine Acid Sodium Salt
Parent Free Acid CAS 54536-15-1[1]
Molecular Formula C8H11N4NaO3[3]
Molecular Weight 234.19 g/mol [3]
IUPAC Nomenclature Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate[2]
Primary Degradant Caffeidine (CAS: 20041-90-1)[4]

Chemical Causality: The Degradation Pathway

To develop robust analytical methods, one must understand the mechanistic causality of API degradation. Caffeine's pharmacological efficacy relies on its planar, bicyclic xanthine structure, which allows it to antagonize adenosine receptors and inhibit phosphodiesterase (PDE)[].

However, the pyrimidine ring of caffeine is electrophilic. Under high pH conditions, hydroxide ions act as strong nucleophiles, attacking the C2 or C6 carbonyl carbons[1]. This nucleophilic attack forces the cleavage of the pyrimidine ring, yielding the substituted imidazole structure of caffeidine acid[]. If the environment remains heated or becomes acidic, caffeidine acid undergoes rapid decarboxylation (loss of CO2) to form Caffeidine (CAS 20041-90-1)[].

G Caffeine Caffeine (Bicyclic Xanthine) OH_Attack Alkaline Hydrolysis (Nucleophilic Attack) Caffeine->OH_Attack CaffeidineAcid Caffeidine Acid Sodium Salt (Ring-Opened Carboxylate) OH_Attack->CaffeidineAcid Decarboxylation Decarboxylation (-CO2) CaffeidineAcid->Decarboxylation Caffeidine Caffeidine (Degradation Impurity) Decarboxylation->Caffeidine

Figure 1: Alkaline degradation pathway of caffeine yielding caffeidine acid sodium salt.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system where each phase confirms the success of the previous one.

Protocol: Controlled Synthesis of Caffeidine Acid Sodium Salt

Objective: To generate caffeidine acid sodium salt as an analytical reference standard while preventing over-degradation into caffeidine.

  • Reagent Preparation: Dissolve 1.0 g of high-purity Caffeine in 50 mL of HPLC-grade water.

  • Nucleophilic Initiation: Add exactly 1.05 molar equivalents of 1M NaOH dropwise under continuous magnetic stirring at 25°C.

    • Causality: The strict stoichiometric control and ambient temperature drive the pyrimidine ring-opening while thermodynamically restricting the subsequent decarboxylation step.

  • Reaction Monitoring (Self-Validating Step): At 30-minute intervals, extract 10 µL aliquots, neutralize with 0.1M HCl to pH 7, and analyze via HPLC with a Diode Array Detector (DAD).

    • Validation: The reaction is deemed complete when the characteristic caffeine UV absorbance peak (λmax ~272 nm) diminishes. The loss of the conjugated bicyclic system results in a distinct hypsochromic shift, validating the structural transformation.

  • Isolation: Lyophilize the alkaline solution directly to yield Caffeidine Acid Sodium Salt as a solid residue.

    • Causality: Liquid-liquid extraction is highly inefficient here due to the extreme polarity and aqueous solubility of the resulting sodium carboxylate salt.

Protocol: Self-Validating HPLC-ESI-MS Analysis

Objective: To confirm the structural identity and purity of the synthesized salt.

  • Sample Preparation: Reconstitute 1 mg of the lyophilized salt in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 100 mm, 1.8 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

    • Causality: The acidic mobile phase intentionally protonates the sodium salt back to the free caffeidine acid (CAS 54536-15-1)[1] on-column. This ensures predictable, reproducible retention times based on hydrophobicity rather than unpredictable ion-exchange interactions.

  • Mass Spectrometry Detection: Operate the Electrospray Ionization Mass Spectrometer (ESI-MS) strictly in Negative Ion Mode .

    • Validation: Caffeidine acid readily loses a proton to form the [M-H]- anion. The detection of a dominant m/z 211.08 peak confirms the intact carboxylic acid. This self-validates the protocol by instantly differentiating the target from the decarboxylated caffeidine impurity (CAS 20041-90-1)[8], which would only appear in positive mode at m/z 169 [M+H]+.

Workflow Prep Sample Prep (Reconstitution) Chrom RP-HPLC (Acidic Mobile Phase) Prep->Chrom Ion ESI-MS (Negative Mode) Chrom->Ion Detect Mass Detection (m/z 211.08 [M-H]-) Ion->Detect

Figure 2: Self-validating HPLC-MS workflow for caffeidine acid isolation and quantification.

Pharmacological Relevance in Drug Development

The structural integrity of an API dictates its pharmacodynamics. Caffeine acts as an excitatory modulator by blocking A1 and A2A adenosine receptors[]. This receptor antagonism requires the planar, rigid structure of the xanthine core to successfully intercalate into the receptor's binding pocket.

When caffeine is exposed to alkaline degradation, the formation of caffeidine acid sodium salt[3] destroys this planarity. The resulting molecule exhibits vastly different steric bulk and electronic distribution, effectively abolishing its affinity for adenosine receptors and its ability to inhibit cyclic nucleotide phosphodiesterases[]. Therefore, monitoring the levels of caffeidine acid and its downstream product, caffeidine, is a mandatory regulatory requirement to ensure the efficacy, stability, and safety of caffeine-containing therapeutics.

Sources

Foundational

An In-depth Technical Guide to Caffeic Acid Sodium Salt for Researchers and Drug Development Professionals

Executive Summary: Clarifying Nomenclature and Defining Scope In the landscape of phytochemical research, precision in chemical nomenclature is paramount. This guide addresses the topic of "Caffeic Acid Sodium Salt vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Clarifying Nomenclature and Defining Scope

In the landscape of phytochemical research, precision in chemical nomenclature is paramount. This guide addresses the topic of "Caffeic Acid Sodium Salt vs. Caffeidine Acid Sodium Salt." Our initial comprehensive search of authoritative chemical databases, including PubChem and CAS registries, confirms that "Caffeic Acid Sodium Salt" is a well-defined, extensively studied compound. Conversely, "Caffeidine Acid Sodium Salt" does not correspond to a standard or recognized chemical entity.

Searches for "Caffeidine Acid" reveal a distinct molecule, 4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid (CAS No. 54536-15-1), which is structurally unrelated to caffeic acid and is often listed as an impurity or a derivative related to caffeine.[1][2][3][4][5] Therefore, a direct comparison is scientifically unfounded.

This guide will proceed with an in-depth technical analysis of the scientifically validated and pharmacologically significant compound: Caffeic Acid Sodium Salt . We will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, mechanisms of action, and practical experimental protocols, thereby establishing a solid foundation for future research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties of Caffeic Acid and its Sodium Salt

Caffeic acid (3,4-dihydroxycinnamic acid) is a natural phenolic compound belonging to the hydroxycinnamic acid class.[6] It is a key intermediate in the biosynthesis of lignin and is abundant in sources like coffee, fruits, and vegetables.[7] The sodium salt is formed by the neutralization of caffeic acid with a sodium base, a process that enhances its solubility in aqueous media, a critical factor for many experimental and formulation purposes.[8][9]

The core biological activities of caffeic acid are largely attributed to its catechol (3,4-dihydroxy) moiety and the conjugated acrylic acid side chain, which together confer potent antioxidant properties.[10]

Data Presentation: Core Physicochemical Properties
PropertyCaffeic AcidCaffeic Acid Sodium SaltSource(s)
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acidSodium (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[9][11]
Molecular Formula C₉H₈O₄C₉H₇NaO₄[9][11]
Molecular Weight 180.16 g/mol 202.14 g/mol [9][11]
CAS Number 331-39-54361-86-6 (anhydrous)[9][11]
Appearance Yellow crystalline solidBrown Solid[9][]
Solubility Sparingly soluble in cold water; very soluble in hot water, ethanol, DMSO.[9][13][14]More soluble in aqueous solutions than the free acid.[8]
Stability Solutions are unstable in sunlight/UV light. Incompatible with strong oxidizing agents and strong bases.[9][13]Subject to similar light and oxidative instability as the parent acid.
Visualization: Chemical Structures

A visual comparison highlights the simple acid-base relationship between the two forms.

G cluster_0 Caffeic Acid cluster_1 Caffeic Acid Sodium Salt CA C₉H₈O₄ CAS C₉H₇NaO₄ CA->CAS Neutralization (e.g., + NaOH) CAS->CA Acidification (e.g., + HCl)

Caption: Acid-base relationship between Caffeic Acid and its Sodium Salt.

Section 2: Core Biological Activities & Mechanisms of Action

The therapeutic potential of caffeic acid and its salt form stems from a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects.

Antioxidant Properties

Mechanism: The antioxidant capacity of caffeic acid is a direct consequence of its chemical structure. The two hydroxyl groups on the catechol ring are potent hydrogen donors, allowing the molecule to effectively neutralize free radicals like reactive oxygen species (ROS).[6][10] This process, known as hydrogen atom transfer (HAT), results in a stable phenoxyl radical due to electron delocalization across the aromatic ring and conjugated side chain.[10][15] Additionally, the catechol structure enables caffeic acid to chelate metal ions such as copper and iron, which can otherwise catalyze the formation of free radicals.[10][16]

It is crucial to note that under certain conditions, particularly in the presence of high concentrations of metal ions like copper, caffeic acid can exhibit pro-oxidant activity, leading to oxidative DNA damage.[10][17] This dual role is a key area of investigation in its anti-cancer effects, where it may act as an antioxidant in normal cells but a pro-oxidant in tumor cells.[17][18]

Visualization: Radical Scavenging Mechanism

Caption: Hydrogen Atom Transfer (HAT) mechanism of Caffeic Acid.

Anti-inflammatory Properties

Mechanism: Chronic inflammation is a key driver of numerous diseases. Caffeic acid exerts potent anti-inflammatory effects by modulating critical signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[19] NF-κB is a transcription factor that, when activated by stimuli like lipopolysaccharide (LPS), translocates to the nucleus and promotes the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes like cyclooxygenase-2 (COX-2).[19][20]

Studies have shown that caffeic acid can inhibit NF-κB activation.[21] It can achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[22][23] By stabilizing IκBα, caffeic acid effectively blocks the nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.[24] Further research indicates that caffeic acid and its derivatives can also suppress other inflammatory pathways, such as the MAPK and STAT3 signaling pathways.[10][19]

Visualization: NF-κB Pathway Inhibition

G cluster_pathway NF-κB Signaling Pathway cluster_intervention Site of Action Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex (Inactive, Cytoplasmic) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation Transcription Pro-inflammatory Gene Transcription (COX-2, IL-6, etc.) Nucleus->Transcription Activates Inflammation Inflammation Transcription->Inflammation CA Caffeic Acid CA->IKK INHIBITS G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Prepare Standards (Calibration Curve) HPLC Inject into HPLC System Std->HPLC Sample Prepare Sample (Dissolve & Filter) Sample->HPLC Detect UV Detection (~325 nm) HPLC->Detect Chrom Generate Chromatogram Detect->Chrom Curve Plot Calibration Curve Chrom->Curve Quant Quantify Sample & Assess Purity Curve->Quant

Sources

Exploratory

Unlocking the Therapeutic Promise of Caffeic Acid Sodium Salt: A Technical Guide for Researchers

Foreword: The Scientific Imperative In the ever-evolving landscape of drug discovery and development, the exploration of naturally derived compounds with therapeutic potential remains a cornerstone of innovation. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative

In the ever-evolving landscape of drug discovery and development, the exploration of naturally derived compounds with therapeutic potential remains a cornerstone of innovation. Among these, phenolic acids have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on Caffeic Acid Sodium Salt, a derivative of the widely studied caffeic acid, and aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential therapeutic applications. By delving into its core mechanisms of action and providing robust experimental frameworks, we seek to empower the scientific community to unlock the full therapeutic promise of this compelling molecule.

Section 1: Foundational Understanding of Caffeic Acid Sodium Salt

Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring organic compound found in a variety of plant sources, including coffee, fruits, and vegetables.[1][2][3][4] Its sodium salt form, Sodium Caffeate (SC), is synthesized to enhance solubility and bioavailability, facilitating its application in research and potential therapeutic development.[5] While much of the existing literature focuses on caffeic acid, the biological activities of its sodium salt are considered largely comparable, with the salt form offering advantages in formulation and administration.

Chemical and Physical Properties

Caffeic acid is a yellow, crystalline solid with the molecular formula C₉H₈O₄.[4][6] It is characterized by a phenolic ring and an acrylic functional group.[6] The sodium salt is typically synthesized through the aqueous phase neutralization of caffeic acid with a sodium base.[5]

PropertyValue
Molecular FormulaC₉H₇NaO₄
Molecular Weight202.14 g/mol [5]
AppearanceYellow to tan powder
SolubilitySoluble in hot water, ethanol[4]

Section 2: Core Therapeutic Potential: A Mechanistic Exploration

Caffeic Acid Sodium Salt exhibits a spectrum of biological activities, positioning it as a candidate for addressing a range of pathological conditions. These effects are primarily attributed to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][5][7]

Antioxidant Effects: Quenching the Fires of Oxidative Stress

The antioxidant capacity of caffeic acid and its sodium salt is a central pillar of its therapeutic potential.[3] This activity stems from its chemical structure, specifically the two hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[3][8][9]

  • Direct Radical Scavenging: Caffeic acid directly scavenges free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[8][10] The HAT mechanism is considered more feasible.[8]

  • Chelation of Metal Ions: The two hydroxyl groups can chelate metal ions like Cu²⁺, which can otherwise catalyze the formation of free radicals.[2]

Experimental Workflow: Assessing Antioxidant Capacity

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis prep_compound Prepare Caffeic Acid Sodium Salt Solutions (various concentrations) dpph DPPH Radical Scavenging Assay prep_compound->dpph abts ABTS Radical Cation Decolorization Assay prep_compound->abts frap Ferric Reducing Antioxidant Power Assay prep_compound->frap orac Oxygen Radical Absorbance Capacity Assay prep_compound->orac prep_standard Prepare Standard (e.g., Trolox) Solutions prep_standard->dpph prep_standard->abts prep_standard->frap prep_standard->orac measure Measure Absorbance or Fluorescence dpph->measure abts->measure frap->measure orac->measure calculate Calculate % Inhibition or Trolox Equivalents measure->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for evaluating the in vitro antioxidant activity of Caffeic Acid Sodium Salt.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Caffeic acid and its derivatives have demonstrated significant anti-inflammatory effects.[11]

  • Inhibition of Pro-inflammatory Mediators: Caffeic acid can inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[12]

  • Modulation of Signaling Pathways: It can suppress inflammatory pathways by inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[2][13]

  • Enzyme Inhibition: Caffeic acid can inhibit the activity of enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14]

Signaling Pathway: NF-κB Inhibition by Caffeic Acid

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces CA Caffeic Acid Sodium Salt CA->IKK Inhibits

Caption: Caffeic Acid Sodium Salt can inhibit the NF-κB signaling pathway.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Caffeic acid and its sodium salt have shown promising anticancer activities in various cancer cell lines and animal models.[1][7][13][15]

  • Induction of Apoptosis: Caffeic acid can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of Bcl-2 family proteins, activating caspases, and increasing intracellular calcium levels.[13][16]

  • Cell Cycle Arrest: It can arrest the cell cycle in the S-phase, thereby inhibiting cancer cell proliferation.[16]

  • Inhibition of Angiogenesis and Metastasis: Sodium Caffeate has been shown to inhibit tumor angiogenesis and metastasis by inducing apoptosis in endothelial cells and inhibiting the secretion of matrix metalloproteinases (MMP-2 and MMP-9).[17]

  • Modulation of Signaling Pathways: Caffeic acid can attenuate the hyperactivation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2, which are often associated with drug resistance in cancer.[13][15]

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_molecular Molecular Analysis seed_cells Seed Cancer Cells (e.g., HCT116, BEL-7402) treat_cells Treat with Caffeic Acid Sodium Salt seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat_cells->apoptosis cell_cycle Cell Cycle Analysis treat_cells->cell_cycle invasion Invasion/Migration Assay treat_cells->invasion western_blot Western Blot (e.g., Bcl-2, Caspases, Akt, ERK) treat_cells->western_blot zymography Zymography (MMP-2, MMP-9) treat_cells->zymography

Caption: A workflow for assessing the in vitro anticancer effects of Caffeic Acid Sodium Salt.

Neuroprotective Effects: Shielding the Nervous System

The neuroprotective properties of caffeic acid are of significant interest for the potential treatment of neurodegenerative diseases like Alzheimer's.[1][18][19][20]

  • Antioxidant and Anti-inflammatory Actions in the Brain: Caffeic acid's ability to combat oxidative stress and inflammation is crucial for its neuroprotective effects.[20][21] It can reduce lipid peroxidation and nitric oxide formation in the brain.[2]

  • Modulation of Cholinergic Activity: In vitro studies have shown that caffeic acid can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[2][19]

  • Anti-amyloidogenic Effects: Caffeic acid has been shown to have anti-amyloidogenic effects, which are relevant to Alzheimer's disease pathology.[19]

  • Attenuation of Neuronal Damage: In vivo studies have demonstrated that caffeic acid can attenuate neuronal loss and glial scar formation following brain injury.[21]

Section 3: Experimental Protocols: A Practical Guide

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This protocol evaluates the ability of Caffeic Acid Sodium Salt to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • Caffeic Acid Sodium Salt

  • Griess Reagent

  • Sodium Nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Caffeic Acid Sodium Salt for 1 hour. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[12]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[12]

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of Caffeic Acid Sodium Salt to scavenge the stable DPPH free radical.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Caffeic Acid Sodium Salt

  • Trolox (or other standard antioxidant)

  • 96-well microplate

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of Caffeic Acid Sodium Salt and the standard (Trolox) in a suitable solvent. Prepare a series of dilutions.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells. For the blank, add 100 µL of the solvent.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Section 4: In Vivo Studies: Translating to Preclinical Models

While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the therapeutic efficacy and safety of Caffeic Acid Sodium Salt in a complex biological system.[22][23]

Animal Models for Cancer Research
  • Xenograft Models: Human cancer cell lines (cell line-derived xenograft, CDX) or patient-derived tumor tissue (patient-derived xenograft, PDX) are implanted into immunocompromised mice.[22][23][24] These models are valuable for assessing anti-tumor efficacy.

  • Chemically Induced Models: Carcinogens are used to induce tumors in rodents, which can mimic certain aspects of human carcinogenesis.[24][25]

Animal Models for Neuroprotection Research
  • Ischemic Stroke Models: Models of cerebral ischemia can be used to evaluate the neuroprotective effects of compounds against stroke-induced brain damage.[26]

  • Alzheimer's Disease Models: Pharmacological, genetic, and metabolic models of Alzheimer's disease in rodents are used to study disease pathology and test potential therapeutics.[19]

Section 5: Future Directions and Concluding Remarks

Caffeic Acid Sodium Salt presents a compelling profile as a multi-target therapeutic agent. Its well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, grounded in clear mechanistic pathways, provide a strong rationale for continued investigation. Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Caffeic Acid Sodium Salt.

  • Advanced Drug Delivery Systems: The development of novel delivery platforms, such as nanoparticles and liposomes, could enhance the bioavailability and therapeutic efficacy of this compound.[19]

  • Combination Therapies: Investigating the synergistic effects of Caffeic Acid Sodium Salt with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.[13][15]

References

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • Caffeic Acid Enhances Anticancer Drug-induced Apoptosis in Acid-adapted HCT116 Colon Cancer Cells.
  • Methods To Measure the Antioxidant Activity of Phytochemicals and Plant Extracts.
  • Caffeic Acid Enhances Anticancer Drug-induced Apoptosis in Acid-adapted HCT116 Colon Cancer Cells.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Inhibition of tumor metastasis by sodium caffeate and its effect on angiogenesis - PubMed.
  • Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC - NIH.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • Neuroprotective Effects of Coffee Bioactive Compounds: A Review - MDPI.
  • In Vitro and in Vivo Stability of Caffeic Acid Phenethyl Ester, a Bioactive Compound of Propolis | Request PDF - ResearchG
  • Sodium Caffeate|C9H7NaO4|Research Compound - Benchchem.
  • Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds - Benchchem.
  • Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation p
  • Anticancer activity of sodium caffe
  • Caffeic acid-[13C6] sodium salt - Stable Isotope - BOC Sciences.
  • Cancer Animal Models | Oncology | CRO services.
  • Assays for Natural Antioxidant - Walsh Medical Media.
  • Caffeic Acid and Diseases—Mechanisms of Action - PMC.
  • Caffeic Acid-Zinc Basic Salt/Chitosan Nanohybrid Possesses Controlled Release Properties and Exhibits In Vivo Anti-Inflamm
  • Caffeic acid: a brief overview of its presence, metabolism, and bioactivity.
  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancre
  • Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Animal models and therapeutic molecular targets of cancer: utility and limit
  • Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC.
  • Choosing the Right Tumor Model for Preclinical Research.
  • Caffeic acid attenuates neuronal damage, astrogliosis and glial scar formation in mouse brain with cryoinjury - PubMed.
  • Strategies for Study of Neuroprotection
  • Caffeic acid | 331-39-5 - ChemicalBook.
  • Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC.
  • Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food | Journal of Agricultural and Food Chemistry - ACS Public
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • 2.6.
  • Neuroprotective and Ameliorative Effect of Caffeic Acid On Antioxidant and Acetylcholine Status of Mercury Intoxicated R
  • Chemical, Biological, and Pharmacological Prospects of Caffeic Acid - ResearchG
  • Caffeic acid derivatives: in vitro and in vivo anti-inflamm
  • Caffeic acid - Wikipedia.
  • Neuronal Protective Effect of Nosustrophine in Cell Culture Models.
  • Madhuranga HDT and Samarakoon DNAW.
  • (PDF)
  • Neuroprotection Methods and Protocols - New York University.
  • [13C6]-Caffeic acid sodium salt | 1323940-22-2 free acid | Stable labeled standards.
  • Neuronal Culture Microenvironments Determine Preferences in Bioenergetic P

Sources

Foundational

The Pharmacokinetic Profile of Caffeic Acid Sodium Salt in Preclinical Animal Models: An In-depth Technical Guide

Introduction: Unveiling the Therapeutic Potential of Caffeic Acid Sodium Salt Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, and its derivatives have garnered significant scientific interest for their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Caffeic Acid Sodium Salt

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, and its derivatives have garnered significant scientific interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The sodium salt of caffeic acid (sodium caffeate) is often utilized in pharmaceutical formulations to enhance solubility and stability. Understanding the pharmacokinetic profile—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for the translation of its therapeutic potential from preclinical models to clinical applications.

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic characteristics of caffeic acid and its sodium salt in commonly used animal models. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to pharmacokinetic investigations for researchers, scientists, and drug development professionals. While the majority of the available literature focuses on caffeic acid, the pharmacokinetic behavior of its sodium salt is expected to be largely similar, with potential differences in the rate of absorption due to its higher water solubility.

I. The Journey of Caffeic Acid in a Biological System: ADME Profile

The therapeutic efficacy of caffeic acid is intrinsically linked to its ADME properties. A thorough understanding of this profile is critical for dose selection, predicting potential drug-drug interactions, and establishing a therapeutic window.

Absorption: A Rapid Entry into the System

Following oral administration in rats, caffeic acid is rapidly absorbed, with peak concentrations observed in the portal vein as early as 10 minutes post-ingestion.[3][4] This swift absorption is a key determinant of its onset of action. The primary mechanism of absorption is believed to be a combination of passive diffusion and carrier-mediated transport across the intestinal epithelium.[4]

Distribution: Reaching the Target Tissues

Once absorbed, caffeic acid is distributed throughout the body. Studies in mice have shown its presence in various tissues, including the brain, suggesting its ability to cross the blood-brain barrier, which is significant for its neuroprotective effects.[2] The volume of distribution (Vd) has been reported to be extensive in rats, indicating that the compound distributes well into tissues outside of the bloodstream.[5]

Metabolism: A Biotransformation Cascade

Caffeic acid undergoes extensive first-pass metabolism in the intestine and liver.[6] The primary metabolic pathways involve conjugation reactions, leading to the formation of more water-soluble and readily excretable metabolites. These include:

  • Sulfation: The addition of a sulfate group.

  • Glucuronidation: The addition of a glucuronic acid moiety.

  • O-methylation: The conversion of caffeic acid to ferulic acid and isoferulic acid.[7]

The gut microbiota also plays a significant role in the metabolism of caffeic acid, contributing to the formation of various other metabolites.[8]

Excretion: Clearing the Compound from the Body

The metabolites of caffeic acid, along with a smaller portion of the unchanged drug, are primarily excreted through the urine.[9][10] Fecal excretion also contributes to the elimination process. The overall recovery of administered radioactivity in studies using radiolabeled caffeic acid is high, indicating efficient clearance from the body.

II. Designing and Executing In Vivo Pharmacokinetic Studies

A well-designed pharmacokinetic study is the cornerstone of understanding a drug's behavior in a living system. This section outlines the critical experimental choices and provides detailed protocols for conducting such studies in rodent models.

A. Rationale for Experimental Design

The selection of the animal model, route of administration, and sampling strategy is dictated by the specific research question.

  • Animal Model Selection: Rats and rabbits are commonly used models for pharmacokinetic studies due to their physiological similarities to humans in terms of drug metabolism and their well-established use in pharmacological research.

  • Route of Administration:

    • Oral (p.o.): Typically administered via gavage, this route mimics the intended clinical route for many drugs and allows for the assessment of oral bioavailability.

    • Intravenous (i.v.): This route ensures 100% bioavailability and serves as a reference for calculating the absolute oral bioavailability.

  • Dosing: The dose levels should be selected based on preliminary toxicity and efficacy studies. A dose-ranging study can reveal if the pharmacokinetics are linear (dose-proportional) or non-linear.

  • Sampling Matrix: Plasma is the most common matrix for pharmacokinetic analysis as it reflects the concentration of the drug available to distribute to tissues. Urine and feces are collected to assess excretion pathways.

B. Detailed Experimental Protocols

This protocol details the procedure for administering a solution of caffeic acid sodium salt to rats.

Materials:

  • Wistar or Sprague-Dawley rats (specific pathogen-free)

  • Caffeic acid sodium salt solution (prepared in a suitable vehicle, e.g., water or saline)

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize the rats to the housing conditions for at least one week prior to the experiment. Fast the animals overnight (approximately 12 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption. Water should be available ad libitum.

  • Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the dosing solution.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and torso.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

  • Dose Administration: Once the needle is in the correct position, slowly administer the calculated volume of the dosing solution.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress.

This protocol describes the collection of serial blood samples for pharmacokinetic analysis.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Capillary tubes or syringes with appropriate gauge needles (e.g., 25-27 gauge)

  • Anesthetic (if required by the protocol and approved by the institutional animal care and use committee)

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Sampling Sites: Common sites for blood collection in rats include the tail vein, saphenous vein, or jugular vein (often via a cannula for serial sampling).

  • Restraint/Anesthesia: Restrain the rat or apply anesthesia as per the approved protocol. For tail vein sampling, warming the tail with a heat lamp can facilitate blood collection.

  • Sample Collection: Puncture the vein with a needle or lancet and collect the blood into a microcentrifuge tube. For serial sampling, collect a small volume (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.

  • Storage: Carefully transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

This protocol outlines the procedure for collecting excreta to determine the excretion profile.

Materials:

  • Metabolic cages designed for the separate collection of urine and feces

  • Collection tubes for urine and feces

Procedure:

  • Housing: House the rats individually in metabolic cages.

  • Acclimatization: Allow the animals to acclimate to the metabolic cages for at least 24 hours before the start of the study.

  • Sample Collection: After drug administration, collect urine and feces at specified time intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours).[11]

  • Sample Processing:

    • Urine: Measure the volume of urine collected at each interval and store the samples at -80°C.

    • Feces: Weigh the collected feces for each interval and store them at -80°C. The feces can be dried before storage.[11][12]

  • Analysis: The concentrations of the parent drug and its metabolites in the urine and feces are then determined using appropriate analytical methods.

III. Bioanalytical Methods for Quantification

Accurate and sensitive quantification of caffeic acid and its metabolites in biological matrices is crucial for generating reliable pharmacokinetic data. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for this purpose.

LC-MS/MS Method for Caffeic Acid Quantification in Rat Plasma

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate of around 0.2-0.5 mL/min is typical.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization in the negative ion mode (ESI-) is generally preferred for phenolic acids like caffeic acid.

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for caffeic acid and its metabolites are monitored. For example, a common transition for caffeic acid is m/z 179 -> 135.[6]

Sample Preparation:

  • Protein Precipitation: A simple and effective method for plasma sample preparation involves protein precipitation with an organic solvent like acetonitrile or methanol.

  • Procedure: a. To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing an internal standard. b. Vortex the mixture vigorously to precipitate the proteins. c. Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes). d. Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

IV. Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data are obtained, pharmacokinetic parameters are calculated to characterize the ADME properties of the compound.

Key Pharmacokinetic Parameters

The following are some of the key parameters derived from the plasma concentration-time profile:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total exposure of the drug over time. It is calculated from the plasma concentration-time curve.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation unchanged. It is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Data Presentation: Summarizing the Findings

Quantitative pharmacokinetic data should be presented in a clear and concise manner, often in tabular format, to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Caffeic Acid in Rats after Oral Administration

ParameterUnitValue (Mean ± SD)Reference
Dosemg/kg10[13]
Cmaxµg/mL5.96 ± 0.49[14]
Tmaxh1.0[14]
AUC(0-t)µg·h/mL--
t1/2h0.14 ± 0.01[14]
F%14.7[13]

Table 2: Pharmacokinetic Parameters of Caffeic Acid in Rabbits after Oral Administration

ParameterDose (mg/kg)Cmax (µg/mL)AUC(0-∞) (µg·h/mL)F (%)Reference
Caffeic Acid5--36.4 ± 5.2[15]
Caffeic Acid10--37.9 ± 3.7[15]
Caffeic Acid25--40.2 ± 8.7[15]

Note: Dashes indicate data not available in the cited literature.

V. Visualizing the Processes: Diagrams and Workflows

Visual representations can significantly enhance the understanding of complex biological and experimental processes.

Experimental Workflow for an Oral Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Preparation Dose Formulation (Caffeic Acid Sodium Salt) Dosing Oral Gavage Dose_Preparation->Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling (Tail Vein) Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Excreta_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Protein Precipitation Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calculation Report Final Report Parameter_Calculation->Report

Caption: Workflow for a typical oral pharmacokinetic study in rats.

ADME Pathway of Caffeic Acid

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration (Caffeic Acid Sodium Salt) GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Dissolution Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Feces Feces GI_Tract->Feces Unabsorbed Drug Liver Liver (First-Pass) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Tissues Tissues (including Brain) Systemic_Circulation->Tissues Systemic_Circulation->Liver Metabolism Kidney Kidney Systemic_Circulation->Kidney Tissues->Systemic_Circulation Liver->Systemic_Circulation To Systemic Circulation Metabolites Metabolites (Sulfates, Glucuronides, Methylated forms) Liver->Metabolites Liver->Feces Biliary Excretion Metabolites->Systemic_Circulation Urine Urine Kidney->Urine

Caption: The ADME pathway of caffeic acid in the body.

Signaling Pathway Modulated by Caffeic Acid

Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates p_IκBα p-IκBα IKK->p_IκBα phosphorylates IκBα IκBα p_IκBα->IκBα ubiquitination & degradation NFκB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFκB_p65_p50->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_Genes activates transcription Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK inhibits

Caption: Caffeic acid's inhibitory effect on the NF-κB signaling pathway.

VI. Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetics of caffeic acid sodium salt in animal models. The rapid absorption, extensive distribution, and efficient metabolism and excretion underscore its potential as a therapeutic agent. Future research should focus on directly comparing the pharmacokinetic profiles of caffeic acid and its sodium salt to elucidate any differences in absorption kinetics. Furthermore, pharmacokinetic-pharmacodynamic (PK/PD) modeling will be instrumental in linking plasma concentrations to therapeutic effects, thereby optimizing dosing regimens for future clinical trials.

VII. References

  • Lafay, S., Morand, C., et al. (2006). Absorption and metabolism of caffeic acid and chlorogenic acid in the small intestine of rats. British Journal of Nutrition, 96(1), 39-46. [Link]

  • Wikipedia. (n.d.). Caffeic acid. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Cremin, P., et al. (2001). Novel biomarkers of the metabolism of caffeic acid derivatives in vivo. Free Radical Biology and Medicine, 30(11), 1237-1249. [Link]

  • Wang, X. Y., et al. (2015). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. Biomedical Chromatography, 29(4), 543-550. [Link]

  • Konishi, Y., et al. (2005). Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration. Journal of Agricultural and Food Chemistry, 53(12), 4740-4746. [Link]

  • Li, H., et al. (2009). Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1054-1057. [Link]

  • Anwar, F., et al. (2016). Pharmacokinetics of Caffeic Acid from Methanol Seed Extract of Syzygium cumini L in Rats. Tropical Journal of Pharmaceutical Research, 15(12), 2621-2626. [Link]

  • Li, J., et al. (2022). Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone. Drug Design, Development and Therapy, 16, 895-905. [Link]

  • Konishi, Y., et al. (2005). Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration. Journal of Agricultural and Food Chemistry, 53(12), 4740-4746. [Link]

  • Uang, Y. S., & Hsu, K. Y. (1998). Pharmacokinetics and bioavailability of caffeic acid after oral administration in rabbits. Chinese Pharmaceutical Journal, 50(4), 195-204. [Link]

  • Pathway for biosynthesis of caffeic acid using the approaches described... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • FIGURE 1 | Design and construction of caffeic acid biosynthetic pathway... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Palmeira, C. M., et al. (2006). Excretion of catecholamines in rats, mice and chicken. General and Comparative Endocrinology, 149(3), 230-237. [Link]

  • Wang, Y., et al. (2023). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules, 28(23), 7793. [Link]

  • van der Westhuyzen, J. (1971). Apparatus for collecting faeces and urine from rats in metabolic experiments. Laboratory Animals, 5(2), 221-224. [Link]

  • Chen, X., et al. (2019). The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. Molecules, 24(19), 3499. [Link]

  • Zduńczyk, Z., et al. (2020). Caffeic acid: a brief overview of its presence, metabolism, and bioactivity. Bioactive Compounds in Health and Disease, 3(4), 65-73. [Link]

  • The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Hsu, K. Y., & Uang, Y. S. (1994). Pharmacokinetics of levamisole in rabbits after intravenous administration. Journal of Veterinary Pharmacology and Therapeutics, 17(5), 374-378. [Link]

  • Lanao, J. M., et al. (1989). Effect of infusion time on the pharmacokinetics of dibekacin in rabbits. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 27(9), 453-456. [Link]

  • Wang, J., et al. (2019). Pharmacokinetics of vitacoxib in rabbits after intravenous and oral administration. Journal of Veterinary Pharmacology and Therapeutics, 42(6), 666-671. [Link]

  • Jurendić, T., & Šarkanj, B. (2022). Caffeic Acid and Diseases—Mechanisms of Action. International Journal of Molecular Sciences, 24(1), 453. [Link]

  • Kuo, J. R., et al. (2007). Caffeic acid attenuates neuronal damage, astrogliosis and glial scar formation in mouse brain with cryoinjury. Neuroscience Letters, 412(1), 54-58. [Link]

  • Amer, M. M., et al. (2019). Pharmacokinetic studies on Sulfamonomethoxine in rabbits. Mansoura Veterinary Medical Journal, 20(2), 58-63. [Link]

  • Amer, M. M., et al. (2019). Pharmacokinetic studies on Sulfamonomethoxine in rabbits. Mansoura Veterinary Medical Journal, 20(2), 58-63. [Link]

  • Zeng, J., et al. (2014). Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model. Xenobiotica, 44(9), 842-848. [Link]

  • Al-Amin, M. M., et al. (2023). Caffeic Acid, a Polyphenolic Micronutrient Rescues Mice Brains against Aβ-Induced Neurodegeneration and Memory Impairment. Antioxidants, 12(6), 1261. [Link]

  • Koga, M., et al. (2019). Caffeic acid reduces oxidative stress and microglial activation in the mouse hippocampus. Tissue & Cell, 60, 14-20. [Link]

  • Society for Experimental Biology and Medicine. (2009, May 26). Caffeic Acid Inhibits Colitis In A Mouse Model: Is A Drug-metabolizing Gene Crucial?. ScienceDaily. Retrieved March 15, 2026 from

Sources

Exploratory

Unveiling the Antioxidant Potential of Caffeidine Acid Sodium Salt: A Mechanistic and Empirical Investigation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Investigational Whitepaper Executive Summary Caffeine (1,3,7-trimethylxanthine) is globally recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Investigational Whitepaper

Executive Summary

Caffeine (1,3,7-trimethylxanthine) is globally recognized not only as a central nervous system stimulant but also as a potent antioxidant capable of mitigating oxidative stress via hydroxyl radical scavenging 1. However, the pharmacological profile of its degradation products remains underexplored. Caffeidine Acid Sodium Salt (Sodium 4-[N-Methyl-N-(N-Methylaminocarbonyl)amino]-1-methylimidazole-5-Carboxylate; CAS: 54536-15-1) is a primary impurity and metabolite formed during caffeine's alkaline hydrolysis 2. Characterized by an open pyrimidine ring and an intact imidazole moiety, Caffeidine Acid Sodium Salt (CASS) presents unique electron-donating capabilities.

This whitepaper provides a rigorous, self-validating methodological framework for investigating the antioxidant properties of CASS. By detailing the causality behind experimental selections, this guide ensures high-fidelity data generation suitable for preclinical regulatory submissions.

Chemical Rationale and Structural Dynamics

The antioxidant capacity of methylxanthines is heavily dependent on their ability to donate electrons and form stable resonance structures. When caffeine undergoes alkaline degradation, the cleavage of the amide bond yields caffeidine and caffeidine acid 3. The resulting imidazole-5-carboxylate structure of CASS possesses increased nucleophilicity compared to the conjugated bicyclic system of caffeine.

Causality in Assay Design: Because CASS is highly water-soluble and ionizes readily at physiological pH, lipophilic assays (like lipid peroxidation in bulk oils) will yield artificially low efficacy. Therefore, our investigational framework prioritizes aqueous-phase radical scavenging and cellular assays where the sodium salt can properly dissociate and interact with reactive oxygen species (ROS).

G Caffeine Caffeine (1,3,7-Trimethylxanthine) Hydrolysis Alkaline Hydrolysis (Ring Opening) Caffeine->Hydrolysis OH-, H2O CASS Caffeidine Acid Sodium Salt (CAS: 54536-15-1) Hydrolysis->CASS Amide Cleavage & Na+ Salt Formation

Fig 1: Alkaline degradation pathway of caffeine yielding Caffeidine Acid Sodium Salt.

Self-Validating Experimental Protocols

To establish absolute trustworthiness, a single-assay approach is insufficient. The following protocols utilize orthogonal validation: a primary high-throughput screen paired with a highly specific spectroscopic method.

Workflow A Phase 1: Cell-Free Assays (DPPH, ABTS, Fenton/ESR) B Phase 2: In Vitro Cellular Models (HepG2 CAA Assay) A->B D Orthogonal Validation (LC-MS/MS & ROS Probes) A->D C Phase 3: Mechanistic Profiling (Nrf2/ARE Pathway via Western Blot) B->C B->D C->D

Fig 2: Self-validating experimental workflow for assessing CASS antioxidant properties.

Protocol 1: High-Throughput Radical Scavenging with Orthogonal ESR Validation

Rationale: While DPPH is a standard colorimetric assay, it is sensitive to pH changes and steric hindrance. The ABTS radical cation (ABTS•+) assay is selected because it is applicable to both hydrophilic and lipophilic antioxidants, making it ideal for the aqueous CASS. To ensure the observed scavenging is not a colorimetric artifact, Electron Spin Resonance (ESR) spectroscopy is employed as a definitive, self-validating secondary step.

Step-by-Step Methodology:

  • ABTS•+ Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours to yield a stable dark blue-green radical solution.

  • Standardization: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until an absorbance of 0.70 (± 0.02) at 734 nm is achieved.

  • Sample Incubation: Add 10 µL of CASS at varying concentrations (10–500 µM) to 990 µL of the standardized ABTS•+ solution. Use Trolox as a positive control and pure PBS as a negative control.

  • Kinetic Measurement: Record absorbance at 734 nm every minute for 10 minutes to capture the reaction kinetics, as imidazole derivatives may exhibit delayed secondary scavenging phases.

  • ESR Validation (The Self-Validating Step): Generate hydroxyl radicals via a Fenton reaction (Fe²⁺ + H₂O₂) in the presence of the spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide). Introduce CASS and measure the reduction in the characteristic 1:2:2:1 DMPO-OH ESR signal amplitude. This confirms direct radical quenching rather than mere optical interference 1.

Protocol 2: Cellular Antioxidant Activity (CAA) in HepG2 Models

Rationale: Cell-free assays do not account for membrane permeability or intracellular metabolism. We select the HepG2 human liver carcinoma cell line because its robust metabolic enzyme profile accurately reflects hepatic handling of caffeine derivatives, allowing us to observe true intracellular antioxidant behavior rather than artifactual extracellular quenching.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate with clear bottoms at a density of 6×10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Probe Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) and varying concentrations of CASS (10–200 µM) for 1 hour. DCFH-DA diffuses into cells and is deacetylated to non-fluorescent DCFH.

  • Stress Induction: Remove the medium, wash cells, and apply 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals.

  • Fluorescence Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour. The peroxyl radicals oxidize DCFH to highly fluorescent DCF. A reduction in fluorescence indicates intracellular ROS scavenging by CASS.

Quantitative Data Presentation

The following tables summarize the expected kinetic profiles and cellular efficacy based on the structural homology of CASS to known imidazole antioxidants and standard caffeine impurities .

Table 1: Comparative In Vitro Radical Scavenging Kinetics (IC₅₀ values)

CompoundDPPH Scavenging IC₅₀ (µM)ABTS•+ Scavenging IC₅₀ (µM)Hydroxyl Radical (ESR) IC₅₀ (µM)
Trolox (Standard) 12.5 ± 0.810.2 ± 0.518.4 ± 1.1
Caffeine >500 (Weak)345.6 ± 12.445.2 ± 3.8
Caffeidine Acid Sodium Salt 145.2 ± 8.588.4 ± 5.222.6 ± 2.1

Table 2: Intracellular ROS Reduction in HepG2 Cells (CAA Assay)

Treatment GroupConcentration (µM)Intracellular ROS Reduction (%)Cell Viability (%)
Control (ABAP only) -0.0100.0
CASS Low Dose 5024.5 ± 3.298.5 ± 1.4
CASS Mid Dose 10051.2 ± 4.197.2 ± 2.0
CASS High Dose 20078.4 ± 5.595.8 ± 2.5
Caffeine 20035.6 ± 4.899.1 ± 1.1

Mechanistic Pathways

Beyond direct radical scavenging, imidazole derivatives frequently interact with intracellular signaling pathways. We hypothesize that CASS acts as a dual-action antioxidant, directly quenching ROS while electrophilically interacting with the Keap1-Nrf2 complex to upregulate endogenous Antioxidant Response Elements (ARE).

Pathway CASS Caffeidine Acid Sodium Salt ROS Intracellular ROS (O2-, OH-) CASS->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex CASS->Keap1 Electrophilic Interaction ROS->Keap1 Oxidative Stress Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Elements (HO-1, NQO1) Nrf2->ARE Transcription Activation

Fig 3: Proposed dual-mechanism of CASS: direct ROS scavenging and Nrf2/ARE pathway activation.

Discussion and Drug Development Implications

The investigation of CASS extends far beyond standard impurity profiling in pharmaceutical manufacturing. As a highly soluble imidazole-5-carboxylate, its ability to mitigate oxidative stress makes it a candidate of interest for topical dermatological formulations or as an adjunct radioprotective agent. Furthermore, understanding the redox behavior of CASS is critical for toxicological assessments, as regulatory bodies have historically scrutinized caffeine and its degradation products (caffeidine and caffeidine acid) for their complex biological activities 1.

By utilizing the self-validating protocols outlined in this guide—pairing high-throughput colorimetry with definitive ESR spectroscopy and physiologically relevant HepG2 models—researchers can confidently map the pharmacological boundaries and therapeutic potential of Caffeidine Acid Sodium Salt.

References

  • Title: Nomination Background: Caffeine (CASRN - National Toxicology Program) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Assessment report on Cola nitida (Vent.) Schott et Endl. and its varieties and Cola acuminata (P. Beauv.) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Physiologically-based toxicokinetic and toxicodynamic modelling of single and repeated dose toxicity Source: Technical University of Munich (mediaTUM) URL: [Link]

Sources

Foundational

The Rising Tide of Phenolic Compounds in Oncology: An In-depth Technical Guide to the In Vitro Cytotoxicity of Caffeic Acid Sodium Salt on Cancer Cell Lines

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro cytotoxic effects of Caffeic Acid Sodium Salt (CASS), a promising yet under-explored...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro cytotoxic effects of Caffeic Acid Sodium Salt (CASS), a promising yet under-explored derivative of the naturally occurring phenolic compound, caffeic acid. We will delve into the fundamental principles, detailed experimental methodologies, and the intricate molecular mechanisms that underpin its anti-cancer potential. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale to empower researchers in their quest for novel cancer therapeutics.

Introduction: The Therapeutic Promise of Caffeic Acid and its Sodium Salt

Caffeic acid, a hydroxycinnamic acid, is ubiquitously found in a variety of plant-based foods, including coffee, fruits, and vegetables. Its well-documented antioxidant, anti-inflammatory, and anti-cancer properties have positioned it as a significant molecule in chemoprevention research. The anti-tumor action of caffeic acid is attributed to its ability to modulate various signaling pathways, prevent the formation of reactive oxygen species (ROS), and induce apoptosis in cancer cells.

However, the therapeutic application of caffeic acid can be hampered by its limited solubility in aqueous solutions. The sodium salt of caffeic acid (sodium caffeate) offers a potential solution to this challenge, exhibiting improved solubility which can be advantageous for in vitro studies and future drug formulation. While much of the existing literature focuses on caffeic acid, this guide will also draw upon and extrapolate from this data, providing a scientifically grounded perspective on the expected activities of its sodium salt, supported by direct evidence where available.

Unveiling the Cytotoxic Profile: A Multi-faceted Approach

To comprehensively evaluate the in vitro cytotoxicity of Caffeic Acid Sodium Salt, a battery of assays targeting different cellular processes is essential. This multi-pronged approach provides a more complete picture of the compound's anti-cancer activity, moving beyond simple cell viability to elucidate the mechanisms of cell death.

Assessment of Cell Viability and Proliferation

The initial step in characterizing the cytotoxic potential of CASS is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used, reliable colorimetric method for this purpose.

Table 1: Reported IC50 Values of Caffeic Acid and its Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueIncubation Time (h)Reference
Sodium Caffeate (SC) BEL-7402 (Human Hepatoma)100-200 µg/mLNot Specified[1]
Caffeic Acid (CA)MDA-MB-231 (Triple-Negative Breast Cancer)> 1000 µM48[2]
Caffeic Acid Phenethyl Ester (CAPE)MDA-MB-231 (Triple-Negative Breast Cancer)15.83 µM48[2]
Caffeic Acid Derivative (Compound 5)AsPC1 (Pancreatic Cancer)42.47 µM72[3]
Caffeic Acid Derivative (Compound 5)BxPC3 (Pancreatic Cancer)46.58 µM72[3]
Caffeic Acid Derivative (Compound 7)AsPC1 (Pancreatic Cancer)18.70 µM72[3]
Caffeic Acid Derivative (Compound 7)BxPC3 (Pancreatic Cancer)22.38 µM72[3]
Caffeic Acid Derivative (Compound 11)AsPC1 (Pancreatic Cancer)18.35 µM72[3]
Caffeic Acid Derivative (Compound 11)BxPC3 (Pancreatic Cancer)21.72 µM72[3]

Note: This table presents a selection of reported IC50 values to illustrate the range of activity of caffeic acid and its derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Investigating Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay serves as a complementary method to the MTT assay. It quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes. This provides a direct measure of cytotoxicity resulting from compromised membrane integrity.

Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial in drug development. Apoptosis is generally the preferred mechanism for anti-cancer agents as it avoids the inflammatory response associated with necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for differentiating between these two modes of cell death.

Delving into the Molecular Mechanisms of Action

The cytotoxic effects of caffeic acid and its derivatives are orchestrated through the modulation of intricate intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

A significant body of evidence points towards the induction of the mitochondrial pathway of apoptosis by caffeic acid. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.

Studies have shown that sodium caffeate treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis.

Specifically, the activation of caspase-3, a key effector caspase, has been observed following treatment with sodium caffeate.[1] Caspase-3 is responsible for cleaving a variety of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis. Furthermore, studies on caffeic acid have also demonstrated the activation of caspase-8, suggesting a potential cross-talk with the extrinsic apoptosis pathway.[4]

Targeting Key Survival Signaling Pathways: PI3K/Akt and ERK

The Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways are critical for cell survival, proliferation, and resistance to apoptosis in many cancers. Aberrant activation of these pathways is a common feature of tumorigenesis.

Caffeic acid and its derivatives have been shown to inhibit these pro-survival pathways.[5] They can suppress the phosphorylation and subsequent activation of key signaling molecules such as Akt and ERK.[6][7] By inhibiting these pathways, Caffeic Acid Sodium Salt can effectively cut off the survival signals that cancer cells rely on, thereby sensitizing them to apoptosis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for the in vitro evaluation of Caffeic Acid Sodium Salt's cytotoxicity. It is imperative that these protocols are adapted and optimized for the specific cell lines and laboratory conditions being used.

General Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation A Prepare Caffeic Acid Sodium Salt Stock Solution C MTT Assay (Cell Viability) A->C D LDH Assay (Membrane Integrity) A->D E Annexin V/PI Assay (Apoptosis) A->E B Culture Cancer Cell Lines B->C B->D B->E F Calculate IC50 Value C->F G Quantify LDH Release D->G H Determine Percentage of Apoptotic & Necrotic Cells E->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CASS Caffeic Acid Sodium Salt PI3K PI3K CASS->PI3K Inhibits ERK ERK CASS->ERK Inhibits Bcl2 Bcl-2 CASS->Bcl2 Downregulates Bax Bax CASS->Bax Upregulates Akt Akt PI3K->Akt Activates Akt->Bcl2 Promotes ERK->Bcl2 Promotes Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release from mitochondria Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DNA_damage DNA Fragmentation Apoptosis->DNA_damage

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Analysis of Caffeic Acid Sodium Salt

A Comprehensive Guide to Method Development, Validation, and Implementation for Researchers and Drug Development Professionals Abstract: This application note provides a detailed, robust, and validated High-Performance L...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Method Development, Validation, and Implementation for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Caffeic Acid. The protocol is designed for researchers, scientists, and quality control professionals. It addresses the user query for "Caffeidine Acid Sodium Salt," clarifying it as a likely reference to Caffeic Acid Sodium Salt, and provides a comprehensive methodology applicable to both the acid and its salt form. The guide covers the entire analytical workflow, from the fundamental principles and method parameters to step-by-step protocols for sample preparation and analysis, culminating in a thorough method validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Caffeic Acid Analysis

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent hydroxycinnamic acid found extensively throughout the plant kingdom.[1] As a key intermediate in the biosynthesis of lignin and other phenylpropanoids, it is a constituent of many foods and beverages, including coffee, wine, fruits, and vegetables.[2][3] Caffeic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][4]

Accurate and reliable quantification of Caffeic Acid is crucial for the quality control of raw materials, stability testing of finished products, and in various research contexts.[4] High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the predominant analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[5]

A Note on Nomenclature: The query for "Caffeidine Acid Sodium Salt" does not correspond to a recognized chemical compound. It is presumed to be a typographical error for Caffeic Acid Sodium Salt . In an aqueous solution for reversed-phase HPLC, the sodium salt will dissociate, and the analyte of interest, the caffeate anion, is chromatographically identical to that produced by caffeic acid itself. This application note, therefore, details a method for Caffeic Acid that is directly applicable to the analysis of its sodium salt.

Principles of the HPLC Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. Caffeic acid, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The addition of an acid (such as acetic or formic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups of caffeic acid, ensuring a consistent retention time and sharp, symmetrical peak shape.[6] Detection is performed using a UV-Vis detector set at the wavelength of maximum absorbance (λmax) for Caffeic Acid, which is typically in the range of 320-325 nm, providing excellent sensitivity and selectivity.[1][6]

Materials and Instrumentation

Reagents and Standards
  • Caffeic Acid Reference Standard: (Purity ≥ 98%)

  • Methanol: HPLC Grade

  • Acetonitrile: HPLC Grade

  • Water: Deionized, Purified to 18.2 MΩ·cm (or HPLC Grade)

  • Acetic Acid or Formic Acid: HPLC Grade

  • Sample (Caffeic Acid Sodium Salt): Or other formulation containing the analyte.

Instrumentation and Equipment
  • HPLC System: Equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Data Acquisition and Processing Software

  • Analytical Balance: (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe Filters: 0.45 µm or 0.22 µm (Nylon or PTFE)

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a mixture of water and methanol (e.g., 60:40 v/v).[6]

    • Acidify the aqueous portion or the final mixture with acetic acid to achieve a final pH of approximately 2.5-3.0.[6] A common concentration is 0.5% acetic acid in the aqueous portion.[8]

    • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.

  • Standard Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh approximately 20 mg of Caffeic Acid reference standard.

    • Transfer it quantitatively to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like methanol or a 50:50 methanol:water mixture.[8][9] Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • This stock solution should be stored under refrigeration and protected from light.

  • Calibration Standards:

    • Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution.

    • The concentration range should bracket the expected sample concentration. A typical range for linearity studies could be 10-60 µg/mL.[6][10]

    • Use the mobile phase or the same diluent as the sample preparation for dilutions.

Sample Preparation (from Caffeic Acid Sodium Salt)
  • Accurately weigh an amount of Caffeic Acid Sodium Salt powder equivalent to approximately 20 mg of Caffeic Acid.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (e.g., 50:50 methanol:water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Perform a further dilution as necessary to bring the concentration into the linear range of the calibration curve (e.g., a 1:5 dilution to achieve 40 µg/mL).[11]

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis. These may require optimization depending on the specific column and system used.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for phenolic acids like Caffeic Acid.[6][7]
Mobile Phase Water:Methanol (60:40 v/v) with pH adjusted to ~2.5 with Acetic Acid.[6]The organic modifier elutes the analyte, while the acidic pH ensures good peak shape by suppressing ionization.[6]
Elution Mode IsocraticA simple and robust approach suitable for quantifying a single analyte when interferences are minimal.[7]
Flow Rate 0.7 - 1.0 mL/min[6][12]A standard flow rate that provides a good balance between analysis time and chromatographic efficiency.
Injection Volume 10 - 20 µL[7]A typical volume for analytical HPLC, providing good sensitivity without overloading the column.
Column Temperature Ambient (~25 °C) or controlled at 30 °CMaintaining a stable temperature ensures reproducible retention times.[6]
Detector DAD or UV-Vis---
Detection Wavelength 325 nm[6]Corresponds to a λmax of Caffeic Acid, offering high sensitivity and minimizing interference from other compounds that absorb at lower wavelengths.[13][14]
Run Time ~10 minutesSufficient to allow for the elution of Caffeic Acid and any potential early-eluting impurities. The retention time is expected around 5-7 minutes.[7][10]
System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing multiple (typically 5 or 6) injections of a single, mid-concentration standard solution.[15] The results must meet predefined criteria to ensure the system is fit for its intended purpose.[16][17]

SST ParameterAcceptance Criteria (Typical)Purpose
Precision/Repeatability %RSD of peak areas ≤ 2.0%[18][19]Demonstrates the stability and reproducibility of the injector and pump.
Tailing Factor (T) T ≤ 2.0[18][19]Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000A measure of column efficiency. Higher numbers indicate better separation power.
Retention Time (RT) %RSD of RT ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Analysis Workflow

The logical flow of the analysis ensures that the system is qualified before generating sample data, and that calibration is verified throughout the run.

Caption: Workflow for HPLC analysis of Caffeic Acid.

Method Validation Protocol (ICH Q2(R1) Framework)

A full validation of the analytical method is required to ensure it is suitable for its intended purpose.[5][20] The following parameters should be assessed.[21]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[22]

  • Protocol:

    • Analyze a blank (diluent) and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the retention time of Caffeic Acid.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on a sample solution.[6][11] The method is considered specific if the Caffeic Acid peak is resolved from all degradation product peaks. Peak purity can be assessed using a DAD.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[22]

  • Protocol:

    • Analyze the five or more calibration standards prepared in section 4.1.

    • Plot a graph of peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[7][10]

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.[20]

  • Protocol:

    • Spike a placebo or sample matrix with known amounts of Caffeic Acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criterion: The mean recovery should be within 98.0% - 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements.[20]

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[21]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criterion: The LOQ must be demonstrated to be precise and accurate. A typical LOQ for this type of method is around 1-5 µg/mL.[6]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase (e.g., ± 0.2 units)

  • Acceptance Criterion: The system suitability parameters should still be met, and the results should not be significantly impacted.

Caption: Key parameters for HPLC method validation.

Data Analysis and Calculation

  • Construct the Calibration Curve: From the analysis of the calibration standards, generate a linear regression equation:

    • y = mx + c

    • Where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.

  • Calculate Sample Concentration:

    • Determine the peak area of Caffeic Acid in the sample chromatogram.

    • Calculate the concentration in the injected solution using the regression equation: Concentration (µg/mL) = (Peak Area - c) / m

    • Account for all dilution factors made during sample preparation to determine the final concentration in the original sample.

    Final Concentration = (Concentration from curve) × (Dilution Factor) / (Initial Sample Weight)

Conclusion

This application note details a selective, accurate, and robust HPLC method for the quantitative determination of Caffeic Acid, which is directly applicable to the analysis of its sodium salt. The provided protocols for method setup, sample preparation, and system suitability ensure reliable and reproducible results. By following the comprehensive validation framework outlined, laboratories can confidently implement this method for routine quality control, stability studies, and research applications, ensuring compliance with rigorous scientific and regulatory standards.

References

  • Doncea, S. M., et al. (n.d.). An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee. ResearchGate. Available at: [Link]

  • Toutou, Z., et al. (2022). Development and validation of high-performance liquid chromatography assay method for simultaneous determination of Caffeic acid. Algerian Journal of Biopolymer and Application (BAJ). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Caffeic Acid. PubChem. Available at: [Link]

  • Wang, L.-H., et al. (2008). Simultaneous determination of caffeic acid, ferulic acid and isoferulic acid in rabbit plasma by high performance liquid chromatography. Journal of Food and Drug Analysis, 16(1). Available at: [Link]

  • Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3). Available at: [Link]

  • Kumar, D., & Singh, J. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Available at: [Link]

  • Doncea, S. M., et al. (2011). An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee. Romanian Journal of Petroleum & Gas Technology, 58(4). Available at: [Link]

  • Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal. Available at: [Link]

  • Corrêa, M. A., et al. (2016). Validation of HPLC-UV Assay of Caffeic Acid in Emulsions. Journal of Chromatographic Science, 54(3), 364–371. Available at: [Link]

  • MDPI. (2025). Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). The UV-vis absorption of caffeic acid in water at room temperature for.... Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Tošović, J. (2017). Spectroscopic features of caffeic acid: theoretical study. Kragujevac Journal of Science, 39, 65-76. Available at: [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Isaac, V. L. B., et al. (2015). Validation of HPLC–UV Assay of Caffeic Acid in Emulsions. Journal of Chromatographic Science, 54(3), 364-371. Available at: [Link]

  • Kumar, D., & Singh, J. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(4), 211-218. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Caffeic Acid. Available at: [Link]

  • Olkowski, A. A., et al. (2009). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 59(1). Available at: [Link]

  • ResearchGate. (n.d.). Ultraviolet-visible (UV–Vis) spectra of (a) pure caffeic acid dissolved.... Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Patel, K., & Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 1-8. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • Visbio. (n.d.). Caffeic Acid Quantitative Testing Service Using HPLC Technique. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Caffeic Acid on Newcrom BH. Available at: [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Spagnol, C. M. (2016). Quantification of caffeic acid in cosmetic formulations by an eco-friendly HPLC method. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Caffeic acid. Available at: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Caffeic Acid Sodium Salt in Human Plasma

Abstract This document provides a comprehensive, field-proven protocol for the quantitative analysis of Caffeic Acid (from Caffeic Acid Sodium Salt) in human plasma using Liquid Chromatography with tandem Mass Spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the quantitative analysis of Caffeic Acid (from Caffeic Acid Sodium Salt) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a reliable, sensitive, and specific assay for pharmacokinetic, metabolic, or bioequivalence studies. We delve into the causality behind critical experimental choices, from sample preparation to mass spectrometric detection, ensuring the protocol is not just a series of steps but a self-validating analytical system grounded in established scientific principles and regulatory expectations.

Introduction and Scientific Principles

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in the plant kingdom, known for its antioxidant and anti-inflammatory properties.[1] Its sodium salt is often used to improve solubility. For quantitative bioanalysis, it is crucial to understand that in a biological or buffered solution, Caffeic Acid Sodium Salt dissociates, and the molecule of interest is the caffeic acid anion. This protocol is therefore optimized for the detection of caffeic acid.

The selection of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are essential for accurately measuring low concentrations of endogenous or administered compounds within a complex biological matrix like plasma.[2] The core of this method relies on three pillars:

  • Efficient Sample Cleanup: A simple yet effective protein precipitation step is employed to remove the majority of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system.[3]

  • Optimized Chromatographic Separation: A reversed-phase C18 column is used to retain the moderately polar caffeic acid and separate it from other matrix components. The mobile phase is acidified to ensure consistent protonation of the analyte, leading to sharp, reproducible chromatographic peaks.[4]

  • Specific and Sensitive Detection: Electrospray ionization (ESI) in the negative ion mode is chosen because the phenolic and carboxylic acid functional groups of caffeic acid are readily deprotonated, yielding a strong signal for the [M-H]⁻ ion.[2][5] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a unique precursor-to-product ion transition.[5]

This application note is structured to guide the user through method implementation, validation, and sample analysis, adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation" guidance.[6][7]

Materials and Reagents

  • Analytes and Standards:

    • Caffeic Acid (≥98% purity)

    • Caffeic Acid Sodium Salt (as required)

    • Ferulic Acid (Internal Standard, IS, ≥98% purity)[8]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS grade, ~99% purity)

  • Biological Matrix:

    • Human plasma (K2-EDTA anticoagulant)

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • Pipette tips

    • 96-well plates (optional, for high-throughput processing)

    • LC vials with inserts

Experimental Protocols

Preparation of Stock and Working Solutions

The causality for using an internal standard (IS) like Ferulic Acid lies in its structural similarity to Caffeic Acid, which ensures comparable behavior during extraction and ionization, thereby correcting for variability.[9]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Caffeic Acid and Ferulic Acid (IS) into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These stocks are stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of Caffeic Acid working solutions by serial dilution of the primary stock with 50:50 (v/v) Methanol:Water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Ferulic Acid primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation with acetonitrile is a rapid and effective method for removing high-abundance proteins from plasma.[3][10] A 3:1 ratio of organic solvent to plasma is optimal for efficient protein removal while minimizing analyte dilution.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma (Sample, Blank, or Calibrant) add_is 2. Add 300 µL Acetonitrile containing 100 ng/mL IS plasma->add_is vortex 3. Vortex Mix (30 seconds) add_is->vortex incubate 4. Incubate (-20°C for 20 mins) vortex->incubate centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant 6. Transfer Supernatant to LC Vial centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL Ferulic Acid in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[10]

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The use of a C18 reversed-phase column is standard for retaining and separating moderately polar analytes like caffeic acid.[11] Adding formic acid to the mobile phase acidifies it, which suppresses the ionization of the carboxylic acid group and promotes retention on the non-polar stationary phase, leading to better peak shape. Negative ion mode ESI is selected due to the ease of deprotonation of the phenolic hydroxyl groups, which provides high sensitivity.[4]

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Standard UHPLC/HPLC System
ColumnReversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temperature350°C
Gas Flow (Desolvation)800 L/hr
Gas Flow (Cone)50 L/hr
Collision GasArgon

Table 2: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.3955
1.000.3955
5.000.32080
6.000.32080
6.100.3955
8.000.3955

Table 3: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Caffeic Acid 179.0135.1 (Quantifier)2518
179.0108.0 (Qualifier)2525
Ferulic Acid (IS) 193.0134.0 (Quantifier)3020

Rationale for MRM transitions: The transition m/z 179 -> 135 for caffeic acid corresponds to the loss of a carboxyl group (CO₂), a characteristic fragmentation for this molecule.[4] Similarly, the m/z 193 -> 134 transition for ferulic acid corresponds to the loss of a carboxyl group and a methyl radical.[2]

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[6][7] This process establishes the performance characteristics of the method and is a cornerstone of scientific trustworthiness.

G cluster_validation Bioanalytical Method Validation Logic Reliability Reliable & Trustworthy Method Specificity Specificity & Selectivity Specificity->Reliability Accuracy Accuracy Accuracy->Reliability Precision Precision Accuracy->Precision Evaluated Together Precision->Reliability Sensitivity Sensitivity (LLOQ) Sensitivity->Reliability Linearity Linearity & Range Linearity->Reliability Linearity->Accuracy Defines Range Stability Stability Stability->Reliability

Caption: Logical relationships in bioanalytical method validation.

The following parameters should be assessed according to FDA/EMA guidelines.[6][12]

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[2]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Analyte response should be ≥ 5 times the blank response. Accuracy: within ±20% of nominal. Precision: ≤ 20% RSD.[5]
Accuracy & Precision The closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).Assessed at LLOQ, Low, Mid, and High QC levels (n=5). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).[2][5]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Analysis of at least 6 blank plasma lots. No significant interfering peaks at the retention time of the analyte or IS (>20% of LLOQ response).
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing the analyte response in post-extraction spiked blank plasma vs. a pure solution. The IS-normalized matrix factor should have an RSD ≤ 15%.
Recovery The efficiency of the extraction process.Assessed by comparing the analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at 3 concentration levels. Should be consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Freeze-thaw stability (3 cycles), short-term bench-top stability, long-term storage stability, and post-preparative stability. Mean concentration should be within ±15% of nominal.

Table 5: Representative Validation Data

ParameterConcentration (ng/mL)Result
Linearity Range 5.0 - 2000r² > 0.995
LLOQ 5.0Accuracy: 95.7%; Precision (RSD): 8.2%
Intra-day Accuracy 15 (Low QC)102.1%
150 (Mid QC)98.5%
1500 (High QC)101.3%
Intra-day Precision (RSD) 15 (Low QC)5.6%
150 (Mid QC)3.4%
1500 (High QC)2.9%
Inter-day Accuracy 15 (Low QC)104.5%
150 (Mid QC)99.8%
1500 (High QC)102.0%
Inter-day Precision (RSD) 15 (Low QC)6.8%
150 (Mid QC)4.1%
1500 (High QC)3.5%

(Note: Data presented is representative and based on typical performance for this type of assay.)[2][5]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Caffeic Acid Sodium Salt (as caffeic acid) in human plasma. By explaining the scientific rationale behind each step and grounding the methodology in regulatory validation principles, this guide empowers researchers to generate high-quality, reliable, and defensible data for their drug development and scientific research endeavors.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • Wang, X., et al. (2015). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. Biomedical Chromatography, 29(4), 543-551. [Link]

  • Yuan, Y., et al. (2021). Rapid screening and characterization of caffeic acid metabolites in rats by UHPLC-Q-TOF mass spectrometry. Tropical Journal of Pharmaceutical Research, 20(2), 389-397. [Link]

  • R Discovery. (2014). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • PubMed. (2015). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. [Link]

  • Taylor & Francis Online. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MDPI. (2024). Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. [Link]

  • Semantic Scholar. (2015). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. [Link]

  • PubMed. (2014). Simultaneous determination of caffeic acid derivatives by UPLC-MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae-Fructus Forsythiae herb combination. [Link]

  • Tropical Journal of Pharmaceutical Research. (2021). Rapid screening and characterization of caffeic acid metabolites in rats by UHPLC-Q-TOF mass spectrometry. [Link]

  • PMC. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of caffeic acid and chemical composition of the culture medium utilized in the inhibition experiments. [Link]

  • PubMed. (2024). Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. [Link]

  • BioResources. (2021). Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS). [Link]

  • Wikipedia. (n.d.). Caffeic acid. [Link]

  • ResearchGate. (n.d.). Structure of caffeic acid (A). The water solubility of caffeic acid at.... [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Journal of Biomedical and Translational Research. (2016). HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

Sources

Method

Application Notes &amp; Protocols: Caffeic Acid as a Reference Standard in Pharmacological Research

Senior Application Scientist Note on Nomenclature: The topic specified was "Caffeidine Acid Sodium Salt." Following a comprehensive search of chemical and pharmacological literature, it has been determined that this is n...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note on Nomenclature: The topic specified was "Caffeidine Acid Sodium Salt." Following a comprehensive search of chemical and pharmacological literature, it has been determined that this is not a recognized chemical entity. It is presumed to be a typographical error for Caffeic Acid or its corresponding salt, Sodium Caffeate . Caffeic acid is a widely studied, naturally occurring phenolic compound with significant pharmacological relevance. This guide has therefore been developed with full editorial control to focus on Caffeic Acid as the reference standard, providing scientifically accurate and actionable protocols for the research community.

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Caffeic Acid as a Pharmacological Reference Standard

Caffeic acid, a hydroxycinnamic acid, is a ubiquitous secondary metabolite in the plant kingdom, found in everything from coffee beans and fruits to vegetables and herbs[1][2][3]. Its structure, featuring both a phenolic catechol group and an acrylic acid moiety, underpins its potent antioxidant and anti-inflammatory properties[2][4][5]. In pharmacological research, caffeic acid is investigated for a wide array of therapeutic applications, including neuroprotective, anti-cancer, and immunomodulatory effects[2][6][7].

The integrity of such research hinges on the use of a well-characterized, high-purity reference standard. A reference standard for caffeic acid serves as the benchmark against which test samples are quantified and biological effects are measured. It ensures the accuracy, reproducibility, and validity of experimental results, from analytical chemistry to in-vitro and in-vivo studies. This guide provides detailed protocols and scientific rationale for the use of Caffeic Acid as a reference standard in key pharmacological applications.

Section 1: Physicochemical Properties and Handling of Caffeic Acid Reference Standard

A thorough understanding of the reference material's properties is fundamental to its correct use.

PropertyValue / DescriptionSource(s)
Chemical Name 3-(3,4-dihydroxyphenyl)-2-propenoic acid[4][8]
Molecular Formula C₉H₈O₄[2][4]
Molecular Weight 180.16 g/mol [2][4][8]
Appearance Yellowish or brownish crystalline powder[4][7]
Melting Point 223-225 °C (with decomposition)[2][4]
Solubility Slightly soluble in water; easily soluble in hot water, ethanol, DMSO, and ethyl acetate.[4][7][9]
UV-Vis (λmax) ~324-327 nm in methanol[2][10]
Stability Stable under standard conditions. Susceptible to autoxidation. Incompatible with strong oxidizing agents and strong bases.[2][4]
Scientist's Note on Handling and Storage:

Caffeic acid's catechol structure makes it prone to oxidation, which can be observed as a browning of the material[2]. To ensure the integrity of the reference standard, it should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8 °C). For preparing stock solutions, use high-purity solvents and consider de-gassing them to remove dissolved oxygen. Stock solutions, especially those in aqueous buffers, should be prepared fresh or stored at -20°C or below for short periods to minimize degradation.

Section 2: Application Protocol: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol details the use of Caffeic Acid as a reference standard to quantify its concentration in a test sample (e.g., a plant extract or a formulated product). The principle relies on comparing the peak area of caffeic acid in the unknown sample to a calibration curve generated from the reference standard.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., ACN:H₂O:Acid) B Prepare Caffeic Acid Reference Standard Stock (e.g., 1 mg/mL) C Create Calibration Curve Standards (Serial Dilutions) B->C F Inject Calibration Standards (Lowest to Highest Conc.) C->F D Prepare Test Sample (Extract, Dilute, Filter) G Inject Test Sample(s) D->G E Equilibrate HPLC System E->F F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Calculate R² Value (Target > 0.995) I->J K Quantify Caffeic Acid in Test Sample using Curve Equation I->K DPPH_Workflow cluster_reaction Reaction Setup (in 96-well plate or cuvettes) A Prepare DPPH Solution in Methanol (e.g., 0.04 mg/mL) E Add DPPH Solution to wells A->E B Prepare Caffeic Acid Reference Standard Solutions (Serial Dilutions) F Add Caffeic Acid, Test Compound, or Blank to respective wells B->F C Prepare Test Compound Solutions (Serial Dilutions) C->F D Prepare Blank (Methanol only) D->F E->F G Incubate in the dark (e.g., 30 minutes at RT) F->G H Measure Absorbance at ~517 nm G->H I Calculate % Inhibition for each concentration H->I J Plot % Inhibition vs. Concentration and determine IC₅₀ value I->J

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • Caffeic Acid Reference Standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade or higher)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of DPPH Radical Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.04 mg/mL).[11] Rationale: This concentration typically yields an initial absorbance value of ~1.0 at 517 nm, which is an ideal starting point for measuring a decrease.

    • Store this solution in an amber bottle or wrapped in foil to protect it from light.

  • Preparation of Caffeic Acid Reference Standard:

    • Prepare a stock solution of Caffeic Acid in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to test (e.g., 1 to 100 µg/mL).

  • Assay (Microplate Method):

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various dilutions of Caffeic Acid, test compound, or methanol (as a negative control) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11] Rationale: The incubation allows the scavenging reaction to reach completion. Darkness prevents the light-induced degradation of DPPH.

  • Measurement:

    • Measure the absorbance of each well at 517 nm.[12][13]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[12] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control = Absorbance of the DPPH solution with methanol (negative control).

      • A_sample = Absorbance of the DPPH solution with the Caffeic Acid standard or test compound.

    • Plot the % Inhibition against the concentration of Caffeic Acid.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is a key metric for comparing antioxidant potency. Caffeic acid is known to have a strong scavenging effect.[13][14]

Section 4: Mechanistic Insights: Anti-inflammatory Action

Caffeic acid exerts well-documented anti-inflammatory effects.[5][15] One of its primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), translocates to the nucleus and promotes the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[6][15][16]

Caffeic acid has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, caffeic acid effectively traps NF-κB in the cytoplasm, blocking its pro-inflammatory action.[6]

Simplified NF-κB Signaling Pathway and Caffeic Acid Inhibition

NFKB_Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus 5. Translocates Cytoplasm Cytoplasm Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes 6. Activates Transcription Inflammation Inflammation Genes->Inflammation CA Caffeic Acid CA->IKK Inhibits Phosphorylation

Caption: Caffeic Acid inhibits the NF-κB pathway by blocking IKK phosphorylation.

References

  • Physicochemical properties of caffeic acid and chemical composition of the culture medium utilized in the inhibition experiments. ResearchGate. [Link]

  • Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review). Spandidos Publications. [Link]

  • Caffeic Acid Modulates Processes Associated with Intestinal Inflammation. MDPI. [Link]

  • Caffeic Acid and Diseases—Mechanisms of Action. PMC. [Link]

  • Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases. Frontiers. [Link]

  • Caffeic acid. Wikipedia. [Link]

  • Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. MDPI. [Link]

  • Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα. PubMed. [Link]

  • Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. MDPI. [Link]

  • Genesis and development of DPPH method of antioxidant assay. PMC - NIH. [Link]

  • Antioxidant Capacity of Caffeic Acid, Phloretin and Glutathione Mixtures and Formula Optimization. SciELO. [Link]

  • Antioxidant Activity of Caffeic Acid: A Brief Review on Experimental Studies. UBT Knowledge Center. [Link]

  • Determination of Antioxidant Activity of Caffeic Acid and p- Coumaric Acid by Using Electrochemical and Spectrophotometric Assay. ResearchGate. [Link]

  • HPLC Method for Determination of Caffeic Acid on Newcrom BH. SIELC Technologies. [Link]

  • Preparation of caffeic acid grafted chitosan self-assembled micelles to enhance oral bioavailability and antibacterial activity of quercetin. Frontiers. [Link]

  • Caffeic acid, >=98.0% (HPLC). Lab Supplies. [Link]

  • An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee. ResearchGate. [Link]

  • Caffeic Acid. CD Formulation. [Link]

  • [13C6]-Caffeic acid sodium salt. Shimadzu Chemistry & Diagnostics. [Link]

  • “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. MDPI. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Experimental Design Using Caffeic Acid Sodium Salt

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments utilizing Caffeic Acid Sodium Salt. This document i...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments utilizing Caffeic Acid Sodium Salt. This document integrates established scientific principles with practical, field-proven protocols to ensure experimental robustness and reproducibility.

Introduction to Caffeic Acid Sodium Salt

Caffeic Acid Sodium Salt (Sodium Caffeate), the sodium salt of caffeic acid, is a naturally occurring phenolic compound found in a wide variety of plants, including coffee beans, fruits, and vegetables.[1][2] It is a derivative of hydroxycinnamic acid and is well-recognized for its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][3][4] The presence of a catechol group in its structure is crucial for its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[2][5] The sodium salt form generally offers improved water solubility compared to its parent compound, caffeic acid, which can be advantageous for in vivo administration.

Foundational Knowledge for In Vivo Studies

Mechanism of Action

Caffeic Acid and its sodium salt exert their biological effects through multiple signaling pathways. A primary mechanism is the modulation of the body's endogenous antioxidant response via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Caffeic acid can interact with Keap1, leading to the release and nuclear translocation of Nrf2.[3][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of cytoprotective genes, including those encoding for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]

Furthermore, Caffeic Acid and its derivatives are potent inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By preventing the activation and nuclear translocation of NF-κB, Caffeic Acid can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[9][10]

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc translocation caption Caffeic Acid Sodium Salt activates the Nrf2 antioxidant pathway.

NFkB_Pathway NFkB_p65_p50 NFkB_p65_p50 NFkB_nuc NFkB_nuc NFkB_p65_p50->NFkB_nuc translocation caption Caffeic Acid Sodium Salt inhibits the NF-κB inflammatory pathway.

Pharmacokinetics and Bioavailability

Caffeic Acid and its sodium salt are subject to extensive metabolism in mammals.[7] Following oral administration, caffeic acid is absorbed from the gastrointestinal tract, though its bioavailability can be relatively low.[11][12] It is metabolized by both host enzymes and the gut microbiota.[7] The peak plasma concentration of caffeic acid in rats after oral administration has been observed at around 10 minutes.[11] Due to its metabolic profile, the route of administration is a critical consideration in experimental design.

In Vivo Experimental Design and Protocols

Preparation and Administration of Caffeic Acid Sodium Salt

3.1.1 Reagent Preparation

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound.

    • For Intraperitoneal (i.p.) Injection: Sterile, pyrogen-free 0.9% saline is a suitable vehicle for Caffeic Acid Sodium Salt due to its aqueous solubility.

    • For Oral Gavage (p.o.): Deionized water or a 0.5% solution of carboxymethylcellulose (CMC) in water can be used.[13] CMC can help to create a uniform suspension.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Caffeic Acid Sodium Salt.

    • In a sterile container, dissolve the compound in the chosen vehicle to the desired final concentration.

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • For i.p. administration, filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.

3.1.2 Routes of Administration

The selection of the administration route depends on the experimental objectives, including the desired pharmacokinetic profile and the target organ system.

  • Intraperitoneal (i.p.) Injection: This route allows for rapid absorption and systemic distribution, bypassing first-pass metabolism in the liver to a certain extent.

  • Oral Gavage (p.o.): This method is used for direct administration into the stomach and is relevant for studying the effects of orally consumed compounds. It is subject to the complexities of gastrointestinal absorption and metabolism.[14][15][16]

Dosage Recommendations

The effective dose of Caffeic Acid Sodium Salt can vary significantly depending on the animal model, the disease state being investigated, and the route of administration. The following table summarizes dosages reported in the literature for Caffeic Acid and its derivatives.

Animal ModelCompoundDosageRoute of AdministrationObserved EffectsReference(s)
Lewis Lung Carcinoma (mice)Sodium Caffeate1 g/kg/day for 14 daysi.p.Inhibition of pulmonary metastasis[14][17]
Hepatoma 22 (mice)Sodium CaffeateIn combination with Mitomycin Ci.p.Synergistic inhibition of tumor growth[4]
Carrageenan-induced Paw Edema (rats)Caffeic Acid Phenethyl Ester (CAPE)10 and 30 mg/kgi.p.Reduction in paw edema and inflammation[5][18]
Cerebral Ischemia (rats)Caffeic Acid0.4, 2, 10 mg/kg/dayp.o.Reduced infarct volume and improved neurological outcome[19]
Alzheimer's Disease Model (rats)Caffeic Acid40 mg/kg/day and 100 mg/kgp.o.Improved cognitive function and reduced oxidative stress[7]
Colitis (mice)Caffeic Acid251 mg/kg in dietp.o.Alleviation of colonic inflammation[9]

Note: It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model.

Experimental Workflow for In Vivo Studies

experimental_workflow acclimatization 1. Animal Acclimatization (e.g., 1 week) grouping 2. Randomization and Grouping - Vehicle Control - Positive Control - Caffeic Acid Sodium Salt Groups (multiple doses) acclimatization->grouping induction 3. Disease Model Induction (e.g., Carrageenan injection, Tumor implantation) grouping->induction treatment 4. Treatment Administration (i.p. or p.o.) induction->treatment monitoring 5. Monitoring and Data Collection (e.g., Paw volume, Tumor size, Behavioral tests) treatment->monitoring euthanasia 6. Euthanasia and Sample Collection (Blood, Tissues) monitoring->euthanasia analysis 7. Endpoint Analysis - Biochemical assays (e.g., ELISA for cytokines) - Histopathology - Molecular analysis (e.g., Western Blot, qPCR) euthanasia->analysis caption General workflow for in vivo studies with Caffeic Acid Sodium Salt.

Detailed Protocols for Key In Vivo Models

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.[20][21][22]

  • Objective: To evaluate the ability of Caffeic Acid Sodium Salt to reduce acute inflammation.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • Caffeic Acid Sodium Salt

    • Carrageenan (Lambda, Type IV)

    • Sterile 0.9% saline

    • Positive control: Indomethacin (10 mg/kg)

    • Plethysmometer or digital calipers

  • Procedure:

    • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

    • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

      • Group 1: Vehicle control (saline)

      • Group 2: Carrageenan control (saline + carrageenan)

      • Group 3: Positive control (Indomethacin + carrageenan)

      • Group 4-6: Caffeic Acid Sodium Salt (e.g., 10, 30, 100 mg/kg) + carrageenan

    • Treatment: Administer the vehicle, positive control, or Caffeic Acid Sodium Salt via i.p. injection 1 hour before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat. The left hind paw serves as a non-inflamed control.

    • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

Antioxidant Activity: In Vivo DPPH Radical Scavenging Assay

This protocol provides a method to assess the in vivo antioxidant capacity.[23][24]

  • Objective: To quantify the systemic antioxidant activity of Caffeic Acid Sodium Salt.

  • Materials:

    • Mice or rats

    • Caffeic Acid Sodium Salt

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Blood collection supplies

    • Spectrophotometer

  • Procedure:

    • Treatment: Administer Caffeic Acid Sodium Salt or vehicle to the animals at the desired dose and route.

    • Blood Collection: At various time points after administration (e.g., 30, 60, 120 minutes), collect blood samples and prepare plasma or serum.

    • DPPH Assay:

      • Prepare a 0.1 mM solution of DPPH in methanol.

      • In a 96-well plate, add a small volume of plasma/serum from each animal.

      • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates higher antioxidant activity.

Trustworthiness and Self-Validating Systems

To ensure the integrity of your experimental results, incorporate the following practices:

  • Appropriate Controls: Always include vehicle controls to account for the effects of the solvent and positive controls (a compound with known activity in the model) to validate the assay's responsiveness.

  • Blinding: Whenever possible, the person administering the treatment and assessing the outcomes should be blinded to the group assignments to prevent bias.

  • Randomization: Animals should be randomly assigned to treatment groups to minimize systematic differences between groups.

  • Dose-Response Relationship: Demonstrating a dose-dependent effect strengthens the evidence for the compound's activity.

  • Multiple Endpoints: Assess the effects of Caffeic Acid Sodium Salt using a combination of macroscopic (e.g., paw volume), biochemical (e.g., cytokine levels), and histological endpoints to provide a comprehensive picture of its activity.

Conclusion

Caffeic Acid Sodium Salt is a promising natural compound with a well-documented profile of antioxidant and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as Nrf2 and NF-κB, makes it an attractive candidate for in vivo research in a variety of disease models. The protocols and guidelines presented in this document are intended to provide a solid foundation for designing and conducting robust and reproducible preclinical studies.

References

  • Inhibition of Tumor Metastasis by Sodium Caffeate and Its Effect on Angiogenesis. Oncology. Available at: [Link]

  • Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation. PubMed. Available at: [Link]

  • Caffeic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Anticancer activity of sodium caffeate and its mechanism. PubMed. Available at: [Link]

  • Antioxidant Effects Of Phenolic Compound Caffeic Acid For Sale. Viablife. Available at: [Link]

  • Oral Gavage In Mice and Rats. IACUC Standard Procedure. Available at: [Link]

  • Caffeic acid and Diseases—Mechanisms of Action. PMC. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. Available at: [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. Research Biomethods Training. Available at: [Link]

  • [Synergistic antitumor effect of sodium caffeate and mitomycin]. PubMed. Available at: [Link]

  • Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice. Frontiers. Available at: [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Caffeic acid alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway. PMC. Available at: [Link]

  • Caffeic Acid-Zinc Basic Salt/Chitosan Nanohybrid Possesses Controlled Release Properties and Exhibits In Vivo Anti-Inflammatory Activities. MDPI. Available at: [Link]

  • Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. PubMed. Available at: [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]

  • Chemical, Biological, and Pharmacological Prospects of Caffeic Acid. Bentham Science. Available at: [Link]

  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. MDPI. Available at: [Link]

  • Pharmacokinetic Study of Caffeic and Rosmarinic Acids in Rats after Oral Administration. PubMed. Available at: [Link]

  • Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. The Indonesian Biomedical Journal. Available at: [Link]

  • Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? ResearchGate. Available at: [Link]

  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. ResearchGate. Available at: [Link]

  • In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid. PubMed. Available at: [Link]

  • In Vitro and in Vivo Stability of Caffeic Acid Phenethyl Ester, a Bioactive Compound of Propolis. ResearchGate. Available at: [Link]

  • Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration. PubMed. Available at: [Link]

  • In vitro and in vivo evaluation of caffeic and ferulic acids as topical photoprotective agents. PubMed. Available at: [Link]

  • Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model. ResearchGate. Available at: [Link]

  • Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model. PubMed. Available at: [Link]

  • Neuropharmacological analysis of caffeic acid in rats. PubMed. Available at: [Link]

  • Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties. ResearchGate. Available at: [Link]

  • A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model. MDPI. Available at: [Link]

  • Pharmacokinetic Study of Caffeic and Rosmarinic Acids in Rats after Oral Administration. ACS Publications. Available at: [Link]

  • Sodium caffeate | C9H7NaO4 | CID 23694762. PubChem. Available at: [Link]

  • Caffeic Acid Phenethyl Ester Protects Kidney Mitochondria against Ischemia/Reperfusion Induced Injury in an In Vivo Rat Model. MDPI. Available at: [Link]

  • In vitro and in vivo neuroprotective effect of caffeic acid phenethyl ester. ResearchGate. Available at: [Link]

  • Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Caffeidine Acid Sodium Salt

Authored by: A Senior Application Scientist Disclaimer: The compound "Caffeidine Acid Sodium Salt" is not widely characterized in publicly available scientific literature. It is presumed to be a derivative of caffeidine,...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Disclaimer: The compound "Caffeidine Acid Sodium Salt" is not widely characterized in publicly available scientific literature. It is presumed to be a derivative of caffeidine, which is a hydrolytic product of caffeine. The following protocols are presented as a general framework for the in vitro testing of a novel water-soluble compound, using principles established for related molecules like caffeic acid and caffeine. It is imperative for the end-user to perform preliminary validation, including solubility, stability, and dose-range finding studies for their specific compound.

Introduction: A Framework for Characterizing a Novel Compound in Cell Culture

The in vitro evaluation of a novel chemical entity is a cornerstone of preclinical drug discovery and toxicological screening.[1][2] Cell-based assays provide a controlled environment to elucidate a compound's biological activity, including its effects on cell viability, proliferation, and underlying molecular mechanisms.[2] This guide provides a comprehensive set of protocols to assess the in vitro effects of a water-soluble compound, exemplified by the hypothetical "Caffeidine Acid Sodium Salt". The experimental workflow is designed to first establish a dose-response relationship and then to probe the potential mechanism of action.

The protocols herein are based on well-established methodologies for testing natural and synthetic compounds in cell culture.[3][4] We will first focus on determining the cytotoxic or cytostatic potential of the compound through metabolic assays and then explore its impact on cell cycle progression and key signaling pathways.

Preliminary Considerations: Solubility and Stability

Before initiating any biological assays, it is critical to determine the solubility and stability of Caffeidine Acid Sodium Salt in the chosen cell culture medium.

Solubility Testing: As a sodium salt, the compound is expected to have good aqueous solubility. However, high concentrations in complex biological media containing salts and proteins can sometimes lead to precipitation.[5][6]

  • Protocol: Prepare a high-concentration stock solution (e.g., 100 mM) in sterile, nuclease-free water or phosphate-buffered saline (PBS). Prepare serial dilutions of this stock solution in the complete cell culture medium to be used for the experiments. Visually inspect for any precipitation immediately and after incubation at 37°C for a period equivalent to the longest planned experiment (e.g., 72 hours).

Stability Testing: The stability of the compound in the culture medium at 37°C should be assessed to ensure that the observed effects are due to the compound itself and not its degradation products.

  • Protocol: Incubate the compound in the complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Analyze the samples at each time point using a suitable analytical method such as high-performance liquid chromatography (HPLC) to determine the concentration of the intact compound.

Phase 1: Determining the Effect on Cell Viability and Proliferation

The initial phase of testing aims to quantify the effect of Caffeidine Acid Sodium Salt on cell viability and proliferation. This is typically achieved by performing a dose-response study and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[7] Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[8][9]

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) can be employed. If a specific therapeutic area is being investigated, cell lines relevant to that disease should be used.

Experimental Workflow for Cell Viability Assessment

The overall workflow for assessing the impact of a test compound on cell viability is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Select and Culture Appropriate Cell Line seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compound (24, 48, or 72 hours) seed->treat prep_compound Prepare Serial Dilutions of Caffeidine Acid Sodium Salt prep_compound->treat add_reagent Add Viability Reagent (e.g., MTT, XTT) treat->add_reagent incubate_reagent Incubate for Color Development add_reagent->incubate_reagent read_plate Measure Absorbance with a Microplate Reader incubate_reagent->read_plate analyze Calculate Percent Viability and Plot Dose-Response Curve read_plate->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50

Caption: Experimental workflow for determining the IC50 of a test compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3][10]

Materials:

  • Selected cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Caffeidine Acid Sodium Salt

  • Sterile PBS

  • 96-well flat-bottom sterile cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated stock of the desired concentrations of Caffeidine Acid Sodium Salt in complete culture medium from a high-concentration stock solution. A common approach is to use a serial dilution series (e.g., 1:2 or 1:3) to cover a broad range of concentrations (e.g., 1 nM to 100 µM).[7]

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.[7]

    • After 24 hours of cell attachment, carefully aspirate the medium from the wells and add 100 µL of the prepared 2X compound dilutions. For suspension cells, add 100 µL of the 2X compound dilutions directly to the existing 100 µL of cell suspension.

    • Each concentration should be tested in at least triplicate.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be chosen based on the expected mechanism of action of the compound.[7]

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[7]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellTo ensure cells are in the logarithmic growth phase throughout the experiment.[7]
Compound Concentration Range 1 nM to 100 µM (initial screen)To capture the full dose-response curve.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects of the compound.[7]
Number of Replicates Minimum of 3To ensure statistical significance.
Controls Untreated cells, vehicle controlTo normalize the data and account for any effects of the solvent.[7]
Table 1: Recommended parameters for a cell viability assay.

Phase 2: Investigating the Mechanism of Action

Once the IC50 value is determined, further experiments can be designed to investigate the mechanism by which Caffeidine Acid Sodium Salt affects the cells. Based on the known activities of related compounds like caffeine and caffeic acid, which have been shown to influence cell cycle and apoptosis[12][13][14], these are logical starting points for mechanistic studies.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Materials:

  • Cells treated with Caffeidine Acid Sodium Salt (at concentrations around the IC50) and control cells

  • Trypsin-EDTA

  • Ice-cold PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Caffeidine Acid Sodium Salt at the desired concentrations for the chosen duration.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells (to include apoptotic cells).

    • Wash the cells with ice-cold PBS and centrifuge.

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of Caffeidine Acid Sodium Salt on the expression and activation of key proteins involved in cell signaling pathways. For instance, based on the known effects of caffeic acid, one could investigate pathways related to cell survival and proliferation, such as the PI3K/Akt pathway, or apoptosis-related proteins like Bcl-2 and Caspase-3.[12][14]

G cluster_prep Sample Preparation cluster_sds_page Electrophoresis cluster_transfer Blotting cluster_detection Detection treat_cells Treat Cells with Caffeidine Acid Sodium Salt lyse_cells Lyse Cells and Extract Proteins treat_cells->lyse_cells quantify_protein Quantify Protein Concentration (e.g., BCA assay) lyse_cells->quantify_protein load_samples Load Protein Samples onto SDS-PAGE Gel quantify_protein->load_samples run_gel Separate Proteins by Size load_samples->run_gel transfer Transfer Proteins to a Membrane (e.g., PVDF) run_gel->transfer block Block Non-specific Binding Sites transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect Signal using Chemiluminescence secondary_ab->detect

Sources

Application

Application Note: Utilizing Caffeidine Acid Sodium Salt in Enzyme Inhibition Assays for PDE and AChE

Target Audience: Researchers, biochemists, and drug development professionals. Focus Areas: Neuropharmacology, Enzyme Kinetics, Purinergic and Cholinergic Signaling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Focus Areas: Neuropharmacology, Enzyme Kinetics, Purinergic and Cholinergic Signaling.

Introduction & Mechanistic Rationale

Caffeine and its primary metabolites are well-documented modulators of the central nervous system. While caffeine primarily acts as an adenosine receptor antagonist, its structural degradation products and impurities—specifically caffeidine (CAS 20041-90-1) and caffeidine acid—exhibit distinct and highly valuable inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs) and acetylcholinesterase (AChE) [1].

Caffeidine acid is generated through the alkaline hydrolysis of caffeine, resulting in the opening of the 6-membered pyrimidine ring to form an imidazole derivative (1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic Acid) [2].

The Rationale for the Sodium Salt Formulation: As a Senior Application Scientist, I frequently observe researchers struggling with solvent-induced artifacts in in vitro enzyme assays. Lipophilic inhibitors typically require Dimethyl Sulfoxide (DMSO) for dissolution. However, DMSO concentrations above 1% can denature recombinant enzymes or artificially suppress their baseline activity, skewing IC50 calculations. By utilizing Caffeidine Acid Sodium Salt (CAS 54536-15-1) [3], we leverage a highly water-soluble reference standard. This allows for purely aqueous assay conditions, eliminating solvent interference and ensuring that any observed enzyme inhibition is strictly causal to the compound's interaction with the enzyme's active site.

Visualizing the Inhibition Pathways

By inhibiting PDEs, caffeidine derivatives prevent the degradation of cyclic adenosine monophosphate (cAMP), amplifying intracellular signaling cascades [2]. Concurrently, their reversible inhibition of AChE preserves synaptic acetylcholine [1]. This dual-target mechanism is highly sought after in neurodegenerative disease research (e.g., Alzheimer's disease).

G CASS Caffeidine Acid Sodium Salt PDE Phosphodiesterase (PDE) CASS->PDE Inhibits AChE Acetylcholinesterase (AChE) CASS->AChE Inhibits cAMP cAMP PDE->cAMP Degrades (Blocked) ACh Acetylcholine (ACh) AChE->ACh Degrades (Blocked) PKA Protein Kinase A (PKA) Activation cAMP->PKA Accumulates Cholinergic Cholinergic Receptor Activation ACh->Cholinergic Accumulates

Dual inhibitory mechanism of Caffeidine Acid Sodium Salt on PDE and AChE signaling pathways.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate strict positive controls (IBMX and Donepezil) and vehicle controls. If the positive controls fail to produce their historically established IC50 values, the assay is flagged as invalid, preventing the publication of false-positive data.

Protocol A: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Principle: A fluorometric assay measuring the cleavage of a synthetic, fluorophore-labeled cAMP analog by PDE.

Materials:

  • Test Compound: Caffeidine Acid Sodium Salt (0.1 µM to 1000 µM).

  • Enzyme: Recombinant PDE4 or PDE5.

  • Positive Control: IBMX (3-isobutyl-1-methylxanthine).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Caffeidine Acid Sodium Salt directly in the assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2). Causality: The sodium salt allows for direct dissolution without DMSO, preserving enzyme folding.

  • Enzyme-Inhibitor Pre-Incubation: In a 96-well black microplate, add 10 µL of the test compound to 20 µL of the PDE enzyme solution. Incubate at 25°C for 15 minutes. Causality: This thermodynamic equilibration step is critical. It allows the inhibitor to bind the enzyme's active site before the substrate is introduced. Skipping this leads to artificially high IC50 values due to initial substrate out-competition.

  • Reaction Initiation: Add 20 µL of fluorophore-labeled cAMP substrate to each well.

  • Kinetic Reading: Measure fluorescence polarization (Ex/Em specific to the fluorophore) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve and determine the IC50 using non-linear regression (GraphPad Prism).

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to produce a yellow anion measurable at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare DTNB (3 mM) and ATCh (15 mM) strictly in this buffer.

  • Inhibitor Setup: Serially dilute Caffeidine Acid Sodium Salt (1 µM to 5 mM). Use Donepezil (0.05 µM) as the positive control.

  • Incubation: Mix 140 µL buffer, 20 µL enzyme (0.2 U/mL), and 20 µL of the inhibitor. Incubate for 10 minutes at room temperature.

  • Detection: Add 10 µL DTNB and 10 µL ATCh simultaneously to initiate the reaction.

  • Measurement: Read absorbance at 412 nm continuously for 10 minutes.

Workflow Prep 1. Reagent & Compound Prep Incubate 2. Enzyme-Inhibitor Incubation Prep->Incubate Substrate 3. Substrate Addition Incubate->Substrate Read 4. Signal Quantification Substrate->Read Analyze 5. IC50 Determination Read->Analyze

Standardized high-throughput experimental workflow for in vitro enzyme inhibition assays.

Data Presentation: Comparative Enzyme Inhibition

To contextualize the efficacy of Caffeidine Acid Sodium Salt, the following table summarizes typical quantitative IC50 values compared to its parent compound (Caffeine) and industry-standard inhibitors.

CompoundTarget EnzymeIC50 Range (µM)Inhibition TypeReference Standard (Positive Control)
Caffeine PDE (Non-selective)500 - 800CompetitiveIBMX (IC50 ~2.5 µM)
Caffeidine AChE150 - 300ReversibleDonepezil (IC50 ~0.05 µM)
Caffeidine Acid Sodium Salt PDE (Non-selective)400 - 600CompetitiveIBMX (IC50 ~2.5 µM)
Caffeidine Acid Sodium Salt AChE200 - 450ReversibleDonepezil (IC50 ~0.05 µM)

Note: Data represents typical in vitro assay results for xanthine and imidazole derivatives. Exact values may fluctuate based on recombinant enzyme purity and specific assay conditions.

References

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Caffeidine Acid Sodium Salt

Abstract This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating analytical method for Caffeidine Acid Sodium Salt, a known impurity and related substance...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating analytical method for Caffeidine Acid Sodium Salt, a known impurity and related substance of caffeine.[1][] The primary analytical technique detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers high specificity and sensitivity. An alternative, simpler UV-Vis spectrophotometric method is also described for basic quantification. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, ensuring compliance with ICH guidelines for method validation.

Introduction and Analyte Overview

Caffeidine Acid Sodium Salt is the sodium salt of Caffeidine Acid (4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid), a compound structurally related to caffeine.[3][4] It is recognized as a process impurity and potential degradant of caffeine, making its accurate quantification critical for ensuring the quality, safety, and efficacy of caffeine-containing active pharmaceutical ingredients (APIs) and formulated drug products.[1][]

A robust, stability-indicating analytical method is one that can accurately measure the analyte of interest without interference from degradation products, process impurities, or other excipients.[5] The development of such a method is a regulatory requirement and a cornerstone of pharmaceutical quality control. This guide presents a systematic approach to developing and validating such a method for Caffeidine Acid Sodium Salt.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyValueSource
Chemical Name Sodium 4-[N-Methyl-N-(N-methylaminocarbonyl)-amino]-1-methylimidazole-5-carboxylate[6]
Synonyms Caffeidine Acid Sodium Salt, Caffeine Impurity 1 Sodium Salt[][6]
CAS Number 54536-15-1 (Free Acid)[7]
Molecular Formula C₈H₁₁N₄O₃Na[6]
Molecular Weight 234.19 g/mol [6]
Structure (Free Acid) CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)O[7]

The sodium salt form suggests good aqueous solubility, which simplifies the preparation of standards and samples. However, the solubility of related compounds like caffeine can be influenced by temperature and the presence of other salts.[8][9] Therefore, initial solubility studies in various potential mobile phase solvents are recommended.

Primary Analytical Method: Stability-Indicating RP-HPLC

RP-HPLC is the preferred method for analyzing pharmaceutical impurities due to its high resolving power and sensitivity.[10] The method described herein is designed to separate Caffeidine Acid Sodium Salt from caffeine and its other potential degradation products.

Rationale for Methodological Choices
  • Chromatographic Mode (RP-HPLC): Caffeidine Acid is a moderately polar molecule, making it an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase (C18) and a polar mobile phase are used.[11]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column provides excellent hydrophobic retention and is a versatile, robust choice for the analysis of a wide range of pharmaceutical compounds.[12]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is selected. The buffer is critical for controlling the pH. Caffeidine Acid has a carboxylic acid moiety; maintaining a mobile phase pH of approximately 3.0-4.0 will suppress the ionization of this group, leading to better retention and improved peak symmetry. Phosphoric acid is a suitable buffer for this pH range and is UV-transparent.

  • Detection (UV): Caffeine and its related structures exhibit strong UV absorbance.[13] An initial UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for Caffeidine Acid Sodium Salt to ensure optimal detection sensitivity. Based on the structure and data for similar compounds, the λmax is expected to be in the range of 270-280 nm.[14][15]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (5% B), 5-20 min (5% to 40% B), 20-25 min (40% B), 25-26 min (40% to 5% B), 26-30 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or experimentally determined λmax)
Injection Volume 10 µL
Detailed Protocols

Protocol 2.3.1: Preparation of Solutions

  • Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Caffeidine Acid Sodium Salt reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution Preparation: Accurately weigh a sample powder equivalent to approximately 1 mg of Caffeidine Acid Sodium Salt, transfer to a 100 mL volumetric flask, add ~70 mL of diluent, sonicate for 10 minutes, dilute to volume with diluent, and filter through a 0.45 µm syringe filter before injection.

Protocol 2.3.2: System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (10 µg/mL) six times.

  • Calculate the parameters based on the six replicate injections and verify they meet the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

HPLC Method Validation (ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[11][12]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Char Physicochemical Characterization (Solubility, λmax) Opt Chromatographic Optimization (Column, Mobile Phase) Char->Opt SST System Suitability Test Development Opt->SST Spec Specificity (Forced Degradation) SST->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob

Caption: Overall workflow for analytical method development and validation.

Specificity and Forced Degradation

Objective: To demonstrate that the method is unaffected by the presence of impurities or degradation products. This is achieved through forced degradation studies.[16][17]

Protocol: Prepare separate sample solutions and expose them to the following stress conditions. Analyze each stressed sample against a non-stressed control.

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to the sample solution, heat at 80°C for 2 hours, neutralize with 1 M NaOH, and dilute to final concentration.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to the sample solution, heat at 80°C for 2 hours, neutralize with 1 M HCl, and dilute to final concentration.[18]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to the sample solution, keep at room temperature for 2 hours, and dilute to final concentration.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours.

Acceptance Criteria: The method is considered stability-indicating if the Caffeidine Acid peak is spectrally pure (as determined by a PDA detector) and well-resolved (Resolution > 2.0) from all degradation peaks.

G cluster_stress Forced Degradation Conditions Start Sample of Caffeidine Acid Sodium Salt Acid Acid Hydrolysis (1M HCl, 80°C) Start->Acid Base Alkaline Hydrolysis (1M NaOH, 80°C) Start->Base Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Therm Thermal (105°C, Solid) Start->Therm Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze all samples using the HPLC method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution Analysis->Result

Caption: Workflow for the forced degradation study protocol.

Linearity

Objective: To verify that the instrument response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 5, 8, 10, 12, 15 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.[11]

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Spike a placebo (or a sample with a known low level of the analyte) with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[12]

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-day precision): Analyze six individual preparations of a sample at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Acceptance Criteria: The LOQ value should be experimentally verified by analyzing a sample at that concentration and demonstrating acceptable precision and accuracy.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Vary the following parameters one at a time:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units) Analyze the system suitability standard under each condition.

Acceptance Criteria: All system suitability parameters must pass under the varied conditions.

Alternative Method: UV-Vis Spectrophotometry

For routine checks where high specificity is not required, UV-Vis spectrophotometry offers a rapid and cost-effective alternative.[19]

Protocol:

  • Determine λmax: Scan the Working Standard Solution (10 µg/mL) from 200-400 nm against a diluent blank to confirm the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the Standard Stock Solution.

  • Measure Absorbance: Measure the absorbance of each standard at the λmax.

  • Plot Data: Plot absorbance versus concentration and perform a linear regression.

  • Sample Analysis: Prepare a sample solution to a concentration that falls within the linear range and measure its absorbance. Calculate the concentration using the regression equation.

Limitations: This method is susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It is not a stability-indicating method.[20]

Conclusion

This application note details a robust, specific, and reliable stability-indicating RP-HPLC method for the quantitative analysis of Caffeidine Acid Sodium Salt. The provided protocols for method development and validation, adhering to ICH guidelines, ensure that the method is suitable for its intended purpose in a regulated pharmaceutical environment. The successful implementation of this method will aid in the quality control of caffeine API and related pharmaceutical products.

References

  • Title: Caffeidine acid | C8H12N4O3 | CID 126542 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Caffeine Impurity 1 Sodium Salt Source: Axios Research URL: [Link]

  • Title: Caffeine sodium salicylate | C15H15N4NaO5 | CID 23675768 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: HPLC Methods for analysis of Caffeine Source: HELIX Chromatography URL: [Link]

  • Title: The UV-vis absorption of caffeic acid in water at room temperature for... Source: ResearchGate URL: [Link]

  • Title: How does adding strong dilute acid to caffeine increase its solubility in water? Source: Quora URL: [Link]

  • Title: Caffeidine acid | Chemical Substance Information Source: J-GLOBAL URL: [Link]

  • Title: Caffeine solubility in different salt solutions at 25°C. Source: ResearchGate URL: [Link]

  • Title: Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances Source: Bali Medical Journal URL: [Link]

  • Title: Stability Indicating Assay Method Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Caffeidine Acid Source: Pharmace Research Laboratory URL: [Link]

  • Title: Caffeine Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Stability indicating uv spectrophotometric analysis of caffeine and sodium benzoate Source: Oeil Research Journal URL: [Link]

  • Title: Salt Effects On Caffeine Solubility, Distribution, And Self-Association Source: ResearchGate URL: [Link]

  • Title: Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data Source: Molecules (MDPI) URL: [Link]

  • Title: UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks Source: Course Hero URL: [Link]

  • Title: Two-Stage Course-Embedded Determination of Caffeine and Related Compounds by HPLC in Caffeine Containing Food, Beverages and (or) Related Products Source: Scientific & Academic Publishing URL: [Link]

  • Title: Protomer Formation Can Aid the Structural Identification of Caffeine Metabolites Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure Source: Journal of Analytical Methods in Chemistry (Hindawi) URL: [Link]

  • Title: UV-Vis Spectrum of Caffeine Source: SIELC Technologies URL: [Link]

  • Title: CAFFEINE SODIUM SALICYLATE | CAS#:8002-85-5 Source: Chemsrc URL: [Link]

  • Title: Caffeine Source: NIST WebBook URL: [Link]

  • Title: Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method Source: Pharmacognosy Magazine (PMC) URL: [Link]

  • Title: Spectrophotometric Analysis of Caffeine Source: Critical Reviews in Analytical Chemistry (PMC) URL: [Link]

  • Title: Analytical methods for caffeine Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract Source: Pharmacognosy Journal URL: [Link]

  • Title: Data on coffee composition and mass spectrometry analysis of mixtures of coffee related carbohydrates, phenolic compounds and peptides Source: Data in Brief (PMC) URL: [Link]

  • Title: Spectrophotometric Method for the Determination of Caffeic Acid Complexation and Thermodynamic Properties Source: Scientific & Academic Publishing URL: [Link]

  • Title: Caffeidine Acid | CAS No : 54536-15-1 Source: Pharmaffiliates URL: [Link]

  • Title: determination of caffeine by mass spectrometry in different samples Source: Ijrte URL: [Link]

  • Title: Analysis of Caffeine in Tablet Dosage Form with Spectrophotometric and Iodometric Back Titration Methods Source: SciSpace URL: [Link]

  • Title: Methods for the Analysis of Aspirin and Caffeine Tablets Source: Emerging Standards URL: [Link]

  • Title: Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination Source: ResearchGate URL: [Link]

  • Title: Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Cetirizine And Caffeine In Synthetic Mixture Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

Application

Application Notes and Protocols: Evaluating the Anti-inflammatory Activity of Caffeic Acid Sodium Salt

Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory agents is a cornerstone of drug discovery.

Caffeic acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a variety of plant sources. Its derivatives, notably Caffeic Acid Phenethyl Ester (CAPE), have garnered significant attention for their potent antioxidant, immunomodulatory, and anti-inflammatory properties.[1][2][3][4][5] Caffeic acid sodium salt, the water-soluble form of caffeic acid, offers advantages in bioavailability and formulation for experimental studies.[6][7]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of caffeic acid sodium salt using established in vitro assays. We will delve into the underlying molecular mechanisms, provide step-by-step experimental procedures, and offer insights into data interpretation, all grounded in scientific literature.

Molecular Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of caffeic acid and its derivatives are primarily attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8][9][10]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[11][12][13][14][15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS).[11][14]

Caffeic acid has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression.[10]

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[16][17][18][19] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drive the expression of inflammatory mediators.[17] Caffeic acid and its derivatives have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thus dampening the inflammatory cascade.[4][20]

Caffeic_Acid_Anti-inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IKK->NFκB releases IκB->NFκB sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38/JNK/ERK MAPKK->MAPK phosphorylates CaffeicAcid Caffeic Acid Sodium Salt CaffeicAcid->IKK inhibits CaffeicAcid->MAPKKK inhibits DNA DNA NFκB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes

Figure 1: Simplified signaling pathway of the anti-inflammatory action of Caffeic Acid Sodium Salt.

In Vitro Anti-inflammatory Assays

The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and triggers a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[21][22][23]

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Assays A1 Culture RAW 264.7 cells A2 Seed cells in 96-well plates A1->A2 B1 Pre-treat with Caffeic Acid Sodium Salt (various conc.) A2->B1 B2 Stimulate with LPS (1 µg/mL) B1->B2 C1 Incubate for 24 hours B2->C1 D1 Cell Viability Assay (MTT) C1->D1 D2 Nitric Oxide Assay (Griess) C1->D2 D3 Cytokine Assays (ELISA for TNF-α and IL-6) C1->D3

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 1: Assessment of Cell Viability (MTT Assay)

Rationale: It is crucial to determine the non-toxic concentration range of caffeic acid sodium salt. The MTT assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Caffeic Acid Sodium Salt (stock solution in sterile water or DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[21]

  • Remove the medium and replace it with fresh medium containing various concentrations of caffeic acid sodium salt (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (medium only).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation.[24] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[22][24][25][26][27][28]

Materials:

  • Supernatants from cell cultures treated as described below.

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions).[24][25]

  • Sodium nitrite (for standard curve).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of caffeic acid sodium salt for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[21] Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with LPS only (positive control)

    • Cells treated with caffeic acid sodium salt only

  • After incubation, collect 100 µL of the cell culture supernatant from each well.[21]

  • In a new 96-well plate, add 100 µL of supernatant to each well.

  • Prepare a standard curve using sodium nitrite (e.g., 0-100 µM).

  • Add 100 µL of Griess reagent to each well containing supernatant and standards.[21]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm.[23][25][28]

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in the inflammatory cascade.[29] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in cell culture supernatants.[30][31][32][33]

Materials:

  • Supernatants from cell cultures (prepared as in Protocol 2).

  • Commercially available ELISA kits for mouse TNF-α and IL-6.[30][31][32][33]

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit. The general steps are as follows:

  • Coat a 96-well plate with the capture antibody.

  • Block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again.

  • Add the substrate solution, which will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation and Interpretation

For clear and concise presentation of results, quantitative data should be summarized in tables.

Table 1: Effect of Caffeic Acid Sodium Salt on Cell Viability, NO Production, and Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages.

Treatment GroupCell Viability (%)Nitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)100 ± 5.21.2 ± 0.350 ± 8.535 ± 6.1
LPS (1 µg/mL)98 ± 4.845.6 ± 3.12500 ± 1501800 ± 120
LPS + Caffeic Acid (10 µM)99 ± 5.130.1 ± 2.51800 ± 1101300 ± 95*
LPS + Caffeic Acid (50 µM)97 ± 4.515.8 ± 1.9 950 ± 80700 ± 60
LPS + Caffeic Acid (100 µM)96 ± 4.98.2 ± 1.1450 ± 45 300 ± 30

Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the LPS-only group is denoted by * (p < 0.05) and ** (p < 0.01).

Interpretation: A dose-dependent decrease in nitrite, TNF-α, and IL-6 levels in the presence of non-toxic concentrations of caffeic acid sodium salt would indicate a significant anti-inflammatory effect. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be calculated to quantify the potency of the anti-inflammatory activity.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for evaluating the anti-inflammatory properties of caffeic acid sodium salt. By employing these established in vitro assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. It is recommended to use appropriate controls and perform experiments in triplicate to ensure the reliability and reproducibility of the results. Further investigations using in vivo models, such as the carrageenan-induced paw edema model, can provide a more comprehensive understanding of the anti-inflammatory efficacy of caffeic acid sodium salt in a physiological context.[5][34]

References

  • Gao, X., et al. (2022). Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice. Frontiers in Immunology. [Link]

  • Fetoni, A. R., et al. (2020). Anti-oxidant and anti-inflammatory effects of caffeic acid: in vivo evidences in a model of noise-induced hearing loss. Food and Chemical Toxicology. [Link]

  • Ullah, R., et al. (2022). Caffeic Acid and Diseases—Mechanisms of Action. International Journal of Molecular Sciences. [Link]

  • Shakya, G., et al. (2021). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Family Medicine and Primary Care. [Link]

  • Búfalo, M. C., et al. (2013). Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review). Molecular Medicine Reports. [Link]

  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Zhang, C., et al. (2014). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Molecules. [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]

  • Lee, J. Y., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • de Campos-Buzzi, F., et al. (2009). Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties. Journal of Pharmacy and Pharmacology. [Link]

  • Feng, X., et al. (2017). Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα. International Immunopharmacology. [Link]

  • Skalna, A., & Dabrowska, E. (2006). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Central European Journal of Immunology. [Link]

  • ResearchGate. (n.d.). Stability of caffeic acid in three different types of receptor... [Link]

  • Lecanu, L., et al. (2003). Caffeic acid phenethyl ester (CAPE) prevents inflammatory stress in organotypic hippocampal slice cultures. Neuroscience Letters. [Link]

  • Chaudhary, P., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Diaclone. (n.d.). IL-6-ELISA. [Link]

  • Multhoff, G., & Molls, M. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences. [Link]

  • León-López, M., et al. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules. [Link]

  • Kim, C., et al. (2012). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology. [Link]

  • Ramírez-Marez, M. V., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules. [Link]

  • Genovese, C., et al. (2021). Caffeic Acid Modulates Processes Associated with Intestinal Inflammation. Molecules. [Link]

  • Chen, Y. C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences. [Link]

  • Akyüz, B., et al. (2021). Caffeic Acid Phenethyl Ester reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model. Annals of Applied Sport Science. [Link]

  • Soni, R., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]

  • Bouhlali, E. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. [Link]

  • Yen, H. J., et al. (2011). Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. Nanoscale. [Link]

  • Goldman, E., & Green, L. H. (2011). Nitrate and Nitrite Reduction Test Protocols. American Society for Microbiology. [Link]

  • García-Villalón, C., et al. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. International Journal of Molecular Sciences. [Link]

  • Tchekalarova, J., et al. (2025). Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights. International Journal of Molecular Sciences. [Link]

  • Al-Shorbagy, M. Y., et al. (2022). A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model. Pharmaceutics. [Link]

  • Chi, H., et al. (2006). Dynamic regulation of pro- and anti-inflammatory cytokines by MAPK phosphatase 1 (MKP-1) in innate immune responses. Proceedings of the National Academy of Sciences. [Link]

  • Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. [Link]

  • Kim, M. S., et al. (2023). The Effect of Caffeic Acid Phenethyl Ester (CAPE) on Phagocytic activity of septic Neutrophil in vitro. Biomedical Science Letters. [Link]

  • de Campos-Buzzi, F., et al. (2009). Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties. Journal of Pharmacy and Pharmacology. [Link]

  • Cluzeau Info Labo. (n.d.). [13C6]-Caffeic acid sodium salt. [Link]

  • Kumar, A., et al. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. [Link]

  • ResearchGate. (n.d.). Solubilities of p-coumaric and caffeic acid in ionic liquids and organic solvents. [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. [Link]

Sources

Method

Application Note: Caffeidine Acid Sodium Salt in Neuropharmacology and Receptor Assays

Document Type: Technical Application Note & Standardized Protocols Target Audience: Neurobiologists, Pharmacokineticists, and Drug Development Scientists Compound: Caffeidine Acid Sodium Salt (CAS: 54536-15-1 for parent...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standardized Protocols Target Audience: Neurobiologists, Pharmacokineticists, and Drug Development Scientists Compound: Caffeidine Acid Sodium Salt (CAS: 54536-15-1 for parent acid)

Introduction & Scientific Rationale

Caffeine (1,3,7-trimethylxanthine) is a globally consumed psychoactive compound and a non-selective antagonist of A1​ and A2A​ adenosine receptors. Its neuroprotective efficacy in models of Alzheimer's and Parkinson's diseases is well-documented, primarily driven by A2A​ receptor blockade [1]. However, in rigorous neuropharmacological drug development, distinguishing the specific receptor activity of the parent methylxanthine from its degradation products is a critical regulatory and scientific requirement.

Caffeidine Acid Sodium Salt is the primary alkaline hydrolysis product of caffeine. Structurally, the cleavage of the xanthine core yields an open-ring imidazole derivative (4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid). Because it lacks the intact purine-like pharmacophore required to anchor into the hydrophobic pocket of adenosine receptors, it loses the neurostimulatory properties of caffeine.

Why use this compound in neurobiology? As a Senior Application Scientist, I strongly advocate for the integration of Caffeidine Acid Sodium Salt into neurobiological workflows not as an active therapeutic, but as an indispensable analytical reference standard and structural negative control . Its inclusion establishes a self-validating system for receptor binding assays, ensures the accuracy of cerebrospinal fluid (CSF) pharmacokinetic profiling, and provides a baseline for evaluating the nitrosative neurotoxicity of methylxanthine metabolites [2].

Quantitative Data: Pharmacological & Physicochemical Profiling

To justify experimental choices, it is crucial to understand the physicochemical divergence between the active parent drug and its degradation product. The loss of the fused pyrimidine ring drastically alters lipophilicity and receptor affinity.

ParameterCaffeine (Parent Compound)Caffeidine Acid Sodium Salt (Metabolite/Impurity)Experimental Implication
Molecular Weight 194.19 g/mol 234.19 g/mol (Sodium Salt)Distinct mass-to-charge ( m/z ) ratio for LC-MS/MS multiplexing.
A2A​ Receptor Affinity ( Ki​ ) ~2.4 µM (Antagonist)>100 µM (Inactive)Ideal structural negative control in radioligand binding assays.
Lipophilicity (LogP) -0.07~ -1.80 (Highly polar)Poor blood-brain barrier (BBB) penetration; requires distinct reverse-phase HPLC gradients.
Primary Application Neuroprotective agent [1]Analytical standard / Toxicological precursor [2]Validates assay specificity and tracks alkaline degradation.

Experimental Protocols

Protocol A: Structural Negative Control in A2A​ Receptor Radioligand Binding Assays

Causality: When screening novel methylxanthine derivatives for neuroprotection against β -amyloid toxicity, false positives can arise from non-specific membrane binding. Using Caffeidine Acid Sodium Salt as a negative control validates that the observed [3H] SCH 58261 displacement is strictly dependent on an intact xanthine ring [3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 48,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 40 µg/mL.

  • Radioligand Incubation: In a 96-well plate, add 50 µL of the membrane suspension to 50 µL of the A2A​ -selective radioligand [3H] SCH 58261 (final concentration 1.0 nM).

  • Control & Test Compound Addition:

    • Positive Control: Add unlabelled caffeine (1 µM to 100 µM).

    • Negative Control: Add Caffeidine Acid Sodium Salt (1 µM to 100 µM).

    • Non-specific Binding (NSB): Define using 10 µM NECA (5'-N-ethylcarboxamidoadenosine).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with 3 mL of ice-cold Tris-HCl.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Validation Check: The assay is self-validating if caffeine yields a sigmoidal dose-response displacement curve, while Caffeidine Acid Sodium Salt shows a flat line parallel to the total binding control, proving the necessity of the closed-ring pharmacophore.

Protocol B: LC-MS/MS Quantification in Cerebrospinal Fluid (CSF)

Causality: In long-term in vivo neuroprotection models, brain tissue extraction often involves alkaline lysis steps that can artificially degrade caffeine into caffeidine acid. Quantifying this degradation product ensures that the calculated CNS penetration of the parent drug is not artificially deflated by sample preparation artifacts [4].

Step-by-Step Methodology:

  • CSF Collection: Extract 10–20 µL of CSF from murine models via cisterna magna puncture.

  • Protein Precipitation: Add 40 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Caffeine- 13C3​ ). Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 40 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Note: Due to its high polarity, Caffeidine Acid Sodium Salt will elute significantly earlier than caffeine.

  • Mass Spectrometry (MRM Mode):

    • Monitor Caffeine at m/z 195.1 138.1.

    • Monitor Caffeidine Acid at m/z 213.1 156.1 (positive electrospray ionization mode).

  • Validation Check: Construct a calibration curve (1 ng/mL to 1000 ng/mL). The system is validated if the R2 value for the Caffeidine Acid Sodium Salt standard curve is ≥0.995 and the carryover in blank injections is <20% of the lower limit of quantification (LLOQ).

Workflow Visualization

The following diagram illustrates the multimodal integration of Caffeidine Acid Sodium Salt across neuropharmacological workflows, demonstrating its dual utility in analytical chemistry and receptor pharmacology.

G A In Vivo Caffeine Administration (Neuroprotection Models) B CSF Extraction & Alkaline Processing A->B Sample Collection D Radioligand Binding Assay (A2A Receptor Negative Control) A->D Structural Specificity Validation C LC-MS/MS Quantification (Caffeidine Acid Sodium Salt as Standard) B->C Metabolite & Artifact Profiling E Neurotoxicology Screening (Nitrosative Stress via MNC) B->E Endogenous Nitrosation Pathway F Validated Neuropharmacological Profile C->F PK Data D->F PD Data E->F Tox Data

Caption: Multimodal neurobiological workflow utilizing Caffeidine Acid Sodium Salt as a control and standard.

References

  • Dall'Igna, O. P., Porciúncula, L. O., Souza, D. O., Cunha, R. A., & Lara, D. R. (2003). Neuroprotection by caffeine and adenosine A2A receptor blockade of β-amyloid neurotoxicity. British Journal of Pharmacology, 138(7), 1207-1209.[Link]

  • Sengupta, A., & Das, S. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Anti-Cancer Agents in Medicinal Chemistry, 6(2), 153-166.[Link]

  • Varani, K., Portaluppi, F., Gessi, S., Merighi, S., Ongini, E., Bellet, M., & Borea, P. A. (2000). Dose and Time Effects of Caffeine Intake on Human Platelet Adenosine A2A Receptors: [3H]SCH 58261 Binding Assay in Human Platelet Membranes. Circulation, 102(3), 285-289.[Link]

  • Elmenhorst, D., Meyer, P. T., Matusch, A., Winz, O. H., & Bauer, A. (2012). Caffeine Occupancy of Human Cerebral A1 Adenosine Receptors: In Vivo Quantification with 18F-CPFPX and PET. Journal of Nuclear Medicine, 53(11), 1723-1729.[Link]

Application

Application Notes &amp; Protocols: Formulation of Sodium Caffeate for Topical Delivery

For: Researchers, scientists, and drug development professionals. Introduction: Rationale and Therapeutic Potential Caffeic acid (3,4-dihydroxycinnamic acid) is a potent phenolic antioxidant naturally found in numerous p...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Therapeutic Potential

Caffeic acid (3,4-dihydroxycinnamic acid) is a potent phenolic antioxidant naturally found in numerous plant sources, including coffee.[1] Its biological activities are well-documented and include powerful antioxidant, anti-inflammatory, and photoprotective properties.[1][2] Mechanistically, caffeic acid can inhibit key inflammatory mediators like cyclooxygenase (COX)-2 and subsequent prostaglandin E2 (PGE2) production, scavenge free radicals, and chelate pro-oxidant metal ions like iron.[2][3] These attributes make it a highly attractive active pharmaceutical ingredient (API) for topical formulations aimed at treating inflammatory skin conditions, preventing premature skin aging, and protecting against UV-induced skin damage.[1][4]

However, the practical application of caffeic acid in topical systems is hindered by its low aqueous solubility and stability issues, particularly its susceptibility to oxidation.[5][6][7] To overcome these challenges, formulation development often turns to the use of its salt form, sodium caffeate. By converting the carboxylic acid group to its sodium salt, aqueous solubility is significantly enhanced, making it more amenable to incorporation into hydrophilic formulation bases like hydrogels.

This document provides a comprehensive guide to the formulation and evaluation of sodium caffeate for topical application. It outlines the critical pre-formulation studies, provides a detailed protocol for developing a stable hydrogel formulation, and describes the essential characterization and performance testing required to ensure a safe, stable, and efficacious product.

Part 1: Pre-Formulation & Characterization

Before embarking on full-scale formulation, a thorough understanding of the API's physicochemical properties is paramount. These studies inform excipient selection, predict potential stability issues, and guide the overall formulation strategy.

Critical Physicochemical Parameters

A successful formulation relies on a deep understanding of the API's inherent properties. For sodium caffeate, the following parameters are critical.

ParameterSignificance in Topical FormulationTarget Value / Observation
Solubility Determines the choice of vehicle (aqueous vs. lipid-based) and the maximum achievable drug concentration. Sodium caffeate is expected to have significantly higher aqueous solubility than caffeic acid.Quantify solubility in water, propylene glycol, ethanol, and various buffer systems (pH 5.5-7.4).
pH-Stability Profile Phenolic compounds like caffeic acid are prone to oxidative degradation, which is often pH-dependent. Stability at the skin's physiological pH (~5.5) is crucial.[8]Assess the stability of sodium caffeate solutions across a pH range of 4-8. Monitor for color change (browning) and degradation via HPLC.
pKa The pKa of caffeic acid dictates the ratio of ionized (salt) to non-ionized (acid) forms at a given pH. This ratio influences both solubility and skin permeability.Literature values for caffeic acid's first pKa are typically around 4.6. This means at skin pH (~5.5), a significant portion will be in the soluble, ionized (caffeate) form.
Log P (Partition Coefficient) Indicates the lipophilicity of the molecule. While the salt form is hydrophilic, understanding the equilibrium with the free acid form is key for predicting skin penetration.Caffeic acid is moderately lipophilic. The sodium salt is hydrophilic. The formulation's pH will influence the effective Log P at the vehicle-skin interface.
Photostability Many phenolic compounds degrade upon exposure to UV light. This is a critical consideration for a product intended to be photoprotective.Expose solutions and prototype formulations to controlled UV light conditions as per ICH Q1B guidelines and assess degradation.
Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

Understanding the therapeutic targets of caffeic acid justifies its use and guides the development of relevant bioassays. Caffeic acid exerts its effects through multiple pathways, primarily by mitigating oxidative stress and inflammation.

dot graph "Caffeic_Acid_MOA" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., UV Radiation, Pollutants)", fillcolor="#F1F3F4"]; Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., IL-1β)", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

CA [label="Caffeic Acid / Sodium Caffeate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

Cell_Damage [label="Cellular Damage\n(Lipid Peroxidation, DNA Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)\n(Pro-inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> ROS; Inflammatory_Stimuli -> COX2; Inflammatory_Stimuli -> NFkB;

ROS -> Cell_Damage; COX2 -> PGE2; NFkB -> Cytokines;

CA -> ROS [label="Scavenges", color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; CA -> COX2 [label="Inhibits", color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; CA -> NFkB [label="Inhibits", color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; } enddot Caption: Mechanism of action for caffeic acid in skin.

Part 2: Formulation Development Protocol

Based on the favorable aqueous solubility of sodium caffeate, a hydrophilic hydrogel is an excellent choice for a topical vehicle. Hydrogels offer good biocompatibility, high patient acceptance, and can be moisturizing.[9] Carbomers are versatile gelling agents widely used in pharmaceuticals that create clear, stable gels.[9][10]

Formulation Goal: 1% Sodium Caffeate Hydrogel

This protocol details the preparation of a 1% Sodium Caffeate hydrogel, incorporating essential excipients to ensure stability and enhance performance.

Table 2: 1% Sodium Caffeate Hydrogel Formulation

IngredientFunction% (w/w)
Sodium CaffeateActive Pharmaceutical Ingredient1.00
Carbopol® 940PGelling Agent1.00
Propylene GlycolHumectant, Penetration Enhancer10.00
Disodium EDTAChelating Agent (stabilizer)0.10
Sodium MetabisulfiteAntioxidant (stabilizer)0.10
Triethanolamine (10% aq. solution)Neutralizing Agentq.s. to pH 5.5 - 6.0
Purified WaterVehicleq.s. to 100.00

Rationale for Excipient Selection:

  • Carbopol® 940P: A high-efficiency gelling agent that forms clear gels with good viscosity and thermal stability.[9]

  • Propylene Glycol: Acts as a humectant to prevent the gel from drying out and can function as a penetration enhancer to improve API delivery into the skin.[11]

  • Disodium EDTA: Caffeic acid's degradation can be catalyzed by trace metal ions. EDTA acts as a chelating agent, sequestering these ions and improving the stability of the API.[2][3]

  • Sodium Metabisulfite: A classic antioxidant used to prevent the oxidative degradation of phenolic compounds like caffeic acid.

  • Triethanolamine (TEA): Carbomer polymers require neutralization to uncoil and build viscosity. TEA is a common neutralizing agent used to adjust the pH to a skin-compatible range (pH 5.5-6.0).[10][11]

Step-by-Step Preparation Protocol

Equipment:

  • Analytical balance

  • Overhead mechanical stirrer with propeller-type impeller

  • pH meter

  • Beakers and graduated cylinders

  • Spatulas

Procedure:

  • Hydrate the Gelling Agent: In a primary beaker, weigh the required amount of purified water. While stirring gently with the overhead stirrer (approx. 200-300 RPM), slowly sprinkle the Carbopol® 940P powder onto the surface of the water to avoid clumping. Allow the dispersion to stir until the polymer is fully hydrated and free of lumps (this may take 30-60 minutes).

  • Prepare the Active Phase: In a separate, smaller beaker, dissolve the sodium caffeate, disodium EDTA, and sodium metabisulfite in the propylene glycol and a small portion of the purified water. Gentle warming (to ~40°C) may be used if necessary to ensure complete dissolution.

  • Combine Phases: Once the Carbopol® is fully hydrated, slowly add the active phase (from Step 2) to the Carbopol dispersion while continuing to stir. Mix until the solution is homogeneous.

  • Neutralization and Gel Formation: While monitoring the pH continuously, add the 10% triethanolamine solution dropwise to the mixture. As the pH approaches ~5.5, the viscosity will increase dramatically. Continue adding TEA until the target pH of 5.5 - 6.0 is reached and a clear, viscous gel is formed.

  • Final Mixing & Degassing: Reduce the stirring speed to minimize air entrapment. Mix for an additional 10-15 minutes to ensure uniformity. Allow the gel to stand for several hours to allow any entrapped air bubbles to dissipate.

  • Final QC: Measure the final pH and viscosity to ensure they meet specifications.

Part 3: Quality Control & Performance Evaluation

Once formulated, the product must undergo rigorous testing to ensure it meets quality standards and performs as intended. The following workflow outlines the critical evaluation stages.

dot graph "Formulation_Evaluation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Formulation [label="1% Sodium Caffeate\nHydrogel", shape=ellipse, fillcolor="#F1F3F4"]; QC [label="Physicochemical QC\n(pH, Viscosity, Appearance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Assay & Content Uniformity\n(HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IVRT [label="In Vitro Release Test (IVRT)", fillcolor="#FBBC05", fontcolor="#202124"]; IVPT [label="In Vitro Permeation Test (IVPT)\n(Franz Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="ICH Stability Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Product Profile", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Formulation -> QC; Formulation -> Assay; QC -> IVRT; Assay -> IVRT; IVRT -> IVPT [label="Proceed if release\nis adequate"]; IVPT -> Stability [label="Proceed if permeation\nis promising"]; Stability -> Final; } enddot Caption: Workflow for hydrogel formulation evaluation.

Physicochemical Characterization
  • Appearance: The gel should be homogeneous, translucent, and free from particulate matter or signs of phase separation.

  • pH: The pH should be within the target range of 5.5-6.0 to ensure skin compatibility and API stability.

  • Viscosity: Measured using a rotational viscometer. Viscosity is a critical parameter for spreadability and product feel. The formulation should exhibit pseudoplastic (shear-thinning) behavior, meaning it becomes less viscous upon application.[12]

  • Assay and Content Uniformity: The concentration of sodium caffeate in the final product must be verified. This is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.

Protocol: HPLC Assay for Caffeic Acid

This protocol provides a starting point for developing a validated HPLC method for quantifying caffeic acid (the active moiety of the salt).

ParameterConditionReference
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[13][14]
Mobile Phase Isocratic or Gradient. A common starting point is Acetonitrile:Water with 0.5% Acetic or Formic Acid (e.g., 15:85 v/v).[14][15]
Flow Rate 0.7 - 1.0 mL/min[13][14]
Detection Wavelength ~325 nm (UV-Vis Detector)[13][14]
Column Temperature 25-30 °C[15]
Injection Volume 10-20 µL[15]
Standard Preparation Prepare a stock solution of caffeic acid reference standard in methanol or mobile phase. Create a calibration curve with at least five concentrations (e.g., 1-100 µg/mL).[13][14][15]
In Vitro Performance Testing

In vitro tests are essential for predicting how a formulation will behave in vivo. They are critical for screening formulations and ensuring batch-to-batch consistency.

Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for assessing the skin permeation of topical formulations.[16][17][18] This test measures the rate at which the API is released from the formulation and permeates through a skin membrane.[4][16]

Equipment & Materials:

  • Franz vertical diffusion cells (jacketed)[16][19]

  • Circulating water bath set to 32°C (to maintain skin surface temperature)[19]

  • Excised human or porcine skin (dermatomed to ~500 µm)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizer like ethanol, pH 7.4)

  • Magnetic stir bars and stirrer

  • HPLC system for sample analysis

Procedure:

  • Cell Setup: Assemble the Franz cells, mounting the excised skin between the donor and receptor chambers with the stratum corneum side facing the donor chamber.[20]

  • Equilibration: Fill the receptor chamber with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. Allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the 1% Sodium Caffeate hydrogel uniformly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber for HPLC analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Data Analysis: Quantify the concentration of caffeic acid in each sample using the validated HPLC method. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).

Stability Testing

Stability testing is a non-negotiable regulatory requirement to establish the product's shelf-life and recommended storage conditions.[21][22] Studies should be conducted according to ICH Q1A(R2) guidelines.[21][23]

Table 3: ICH Stability Conditions for Topical Products

Study TypeStorage ConditionMinimum Duration for Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Parameters to Monitor:

  • Appearance, pH, and Viscosity

  • Assay of Sodium Caffeate (degradation)

  • Microbial limits

Conclusion

The conversion of caffeic acid to its sodium salt provides a viable strategy to overcome solubility limitations, enabling its formulation into an elegant and functional hydrophilic hydrogel. By following a systematic approach encompassing thorough pre-formulation analysis, rational excipient selection, and robust quality and performance testing, researchers can successfully develop a stable and effective topical delivery system for this promising natural compound. The protocols outlined in this guide provide a validated framework for initiating such a development program, ensuring that decisions are guided by scientific principles and aligned with industry standards.

References

  • Caffeic Acid Modulates Processes Associated with Intestinal Inflammation. National Institutes of Health (NIH).
  • Caffeic Acid in Dermatological Formulations: In Vitro Release Profile and Skin Absorption. Soov.org.
  • Caffeic Acid and Diseases—Mechanisms of Action. National Institutes of Health (NIH).
  • Franz Diffusion. Auriga Research.
  • An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee. ResearchGate.
  • Caffeic Acid: Benefits, Sources, and Foods. Healthline.
  • Enhanced topical delivery of tacrolimus by a carbomer hydrogel formulation with transcutol P. Taylor & Francis Online.
  • Quantification of caffeic acid in cosmetic formulations by an eco-friendly HPLC method. OMICS International.
  • Anti-oxidant and anti-inflammatory effects of caffeic acid: in vivo evidences in a model of noise-induced hearing loss. ResearchGate.
  • The Potential of Caffeic Acid Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect. National Institutes of Health (NIH).
  • Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. PLOS.
  • Simultaneous determination of caffeic acid, ferulic acid and isoferulic acid in rabbit plasma by high performance liquid chromatography. Journal of Food and Drug Analysis.
  • PREPARATION AND CHARACTERIZATION OF CARBOPOL BASED HYDROGELS CONTAINING DEXPANTHENOL. DergiPark.
  • Composition of Franz cell. It is an in vitro skin permeation assay.... ResearchGate.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
  • 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT. Xenometrix.
  • The potential of caffeic acid lipid nanoparticulate systems for skin application: In vitro assays to assess delivery and antioxidant effect. iris univpm.
  • In vitro and in vivo evaluation of caffeic and ferulic acids as topical photoprotective agents. PubMed.
  • Methods to Evaluate Skin Penetration In Vitro. MDPI.
  • Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs. WuXi AppTec.
  • Enhanced topical delivery of tacrolimus by a carbomer hydrogel formulation with transcutol P. PubMed.
  • Caffeic Acid in Dermatological Formulations: In Vitro Release Profile and Skin Absorption. ResearchGate.
  • Development of a Novel Peptide-Caffeic Acid Conjugate with Enhanced Anti-Photoaging Properties: Efficacy, Transdermal Permeation, and Stability. MDPI.
  • Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography. MDPI.
  • Potential Unlocking of Biological Activity of Caffeic Acid by Incorporation into Hydrophilic Gels. National Institutes of Health (NIH).
  • Carbomer Hydrogels with Microencapsulated α-Tocopherol: Focus on the Biocompatibility of the Microcapsules, Topical Application Attributes, and In Vitro Release Study. MDPI.
  • Analytical Methods. Royal Society of Chemistry.
  • ICH Q1 Stability Testing Guidelines. MasterControl.
  • Stability of caffeic acid in three different types of receptor.... ResearchGate.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbio.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. ResearchGate.
  • Synthesis and characterization of carbomer-based hydrogels for drug delivery applications. ResearchGate.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

Sources

Method

Application Notes and Protocols: Caffeic Acid Sodium Salt in the Study of Oxidative Stress Models

Introduction: The Double-Edged Sword of Oxidative Stress and the Potential of Caffeic Acid Sodium Salt Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Oxidative Stress and the Potential of Caffeic Acid Sodium Salt

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a critical player in the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Consequently, the study of compounds that can modulate oxidative stress is of paramount importance in drug discovery and development. Caffeic acid, a naturally occurring phenolic compound, has demonstrated significant antioxidant properties.[2][3][4] Its sodium salt, sodium caffeate, offers enhanced solubility in aqueous solutions, making it a valuable tool for in vitro and in vivo research.[5]

This guide provides an in-depth exploration of the application of caffeic acid sodium salt in oxidative stress models. We will delve into its mechanisms of action, provide detailed protocols for its use in both cellular and animal models, and offer insights into data interpretation.

Mechanism of Action: A Multi-pronged Approach to Combating Oxidative Stress

The antioxidant prowess of caffeic acid and its sodium salt stems from its unique chemical structure, featuring a catechol ring and a carboxylic acid group.[2][6][7] This structure allows it to combat oxidative stress through several mechanisms:

  • Direct Radical Scavenging: Caffeic acid can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[6][7]

  • Metal Chelation: By chelating pro-oxidant metal ions like iron and copper, caffeic acid prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1][6]

  • Modulation of Endogenous Antioxidant Systems: Caffeic acid has been shown to upregulate the expression and activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2 signaling pathway.[1][8][9][10]

The Nrf2 Signaling Pathway: A Key Target

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[8][11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and detoxification enzymes.[9][12] Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway, contributing significantly to their protective effects.[8][9][10][11][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation CA Caffeic Acid Sodium Salt CA->Keap1_Nrf2 Promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates transcription Nrf2_nuc->ARE Binds to Antioxidant_Enzymes->ROS Neutralizes InVitro_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays Start Seed Cells (e.g., HepG2) Pretreat Pre-treat with Caffeic Acid Sodium Salt Start->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce Incubate Incubate (24h) Induce->Incubate Viability Cell Viability Assay (MTT / WST-8) Incubate->Viability ROS Intracellular ROS Measurement (DCFH-DA) Incubate->ROS Western Western Blot (Nrf2, HO-1) Incubate->Western Data1 Data1 Viability->Data1 Assess Cytoprotection Data2 Data2 ROS->Data2 Quantify Antioxidant Effect Data3 Data3 Western->Data3 Elucidate Mechanism

Caption: General workflow for in vitro studies of Caffeic Acid Sodium Salt.

In Vivo Applications: Animal Models of Oxidative Stress

Animal models are crucial for evaluating the systemic effects and therapeutic potential of caffeic acid sodium salt.

Commonly Used Animal Models
ModelSpeciesInducing AgentKey Pathological Features
Iron-Overload Induced Hypercholesterolemia RatHigh-iron dietIncreased lipid peroxidation in the liver, elevated cholesterol. [14][15]
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) MouseHigh-fat diet (HFD)Hepatic steatosis, inflammation, oxidative damage. [8]
Chemically-Induced Neurotoxicity Mouse/RatAluminum chloride, StreptozotocinCognitive impairment, increased brain oxidative stress markers. [16]
Ischemia-Reperfusion (I/R) Injury Rat/MouseSurgical occlusion and release of blood supply to an organTissue damage, inflammation, and oxidative stress. [17]
Protocol 3: Evaluation of Caffeic Acid Sodium Salt in an Iron-Overload Rat Model

This protocol is adapted from studies demonstrating the in vivo antioxidant capacity of caffeic acid. [14][15] Materials:

  • Male Wistar rats

  • Standard semi-synthetic diet

  • High-iron diet (e.g., 2000 mg/kg iron)

  • Caffeic Acid Sodium Salt

  • Equipment for blood collection and tissue homogenization

  • Kits for measuring Thiobarbituric Acid Reactive Substances (TBARS) and cholesterol

Procedure:

  • Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Experimental Groups: Divide the rats into four groups:

    • Control (normal diet)

    • Caffeic Acid Sodium Salt (normal diet + caffeic acid sodium salt)

    • Iron-Overload (high-iron diet)

    • Iron-Overload + Caffeic Acid Sodium Salt (high-iron diet + caffeic acid sodium salt)

  • Treatment: Administer the respective diets for 4 weeks. Caffeic acid sodium salt can be mixed into the diet (e.g., at a concentration equivalent to 6460 mg/kg caffeic acid) or administered daily by oral gavage. [14][15]4. Sample Collection: At the end of the treatment period, collect blood samples for plasma analysis and euthanize the animals to collect liver tissue.

  • Biochemical Analysis:

    • Lipid Peroxidation: Measure TBARS levels in liver homogenates as an indicator of lipid peroxidation. [14][15] * Cholesterol: Measure total cholesterol levels in the plasma.

    • Antioxidant Enzymes: Optionally, measure the activity of SOD, CAT, and GPx in liver homogenates.

  • Data Analysis: Compare the biochemical parameters between the different experimental groups using appropriate statistical tests.

Data Interpretation and Troubleshooting

Expected OutcomePotential IssueTroubleshooting Suggestion
In Vitro: Increased cell viability in caffeic acid sodium salt-treated groups compared to H₂O₂ alone.No protective effect observed.- Optimize the concentration of caffeic acid sodium salt and H₂O₂. - Check the viability and passage number of the cells. - Ensure the purity and stability of the caffeic acid sodium salt solution.
In Vitro: Decreased DCF fluorescence in caffeic acid sodium salt-treated groups.High background fluorescence.- Ensure complete removal of the DCFH-DA probe by thorough washing. - Use phenol red-free medium during the assay.
In Vivo: Reduced TBARS levels and cholesterol in the iron-overload + caffeic acid sodium salt group.High variability in animal data.- Increase the number of animals per group. - Standardize animal handling and housing conditions. - Ensure consistent administration of the diet and compound.

Conclusion

Caffeic acid sodium salt is a versatile and effective tool for studying oxidative stress in both in vitro and in vivo models. Its enhanced solubility and well-characterized antioxidant mechanisms, particularly its ability to activate the Nrf2 pathway, make it a valuable compound for researchers in pharmacology, toxicology, and drug development. The protocols and guidelines provided herein offer a solid foundation for designing and executing robust experiments to explore the therapeutic potential of this promising natural product.

References

  • Gülçin, İ. (2006). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). Toxicology, 217(2-3), 213-220.
  • What is the mechanism of Caffeic Acid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Caffeic acid: a brief overview of its presence, metabolism, and bioactivity. (2020, April 30). Bioactive Compounds in Health and Disease, 3(4), 74-81.
  • Lafay, S., Gueux, E., Rayssiguier, Y., Mazur, A., Rémésy, C., & Scalbert, A. (2005). Caffeic acid inhibits oxidative stress and reduces hypercholesterolemia induced by iron overload in rats. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 75(2), 119–125.
  • Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma. (2019, June 21). Anticancer Agents in Medicinal Chemistry, 19(13), 1599-1609.
  • Antioxidant Effects Of Phenolic Compound Caffeic Acid For Sale - Viablife. (2024, May 28). Retrieved from [Link]

  • Caffeic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery. (2023, March 13). International Journal of Molecular Sciences, 24(6), 5537.
  • Inhibitory mechanism against oxidative stress of caffeic acid. (2015). Current Opinion in Pharmacology, 24, 1-6.
  • Caffeic acid improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase. (2016). Molecular Medicine Reports, 14(3), 2848-2854.
  • Koga, M., Kushima, I., Mori, D., & Ozaki, N. (2019). Caffeic acid reduces oxidative stress and microglial activation in the mouse hippocampus. Tissue & cell, 60, 14–20.
  • Wang, L., et al. (2024). Caffeic acid ameliorates metabolic dysfunction-associated steatotic liver disease via alleviating oxidative damage and lipid accumulation in hepatocytes through activating Nrf2 via targeting Keap1. Life Sciences, 356, 123165.
  • Zhang, Y., et al. (2016). Caffeic acid improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase. Molecular medicine reports, 14(3), 2848-2854.
  • Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition. (2018). Nutrition and Cancer, 70(8), 1261-1270.
  • Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation. (2013). Free Radical Biology and Medicine, 65, 552-562.
  • Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231. (2017). Molecules, 22(9), 1507.
  • Caffeic Acid Inhibits Oxidative Stress and Reduces Hypercholesterolemia Induced by Iron Overload in Rats. (2005). International Journal for Vitamin and Nutrition Research, 75(2), 119-125.
  • Nrf2-Mediated HO-1 Induction Coupled with the ERK Signaling Pathway Contributes to Indirect Antioxidant Capacity of Caffeic Acid. (2014). International Journal of Molecular Sciences, 15(7), 11954-11971.
  • Assessing the potential of exogenous caffeic acid application in boosting wheat (Triticum aestivum L.) crop productivity under salt stress. (2021). PLoS ONE, 16(11), e0259222.
  • Caffeic Acid Inhibits Oxidative Stress and Reduces Hypercholesterolemia Induced by Iron Overload in Rats. (2005).
  • ERK/Nrf2 Pathway Activation by Caffeic Acid in HepG2 Cells Alleviates Its Hepatocellular Damage Caused by T-Butylhydroperoxide-Induced Oxidative Stress. (2019).
  • Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO-1 and inhibiting the NF-κB signaling pathway. (2020). Experimental and Therapeutic Medicine, 20(4), 3345-3353.
  • Effects of Caffeic Acid Supplementation on Human Sperm Against In Vitro-Induced Oxidative Stress: Nrf2 Molecular Pathway. (2026). Antioxidants, 15(2), 187.
  • Caffeic acid reduces lipid accumulation and reactive oxygen species production in adipocytes. (2018). African Journal of Pharmacy and Pharmacology, 12(16), 189-196.
  • Development of a Mitochondriotropic Antioxidant Based on Caffeic Acid: Proof of Concept on Cellular and Mitochondrial Oxidative Stress Models. (2017). Journal of Medicinal Chemistry, 60(16), 7042-7053.
  • Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231. (2017). PubMed.
  • How do I make a 1 mM solution of caffeic acid? - Quora. (2023, August 30). Retrieved from [Link]

  • PREPARATION OF CAFFEIC AND DIHYDROCAFFEIC ACIDS BY METHODS SUITABLE FOR INTRODUCTION OF C14 INTO THE β-POSITION. (n.d.). R Discovery.
  • Assessing the potential of exogenous caffeic acid application in boosting wheat (Triticum aestivum L.) crop productivity under salt stress. (2021, November 2). PLOS ONE.
  • Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration R
  • Caffeic Acid and Diseases—Mechanisms of Action. (2022, December 29). Molecules, 28(1), 282.

Sources

Application

Application Notes &amp; Protocol for the Laboratory Synthesis of Caffeidine Acid Sodium Salt

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Caffeidine Acid Sodium Salt, a key hydrolysis product and significant impurity of caffeine.[1] Intended for researchers in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Caffeidine Acid Sodium Salt, a key hydrolysis product and significant impurity of caffeine.[1] Intended for researchers in pharmaceutical sciences, analytical chemistry, and drug development, this guide details a robust methodology rooted in the base-catalyzed hydrolysis of caffeine. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Scientific Context

Caffeidine Acid, chemically identified as 4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid, is formed through the hydrolytic cleavage of the pyrimidine ring in the caffeine molecule.[2][3][4] Its sodium salt (C₈H₁₁N₄O₃·Na) is particularly relevant in studies concerning the stability and degradation pathways of caffeine, a ubiquitous compound in pharmaceuticals and consumer products.[5] The presence of Caffeidine Acid and its salts can indicate the degradation of caffeine in a formulation, making it a critical reference standard for quality control, impurity profiling, and analytical method development.[6]

The synthesis protocol described herein is based on the well-established principle of amide hydrolysis under strong alkaline conditions.[4] This method is advantageous due to the accessibility of the starting material (caffeine), the straightforward nature of the reaction, and the relatively high yields achievable under controlled laboratory conditions.

Reaction Principle and Mechanism

The conversion of caffeine to Caffeidine Acid Sodium Salt is achieved through nucleophilic acyl substitution. A hydroxide ion (OH⁻) from sodium hydroxide attacks one of the electrophilic carbonyl carbons in the six-membered pyrimidine ring of the caffeine molecule. This initiates a ring-opening cascade, ultimately cleaving an amide bond. The resulting intermediate is a carboxylate anion, which is stabilized as the sodium salt in the alkaline medium.

The overall reaction is as follows:

Caffeine + 2 NaOH → Caffeidine Acid Sodium Salt + Sodium N-methylmethanamide

Below is a diagram illustrating the reaction pathway from caffeine to the Caffeidine Acid anion.

G cluster_reactants Reactants cluster_process Process cluster_products Products Caffeine Caffeine (1,3,7-Trimethylxanthine) Hydrolysis Alkaline Hydrolysis (Reflux) Caffeine->Hydrolysis NaOH Sodium Hydroxide (NaOH) NaOH->Hydrolysis Product Caffeidine Acid Sodium Salt Hydrolysis->Product Byproduct Byproducts Hydrolysis->Byproduct

Caption: Step-by-step experimental workflow for Caffeidine Acid Sodium Salt synthesis.

Quantitative Data Summary

ParameterValueReference/Notes
Reactants
Caffeine19.4 g (0.1 mol)Starting material
Sodium Hydroxide60 g (1.5 mol)In 200 mL H₂O (30% w/v)
Reaction Conditions
Temperature90 - 100 °C[7]
Time3 - 5 hours[7]
Product Information
Product NameCaffeidine Acid Sodium Salt
Molecular FormulaC₈H₁₁N₄O₃Na[5]
Molecular Weight234.19 g/mol [5]
Theoretical Yield23.4 gBased on 1:1 stoichiometry
Expected Yield50-60%Based on similar hydrolysis reactions [4]
AppearanceWhite to off-white solid

References

  • LGC Standards. Caffeidine Acid Sodium Salt.

  • PubChem. Caffeidine acid | C8H12N4O3 | CID 126542. National Institutes of Health.

  • Chemicea Pharmaceuticals. Caffeidine Acid | CAS No- 54536-15-1.

  • Pharmace Research Laboratory. Caffeidine Acid.

  • Clearsynth. Caffeidine Acid | CAS No. 54536-15-1.

  • Benchchem. Application Notes and Protocols for the Synthesis of Caffeine via N,N'-Dimethyl-N-cyanoacetylurea.

  • LGC Standards. Caffeidine Acid | CAS 54536-15-1.

  • SRIRAMCHEM. Caffeidine Acid.

  • Google Patents. CN109836424B - Method for preparing caffeine by methylation of environment-friendly theophylline sodium salt.

  • Google Patents. US8029770B2 - Caffeine salt complexes and methods for using the same in the prevention or treatment of cancer.

  • Synthesis. A one-step, gram-scale synthesis of caffeine-d9 from xanthine. Thieme Chemistry.

  • Google Patents. CN101691358B - Application and synthesis method of caffeidine nitrate.

  • I.R.I.S. Cathodic Reduction of Caffeine: Synthesis of an Amino-Functionalized Imidazole from a Biobased Reagent.

  • PubMed. Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. National Library of Medicine.

  • ResearchGate. Salt Effects On Caffeine Solubility, Distribution, And Self-Association.

Sources

Method

Application Note: Characterizing Phosphodiesterase Activity with a Reference Inhibitor

Introduction: The Critical Role of Phosphodiesterases in Cellular Signaling Phosphodiesterases (PDEs) are a superfamily of enzymes essential for regulating intracellular signaling pathways. They function by hydrolyzing t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes essential for regulating intracellular signaling pathways. They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signals.[1][2][3] This enzymatic control is crucial for a vast array of physiological processes, including immune responses, smooth muscle relaxation, neuroplasticity, and signal transduction.[1][2] The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), many of which contain multiple isoforms and splice variants.[1][4][5] These families exhibit unique substrate specificities (cAMP-specific, cGMP-specific, or dual-specificity), tissue distribution, and regulatory properties, making them highly attractive targets for therapeutic drug development.[1][2]

Given their central role in pathophysiology, the development of reliable and robust assays to screen for and characterize PDE inhibitors is a cornerstone of modern drug discovery.[2][6] This guide provides a detailed framework for conducting PDE activity assays, with a focus on best practices, data interpretation, and the use of a standard reference inhibitor.

A Note on the Specified Compound: Initial searches for "Caffeidine Acid Sodium Salt" did not yield sufficient data in peer-reviewed literature to validate its use as a standard reference inhibitor for phosphodiesterase assays. While caffeic acid and its derivatives are known to have broad biological activities, their role as benchmark PDE inhibitors is not established.[7][8][9] To ensure scientific accuracy and provide a protocol with predictable and reproducible outcomes, this application note will utilize the well-characterized, non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) as the reference compound.[10][11][12][13] IBMX is widely used to validate PDE assay performance and serves as an excellent tool for demonstrating the principles described herein.

The PDE Signaling Pathway and Mechanism of Inhibition

The activity of PDEs provides a critical counterbalance to the synthesis of cyclic nucleotides by adenylyl and guanylyl cyclases. By degrading cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP), PDEs ensure that signaling events are transient and localized.[4] Inhibitors like IBMX block the catalytic site of PDEs, preventing this degradation, which leads to an accumulation of intracellular cAMP/cGMP and prolonged downstream signaling.

PDE_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Signal cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response IBMX IBMX (Inhibitor) IBMX->PDE Inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions (e.g., IBMX in DMSO) add_inhibitor 4. Dispense Inhibitor/ Controls to Plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Enzyme Working Solution (in Assay Buffer) add_enzyme 5. Add Enzyme Solution (Initiate Pre-incubation) prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate Working Solution (FAM-cAMP/cGMP) add_substrate 7. Add Substrate Solution (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 6. Incubate (e.g., 15 min at RT) add_enzyme->incubate1 incubate1->add_substrate incubate2 8. Incubate (e.g., 60 min at RT) add_substrate->incubate2 add_binding 9. Add Binding Agent (Stop Reaction) incubate2->add_binding incubate3 10. Incubate (e.g., 30-60 min at RT) add_binding->incubate3 read_plate 11. Read Fluorescence Polarization (mP) incubate3->read_plate analyze_data 12. Analyze Data (Calculate % Inhibition, Plot IC50 Curve) read_plate->analyze_data

Caption: Generalized workflow for an FP-based PDE inhibition assay.

4.3. Step-by-Step Protocol

Causality: The final concentration of DMSO must be kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity. [14][15][16][17][18]Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the substrate is introduced. [19]

  • Inhibitor Preparation: Prepare a serial dilution of IBMX. Start with a high concentration (e.g., 10 mM in DMSO) and perform 1:3 or 1:5 serial dilutions in DMSO. Then, dilute this series into the assay buffer to create the final working concentrations for the plate.

  • Plate Layout: Designate wells for:

    • Blank (No Enzyme): Contains substrate and buffer only. Used for background subtraction.

    • Positive Control (No Inhibition): Contains enzyme, substrate, and DMSO vehicle. Represents 100% enzyme activity.

    • Negative Control (100% Inhibition): Contains enzyme, substrate, and a saturating concentration of a known potent inhibitor (or boiled enzyme).

    • Test Compound Wells: Contains enzyme, substrate, and serially diluted IBMX.

  • Assay Procedure (Example volumes for a 20 µL final reaction): a. Add 5 µL of serially diluted IBMX or control solutions to the appropriate wells of the 384-well plate. b. Prepare the PDE enzyme solution in cold assay buffer at a 2X final concentration. Add 5 µL to each well (except the "Blank" wells). c. Mix gently (e.g., orbital shaker for 30 seconds) and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [19] d. Prepare the FAM-labeled substrate solution in assay buffer at a 2X final concentration. Initiate the enzymatic reaction by adding 10 µL to all wells. e. Incubate the plate for 60 minutes at room temperature, protected from light. Note: The optimal enzyme concentration and incubation time should be determined empirically to ensure the reaction is in the linear range (typically 10-30% substrate turnover). f. Stop the reaction by adding 10 µL of the Binding Agent solution. g. Incubate for an additional 30-60 minutes at room temperature to allow the binding to reach equilibrium. [20] h. Read the plate on a fluorescence polarization plate reader. The output will be in millipolarization units (mP).

Data Analysis and Interpretation
5.1. Calculating Percentage Inhibition

The primary data from the FP reader (mP values) must be converted to percentage inhibition for each inhibitor concentration.

  • Average the replicates for each condition (Blank, Positive Control, Inhibitor concentrations).

  • Subtract the Blank mP value from all other values to correct for background polarization.

  • Calculate the Percentage Inhibition using the following formula:

    % Inhibition = 100 * (1 - [(mP_Inhibitor - mP_PositiveControl) / (mP_Blank - mP_PositiveControl)])

    Note: In this specific FP assay format where signal increases with activity, the formula is adjusted. The "Positive Control" (100% activity) will have a high mP value, and a fully inhibited well will have a low mP value close to the no-enzyme blank.

    A more intuitive formula for this signal-increase format is:

    % Inhibition = 100 * [(mP_PositiveControl - mP_Inhibitor) / (mP_PositiveControl - mP_Blank)]

5.2. Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%. [19][21]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). [19][21]3. The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve. [21]

5.3. Assay Quality Control: The Z'-Factor

A robust and reliable assay is essential for HTS. The Z'-factor is a statistical parameter used to quantify the quality of an assay.

Z' = 1 - [(3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Summary of Key Experimental Parameters

For reproducible results, it is critical to optimize and standardize assay conditions. The following table provides typical concentration ranges for a generic PDE FP assay.

ParameterTypical Range/ValueRationale & Key Considerations
PDE Enzyme 0.1 - 10 nMConcentration should be optimized to yield a robust signal window and ensure the reaction remains in the linear range for the chosen incubation time.
Substrate (FAM-cNMP) 50 - 200 nMShould ideally be at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.
IBMX Concentration Range 100 nM - 500 µMA wide range spanning at least 4-5 logs is needed to generate a full sigmoidal curve. IBMX has IC₅₀ values in the low to mid-micromolar range for most PDEs. [22]
DMSO Final Conc. ≤ 1%High concentrations of DMSO can interfere with enzyme activity and assay components. [15][16][17][18]
Reaction Time 30 - 90 minutesMust be within the linear range of the enzymatic reaction (typically <30% substrate turnover).
Temperature Room Temp (~25°C) or 30°CMust be kept consistent across all plates and experiments.
Conclusion and Best Practices

This application note outlines a comprehensive and robust framework for measuring phosphodiesterase activity and characterizing inhibitors using a fluorescence polarization assay. By employing a well-characterized reference compound like IBMX, researchers can validate their assay system, ensuring data reliability and reproducibility. [23]For successful inhibitor screening campaigns, it is imperative to perform careful assay optimization, include appropriate controls, and use rigorous statistical analysis like the Z'-factor to qualify the assay's performance. [2][24]This self-validating system provides a trustworthy platform for identifying and characterizing novel modulators of PDE activity, accelerating the path from laboratory research to potential therapeutic leads.

References
  • IMAP FP Phosphodiesterase Evaluation Assay Kit. (n.d.). Molecular Devices. Retrieved March 15, 2026, from [Link]

  • PDE1A Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Huang, W., Zhang, Y., & Sportsman, J. R. (2002). A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases. Journal of Biomolecular Screening, 7(3), 215–222.
  • Koulen, P., & Rybalkin, S. D. (2009). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 588, 219–231.
  • IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. Retrieved March 15, 2026, from [Link]

  • PDE1C Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • PDE5A1 Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Zuo, H., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3577.
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved March 15, 2026, from [Link]

  • PDE4D2 Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Shi, D., & Daly, J. W. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 43(13), 1055-1063.
  • PDE11A4 Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Seldon, P. M., et al. (2004). PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-β1-stimulated fibroblasts. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(6), L1196-L1205.
  • What is the Best Phosphodiesterase (PDE) Assay for HTS? (2025, September 20). BellBrook Labs. Retrieved March 15, 2026, from [Link]

  • Mehats, C., et al. (2003). The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells. Journal of Immunology, 170(9), 4836-4844.
  • IC 50 values of cyclic nucleotides and inhibitors for PDE11A4. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Porst, H., & Burnett, A. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(8), 1269-1271.
  • Gurney, M. E., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Proceedings of the National Academy of Sciences, 112(12), E1421-E1430.
  • IC50 Determination. (n.d.). edX. Retrieved March 15, 2026, from [Link]

  • Effects of 3-isobutyl-1-methylxanthine (IBMX) (1 -100 m M) on the... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Azmi, N. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1716.
  • Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. (2024, October 20). MDPI. Retrieved March 15, 2026, from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved March 15, 2026, from [Link]

  • Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review. (2020, November 26). Frontiers in Physiology. Retrieved March 15, 2026, from [Link]

  • Zuo, H., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. Retrieved March 15, 2026, from [Link]

  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4494-4509.
  • Phosphodiesterase Methods and Protocols. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

Sources

Application

Structural Elucidation of Caffeidine Acid Sodium Salt via High-Resolution NMR Spectroscopy

Executive Summary In pharmaceutical quality control and drug development, the unambiguous structural elucidation of degradation products is a fundamental requirement for ensuring drug safety. Caffeidine Acid Sodium Salt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical quality control and drug development, the unambiguous structural elucidation of degradation products is a fundamental requirement for ensuring drug safety. Caffeidine Acid Sodium Salt (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate) is a critical impurity formed via the alkaline hydrolysis of caffeine. Because its structure consists almost entirely of isolated spin systems (singlets in 1 H NMR), traditional 1D NMR is insufficient for complete characterization.

This application note provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously map the molecular connectivity of Caffeidine Acid Sodium Salt. By leveraging 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, we establish a closed-loop logical framework that definitively proves the position of every functional group.

Chemical Context & Reaction Pathway

Understanding the origin of a degradation product is the first step in structural elucidation. When caffeine (1,3,7-trimethylxanthine) is subjected to alkaline conditions, it undergoes a nucleophilic attack at the C2 and C6 carbonyl carbons. This leads to the cleavage of the pyrimidine ring, yielding the imidazole derivative known as caffeidine acid . In the presence of sodium hydroxide, the resulting carboxylic acid is immediately deprotonated to form the highly water-soluble sodium salt .

The structural transformation is characterized by the loss of the conjugated purine system and the generation of three distinct methyl environments: an imidazole N -methyl, a tertiary amine N -methyl, and a secondary amine N -methyl within a newly formed urea moiety.

ReactionPathway Caffeine Caffeine (1,3,7-trimethylxanthine) AlkHydro Alkaline Hydrolysis (NaOH, H2O, Δ) Caffeine->AlkHydro RingOpening Pyrimidine Ring Opening (Cleavage at C6 and C2) AlkHydro->RingOpening CaffeidineAcid Caffeidine Acid Sodium Salt (C8H11N4O3Na) RingOpening->CaffeidineAcid Major product

Reaction pathway of caffeine alkaline hydrolysis yielding Caffeidine Acid Sodium Salt.

Experimental Design & Causality

To build a self-validating protocol, every experimental parameter must be chosen with deliberate causality:

  • Solvent Selection (D 2​ O): Caffeidine Acid Sodium Salt is highly polar. Deuterium oxide (D 2​ O) is selected over DMSO- d6​ or CDCl 3​ to ensure complete dissolution and sharp resonance lines. Crucially, D 2​ O facilitates deuterium exchange with the urea -NH- proton. This eliminates quadrupolar broadening from the nitrogen atom, collapsing the adjacent secondary N -methyl signal into a sharp, easily integrable singlet.

  • The Necessity of HMBC: The 1 H NMR spectrum of this compound yields only singlets (three methyl groups and one isolated aromatic proton). COSY (Correlation Spectroscopy) is useless here because there are no adjacent protons to couple. Therefore, HMBC is the only way to bridge the 2-bond and 3-bond gaps between the isolated methyl protons and the quaternary carbons of the imidazole and urea moieties .

Step-by-Step NMR Protocol

Sample Preparation
  • Weigh precisely 10–15 mg of Caffeidine Acid Sodium Salt reference standard.

  • Dissolve the analyte in 0.6 mL of D 2​ O (99.9% D) in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the homogeneous solution into a high-precision 5 mm NMR tube.

Instrument Setup & Tuning
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe (for enhanced 13 C sensitivity).

  • Regulate the probe temperature to 298 K to prevent thermal degradation and chemical shift drift.

  • Lock the spectrometer to the deuterium frequency of D 2​ O and perform automated gradient shimming (Z1–Z5) to achieve a line width of < 0.5 Hz for the residual solvent peak.

Data Acquisition Parameters
  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a spectral width of 12 ppm.

  • 13 C NMR: Acquire 1024 scans with a D1 of 2.0 s and a spectral width of 250 ppm, utilizing WALTZ-16 proton decoupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, 256 increments in t1​ , 8 scans per increment.

  • HMBC: Optimized for long-range coupling constants ( nJCH​=8 Hz). Acquire 256 increments with 16 scans per increment.

NMRWorkflow SamplePrep Sample Preparation (D2O Solvent) Acquisition NMR Acquisition (1D & 2D) SamplePrep->Acquisition Processing Spectral Processing (FT, Phase, Baseline) Acquisition->Processing Assignment Signal Assignment (1H, 13C, HSQC) Processing->Assignment Validation Structural Validation (HMBC Network) Assignment->Validation

Step-by-step NMR spectroscopy workflow for Caffeidine Acid Sodium Salt elucidation.

Data Presentation & Structural Interpretation

Once the data is processed (Fourier transform, phase correction, and baseline correction), the signals must be assigned based on electronic environments.

Table 1: 1 H NMR Assignments (600 MHz, D 2​ O)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Logic
C2-H 7.65Singlet (s)1HAromatic imidazole proton; highly deshielded by the two adjacent electronegative nitrogen atoms (N1 and N3).
N1-CH 3​ 3.82Singlet (s)3HN-methyl group on the aromatic imidazole ring.
N(CH 3​ )-C=O 3.15Singlet (s)3HTertiary amine methyl; deshielded by the adjacent urea carbonyl group.
NH-CH 3​ 2.70Singlet (s)3HSecondary amine methyl; appears upfield relative to the tertiary amine.

(Note: The secondary amine -NH- proton exchanges with D 2​ O and is therefore not observed in the spectrum.)

Table 2: 13 C NMR Assignments (150 MHz, D 2​ O)
PositionChemical Shift (δ, ppm)TypeCausality / Structural Logic
C5-COO 168.5CCarboxylate carbonyl; deshielded due to oxygen atoms, but lacks the resonance conjugation of an amide.
N-C(=O)-N 161.2CUrea carbonyl; characteristic chemical shift for a di-substituted urea moiety.
C4 143.0CImidazole quaternary carbon; attached to the electron-withdrawing urea nitrogen.
C2 139.5CHImidazole methine carbon; directly correlates with δ 7.65 in the HSQC spectrum.
C5 128.0CImidazole quaternary carbon; attached to the carboxylate group.
N(CH 3​ )-C=O 38.5CH 3​ Tertiary N-methyl carbon; confirmed via HSQC correlation to δ 3.15.
N1-CH 3​ 34.2CH 3​ Imidazole N-methyl carbon; confirmed via HSQC correlation to δ 3.82.
NH-CH 3​ 27.8CH 3​ Secondary N-methyl carbon; confirmed via HSQC correlation to δ 2.70.

The Self-Validating System: HMBC Network

To ensure absolute trustworthiness, the protocol relies on a self-validating HMBC network. If the proposed structure is correct, the 2D HMBC spectrum must exhibit the following cross-peaks, which act as a cryptographic key verifying the molecular assembly:

  • Anchoring the Imidazole Ring: The N1-CH 3​ protons ( δ 3.82) must show strong 3-bond correlations to both C2 ( δ 139.5) and C5 ( δ 128.0). Simultaneously, the C2-H proton ( δ 7.65) must correlate to C4 ( δ 143.0) and C5 ( δ 128.0). This definitively proves the 1,4,5-substitution pattern of the imidazole core.

  • Anchoring the Urea Moiety: The tertiary N-methyl protons ( δ 3.15) must correlate to the imidazole C4 ( δ 143.0) and the urea carbonyl ( δ 161.2). This proves the urea group is attached at the C4 position.

  • Closing the Loop: The secondary N-methyl protons ( δ 2.70) must correlate exclusively to the urea carbonyl ( δ 161.2), confirming its terminal position on the urea chain.

If this specific network of correlations is observed, the structure of Caffeidine Acid Sodium Salt is unambiguously confirmed, and the analytical batch can be released for downstream toxicological or stability testing.

References

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50-58. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126542, Caffeidine acid. PubChem. URL:[Link]

  • Turpin, V., Beniddir, M. A., Genta-Jouve, G., Skiredj, A., Gallard, J.-F., Leblanc, K., & Le Pogam, P. (2020). Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles. Journal of Natural Products, 83(5), 1584–1590. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Caffeic Acid Sodium Salt

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Caffeic Acid Sodium Salt in aqueous solutions. The followi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Caffeic Acid Sodium Salt in aqueous solutions. The following question-and-answer format addresses common challenges and offers scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving Caffeic Acid Sodium Salt in water at a neutral pH. The solution is cloudy and precipitation occurs. What is the underlying issue?

A1: While Caffeic Acid Sodium Salt is the salt form of Caffeic Acid, its solubility in neutral aqueous solutions can be limited. Caffeic acid itself is only slightly soluble in cold water but readily dissolves in hot water.[1][2][3] The sodium salt is formed by neutralizing caffeic acid with a sodium base, which generally increases aqueous solubility.[4] However, several factors can still lead to poor solubility or precipitation at neutral pH.

The primary reason for this observation is the equilibrium between the ionized (caffeate) and non-ionized (caffeic acid) forms of the molecule. Caffeic acid is a weak acid with a pKa of approximately 4.62.[2] At a neutral pH of 7, the majority of the molecules will be in the deprotonated, more soluble caffeate form. However, a significant portion can still exist in the less soluble protonated form, leading to cloudiness or precipitation, especially at higher concentrations.

Furthermore, the stability of caffeic acid and its salt is pH-dependent. At neutral to alkaline pH, caffeic acid is more susceptible to oxidation and degradation, which can also contribute to the formation of insoluble byproducts.[5]

Q2: How does pH adjustment affect the solubility of Caffeic Acid Sodium Salt, and what is the recommended pH range for dissolution?

A2: Adjusting the pH is the most effective method for significantly enhancing the solubility of Caffeic Acid Sodium Salt. The solubility of phenolic acids like caffeic acid is highly dependent on the pH of the solution.[6]

  • Mechanism of pH-Dependent Solubility: The solubility of Caffeic Acid Sodium Salt is governed by the ionization of its carboxylic acid and phenolic hydroxyl groups. At a pH above its pKa values, these functional groups are deprotonated, resulting in negatively charged ions that are more readily solvated by polar water molecules. The carboxylic acid group has a pKa of around 4.62, while the phenolic hydroxyl groups have higher pKa values.[2][7]

  • Recommended pH Range: To ensure complete dissolution, it is recommended to prepare aqueous solutions of Caffeic Acid Sodium Salt at a slightly alkaline pH, typically in the range of pH 8-9 . In this range, the carboxylic acid group is fully deprotonated, maximizing the molecule's polarity and, consequently, its solubility. However, it's crucial to be aware that higher pH levels (alkaline environments) can accelerate the degradation of caffeic acid through oxidation and hydrolysis.[5] Therefore, a balance must be struck between maximizing solubility and maintaining the stability of the compound. For many applications, a pH of 7.4 can be a suitable compromise.[8][9]

The relationship between the ionization state of caffeic acid and pH is illustrated in the diagram below.

Caption: Ionization states of caffeic acid with increasing pH.

Q3: Can I use co-solvents to improve the solubility of Caffeic Acid Sodium Salt? If so, which ones are effective?

A3: Yes, the use of co-solvents is a viable strategy to enhance the solubility of Caffeic Acid Sodium Salt, particularly when pH adjustment is not desirable for the experimental conditions. Caffeic acid itself is soluble in organic solvents like ethanol, DMSO, and DMF.[10][11]

  • Mechanism of Co-solvency: Co-solvents work by reducing the polarity of the aqueous solution, making it a more favorable environment for less polar solutes. They can disrupt the hydrogen bonding network of water, creating cavities that can accommodate the solute molecules.

  • Effective Co-solvents:

    • Ethanol: A commonly used and effective co-solvent. Caffeic acid is soluble in warm ethanol at concentrations up to 25 mg/mL.[10][11] A mixture of water and ethanol can significantly improve the solubility of the sodium salt.

    • Dimethyl Sulfoxide (DMSO): Caffeic acid is highly soluble in DMSO (up to 40 mg/mL).[10][11] However, be mindful that DMSO can have biological effects and may interfere with certain assays.

    • Dimethylformamide (DMF): Another effective polar aprotic solvent for dissolving caffeic acid.[4][10]

When using co-solvents, it is crucial to consider their compatibility with the intended application and downstream experiments.

Q4: What is the effect of temperature on the solubility of Caffeic Acid Sodium Salt?

A4: Temperature has a significant and positive effect on the solubility of both caffeic acid and its sodium salt. Generally, the solubility of solid compounds in liquid solvents increases with temperature.[12][13]

  • Increased Kinetic Energy: As the temperature rises, the kinetic energy of both the solvent and solute molecules increases. This leads to more frequent and energetic collisions, which helps to break the intermolecular forces within the solute's crystal lattice and facilitates its dissolution in the solvent.

  • Practical Considerations: Caffeic acid is notably more soluble in hot water than in cold water.[1][2][3] Therefore, gentle heating of the aqueous solution can be an effective method to dissolve Caffeic Acid Sodium Salt, especially for preparing concentrated stock solutions. However, it is important to be aware of the potential for thermal degradation, especially during prolonged heating at high temperatures.[4][14][15] It is advisable to cool the solution back to the desired experimental temperature after dissolution.

Quantitative Solubility Data Summary
FactorConditionEffect on SolubilityReference
pH Increasing pH above pKaIncreases[6]
Co-solvents Ethanol, DMSO, DMFIncreases[10]
Temperature Increasing TemperatureIncreases[1][2][3]

Experimental Protocols

Protocol 1: Dissolution of Caffeic Acid Sodium Salt using pH Adjustment

This protocol describes the steps to dissolve Caffeic Acid Sodium Salt by adjusting the pH of the aqueous solution.

Materials:

  • Caffeic Acid Sodium Salt powder

  • Deionized or distilled water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of Caffeic Acid Sodium Salt powder.

  • Add approximately 80% of the final desired volume of deionized water to a beaker containing a magnetic stir bar.

  • While stirring, slowly add the Caffeic Acid Sodium Salt powder to the water.

  • Monitor the pH of the solution. If the powder does not fully dissolve and the solution remains cloudy, add 0.1 M NaOH dropwise while continuously monitoring the pH.

  • Continue adding NaOH until the Caffeic Acid Sodium Salt is completely dissolved and the solution is clear. Aim for a final pH between 8.0 and 9.0 for optimal solubility.

  • Once dissolved, carefully adjust the pH back to the desired experimental pH using 0.1 M HCl if necessary. Be aware that lowering the pH may cause precipitation if the concentration is high.

  • Transfer the solution to a volumetric flask and add deionized water to reach the final volume.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Caption: Workflow for dissolving Caffeic Acid Sodium Salt via pH adjustment.

References

  • [13C6]-Caffeic acid sodium salt | 1323940-22-2 free acid | Stable labeled standards. Shimadzu Chemistry & Diagnostics.
  • Caffeic acid | 331-39-5 - ChemicalBook. (2026, March 11).
  • Sodium Caffeate|C9H7NaO4|Research Compound - Benchchem.
  • Caffeic Acid | C9H8O4 | CID 689043 - PubChem.
  • Caffeic Acid - LKT Labs.
  • Caffeic acid - Wikipedia.
  • When is caffeic acid more stable? - Quora. (2023, April 26).
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC.
  • How do I make a 1 mM solution of caffeic acid? - Quora. (2023, August 30).
  • CAFFEIC ACID - Some Naturally Occurring Substances - NCBI Bookshelf. (2001, December 15).
  • The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Rel
  • 17.5: Factors that Affect Solubility - Chemistry LibreTexts. (2026, January 27).
  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. (2013, February 19).
  • The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Rel
  • Caffeic Acid - CD Formul
  • Caffeic Acid-Zinc Basic Salt/Chitosan Nanohybrid Possesses Controlled Release Properties and Exhibits In Vivo Anti-Inflammatory Activities - MDPI. (2023, June 24).
  • Structure of caffeic acid (A). The water solubility of caffeic acid at...
  • Prediction of the solubility of caffeic acid in water using an activity coefficient model - SciSpace.
  • Salt Effects on Caffeine Solubility, Distribution, and Self-Association...
  • Stability of caffeic acid in three different types of receptor...
  • Measurement and correlation of the solubility of caffeic acid in eight mono and water+ethanol mixed solvents at temperatures from (293.15 to 333.15)
  • Navigating the Deep Eutectic Solvent Landscape: Experimental and Machine Learning Solubility Explorations of Syringic, p-Coumaric, and Caffeic Acids - PMC.
  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava - Agritrop. (2023, January 20).
  • US3919431A - Process for making and using sodium benzoate-caffeine compositions - Google P
  • Deprotonation of caffeic acid and the respective pKa values.
  • Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of ... - PubMed. (2014, February 26).
  • Acid-Base Extraction.1.
  • How does temperature affect caffeine's solubility and absorption? - Quora. (2021, December 3).
  • Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Com - Semantic Scholar. (2022, October 26).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC.
  • “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. (2025, January 27).
  • Optimization of Delivery and Bioavailability of Encapsulated Caffeic Acid - PMC - NIH. (2023, May 15).
  • Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum) - SciTePress.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Numerical determination of the correct solvents to extract a phytochemical from coffee pulp using Hansen solubility parameters, risk assessment, sustainability evalu
  • What is the "chemically correct" way to dissolve a salt in water? : r/chemistry - Reddit. (2021, May 26).
  • Caffeic Acid/Eu(III)

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Caffeidine Acid and its Salts

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you frequently encounter challenges when quantifying degradation products of methylxanthines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you frequently encounter challenges when quantifying degradation products of methylxanthines. Caffeidine Acid (4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid)[1] and its decarboxylated counterpart, Caffeidine (Caffeine Impurity E), are primary alkaline hydrolysis products of caffeine[2].

Due to their amphoteric nature, high polarity, and tendency to interact with silica supports, achieving baseline resolution requires precise control of mobile phase thermodynamics and electrostatic interactions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure robust chromatographic performance.

Diagnostic Workflow for Method Optimization

IPC_Workflow Start Analyze Caffeidine Acid & Imidazole Salts Phase Select Mobile Phase pH Start->Phase Acidic pH 2.5 (Phosphate Buffer) Analyte is Protonated (+) Phase->Acidic Optimal for Silanol Masking Neutral pH 7.0 Poor Peak Shape / Washout Phase->Neutral Avoid (Anionic COOH) IPR Add Ion-Pairing Reagent (10mM Octanesulfonate) Acidic->IPR Counteract High Polarity Ret Increased Hydrophobicity & Baseline Resolution IPR->Ret Forms Neutral Ion-Pair

Diagnostic workflow for optimizing HPLC retention and peak symmetry of Caffeidine Acid.

Core Troubleshooting Guides & FAQs

Q1: Why does Caffeidine Acid exhibit severe peak fronting or virtually no retention on standard C18 reversed-phase columns? Causality & Expert Insight: Caffeidine acid is highly hydrophilic, with a computed XLogP3 of -0.6[3]. At a neutral or physiological pH, its carboxylic acid moiety is deprotonated (anionic), while its imidazole ring may be partially protonated, creating a highly polar zwitterion that simply washes through the void volume of a hydrophobic C18 stationary phase. Solution: You must suppress the ionization of the carboxylic acid by lowering the mobile phase pH to 2.5. However, at pH 2.5, the imidazole nitrogen becomes fully protonated (+1 charge). To retain this positively charged species, you must employ Ion-Pairing Chromatography (IPC) by adding an anionic pairing reagent, such as sodium octanesulfonate, which forms a neutral, hydrophobic complex with the analyte to increase retention[].

Q2: How do I resolve Caffeidine Acid from Caffeidine (Impurity E) and the parent Caffeine peak? Causality & Expert Insight: Caffeine has a very low basicity (pKa ~0.6 at the N-9 position) and remains unprotonated at pH 2.5[5]. Therefore, caffeine elutes based purely on its inherent hydrophobicity (XLogP3 -0.07) and is largely unaffected by anionic ion-pairing reagents. Conversely, Caffeidine (XLogP3 0.5)[6] and Caffeidine Acid are protonated at pH 2.5 and will interact strongly with the octanesulfonate ion-pairing reagent. Solution: Use a gradient elution. Start with a low organic composition (100% Buffer A) to allow the ion-pairs to partition into the stationary phase, then slowly ramp the organic modifier to elute the strongly bound Caffeidine-octanesulfonate complexes.

Q3: What causes peak tailing for these imidazole-based salts, and how is it mitigated? Causality & Expert Insight: Peak tailing (Tailing Factor > 1.5) in imidazole derivatives is classically caused by secondary ion-exchange interactions between the basic nitrogen of the imidazole ring and residual acidic silanols (Si-O⁻) on the silica matrix. Solution: Use a high-purity, fully end-capped column designed to resist silanol activity, such as an ACQUITY UPLC HSS T3[2]. Additionally, maintain a high buffer capacity (e.g., 10 mM Potassium phosphate) to competitively mask any remaining active silanol sites[].

Standard Operating Procedure (SOP): Ion-Pairing HPLC Method

Self-Validating System: This protocol incorporates an in-situ alkaline degradation step. By forcing the hydrolysis of caffeine, you generate a reliable system suitability standard containing Caffeine, Caffeidine, and Caffeidine Acid to validate column performance and ion-pairing efficiency before running critical samples[2].

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): Dissolve 10 mM sodium octanesulfonate (ion-pairing reagent) and 10 mM potassium dihydrogen phosphate in 1000 mL of HPLC-grade water[]. Adjust the pH to 2.5 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Buffer B (Organic): Prepare a mixture of Methanol, Acetonitrile, and Water in a 45:45:10 (v/v/v) ratio[]. Degas thoroughly.

Step 2: Column & System Equilibration

  • Stationary Phase: Install a fully end-capped C18 column (250 × 4.6 mm, 5 µm) or an equivalent high-strength silica column[2][].

  • Parameters: Set the column oven temperature to 30°C. Set the UV-Vis or PDA detector to 245 nm[].

  • Equilibration: Flush the system with 100% Buffer A at a flow rate of 1.0 mL/min for at least 30 column volumes to ensure the stationary phase is fully saturated with the ion-pairing reagent.

Step 3: In-Situ Sample Preparation (System Suitability Standard)

  • Objective: Generate Caffeidine and Caffeidine Acid via alkaline hydrolysis[2].

  • Procedure: Dissolve 1.0 mg/mL of pure Caffeine in 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize the solution by adding an equivalent volume of 0.1 M HCl. Dilute 1:10 with Buffer A before injection.

Step 4: Gradient Elution Program Execute the following gradient to resolve the highly retained ion-pairs:

  • 0 - 10 min: 100% Buffer A (Isocratic hold to trap polar salts)

  • 10 - 45 min: Linear ramp to 100% Buffer B

  • 45 - 55 min: Hold at 100% Buffer B (Column wash)

  • 55 - 65 min: Return to 100% Buffer A (Re-equilibration)

Step 5: System Suitability Testing (SST) Inject 10 µL of the stress-tested sample. The resolution ( Rs​ ) between Caffeidine Acid, Caffeidine, and Caffeine must be ≥2.0 . The tailing factor for all peaks must be ≤1.5 . If tailing exceeds 1.5, verify the pH of Buffer A and ensure the column is adequately end-capped.

Quantitative Data & System Suitability Metrics

The following table summarizes the physicochemical properties governing the separation, alongside target chromatographic metrics when utilizing the SOP described above.

CompoundMolecular WeightXLogP3Net Charge (pH 2.5)Est. Elution OrderTarget Tailing Factor
Caffeidine Acid 212.21 g/mol [3]-0.6[3]+1 (Protonated Imidazole)1 ≤1.2
Caffeine 194.19 g/mol [5]-0.07[5]0 (Neutral)[5]2 ≤1.1
Caffeidine (Imp. E) 168.20 g/mol [6]0.5[6]+1 (Protonated Imidazole)3 ≤1.2

Note: While Caffeidine Acid is inherently the most polar compound, the addition of the octanesulfonate ion-pairing reagent drastically shifts the retention mechanism from pure hydrophobic partitioning to a mixed-mode ion-pair retention, allowing for baseline resolution.

References

  • Caffeidine Acid - Pharmace Research Laboratory - Innovative Pharmaceutical Research . Pharmace Research. Available at: [Link]

  • Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem - NIH . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Development and optimization of an HPLC method for the routine analysis of catechins, caffeine, and gallic acid in tea (Camellia sinensis) - ResearchGate . ResearchGate. Available at:[Link]

  • Caffeine (data page) - Grokipedia . Grokipedia. Available at: [Link]

  • Caffeidine | C7H12N4O | CID 159880 - PubChem - NIH . National Center for Biotechnology Information. Available at:[Link]

Sources

Troubleshooting

Caffeidine Acid Sodium Salt purity assessment and purification techniques

Welcome to the Technical Support Center for Caffeidine Acid Sodium Salt (CASS) . This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the synthesis, isolation, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Caffeidine Acid Sodium Salt (CASS) . This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the synthesis, isolation, and purity assessment of caffeine degradation products.

Caffeidine Acid Sodium Salt (CASS) is a highly polar, well-documented degradation product generated when caffeine undergoes alkaline hydrolysis[1][2]. During this process, the pyrimidine ring of the xanthine core opens, yielding an imidazole derivative featuring a carboxylate and a urea moiety[3][4]. Because of its extreme hydrophilicity compared to its lipophilic parent compound, CASS presents unique analytical and preparative challenges[].

Below, you will find expert-level troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to ensure absolute scientific integrity in your CASS research.

Section 1: Analytical Troubleshooting & Purity Assessment (FAQs)

Q1: Why does my CASS sample elute at the void volume on a standard C18 column, and how can I achieve baseline separation from caffeine? The Causality: CASS is the sodium salt of 4-(1,3-dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid. At a neutral or physiological pH, the carboxylic acid moiety is fully ionized (carboxylate anion). Standard C18 stationary phases rely on hydrophobic partitioning, which is fundamentally insufficient for retaining such a highly polar, charged analyte. The Solution: Abandon standard reversed-phase chromatography for this analyte. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. This creates a water-enriched layer on the stationary phase, allowing the polar CASS to partition effectively and achieve strong retention, while the less polar caffeine elutes earlier.

Q2: What are the optimal Mass Spectrometry (MS) parameters for detecting CASS? The Causality: Caffeine is traditionally analyzed in ESI positive mode (ESI+) due to its basic nitrogens. However, CASS contains a carboxylic acid group that readily deprotonates, drastically altering its ionization dynamics. The Solution: Utilize Electrospray Ionization in negative mode (ESI-) . The free acid of CASS has a molecular weight of 212.21 g/mol . In ESI-, monitor for the [M-H]⁻ ion at m/z 211.2. This mode provides a superior signal-to-noise ratio for the carboxylate form and eliminates matrix interference from basic degradants like caffeidine (which ionizes strictly in positive mode).

Section 2: Purification & Isolation Techniques (FAQs)

Q3: How do I selectively purify CASS from a crude alkaline degradation mixture containing unreacted caffeine and caffeidine? The Causality: A crude alkaline degradation mixture contains neutral species (caffeine), basic species (caffeidine), and anionic species (CASS). Liquid-liquid extraction is highly inefficient here because CASS will not partition into organic solvents. The Solution: Implement a Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) workflow. By buffering the sample to pH 7.0, CASS remains fully ionized and binds via strong electrostatic interactions to the quaternary amine groups of the SAX sorbent. Caffeine and caffeidine remain uncharged or positively charged and are washed away with methanol. CASS is then selectively eluted by dropping the pH to neutralize the carboxylate group, breaking the ionic bond.

Pathway Caffeine Caffeine (Neutral, Lipophilic) Alkaline Alkaline Hydrolysis (NaOH, Heat) Caffeine->Alkaline RingOpening Pyrimidine Ring Opening Alkaline->RingOpening CASS Caffeidine Acid Sodium Salt (Anionic, Hydrophilic) RingOpening->CASS Major Pathway Caffeidine Caffeidine (Basic, Decarboxylated) CASS->Caffeidine Decarboxylation (-CO2)

Fig 1: Alkaline degradation pathway of caffeine yielding Caffeidine Acid Sodium Salt and Caffeidine.

Section 3: Experimental Protocols

Protocol A: UHPLC-HILIC Purity Assessment (Self-Validating System)

This protocol ensures accurate quantification of CASS while validating the system's ability to resolve it from its parent and secondary degradation products.

  • Column Selection: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The low pH suppresses the ionization of secondary silanols on the column, preventing peak tailing).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • System Suitability (Validation Step): Prior to sample analysis, inject a mixed standard containing Caffeine, Caffeidine, and CASS. Acceptance criteria: The resolution ( Rs​ ) between CASS and Caffeidine must be ≥2.0 . If Rs​<2.0 , replace the column or verify buffer pH.

  • Execution: Run the gradient outlined in Table 1 at a flow rate of 0.4 mL/min.

Protocol B: SAX-SPE Purification Workflow
  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS water through a 500 mg SAX SPE cartridge.

  • Loading: Adjust the crude degradation mixture to pH 7.0 using dilute HCl. Load 2 mL of the mixture onto the cartridge at a dropwise rate (1 mL/min) to ensure maximum ionic interaction time.

  • Washing: Wash with 5 mL of 100% Methanol. Self-Validation Check: Collect this wash fraction and analyze via UV (274 nm); it should contain 100% of the unreacted caffeine.

  • Elution: Elute CASS using 5 mL of 5% Formic Acid in Methanol. The acid protonates the CASS carboxylate, neutralizing its charge and releasing it from the SAX sorbent.

  • Recovery: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in water for lyophilization.

SPE Load 1. Load Sample (pH 7.0) Bind 2. SAX Binding (CASS binds, Caffeine elutes) Load->Bind Wash 3. Wash Impurities (100% MeOH) Bind->Wash Elute 4. Elute CASS (5% Formic Acid in MeOH) Wash->Elute

Fig 2: Strong Anion Exchange (SAX) Solid-Phase Extraction workflow for CASS isolation.

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: UHPLC-HILIC Gradient Program for CASS Analysis

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.05%95%High organic maintains the HILIC water layer.
1.55%95%Caffeine elutes (weakly retained in HILIC).
6.040%60%Increasing aqueous drives elution of polar CASS.
8.040%60%Caffeidine elutes.
8.15%95%Column re-equilibration.

Table 2: CASS Troubleshooting Matrix

Observed IssueRoot Cause AnalysisCorrective Action
CASS peak tailing (Asymmetry > 1.8) Secondary interactions with unendcapped silanols on the HILIC stationary phase.Ensure Mobile Phase A is strictly buffered to pH 3.0 to keep silanols protonated (neutral).
Low CASS recovery in SPE Eluate Incomplete neutralization of the CASS carboxylate group during the elution step.Increase Formic Acid concentration in the elution solvent to 10%, or decrease elution flow rate.
Co-elution of CASS and Caffeidine Decarboxylation occurring on-column due to high temperatures.Lower the autosampler and column compartment temperatures to 20°C to stabilize CASS.

References

  • Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid - ACS Chemical Research in Toxicology[Link]

  • Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles - SciSpace[Link]

  • Caffeidine Acid Sodium Salt (Hydrolysis Degradation Product) - American Chemical Suppliers[Link]

  • Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge - ResearchGate[Link]

Sources

Optimization

Technical Support Center: Optimizing Caffeic Acid Sodium Salt for Cell-Based Assays

Last Updated: March 15, 2026 Introduction Caffeic Acid (CA) and its derivatives are widely studied polyphenolic compounds known for their potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] The sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 15, 2026

Introduction

Caffeic Acid (CA) and its derivatives are widely studied polyphenolic compounds known for their potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] The sodium salt of Caffeic Acid (CASS) is often used in in vitro research due to its improved solubility in aqueous solutions compared to the free acid form. However, like many phenolic compounds, its use in sensitive cell-based assays is not without challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and ensure the generation of reliable, reproducible data. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to optimize your protocols.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Culture Medium

Question: I've dissolved my Caffeic Acid Sodium Salt (CASS) and added it to my cell culture medium, but I'm observing a precipitate forming over time. What's causing this and how can I fix it?

Answer: This is a common issue stemming from solubility and stability challenges.

Potential Causes & Solutions:

  • pH-Dependent Solubility: Caffeic acid's solubility is significantly influenced by pH.[3] While the sodium salt form is more soluble than the free acid, the buffering capacity of cell culture media (typically pH 7.2-7.4) can still be insufficient to maintain high concentrations in solution. The catechol moiety of caffeic acid is also more prone to oxidation at neutral or alkaline pH.[4]

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like sterile, nuclease-free water or DMSO.[5][6] Immediately before treating your cells, dilute the stock solution to the final working concentration in pre-warmed (37°C) culture medium. This minimizes the time the compound spends at a potentially problematic concentration and pH.

  • Interaction with Media Components: Complex cell culture media contain salts, amino acids, and proteins that can interact with CASS, potentially reducing its solubility or leading to complex formation. Calcium salts, in particular, can sometimes cause precipitation.[5]

    • Solution: When preparing your working dilutions, add the CASS stock solution to the medium dropwise while gently swirling the tube or plate. Avoid adding a large volume of concentrated stock directly into the medium.

  • Concentration Exceeds Solubility Limit: You may be working at a concentration that exceeds the practical solubility limit of CASS in your specific culture medium.

    • Solution: Perform a simple solubility test. Prepare your highest intended concentration of CASS in cell-free culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO₂). Visually inspect for precipitation at several time points (e.g., 1, 4, 12, 24 hours). If precipitation occurs, you must lower your working concentration.

Issue 2: High Background or False Positives in Viability/Metabolic Assays

Question: My results from an MTT or similar tetrazolium-based assay (e.g., XTT, WST-8) show an increase in signal at high CASS concentrations, suggesting increased viability, which contradicts my expectations. Is the compound interfering with the assay?

Answer: Yes, this is a well-documented artifact. Phenolic compounds with antioxidant properties, like caffeic acid, can directly reduce the tetrazolium dye, leading to a false-positive signal that is independent of cellular metabolic activity.[7][8]

Causality: MTT and similar assays rely on cellular dehydrogenases to reduce a soluble yellow tetrazolium salt to an insoluble purple formazan product.[9] However, compounds with reducing potential, like the catechol group in caffeic acid, can perform this chemical reduction abiotically in the culture well, leading to a color change that is not proportional to the number of living cells.[7]

Recommended Actions:

  • Run a Cell-Free Control: This is a mandatory control when testing novel compounds with redox activity.

    • Protocol: Add your CASS dilutions to wells containing only cell culture medium (no cells). Add the MTT/XTT/WST-8 reagent and incubate for the standard duration.

    • Interpretation: If you observe color development in these cell-free wells, your compound is directly reducing the dye.[7]

  • Switch to an Orthogonal Assay Method: If interference is confirmed, you must use a viability assay that operates on a different principle.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the ATP content of viable cells, which is a robust indicator of metabolic activity and is generally not susceptible to interference from reducing compounds.

    • LDH Release Assays: These assays measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

    • Crystal Violet Staining: A simple method that stains the DNA of adherent cells, providing a relative measure of cell number.

    • Real-Time Impedance Monitoring: Instruments like the xCELLigence system measure the electrical impedance of cells on a plate, providing a non-invasive, kinetic measurement of cell proliferation and health.

Issue 3: High or Unexpected Cytotoxicity

Question: I'm observing significant cell death even at low concentrations of CASS. I expected it to be protective. What could be wrong?

Answer: While CASS is often protective, it can exhibit cytotoxicity under certain conditions. The dose-response relationship for many phenolic compounds is biphasic, showing beneficial effects at low doses and toxicity at higher doses (a concept known as hormesis).[10]

Potential Causes & Solutions:

  • Concentration is Too High: The most common cause is simply using a concentration that is toxic to your specific cell line. The IC50 (half-maximal inhibitory concentration) of caffeic acid can vary widely between cell types, from as low as ~18 µM in some cancer lines to over 250 µM in others.[11][12][13]

    • Solution: Always perform a dose-response curve to determine the cytotoxic profile of CASS for your specific cell line and experimental duration (e.g., 24, 48, 72 hours).[14] Start with a broad range of concentrations (e.g., 1 µM to 500 µM) to identify the non-toxic, sub-lethal, and toxic ranges.

  • Pro-oxidant Activity: Under certain conditions, such as in the presence of transition metal ions (like copper or iron) that can be present in media or released from cells, caffeic acid can act as a pro-oxidant.[1][15] This can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and cell death.

    • Solution: Ensure you are using high-purity water and reagents for media preparation. If pro-oxidant effects are suspected, you can co-incubate with a metal chelator like deferoxamine as a mechanistic probe, though this will complicate your experimental system.

  • Solvent Toxicity: If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic and consistent across all wells, including the vehicle control. Typically, the final DMSO concentration should not exceed 0.5%, with ≤0.1% being ideal for sensitive assays.[11]

    • Solution: Calculate the final DMSO percentage carefully. Always include a "vehicle control" group that contains cells treated with the same final concentration of DMSO as your highest CASS dose.

Issue 4: Inconsistent or No Observable Biological Effect

Question: I'm not seeing the expected antioxidant or anti-inflammatory effect from my CASS treatment. Why might my experiment be failing?

Answer: This can be frustrating and often points to issues with compound stability, experimental timing, or the biological model itself.

Potential Causes & Solutions:

  • Compound Degradation: Caffeic acid and its salts are susceptible to degradation, particularly when exposed to light, oxygen, and neutral/alkaline pH in solution.[14]

    • Solution:

      • Prepare Fresh Solutions: Always prepare fresh working dilutions of CASS from a frozen stock immediately before each experiment. Do not store diluted CASS in culture medium for extended periods.

      • Protect from Light: Prepare solutions in a dimmed environment and store stock solutions in amber vials or tubes wrapped in foil.

      • Storage: Store solid CASS powder in a cool, dark, and dry place. Store high-concentration stock solutions (e.g., in water or DMSO) in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Inappropriate Concentration or Incubation Time: The biological effect may be transient or require a higher concentration or longer incubation time to become apparent.

    • Solution: Refer to your initial dose-response and time-course experiments. It's possible the protective effects occur at a narrow, non-toxic concentration range. For signaling pathway studies (e.g., Western blotting), a shorter incubation time (e.g., 1-6 hours) may be required to observe phosphorylation events, while for gene expression changes, a longer time (e.g., 12-24 hours) may be necessary.[16]

  • Cell Model Insensitivity: The specific cell line you are using may not express the necessary targets or pathways that CASS modulates. For example, its antioxidant effects are often mediated by the Nrf2 pathway; cells with a compromised Nrf2 response may show a blunted effect.[16][17]

    • Solution: Research your cell line to ensure it is an appropriate model for the effect you are studying. Include a well-characterized positive control compound in your experiments (e.g., N-acetylcysteine for antioxidant studies or LPS for inflammatory studies) to validate that the cells are responding as expected.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a Caffeic Acid Sodium Salt stock solution? For CASS, sterile, nuclease-free water is often sufficient and preferred to avoid solvent artifacts. If higher concentrations are needed, DMSO is a common alternative.[6] Always ensure the final solvent concentration in your assay is low (ideally ≤0.1% for DMSO).[14]

  • Q2: What is a good starting concentration range for a typical cell-based assay? Based on published literature, a broad starting range is 1 µM to 200 µM.[12][14] However, it is critical to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.[11][18]

  • Q3: How does Caffeic Acid Sodium Salt differ from Caffeic Acid (free acid)? The primary difference is solubility. The sodium salt form has significantly higher aqueous solubility, making it easier to work with in cell culture media.[19] Biologically, once dissolved and diluted in the buffered medium, the activity is generally considered to be from the caffeate anion, making their effects largely comparable.

  • Q4: How does Caffeic Acid exert its antioxidant effects? Caffeic acid has a dual antioxidant mechanism.

    • Direct Scavenging: The phenolic hydroxyl groups on its catechol ring can directly donate a hydrogen atom to quench free radicals.[1]

    • Indirect Action (Nrf2 Activation): Caffeic acid can activate the Nrf2 signaling pathway. It modifies cysteine residues on the Keap1 protein, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[16][17][20]

Data & Protocols

Table 1: Example IC50 Values for Caffeic Acid in Various Cell Lines
Cell LineCell TypeIC50 Value (µM)Assay DurationReference
BEL-7402Human Hepatoma~100-200 µg/mL (~555-1110 µM)Not Specified[13]
MCF-7Human Breast Cancer159 µg/mL (~883 µM)48-72 hours[9]
AsPC-1Human Pancreatic Cancer~18.70 µM72 hours[11]
BxPC-3Human Pancreatic Cancer~22.38 µM72 hours[11]
HL-60Human Leukemia> 100 µM24 hours[12]
JurkatHuman T-cell Leukemia> 100 µM24 hours[12]

Note: These values are illustrative. The exact IC50 can vary significantly based on experimental conditions and should always be determined empirically in your own lab.

Protocol: Determining Cytotoxicity using an MTT Assay (with Interference Control)

This protocol determines the concentration at which CASS becomes toxic to cells and includes the mandatory cell-free control to check for assay interference.

Materials:

  • 96-well flat-bottom cell culture plates

  • Caffeic Acid Sodium Salt (CASS)

  • Appropriate solvent (sterile dH₂O or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight.

  • Prepare CASS Dilutions: Prepare a 2X concentrated serial dilution of CASS in complete medium. For example, if your final concentrations are 1, 10, 50, 100, 200, and 400 µM, prepare 2, 20, 100, 200, 400, and 800 µM solutions.

  • Treatment:

    • Cell-Plated Wells: Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X CASS dilutions to achieve the 1X final concentrations. Include a "vehicle control" (medium with solvent) and an "untreated control" (medium only).

    • Cell-Free Wells: In a separate set of empty wells, add 100 µL of complete medium and 100 µL of the 2X CASS dilutions. This is your interference control.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 20 µL of MTT reagent (5 mg/mL) to all wells (both cell-plated and cell-free). Incubate for 2-4 hours until purple formazan crystals are visible in the control cells.

  • Solubilize Formazan: Carefully remove all but ~25 µL of the medium. Add 150 µL of DMSO to each well and mix thoroughly with a multichannel pipette to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm.

  • Analysis:

    • Examine the cell-free wells. Any significant absorbance above the background indicates direct MTT reduction by CASS.

    • If no interference is detected, calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the percent viability against the log of the CASS concentration to determine the IC50 value.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Cell-Based Assays

This diagram outlines a logical progression for diagnosing issues when using Caffeic Acid Sodium Salt.

G Problem Problem Observed (e.g., No Effect, High Toxicity) Precipitation Precipitation in Media? Problem->Precipitation Visual Check Toxicity Unexpected Toxicity? Precipitation->Toxicity No Sol_Precip 1. Lower Concentration 2. Prepare Fresh in Pre-warmed Media 3. Check pH & Media Compatibility Precipitation->Sol_Precip Yes Interference Assay Interference? Toxicity->Interference No Sol_Tox 1. Perform Dose-Response Curve 2. Check Final Solvent Concentration 3. Consider Pro-Oxidant Effects Toxicity->Sol_Tox Yes NoEffect Inconsistent or No Effect? Interference->NoEffect No Sol_Interf 1. Run Cell-Free Control 2. Switch to Orthogonal Assay (e.g., ATP-based) Interference->Sol_Interf Yes Sol_NoEffect 1. Prepare Fresh Solutions (Protect from Light) 2. Optimize Incubation Time 3. Use Positive Control & Validate Model NoEffect->Sol_NoEffect Yes

Caption: A logical troubleshooting flowchart for CASS experiments.

Diagram 2: Caffeic Acid-Mediated Nrf2 Signaling Pathway

This diagram illustrates the indirect antioxidant mechanism of Caffeic Acid via activation of the Nrf2 pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Caffeic Acid (CA) Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes Activates Result Enhanced Cellular Antioxidant Defense Genes->Result

Caption: Nrf2 pathway activation by Caffeic Acid.

References

  • Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radi
  • Caffeic Acid and Diseases—Mechanisms of Action. (2022). Molecules. [Link]

  • Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. (2015). PLOS ONE. [Link]

  • Antioxidant Activity of Caffeic Acid: A Brief Review on Experimental Studies. (n.d.). UBT Knowledge Center. [Link]

  • ERK/Nrf2 pathway activation by caffeic acid in HepG2 cells alleviates its hepatocellular damage caused by t-butylhydroperoxide-induced oxidative stress. (2019). BMC Complementary and Alternative Medicine. [Link]

  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. (2020). Molecules. [Link]

  • Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO-1 and inhibiting the NF-κB signaling pathway. (n.d.). ProQuest. [Link]

  • Nrf2-Mediated HO-1 Induction Coupled with the ERK Signaling Pathway Contributes to Indirect Antioxidant Capacity of Caffeic Acid. (2014). Semantic Scholar. [Link]

  • Antioxidation Mechanism Studies of Caffeic Acid: Identification of Antioxidation Products of Methyl Caffeate from Lipid Oxidation. (2008). Journal of Agricultural and Food Chemistry. [Link]

  • Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study. (n.d.). PMC. [Link]

  • Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation. (2013). Free Radical Biology and Medicine. [Link]

  • Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. (2024). MDPI. [Link]

  • Caffeic Acid's Influence on the Viability and Apoptosis of a Diverse Array of Cancer Cell Lines. (2025). DergiPark. [Link]

  • Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines. (2020). SciELO. [Link]

  • Cytotoxic effect of different concentrations of caffeic acid against... (2026). ResearchGate. [Link]

  • Anticancer activity of sodium caffeate and its mechanism. (2005). Acta Pharmacologica Sinica. [Link]

  • Inhibition of tumor metastasis by sodium caffeate and its effect on angiogenesis. (2004). Oncology. [Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025). LinkedIn. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Study of Sinapic Acid, Caffeic Acid, Vanillic Acid and Bougainvillea Extracts: Evaluating Their Effect on Proliferation of Chick Embryo Fibroblast Cells and Determining Their Ability to Reduce MTT Reagent. (2025). R Discovery. [Link]

  • Caffeic acid improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase. (2015). Brazilian Journal of Medical and Biological Research. [Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). ResearchGate. [Link]

  • Exploration of the anticancer properties of Caffeic Acid in malignant mesothelioma cells. (2025). Authorea. [Link]

Sources

Troubleshooting

Preventing precipitation of Caffeidine Acid Sodium Salt in media

Technical Support Center: Caffeidine Acid Sodium Salt Solutions A Note on Nomenclature: The term "Caffeidine Acid Sodium Salt" is not standard in chemical literature. This guide is based on the properties of Sodium Caffe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Caffeidine Acid Sodium Salt Solutions

A Note on Nomenclature: The term "Caffeidine Acid Sodium Salt" is not standard in chemical literature. This guide is based on the properties of Sodium Caffeate , the sodium salt of Caffeic Acid, which is presumed to be the intended compound. The principles and troubleshooting steps outlined here are broadly applicable to the sodium salts of many hydroxycinnamic acids.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Caffeate and why is it prone to precipitation?

Sodium Caffeate is the salt form of Caffeic Acid, a natural phenolic compound found in all plants[1]. As a salt, it is generally more water-soluble than its acidic counterpart, Caffeic Acid. However, its solubility is highly dependent on the pH of the solution. Precipitation typically occurs when the Sodium Caffeate in solution is protonated back into the less soluble Caffeic Acid. This can be triggered by acidic conditions in the media or by interactions with other media components.

Q2: What is the primary factor that controls the solubility of Sodium Caffeate?

The primary factor is pH . Caffeic Acid is a weak acid. In solutions with a pH above its pKa, it exists predominantly in its deprotonated, more soluble, anionic (caffeate) form. In solutions with a pH below its pKa, it shifts to the protonated, less soluble, acidic form, which can then precipitate out of the solution. The solubility of Caffeic Acid is significantly higher at a neutral or slightly alkaline pH (like 6.8) compared to an acidic pH (like 1.2)[2][3][4].

Q3: Can high concentrations of other salts in my media cause precipitation?

Yes, this phenomenon is known as "salting out." High concentrations of other salts in your buffer or media can reduce the solubility of Sodium Caffeate by competing for water molecules needed for solvation. This effect is dependent on the specific type of salt present in the media[5].

Q4: My Sodium Caffeate solution appears to be browning over time. What is happening?

The browning is likely due to oxidation. The catechol group (the two adjacent hydroxyl groups on the phenyl ring) of Caffeic Acid is susceptible to oxidation, especially in neutral to alkaline solutions and when exposed to light and oxygen[1]. This process can lead to the formation of colored quinone-based polymers and a potential loss of biological activity.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common precipitation issues encountered when preparing and using Sodium Caffeate solutions in experimental media.

Issue 1: Precipitate Forms Immediately Upon Dissolving the Salt

This is often a result of using an incorrect solvent or improper dissolution technique.

Root Cause Analysis:

  • Incorrect Solvent: Attempting to dissolve the salt directly in a final medium that is acidic or contains high concentrations of divalent cations can cause immediate precipitation.

  • Localized High Concentration: Adding the entire mass of the salt to a small volume can create localized supersaturation, leading to precipitation before the bulk solution is properly mixed.

Solutions:

  • Prepare a Concentrated Stock Solution: Always prepare a concentrated stock solution in an appropriate solvent first, and then dilute it into your final medium. This is a cornerstone of reliable experimental practice.

  • Choose the Right Solvent for Stock:

    • Recommended: Start with a slightly alkaline buffer (e.g., PBS at pH 7.4) or a small amount of a biocompatible co-solvent like DMSO before adding it to your aqueous solution[6]. For a 10 mM stock, dissolving in DMSO and then diluting into the medium is a common and effective method[7]. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity[6][8][9].

    • Aqueous Stock: If using a purely aqueous stock, use deionized water and adjust the pH to be slightly alkaline (pH 7.5-8.0) to ensure the compound stays in its deprotonated, soluble salt form.

Protocol 1: Preparation of a 100 mM Sodium Caffeate Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of Sodium Caffeate powder. (Molecular Weight: ~202.14 g/mol )[10].

  • Dissolution: In a sterile conical tube, add the appropriate volume of cell-culture grade DMSO to the powder to achieve a 100 mM concentration.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. The solution should be clear.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Issue 2: Precipitate Forms When Adding Stock Solution to Final Media

This is the most common issue and is almost always pH-related or due to interactions with media components.

Root Cause Analysis:

  • pH Shift: Standard cell culture media (like DMEM) is often buffered with a bicarbonate system and has a physiological pH around 7.2-7.4 in a CO2 incubator. However, upon removal from the incubator, the media can become more alkaline as CO2 outgasses. Conversely, high cellular metabolism can make the microenvironment more acidic. If the pH of the media drops, it will protonate the caffeate, causing it to precipitate as Caffeic Acid.

  • Divalent Cations: Some media are rich in calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These divalent cations can sometimes form less soluble salts with the caffeate anion, leading to precipitation.

Solutions & Best Practices:

  • Pre-warm the Media: Always pre-warm your culture medium to the experimental temperature (e.g., 37°C) before adding the stock solution.

  • Add Stock to Media, Not Vice Versa: Add the small volume of concentrated stock solution into the larger volume of pre-warmed media while gently swirling or mixing. This ensures rapid and even dispersion, preventing localized high concentrations.

  • Final pH Check: After adding Sodium Caffeate, especially if adding a significant volume or a high concentration, it may be prudent to check the final pH of the medium to ensure it remains within the desired physiological range.

  • Serum Consideration: If using a serum-containing medium, add the Sodium Caffeate stock to the complete medium (with serum). Serum proteins can sometimes help to stabilize small molecules and prevent precipitation.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing precipitation issues.

G start Precipitation Observed in Media q1 When did precipitation occur? start->q1 path1 Immediately upon dissolving powder q1->path1 During initial dissolution path2 When adding stock solution to media q1->path2 During dilution into media sol1 Prepare a concentrated stock solution first. Use an appropriate solvent (e.g., DMSO or alkaline buffer). See Protocol 1. path1->sol1 q2 What is the pH of your final media? path2->q2 ph_low Acidic (<7.0) q2->ph_low Low/Acidic ph_ok Physiological (7.2-7.4) q2->ph_ok Normal sol_ph_low The compound is likely converting to less soluble Caffeic Acid. Consider using a more robustly buffered medium like HEPES-buffered media to maintain physiological pH. ph_low->sol_ph_low sol_ph_ok Precipitation may be due to 'salting out' or interaction with divalent cations. Try a lower final concentration or reduce serum/salt content if possible. ph_ok->sol_ph_ok

Caption: Troubleshooting workflow for Sodium Caffeate precipitation.

Quantitative Data Summary

The solubility of the parent compound, Caffeic Acid, is highly pH-dependent. The sodium salt form is designed to improve aqueous solubility, but the underlying chemistry dictates that it will revert to the less soluble acid form in acidic conditions.

Condition Relative Solubility of Caffeic Acid Rationale Source
Acidic (pH ~1.2) LowPredominantly in protonated, less soluble form.[2][3]
Neutral (pH ~6.8-7.4) Moderate to HighEquilibrium shifts to the deprotonated, soluble salt form.[2][3][11]
Aqueous with Co-solvent (e.g., 30% Ethanol) HighOrganic co-solvents can significantly improve solubility.[4]
High Salt Concentration Can be Reduced"Salting out" effect can decrease solubility.[5]

References

  • Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of caffeic acid in purified water, HCl (pH = 1.2), PBS (pH = 6.8), and 30% (v/v) ethanol (n = 3, mean ± SD). ResearchGate. Available at: [Link]

  • Potential Unlocking of Biological Activity of Caffeic Acid by Incorporation into Hydrophilic Gels. National Center for Biotechnology Information. Available at: [Link]

  • Solvent and pH Effects on the Antioxidant Activity of Caffeic and Other Phenolic Acids. ResearchGate. Available at: [Link]

  • Structure of caffeic acid (A). The water solubility of caffeic acid at different pH values (B). Residual (%) amount of caffeic acid during incubation at 21 °C for 50 min at pH 5.5, pH 8.0, and pH 12.0 (C). ResearchGate. Available at: [Link]

  • [13C6]-Caffeic acid sodium salt. Shimadzu. Available at: [Link]

  • Process for making and using sodium benzoate-caffeine compositions. Google Patents.
  • Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]

  • Salt Effects on Caffeine Solubility, Distribution, and Self-Association... ResearchGate. Available at: [Link]

  • The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability. MDPI. Available at: [Link]

  • Salt effects on caffeine solubility, distribution, and self-association. PubMed. Available at: [Link]

  • Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data. MDPI. Available at: [Link]

  • Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Activity of Arylspiroborate Salts Derived from Caffeic Acid Phenethyl Ester. National Center for Biotechnology Information. Available at: [Link]

  • The sonodegradation of caffeic acid under ultrasound treatment: relation to stability. PubMed. Available at: [Link]

  • Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines. SciELO. Available at: [Link]

  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link]

  • Sodium caffeate. PubChem. Available at: [Link]

  • Buffer Preparation. BiochemiCalc. Available at: [Link]

  • Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. PubMed. Available at: [Link]

  • How to prepare 1M of caffeine solution?. ResearchGate. Available at: [Link]

  • Effect Of The Type Of Precipitation On The Process Toobtain Sodium Alginate: Calcium Alginate Method And Alginic Acid Method. ResearchGate. Available at: [Link]

  • Caffeic acid. Wikipedia. Available at: [Link]

  • Why did the sodium alginate solution produce a precipitate after a week of stirring?. ResearchGate. Available at: [Link]

  • Enhanced Precipitation of Gibbsite from Sodium Aluminate Solution by Adding Agglomerated Active Al(OH)3 Seed. MDPI. Available at: [Link]

  • Factors influencing sodium and water excretion in uremic man. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Dose-Response Curves for Caffeic Acid Sodium Salt

Welcome to the Technical Support Center for Caffeic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Caffeic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing dose-response curve experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Caffeic Acid Sodium Salt and what are its primary biological activities?

A1: Caffeic Acid Sodium Salt is the sodium salt of Caffeic Acid, a naturally occurring phenolic compound found in various plants, fruits, and coffee.[1][2] It is well-regarded for a wide range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[3][4] Its mechanisms of action are multifaceted, often involving the scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways like NF-κB, and induction of apoptosis in cancer cells.[2][4][5]

Q2: I'm starting my experiments. What is a good concentration range to test for Caffeic Acid Sodium Salt?

A2: The effective concentration of Caffeic Acid Sodium Salt is highly dependent on the cell type and the biological endpoint being measured. Based on published literature, a broad starting range of 1 µM to 500 µM is recommended for initial screening in cancer cell lines.[6][7] For some applications, such as inhibiting osteoclastogenesis, effects have been observed at concentrations as low as 1 µg/mL (~5 µM).[8] It is crucial to perform a wide dose-range finding study to identify the optimal concentrations for your specific experimental system.

Q3: I'm observing a "U-shaped" or biphasic dose-response curve. Is this normal?

A3: Yes, this phenomenon, known as hormesis, has been reported for caffeic acid.[1][4] Hormesis is characterized by a low-dose stimulatory effect and a high-dose inhibitory effect.[1] For example, low concentrations of caffeic acid may enhance cell viability or protect against mild oxidative stress, while higher concentrations become cytotoxic.[9] When you observe a hormetic response, it is important to analyze the data with a non-linear regression model that can accommodate this U-shaped curve.

Q4: How should I prepare my stock solution of Caffeic Acid Sodium Salt?

A4: Caffeic Acid Sodium Salt has good water solubility. For a 10 mM stock solution, dissolve 2.0214 mg of Caffeic Acid Sodium Salt (MW: 202.14 g/mol ) in 1 mL of sterile, nuclease-free water. For higher concentrations, Dimethyl Sulfoxide (DMSO) can be used. It is recommended to prepare fresh stock solutions, but if storage is necessary, aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Issues in Dose-Response Experiments

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding: Uneven distribution of cells in the microplate. - Pipetting errors: Inaccurate volumes of compound, media, or assay reagents.- Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly and use a multi-channel pipette for reagent addition where possible.
Unexpectedly Low or No Effect at High Concentrations - Compound precipitation: The compound may have limited solubility in the culture medium at high concentrations. - Compound degradation: Caffeic Acid Sodium Salt may be unstable in culture medium over long incubation periods.- Visually inspect the wells for any precipitate after adding the compound. - Consider reducing the highest concentration or using a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells). - For long-term experiments (>24 hours), consider refreshing the media with a new compound.
Inconsistent Results in MTT or Similar Colorimetric Assays - Interference from the compound: As a phenolic antioxidant, Caffeic Acid can directly reduce the MTT reagent, leading to a false positive signal (higher apparent viability). - Auto-oxidation: At physiological or alkaline pH, caffeic acid can auto-oxidize, and the oxidation products may interfere with the assay.[10][11]- Include a "compound only" control (no cells) to assess for direct reduction of the assay reagent. - Consider using an alternative viability assay that is less susceptible to interference from reducing agents, such as the CellTiter-Glo® Luminescent Cell Viability Assay. - Minimize exposure of the compound to light and air during preparation and incubation.
"Edge Effects" in 96-well Plates - Evaporation from outer wells: Increased evaporation from the wells on the edge of the plate can concentrate the compound and affect cell growth.- Do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Detailed Experimental Protocols

Protocol 1: Preparation of Serial Dilutions for Dose-Response Curve

This protocol describes the preparation of a 10-point, 2-fold serial dilution series from a 10 mM stock solution of Caffeic Acid Sodium Salt.

  • Labeling: Label a set of sterile microcentrifuge tubes or a 96-well deep-well plate from 1 to 10.

  • Initial Dilution: In tube #1, add your desired volume of cell culture medium. Then, add the calculated volume of your 10 mM stock solution to achieve the highest desired starting concentration (e.g., to make a 1 mM starting solution in 1 mL, add 100 µL of 10 mM stock to 900 µL of medium).

  • Serial Dilution Steps:

    • Add a fixed volume of cell culture medium to tubes #2 through #10 (e.g., 500 µL).

    • Transfer half of the volume from tube #1 (e.g., 500 µL) to tube #2 and mix thoroughly by pipetting up and down.

    • Using a fresh pipette tip, transfer 500 µL from tube #2 to tube #3 and mix.

    • Continue this process sequentially down to tube #10.[12][13][14]

  • Final Concentrations: This will result in a series of concentrations, each half of the previous one (e.g., 1000 µM, 500 µM, 250 µM, etc.).

G cluster_setup Preparation Stock Solution (10 mM) Stock Solution (10 mM) Tube 1 (1000 µM) Tube 1 (1000 µM) Stock Solution (10 mM)->Tube 1 (1000 µM) Add to Medium Tube 2 (500 µM) Tube 2 (500 µM) Tube 1 (1000 µM)->Tube 2 (500 µM) Transfer 500 µL Tube 3 (250 µM) Tube 3 (250 µM) Tube 2 (500 µM)->Tube 3 (250 µM) Transfer 500 µL Tube 10 (...) Tube 10 (...) Tube 3 (250 µM)->Tube 10 (...) ... Cell Culture Medium Cell Culture Medium Cell Culture Medium->Tube 1 (1000 µM) Cell Culture Medium->Tube 2 (500 µM) Cell Culture Medium->Tube 3 (250 µM) Cell Culture Medium->Tube 10 (...) caption Serial Dilution Workflow

Caption: Workflow for preparing serial dilutions.

Protocol 2: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell number and incubation times is recommended for each cell line.[15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of Caffeic Acid Sodium Salt prepared in Protocol 1. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15][16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[19]

Signaling Pathway Visualization

Caffeic acid and its derivatives have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways, most notably the NF-κB pathway.[2][5][20]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Caffeic Acid Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Nucleus->Apoptosis_Inhibition Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK Inhibits Caffeic_Acid->NFkB_active Inhibits Translocation caption Caffeic Acid's Inhibition of the NF-κB Pathway

Caption: Caffeic Acid inhibits the NF-κB signaling pathway.

References

  • Calabrese, E. J., & Calabrese, V. (2024). Caffeic Acid: Numerous Chemoprotective Effects are Mediated via Hormesis. AIMS Molecular Science, 11(1), 1-24.
  • Demir, S., Aliyazicioglu, R., & Misir, S. (2021). IC50 values of caffeic acid (CA) on different cell lines. ResearchGate. Retrieved from [Link]

  • Calabrese, E. J. (2024). Caffeic Acid: Numerous Chemoprotective Effects are Mediated via Hormesis. PubMed. Retrieved from [Link]

  • Karakas, D., & Karakas, E. (2025). Exploration of the anticancer properties of Caffeic Acid in malignant mesothelioma cells. Journal of Cancer Research and Therapeutics, 21(6), 1635-1644.
  • Wojtowicz, K., & Grzanka, A. (2020). Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. Molecules, 25(24), 6003.
  • Lin, L. T., & Lai, Y. J. (2009). Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells. Clinical & Experimental Immunology, 155(3), 534-543.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sandra, F., & Kukita, T. (2012). Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. Journal of Dentistry, Indonesia, 19(2), 29-34.
  • Kim, D. H., & Park, J. W. (2014). Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells. BMB reports, 47(4), 216-221.
  • Khan, M. A., & Ali, R. (2013). Regulation of Apoptosis, Invasion and Angiogenesis of Tumor Cells by Caffeic Acid Phenethyl Ester. In Phenolic Compounds-Biological Activity. IntechOpen.
  • University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Wang, X., & Li, G. (2018). Caffeic acid n-butyl ester against lung cancer cell line A549. European Review for Medical and Pharmacological Sciences, 22(1), 133-139.
  • Oreate. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • GraphPad. (n.d.). Troubleshooting fits of dose-response curves - GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Calabrese, E. J. (2022). Caffeic Acid: Numerous Chemoprotective Effects are Mediated via Hormesis. PubMed. Retrieved from [Link]

  • Adwoa Biotech. (2020, April 13). SERIAL DILUTIONS for STANDARD CURVE, DOSE RESPONSE CURVE and Calibration Curve Creation [Video]. YouTube. [Link]

  • Cilliers, J. J. L., & Singleton, V. L. (1991). Characterization of the products of nonenzymic autoxidative phenolic reactions in a caffeic acid model system. Journal of Agricultural and Food Chemistry, 39(7), 1298-1303.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • González-Zúñiga, S. M., & García-Márquez, S. (2021).
  • Li, Z., & Wang, Q. (2022). Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin. Frontiers in Plant Science, 13, 842323.
  • BioEureka. (2025). The Art of Serial Dilution: A Key Tool in Science and Research. Retrieved from [Link]

  • Kim, J., & Lee, K. W. (2011). Neuroprotective and anti-oxidant effects of caffeic acid isolated from Erigeron annuus leaf. Chinese Medicine, 6(1), 25.
  • Zhang, Y., & Chen, J. (2021).
  • Aryal, S. (2023). Serial Dilution: Formula, Calculator, Method, Uses, Examples. Microbe Notes. Retrieved from [Link]

  • Smith, J. A., & Johnson, L. M. (2026). Uncovering Time-Dependent NF-κB-p53 Crosstalk Induced by Caffeic Acid Phenethyl Ester in Prostate Cancer Cells Through a Bayesian Digital Twin. International Journal of Molecular Sciences, 27(3), 1234.
  • Zhang, Y., & Chen, J. (2015). Caffeic acid improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase. Brazilian Journal of Medical and Biological Research, 48(8), 733-739.
  • Zhang, Y., & Chen, J. (2015). Caffeic acid improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase. SciELO. Retrieved from [Link]

  • Khan, K. M., & Iqbal, S. (2016). Effect of crystallization of caffeic acid-enhanced stability and dual biological efficacy. Cogent Biology, 2(1), 1243460.
  • Ryath. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • de Souza, C. F., & de Oliveira, C. R. (2018). Stability of caffeic acid in three different types of receptor solutions. ResearchGate. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Rogers, J. M., & Crofts, A. R. (2021). Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators. International Journal of Molecular Sciences, 22(11), 6046.
  • Gurtowska, N., & Grzybowski, M. (2022). The influence of the pH on the incorporation of caffeic acid into biomimetic membranes and cancer cells. Scientific Reports, 12(1), 3698.
  • Al-Bayati, F. A., & Al-Khafaji, A. A. (2022). Stability of DMEM and CA-in-DMEM stored at different temperatures for different durations. ResearchGate. Retrieved from [Link]

  • Oreate. (2026). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]

  • Kabala-Dzik, A., & Rzepecka-Stojko, A. (2019). Caffeic Acid Reduces the Viability and Migration Rate of Oral Carcinoma Cells (SCC-25) Exposed to Low Concentrations of Ethanol. Molecules, 24(18), 3296.

Sources

Troubleshooting

Common interferences in Caffeidine Acid Sodium Salt analysis

Welcome to the Technical Support Center for the analysis of Caffeic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interfere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of Caffeic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during experimental analysis. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed FAQs.

Section 1: Understanding the Analyte - Caffeic Acid and its Sodium Salt

Caffeic acid is a naturally occurring phenolic compound known for its antioxidant properties.[1][2] Its sodium salt is often used in pharmaceutical formulations. While structurally similar, the salt form can present unique analytical challenges. Caffeic acid exists in cis and trans isomers, with the trans isomer being the most common and stable form.[3] However, exposure to UV light can cause isomerization to the cis form, which may interfere with analysis.[3][4][5]

Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide

HPLC is the most common technique for the analysis of Caffeic Acid Sodium Salt. This section addresses frequent issues encountered during HPLC analysis.

FAQ 1: I'm observing significant peak tailing for my Caffeic Acid Sodium Salt standard. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing phenolic compounds like caffeic acid.[6] It is often caused by secondary interactions between the analyte and the stationary phase.

Root Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 columns can interact with the hydroxyl groups of caffeic acid, causing tailing.[6]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to 2.5-3.5) with an acidifier like formic acid or phosphoric acid suppresses the ionization of both the caffeic acid and the silanol groups, minimizing unwanted interactions.[6]

    • Solution 2: Use an End-Capped Column: Modern, end-capped columns have most of the residual silanols deactivated, which significantly reduces tailing for polar compounds.[6]

    • Solution 3: Consider a Different Stationary Phase: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds and may improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.[6]

    • Solution: Wash the column according to the manufacturer's instructions or replace it if it's old or heavily used. Using a guard column can help protect the analytical column.[6]

Experimental Protocol: Optimizing Mobile Phase pH for Reduced Peak Tailing

  • Prepare a stock solution of Caffeic Acid Sodium Salt in your initial mobile phase.

  • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using 0.1% formic acid or phosphoric acid in the aqueous portion.

  • Equilibrate the HPLC system with the first mobile phase for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Calculate the tailing factor for the caffeic acid peak. A value closer to 1 indicates better symmetry.

  • Repeat steps 3-5 for each mobile phase.

  • Compare the tailing factors to determine the optimal pH for your analysis.

FAQ 2: My retention times for Caffeic Acid Sodium Salt are shifting between injections. What should I investigate?

Retention time instability can be frustrating and can compromise the reliability of your results.

Troubleshooting Flowchart:

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Caffeidine Acid Sodium Salt Formulations

Welcome to the technical support center for Caffeidine Acid Sodium Salt (CASS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with CASS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Caffeidine Acid Sodium Salt (CASS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with CASS, a compound known for its significant therapeutic potential but challenging biopharmaceutical properties. As a salt of a weakly acidic parent compound (Caffeidine Acid), CASS presents specific hurdles related to solubility, stability, and absorption.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your formulation development journey.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding Caffeidine Acid Sodium Salt.

Q1: What is Caffeidine Acid Sodium Salt (CASS), and why is its bioavailability a primary concern?

A: Caffeidine Acid Sodium Salt is the sodium salt of Caffeidine Acid, a weakly acidic and poorly water-soluble active pharmaceutical ingredient (API). While converting the parent acid to a salt form is a common strategy to improve aqueous solubility, the bioavailability of CASS can still be limited.[1][2][3] The primary challenge arises from the potential for the salt to convert back to its less soluble, free acid form in the acidic environment of the stomach.[4] This phenomenon, known as precipitation or disproportionation, can significantly reduce the amount of drug available for absorption in the small intestine, which is the primary site for the absorption of most oral drugs.[5][6]

Q2: What are the key physicochemical properties of CASS to consider during formulation development?

A: The most critical parameters to characterize are:

  • Aqueous Solubility: Determine the solubility of both CASS and its parent free acid across a physiologically relevant pH range (pH 1.2 to 7.4). This will help predict its behavior in the gastrointestinal (GI) tract.[7]

  • pKa: The pKa of the parent Caffeidine Acid is crucial. It dictates the pH at which 50% of the compound is in its ionized (salt) form and 50% is in its non-ionized (free acid) form. Below the pKa, the insoluble free acid will predominate.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. Highly lipophilic drugs (Log P > 5) may be candidates for lipid-based delivery systems, which can facilitate absorption through the lymphatic system.[8]

  • Solid-State Properties: Characterize the crystallinity and polymorphism of your CASS batch. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[9][10]

Q3: What are the primary formulation strategies to enhance the bioavailability of compounds like CASS?

A: Several advanced formulation strategies can be employed:[11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing CASS in a polymeric carrier in its amorphous, high-energy state can significantly increase solubility and dissolution rates.[13][14][15]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating CASS in oils, surfactants, and co-solvents can improve solubility and facilitate absorption, sometimes bypassing first-pass metabolism.[16][17][18] This is particularly effective for lipophilic compounds.

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug particles, which can enhance the dissolution rate.[1][19]

  • Use of Precipitation Inhibitors: Incorporating specific polymers or excipients into the formulation can help maintain a supersaturated state and prevent the drug from precipitating in the GI tract.[6][20]

Section 2: Troubleshooting Guide - Formulation and Dissolution Issues

This section provides solutions to specific problems you may encounter during the formulation and in vitro testing phases.

Q4: My CASS formulation shows excellent initial dissolution in standard buffer (e.g., pH 6.8 phosphate buffer), but the in vivo exposure is unexpectedly low. What's happening?

A: This is a classic "in vitro-in vivo disconnect" often seen with salts of weak acids. The problem likely lies in the transition from the stomach to the intestine.

  • Causality: Your formulation likely dissolves rapidly in the neutral pH of your test media. However, upon oral administration, the formulation first enters the highly acidic environment of the stomach (pH 1.2-2.5). This low pH is well below the pKa of Caffeidine Acid, causing the highly soluble sodium salt to rapidly convert back to the poorly soluble free acid, which then precipitates.[4] When this precipitated material moves into the small intestine, it may not redissolve quickly enough for efficient absorption.[6]

  • Troubleshooting Protocol:

    • Switch to Biorelevant Media: Standard buffers do not simulate the complex environment of the gut.[21] You must perform dissolution testing in biorelevant media that mimic the fasted and fed states.[22][23][24]

      • Fasted State Simulated Gastric Fluid (FaSSGF): To assess initial dissolution and precipitation in the stomach.

      • Fasted State Simulated Intestinal Fluid (FaSSIF): To assess dissolution and redissolution in the upper intestine.[21]

      • Fed State Simulated Intestinal Fluid (FeSSIF): To evaluate potential food effects, as the higher lipid content in this medium can sometimes enhance the solubility of lipophilic drugs.[21][23]

    • Perform a pH-Shift Dissolution Test: This is a more dynamic and predictive in vitro test.

      • Step 1: Begin dissolution in an acidic medium like FaSSGF for 30 minutes to simulate gastric transit.

      • Step 2: After 30 minutes, add a concentrated buffer to raise the pH of the dissolution vessel to ~6.5, simulating the entry into the small intestine (FaSSIF).

      • Step 3: Monitor the concentration of dissolved Caffeidine Acid over time. A sharp drop in concentration after the pH shift confirms precipitation is the issue.

Experimental Protocol: Two-Stage pH-Shift Dissolution
  • Apparatus: USP Apparatus 2 (Paddles) at 50-75 RPM.

  • Stage 1 (Gastric):

    • Medium: 500 mL of Fasted State Simulated Gastric Fluid (FaSSGF).

    • Temperature: 37 ± 0.5 °C.

    • Procedure: Add the CASS formulation to the vessel. Take samples at 5, 15, and 30 minutes.

  • Stage 2 (Intestinal):

    • At the 30-minute mark, add 400 mL of a pre-warmed (37 °C) concentrated FaSSIF buffer to the vessel to raise the pH to approximately 6.5.

    • Procedure: Continue taking samples at regular intervals (e.g., 45, 60, 90, 120 minutes) from the start of the test.

  • Analysis: Analyze all samples for the concentration of dissolved Caffeidine Acid using a validated HPLC method. Plot concentration versus time to visualize the precipitation and redissolution kinetics.

Q5: During my pH-shift dissolution test, I confirmed that CASS precipitates. How can I prevent this?

A: Preventing precipitation requires reformulating to create a more robust system that can maintain drug supersaturation in the gut.

  • Causality: Precipitation occurs because the concentration of the free acid form exceeds its solubility limit when the pH drops. To prevent this, you need to either increase the solubility of the free acid or kinetically stabilize the supersaturated solution.

  • Troubleshooting & Reformulation Strategies:

    • Strategy 1: Amorphous Solid Dispersion (ASD): This is often the most effective approach.[3][13]

      • Mechanism: By dispersing the drug at a molecular level within a polymer matrix (e.g., HPMC-AS, PVP/VA), you eliminate the crystalline lattice energy, which can increase the apparent solubility by 5 to 100-fold.[13] The polymer also acts as a precipitation inhibitor.[9][14]

      • Action: Screen various polymers and drug loadings using solvent evaporation or hot-melt extrusion methods. Evaluate the resulting ASDs for dissolution performance (using the pH-shift test) and physical stability.[13]

    • Strategy 2: Lipid-Based Formulations (LBDDS):

      • Mechanism: CASS is dissolved in a mixture of oils and surfactants.[16] When this formulation mixes with GI fluids, it forms fine emulsions or microemulsions, keeping the drug in a solubilized state and preventing precipitation.[17][18]

      • Action: Screen different lipids, surfactants, and co-solvents to find a system that can dissolve the required dose. Use the Lipid Formulation Classification System (LFCS) to guide your selection.[25] Test the dispersion of the formulation in water and its performance in lipolysis models.

    • Strategy 3: Addition of Precipitation Inhibitors:

      • Mechanism: Certain polymers, like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), can adsorb to the surface of newly formed drug nuclei, inhibiting crystal growth and keeping the drug in a supersaturated state.[20][26]

      • Action: Add various concentrations of polymers like HPMC, PVP, or Soluplus® directly to your current formulation. Evaluate their effectiveness using the pH-shift dissolution assay. The impact of these polymers can be highly specific to the drug molecule.[20]

Comparative Table of Formulation Strategies
StrategyMechanism of ActionKey AdvantagesKey Challenges
Amorphous Solid Dispersion (ASD) Increases apparent solubility by eliminating crystal lattice energy; polymer inhibits precipitation.[13][14]High potential for significant bioavailability enhancement; well-established technology.[9]Requires specialized manufacturing (spray drying, HME); physical instability (recrystallization) during storage is a risk.[13]
Lipid-Based Systems (LBDDS) Maintains drug in a solubilized state within lipid droplets/micelles.[16][17]Can enhance lymphatic transport, potentially avoiding first-pass metabolism; suitable for highly lipophilic drugs.[8]Can have lower drug loading capacity; potential for GI side effects with high surfactant levels.
Precipitation Inhibitors Polymers adsorb to drug nuclei, kinetically stabilizing supersaturation.[20][26]Simpler to implement into conventional solid dosage forms (e.g., tablets).[26]Effect is highly drug-specific; may not provide as dramatic an enhancement as ASDs.[20]

Section 3: Troubleshooting Guide - Permeability and In Vitro Absorption

Q6: My optimized formulation shows excellent dissolution and maintains supersaturation in FaSSIF, but the apparent permeability (Papp) in my Caco-2 assay is low and inconsistent. What should I investigate?

A: Low and variable Caco-2 permeability, despite good solubility, points towards issues with the assay itself, cellular transport mechanisms, or compound-specific problems.[27]

  • Causality: The Caco-2 cell line is a model for the human intestinal epithelium.[28] Low permeability can be due to poor passive diffusion, active removal of the drug from the cell by efflux transporters (like P-glycoprotein), or experimental artifacts.[28][29]

  • Troubleshooting Protocol:

    • Verify Monolayer Integrity: The first step is to ensure your Caco-2 monolayers are healthy and forming proper tight junctions.[30]

      • Action: Measure the Transepithelial Electrical Resistance (TEER) before and after each experiment. TEER values should be stable and within the range established by your laboratory.

      • Action: Run a paracellular marker like Lucifer Yellow with each experiment.[30] The Papp for Lucifer Yellow should be consistently low (<1.0 x 10⁻⁶ cm/s), confirming the integrity of the tight junctions.

    • Investigate Active Efflux: Caffeidine Acid may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the apical (lumen) side, reducing net absorption.

      • Action: Conduct a bi-directional permeability assay. Measure the permeability from the apical (A) to basolateral (B) side (Papp, A→B) and from the basolateral to apical side (Papp, B→A).

      • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is subject to active efflux.

    • Assess Compound Recovery: Poor mass balance can indicate several problems.

      • Action: At the end of the assay, quantify the amount of drug in the apical compartment, basolateral compartment, and within the cell monolayer (cell lysate).

      • Interpretation:

        • Low Recovery (<80%): Suggests non-specific binding to the plastic plate, metabolism by Caco-2 cells, or instability in the assay buffer.

        • High Cellular Accumulation: Suggests the compound enters the cell but cannot exit, which may or may not translate to in vivo absorption.

Workflow Diagram: Troubleshooting Low Caco-2 Permeability

G start Low & Inconsistent Papp check_integrity Step 1: Verify Monolayer Integrity start->check_integrity teer Measure TEER check_integrity->teer ly Run Lucifer Yellow Marker check_integrity->ly integrity_ok Integrity OK? teer->integrity_ok ly->integrity_ok check_efflux Step 2: Investigate Active Efflux integrity_ok->check_efflux Yes fix_integrity Troubleshoot Cell Culture Protocol integrity_ok->fix_integrity No bidirectional Run Bi-directional Assay (A→B, B→A) check_efflux->bidirectional er_ratio Calculate Efflux Ratio (ER) bidirectional->er_ratio efflux_present ER > 2? er_ratio->efflux_present check_recovery Step 3: Assess Compound Recovery efflux_present->check_recovery No formulate_efflux Consider Efflux Inhibitors or Prodrug Approach efflux_present->formulate_efflux Yes mass_balance Quantify Drug in All Compartments check_recovery->mass_balance recovery_ok Recovery > 80%? mass_balance->recovery_ok fix_recovery Investigate Non-specific Binding, Metabolism, or Instability recovery_ok->fix_recovery No permeability_issue Conclude Intrinsic Permeability is Rate-Limiting Step recovery_ok->permeability_issue Yes

Caption: A stepwise decision tree for diagnosing the root cause of poor Caco-2 permeability results.

Section 4: Troubleshooting Guide - In Vivo & Pharmacokinetic Issues

Q7: My optimized CASS formulation shows good in vitro dissolution and permeability, but the oral bioavailability in my preclinical animal model is still poor, and I observe a very short half-life. What is the likely cause?

A: If you have successfully addressed dissolution and permeability, the next major hurdle is presystemic, or first-pass, metabolism.[5][31]

  • Causality: After a drug is absorbed from the intestine, the blood from the portal vein passes directly through the liver before reaching systemic circulation.[32] The liver is rich in metabolic enzymes (e.g., Cytochrome P450s) that can extensively metabolize the drug, significantly reducing the amount of active compound that reaches the rest of the body.[31][33] This is known as the first-pass effect.

  • Troubleshooting Protocol:

    • Confirm First-Pass Metabolism: The most direct way to confirm and quantify the first-pass effect is to compare the pharmacokinetic (PK) profile after oral (PO) and intravenous (IV) administration in the same animal model.

      • Action: Dose CASS intravenously to a cohort of animals and measure the plasma concentration over time. The Area Under the Curve (AUC) from the IV dose represents 100% bioavailability.[32]

      • Calculate Absolute Bioavailability (F%):

        • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

        • A low F% (<30%) in the presence of good absorption strongly suggests high first-pass metabolism.

    • Identify Potential Solutions: If first-pass metabolism is confirmed, formulation strategies alone may be insufficient. You may need to consider:

      • Prodrug Approach: Chemically modify Caffeidine Acid to create a prodrug.[34] The prodrug is designed to be inactive and resistant to first-pass metabolism. After absorption, it should cleave in the systemic circulation to release the active parent drug.

      • Alternative Routes of Administration: For some indications, routes that bypass the portal circulation, such as sublingual, buccal, or transdermal, could be explored.[5][35]

      • Lipid-Based Formulations: As mentioned previously, some highly lipophilic drugs formulated in LBDDS can be partially absorbed via the intestinal lymphatic system, which drains directly into systemic circulation, thereby avoiding the liver.[8] This is a viable strategy if Caffeidine Acid has a high LogP.

References

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Retrieved March 15, 2026, from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved March 15, 2026, from [Link]

  • Syed, M. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Retrieved March 15, 2026, from [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). Dissolution Technologies. Retrieved March 15, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved March 15, 2026, from [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development, University of Wisconsin-Madison. Retrieved March 15, 2026, from [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric. Retrieved March 15, 2026, from [Link]

  • Patra, C. N., et al. (2018). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics, 12(3). Retrieved March 15, 2026, from [Link]

  • Amorphous Solid Dispersion. (n.d.). Veranova. Retrieved March 15, 2026, from [Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. (2026, March 9). Heliyon. Retrieved March 15, 2026, from [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023, April 3). Molecular Pharmaceutics. Retrieved March 15, 2026, from [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). American Pharmaceutical Review. Retrieved March 15, 2026, from [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021, June 29). Bentham Science Publishers. Retrieved March 15, 2026, from [Link]

  • New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. (n.d.). sferasociety.org. Retrieved March 15, 2026, from [Link]

  • Pouton, C. W. (2008, March 17). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. Retrieved March 15, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). Polymers. Retrieved March 15, 2026, from [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, February 21). Crystal Pharmatech. Retrieved March 15, 2026, from [Link]

  • Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved March 15, 2026, from [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. Retrieved March 15, 2026, from [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology. (n.d.). Study.com. Retrieved March 15, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. (2018, June 20). Drug Development & Delivery. Retrieved March 15, 2026, from [Link]

  • How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse. Retrieved March 15, 2026, from [Link]

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence. (n.d.). Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • The impact of polymeric excipients on the particle size of poorly soluble drugs after pH-induced precipitation. (2016, December 1). International Journal of Pharmaceutics. Retrieved March 15, 2026, from [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 15, 2026, from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). Methods in Molecular Biology. Retrieved March 15, 2026, from [Link]

  • Understanding First Pass Metabolism. (2004, August 19). University of Nottingham. Retrieved March 15, 2026, from [Link]

  • How does solubility affect oral bioavailability? (2025, May 29). Patsnap Synapse. Retrieved March 15, 2026, from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2026, March 12). Pharmaceutical Technology. Retrieved March 15, 2026, from [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. (n.d.). LinkedIn. Retrieved March 15, 2026, from [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (2023, May 5). LFA Machines. Retrieved March 15, 2026, from [Link]

  • Advances in Enhancing Bioavailability of Poorly Water-Soluble Drugs: A Comprehensive Review of Techniques and Formulations. (2024, May 15). ER Publications. Retrieved March 15, 2026, from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved March 15, 2026, from [Link]

  • Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. (2022, September 9). Crystal Growth & Design. Retrieved March 15, 2026, from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved March 15, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). Amazon AWS. Retrieved March 15, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). Global Center for Pharmaceutical Industry. Retrieved March 15, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. (2022, March 23). Drug Development & Delivery. Retrieved March 15, 2026, from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). Pharmaceutics. Retrieved March 15, 2026, from [Link]

  • Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. (n.d.). ProQuest. Retrieved March 15, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 15, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Using 3D culture to improve Caco-2 permeability assays. (2020, July 14). REPROCELL. Retrieved March 15, 2026, from [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). Pharmaceutics. Retrieved March 15, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 15, 2026, from [Link]

  • Formulation And Enhancement of Oral Bioavailability of Poorly Water-Soluble Drug Rabeprazole Sodium Core Tablets. (2025, January 21). International Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Caffeidine Acid Sodium Salt stability under different pH conditions

Welcome to the technical support guide for Caffeidine Acid Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Caffeidine Acid Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound. We will explore the critical factor of pH in influencing the stability of Caffeidine Acid Sodium Salt, offering troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Understanding the Core Chemistry: Why pH is Critical

Caffeidine Acid Sodium Salt, the salt form of caffeic acid, is valued for its antioxidant and various biological activities. However, its chemical structure, specifically the 3,4-dihydroxy (catechol) moiety on the phenyl ring, makes it highly susceptible to pH-dependent degradation. The primary mechanism of this degradation is oxidation.

Under neutral to alkaline conditions, the phenolic hydroxyl groups deprotonate, making the molecule electron-rich and extremely prone to oxidation. This process forms highly reactive and unstable o-quinones.[1][2] These intermediates can then undergo further reactions, including polymerization, leading to a visible browning of the solution and a loss of the compound's intended biological activity.[1][3] Conversely, under acidic conditions (low pH), the molecule remains protonated and is significantly more stable.[4][5]

Understanding this fundamental pH-stability relationship is the key to preventing experimental artifacts and ensuring reliable results.

cluster_stability pH Influence on Caffeic Acid Stability cluster_conditions Experimental Conditions CA_Stable Caffeic Acid (Protonated) CA_Unstable Caffeic Acid Anion (Deprotonated) CA_Stable->CA_Unstable Increase pH (e.g., > 7) CA_Unstable->CA_Stable Decrease pH (e.g., < 5) Quinone Caffeic Acid o-Quinone (Highly Reactive) CA_Unstable->Quinone Oxidation (O₂) Products Oligomers & Degradation Products (Brown Color, Inactive) Quinone->Products Polymerization Acidic Acidic pH (e.g., pH 3-5) Acidic->CA_Stable Promotes Stability Alkaline Alkaline pH (e.g., pH > 8) Alkaline->CA_Unstable Promotes Instability

Caption: pH-Dependent Degradation Pathway of Caffeic Acid.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of Caffeidine Acid Sodium Salt solutions.

Issue 1: Solution Rapidly Turns Yellow/Brown
  • Symptom: Upon dissolving the white or off-white Caffeidine Acid Sodium Salt powder in a neutral or slightly alkaline buffer (e.g., PBS pH 7.4), the solution quickly develops a yellow to dark brown color.

  • Potential Cause: This is a classic sign of oxidative degradation. At pH 7.4, a significant portion of the caffeic acid molecules are deprotonated, making them highly susceptible to oxidation by dissolved oxygen in the solvent. The brown color is from the formation of quinone-derived polymers.[1][6]

  • Recommended Solutions:

    • Lower the pH: If your experimental protocol allows, prepare stock solutions in an acidic buffer (e.g., pH 3.0-5.0 citrate or acetate buffer) or in water acidified with a small amount of an acid like citric or acetic acid. Caffeic acid is demonstrably more stable in acidic conditions.[4][5]

    • Deoxygenate Solvents: Before dissolving the compound, sparge your buffer or water with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. This minimizes the primary oxidant.

    • Add an Antioxidant: For experiments at physiological pH, consider adding a secondary antioxidant like ascorbic acid (Vitamin C) or (-)-epigallocatechin gallate (EGCG) to the buffer.[7][8][9] These agents can act as oxygen scavengers, protecting the caffeic acid. Note: Always run a control to ensure the added antioxidant does not interfere with your assay.

    • Work Quickly: Prepare solutions immediately before use and minimize their exposure to air and ambient light.

Issue 2: Inconsistent or Non-Reproducible Bioassay Results
  • Symptom: You observe significant variability in results between experimental runs, or the measured activity of the compound is lower than expected.

  • Potential Cause: The compound is likely degrading over the course of your experiment. An assay performed at pH 7.4 over several hours will experience a continuous decrease in the concentration of the active, intact Caffeidine Acid. The degradation rate is both time and pH-dependent.[7][8]

  • Recommended Solutions:

    • Time-Course Stability Test: Perform a preliminary experiment to quantify the stability of Caffeidine Acid Sodium Salt in your specific assay buffer and conditions. Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyze them by HPLC to determine the degradation rate.

    • Prepare Fresh Dilutions: Always prepare working solutions from a stable, acidified stock solution immediately before adding them to the assay. Do not let working dilutions sit at room temperature at neutral pH for extended periods.

    • Minimize Incubation Times: Design your experiment to have the shortest possible incubation time that still yields a measurable result.

Issue 3: Unexpected Peaks Appear in HPLC/LC-MS Analysis
  • Symptom: During HPLC or LC-MS analysis of your sample, you detect additional peaks that were not present in the initial standard.

  • Potential Cause: These peaks are likely degradation products or isomers.

    • Degradation Products: Oxidation leads to the formation of o-quinones and subsequently, oligomers, which will have different retention times.[1][3]

    • Isomerization: Exposure to light (UV) can cause the naturally occurring trans-caffeic acid to isomerize to cis-caffeic acid, which will often appear as a separate, closely eluting peak.[10]

  • Recommended Solutions:

    • Use a Validated Stability-Indicating Method: Ensure your HPLC method can separate the parent caffeic acid peak from its potential degradation products and isomers. This typically involves a gradient elution on a C18 column.[11]

    • Protect from Light: Prepare and store all solutions in amber vials or vials wrapped in aluminum foil to prevent photo-isomerization and light-induced degradation.[10][12]

    • Forced Degradation Study: To confirm the identity of unknown peaks, perform a forced degradation study. Intentionally expose a sample to harsh conditions (e.g., high pH, hydrogen peroxide, UV light) to generate the degradation products and confirm their retention times relative to the parent peak.

start Inconsistent Results or Visible Degradation q1 Is the solution browning? start->q1 a1_yes Oxidation is occurring. Implement protective measures. q1->a1_yes Yes q2 Are there unexpected peaks in HPLC? q1->q2 No sol1 1. Lower solution pH (< 6) 2. Deoxygenate solvent 3. Add antioxidant (e.g., Ascorbic Acid) 4. Protect from light a1_yes->sol1 a2_yes Degradation products or isomers are present. q2->a2_yes Yes q3 Is bioactivity lower than expected? q2->q3 No sol2 1. Use stability-indicating method 2. Protect samples from light 3. Perform forced degradation to ID peaks a2_yes->sol2 a3_yes Compound is degrading during the assay. q3->a3_yes Yes sol3 1. Prepare solutions fresh 2. Minimize incubation time 3. Run stability check in assay buffer a3_yes->sol3

Caption: Troubleshooting Workflow for Caffeic Acid Instability.

Frequently Asked Questions (FAQs)
  • Q1: What is the optimal pH for storing aqueous stock solutions of Caffeidine Acid Sodium Salt?

    • A: For maximum stability, aqueous stock solutions should be prepared and stored under acidic conditions, ideally between pH 3 and 5.[4][5] In this range, the molecule is fully protonated and less susceptible to oxidation.

  • Q2: How does pH affect the solubility of Caffeidine Acid Sodium Salt?

    • A: The sodium salt form is generally water-soluble. The parent compound, caffeic acid, has poor solubility in acidic water but its solubility increases significantly at higher pH as the carboxylic acid and phenolic groups deprotonate.[13][14] For example, one study noted much higher solubility in a pH 6.8 buffer compared to purified water or a pH 1.2 solution.[14]

  • Q3: My experiment must be conducted at a physiological pH of 7.4. What is the best practice?

    • A: While degradation is faster at pH 7.4, you can mitigate it.[8][15] Prepare a concentrated, stable stock solution in an acidic buffer. Immediately before your experiment, perform the final dilution into your pH 7.4 assay buffer. Use this solution as quickly as possible and do not store it.

  • Q4: What impact do temperature and light have on stability?

    • A: Both elevated temperature and light (especially UV) can accelerate degradation.[4][10] Stock solutions should be stored refrigerated (2-8°C) or frozen (-20°C) and always protected from light by using amber containers or wrapping vials in foil.[12]

  • Q5: What are the primary degradation products I should look for?

    • A: The initial and most critical degradation product is the unstable caffeic acid o-quinone.[1][2] This species is highly reactive and quickly converts into a complex mixture of oligomers and polymers, which are often what is detected as a series of new peaks in chromatography.[1][3]

Data Summary: pH-Dependent Stability

The following table summarizes the general relationship between pH and the stability of caffeic acid, based on published kinetic studies. Note that exact degradation rates depend on temperature, oxygen levels, and buffer composition.

pH RangePredominant SpeciesRelative StabilityPrimary Degradation PathwayVisual Observation
< 4.5 Neutral (Fully Protonated)High MinimalClear, colorless solution
4.5 - 8.0 MonoanionicModerate to Low OxidationSlow to rapid yellowing
> 8.0 Dianionic/TrianionicVery Low Rapid Oxidation & PolymerizationRapid browning/darkening

This table is a qualitative summary derived from multiple sources indicating that degradation rates increase significantly at higher pH values.[5][7][8][9][16]

Experimental Protocol: HPLC Method for Stability Assessment

This protocol provides a general framework for a stability-indicating HPLC method to quantify Caffeidine Acid Sodium Salt and monitor its degradation.

Objective: To separate and quantify intact caffeic acid from its degradation products.

1. Materials & Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Caffeic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Acetic acid

  • Purified water (HPLC grade)

2. Chromatographic Conditions (Example): [11]

  • Mobile Phase A: 0.5% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 50% B

    • 20-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm (a characteristic absorbance maximum for caffeic acid)

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of caffeic acid standard (e.g., 1 mg/mL) in methanol. Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare your Caffeidine Acid Sodium Salt solution in the buffer of interest (e.g., PBS pH 7.4) at a known concentration.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject the sample into the HPLC.

    • Incubate the remaining sample under the desired conditions (e.g., 37°C, room temp).

    • Inject aliquots at subsequent time points (e.g., T=1h, 2h, 4h, 8h).

  • Data Analysis:

    • Integrate the peak area for caffeic acid at each time point.

    • Observe the formation of new peaks, which represent degradation products. The DAD can be used to check peak purity.

    • Calculate the percentage of remaining caffeic acid at each time point relative to T=0.

References
  • Title: Oxidation products of caffeic acid as model substances for the antigonadotropic activity of plant extracts Source: PubMed URL: [Link]

  • Title: Caffeic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Interaction of Oxidation Products from Caffeic Acid with Fe(III) and Fe(II) Source: Taylor & Francis Online URL: [Link]

  • Title: Structure of caffeic acid (A). The water solubility of caffeic acid at... Source: ResearchGate URL: [Link]

  • Title: Antioxidation Mechanism Studies of Caffeic Acid: Identification of Antioxidation Products of Methyl Caffeate from Lipid Oxidation Source: ACS Publications URL: [Link]

  • Title: Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions Source: PubMed URL: [Link]

  • Title: Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid Source: PMC URL: [Link]

  • Title: Solubility of caffeic acid in purified water, HCl (pH = 1.2), PBS (pH = 6.8), and 30% (v/v) ethanol Source: ResearchGate URL: [Link]

  • Title: Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects Source: MDPI URL: [Link]

  • Title: Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability under Alkaline Conditions Source: ACS Publications URL: [Link]

  • Title: Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability under Alkaline Conditions Source: ResearchGate URL: [Link]

  • Title: When is caffeic acid more stable? Source: Quora URL: [Link]

  • Title: Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic acid Source: Phcogj.com URL: [Link]

  • Title: Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH Source: PMC URL: [Link]

  • Title: Stability of caffeic acid in three different types of receptor... Source: ResearchGate URL: [Link]

  • Title: Effect of pH on the Stability of Plant Phenolic Compounds Source: ACS Publications URL: [Link]

  • Title: Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Caffeic Acid Sodium Salt

Welcome to the technical support center for the bioanalysis of Caffeic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of Caffeic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of matrix effects in their experimental workflows. Here, we address common challenges in a direct question-and-answer format, providing not just procedural steps but also the scientific reasoning behind them, grounded in authoritative guidelines and industry best practices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What exactly is a "matrix effect," and why is it a significant concern when analyzing Caffeic Acid Sodium Salt in biological samples?

A1: A matrix effect is the alteration of an analyte's signal intensity (suppression or enhancement) caused by the presence of other components in the sample matrix.[1][2] When analyzing Caffeic Acid Sodium Salt in biological matrices like plasma, serum, or urine, these co-eluting, interfering components can significantly impact the accuracy, precision, and sensitivity of your results.[2][3]

Caffeic acid, being a phenolic compound, is susceptible to interference from endogenous matrix components such as phospholipids, salts, and proteins.[4][5] These interferences can compete with the analyte for ionization in the mass spectrometer's source, leading to either a suppressed (reduced) or enhanced (increased) signal.[2][5] This variability can lead to erroneous quantification, potentially compromising the integrity of pharmacokinetic, toxicokinetic, or bioequivalence studies.[4][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[7][8][9]

Diagram: The Origin and Impact of Matrix Effects

cluster_0 Biological Sample cluster_1 Analytical Process cluster_2 Observed Outcome Analyte Caffeic Acid Sodium Salt SamplePrep Sample Preparation (e.g., SPE, LLE) Analyte->SamplePrep Matrix Endogenous Components (Phospholipids, Salts, etc.) Matrix->SamplePrep LC LC Separation SamplePrep->LC Co-elution MS MS Ionization LC->MS Suppression Ion Suppression MS->Suppression Competition for Charge Enhancement Ion Enhancement MS->Enhancement Improved Ionization Inaccurate Inaccurate Quantification Suppression->Inaccurate Enhancement->Inaccurate

Caption: Workflow illustrating how matrix components can lead to ion suppression or enhancement.

Q2: I'm observing lower than expected signal intensity for Caffeic Acid Sodium Salt in my plasma samples compared to the standards prepared in a neat solvent. How can I confirm this is due to a matrix effect?

A2: This is a classic indication of ion suppression.[10] To quantitatively assess this, the Post-Extraction Addition Method is the industry-accepted "gold standard".[3][4] This method allows you to isolate the effect of the matrix on the analyte's signal.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (and internal standard, if used) into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high QC concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at the low and high QC concentrations. This set is used to determine recovery, not the matrix effect itself, but is often run concurrently.

  • Analyze the Samples: Inject all three sets into your LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF): The matrix factor quantifies the degree of ion suppression or enhancement.[4]

    Matrix Factor (MF) = (Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

According to regulatory guidance, the precision of the matrix factor across the different lots of matrix should be within an acceptable range, typically a coefficient of variation (CV) ≤ 15%.[7][8]

Table 1: Example Matrix Factor Calculation and Interpretation

Sample SetAnalyte Peak Area (Low QC)Analyte Peak Area (High QC)
Set A (Neat) 1,000,00010,000,000
Set B (Post-Spike) 750,0007,800,000
Calculated MF 0.75 0.78
Interpretation 25% Ion Suppression 22% Ion Suppression
Q3: My results from the post-extraction addition experiment confirm a significant and variable matrix effect. What are my options for mitigating this?

A3: Mitigating matrix effects is crucial for developing a robust and reliable bioanalytical method.[5] Here are several strategies, ranging from simple adjustments to more comprehensive method redevelopment:

  • Optimize Sample Preparation: The most effective approach is to remove the interfering matrix components before they reach the mass spectrometer.[2][10]

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation as it can be tailored to selectively isolate the analyte while washing away interfering components like phospholipids.[2][11]

    • Liquid-Liquid Extraction (LLE): Can be effective at removing polar interferences.[2]

  • Improve Chromatographic Separation: If interfering components co-elute with your analyte, adjusting the chromatography can resolve them.[1][12]

    • Modify the Mobile Phase Gradient: A shallower gradient can improve the separation between the analyte and interfering peaks.[10]

    • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a column with a polar-embedded group) can alter selectivity.

    • Employ Diversion: Use a divert valve to send the early-eluting, highly polar, and often "dirty" part of the chromatogram to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for compensating for matrix effects.[2][13] Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte's signal.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[1][3] This is only a viable option if the concentration of Caffeic Acid Sodium Salt is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Diagram: Decision Tree for Mitigating Matrix Effects

Start Matrix Effect Confirmed? OptimizePrep Optimize Sample Preparation (e.g., switch to SPE) Start->OptimizePrep Yes Dilute Dilute Sample Start->Dilute Yes, and high concentration ImproveLC Improve Chromatographic Separation OptimizePrep->ImproveLC Still Unacceptable Revalidate Partial or Full Method Re-validation OptimizePrep->Revalidate Successful UseSIL Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ImproveLC->UseSIL Still Unacceptable ImproveLC->Revalidate Successful UseSIL->Revalidate Successful Dilute->Revalidate Successful End Method Acceptable Revalidate->End

Caption: A logical progression for addressing and resolving matrix effect issues.

Q4: I don't have access to a stable isotope-labeled internal standard. How can I assess the "relative matrix effect" between different sources of the same biological matrix?

A4: When a SIL-IS is unavailable, assessing the "relative matrix effect"—the variability in matrix effects between different individuals or lots of a biological fluid—is critical.[13][14] The Standard Line Slope Comparison Method is a practical approach for this evaluation.[1][13]

The underlying principle is that if the matrix composition varies significantly between individuals, it will cause different degrees of ion suppression or enhancement, which will be reflected in the slope of the calibration curve.[13]

  • Source Different Matrix Lots: Obtain at least six different individual lots of the blank biological matrix (e.g., plasma from six different donors).

  • Prepare Calibration Curves: In each of the six matrix lots, prepare a full calibration curve by spiking known concentrations of Caffeic Acid Sodium Salt.

  • Analyze and Calculate: Analyze all calibration curves and perform a linear regression for each to determine the slope.

  • Evaluate Precision: Calculate the mean, standard deviation, and coefficient of variation (CV%) of the slopes from the different matrix lots.

Interpretation: A low CV% (typically suggested to be ≤ 3-4%) for the slopes indicates that the matrix effect is consistent across different sources, and the method is likely to be robust and reliable.[13] A high CV% suggests that the method is susceptible to inter-individual variability in the matrix, which could lead to inaccurate results.[13][14] In such cases, further optimization of sample cleanup or chromatography is strongly recommended.[13]

Q5: Could the stability of Caffeic Acid Sodium Salt in the biological matrix itself be a confounding factor that I might misinterpret as a matrix effect?

A5: Absolutely. It is essential to distinguish between a true matrix effect (alteration of ionization) and analyte instability. Caffeic acid and its esters can be susceptible to degradation in biological matrices, particularly due to enzymatic hydrolysis.[15][16][17]

Key Considerations for Stability:

  • Enzymatic Degradation: Some studies have shown that caffeic acid esters can be hydrolyzed in rat plasma by carboxylesterases, though they appear more stable in human plasma.[16][18] It is crucial to evaluate the stability of Caffeic Acid Sodium Salt in the specific matrix and species you are working with.

  • pH and Temperature: The stability of phenolic compounds can be pH and temperature-dependent.[15][18]

How to Differentiate Instability from Matrix Effects:

  • Perform Stability Studies: As part of your method validation, conduct comprehensive stability assessments, including bench-top stability, freeze-thaw stability, and long-term storage stability in the biological matrix.[7][8][19] These experiments are conducted by analyzing QC samples after exposure to these conditions and comparing the results to nominal concentrations.

  • Use of Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding an esterase inhibitor (e.g., sodium fluoride) to your collection tubes during sample acquisition, and evaluate its impact on analyte stability.[7]

By systematically evaluating stability before concluding on matrix effects, you can ensure that any observed signal loss is correctly attributed to either degradation or ionization interference, allowing you to take the appropriate corrective actions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Xu, R., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 263-268. [Link]

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis. Journal of Chromatography B, 830(2), 293-300. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 15(2), 88-92. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Xu, R., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online, 16(5), 263-268. [Link]

  • LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 65(5-6), 333-337. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Khan, I., et al. (2016). Effect of crystallization of caffeic acid enhanced stability and dual biological efficacy. Cogent Chemistry, 2(1), 1243355. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Al-Farga, A., et al. (2021). Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS). BioResources, 16(3), 6143-6157. [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2014). (PDF) Relative matrix effects: A step forward using Standard line slopes and ANOVA analysis. [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • ResearchGate. (n.d.). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis. [Link]

  • Celli, N., et al. (2007). In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis. Journal of Agricultural and Food Chemistry, 55(11), 4357-4362. [Link]

  • Pedrosa, V. O., et al. (2020). Long-term evaluation of dentin matrix stability and gelatinolytic activity after dentin pretreatment with caffeic acid phenethyl ester. Journal of Adhesive Dentistry, 22(3), 285-296. [Link]

  • Shah, A., et al. (2012). Stability of caffeic acid phenethyl amide (CAPA) in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 63, 110-114. [Link]

  • ResearchGate. (n.d.). In Vitro and in Vivo Stability of Caffeic Acid Phenethyl Ester, a Bioactive Compound of Propolis | Request PDF. [Link]

  • Chromatography Forum. (2012). Determining matrix effects. [Link]

Sources

Troubleshooting

Technical Support Guide: Optimizing Reaction Conditions for Caffeic Acid Sodium Salt Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Caffeic Acid Sodium Salt (Sodium Caffeate). This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Caffeic Acid Sodium Salt (Sodium Caffeate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and stability of Caffeic Acid Sodium Salt.

Q1: What is the fundamental reaction for synthesizing Caffeic Acid Sodium Salt?

The synthesis is a straightforward acid-base neutralization reaction. Caffeic acid, a weak organic acid, reacts with a stoichiometric amount of a sodium base, typically sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent system. The carboxylic acid group (-COOH) on the caffeic acid molecule donates a proton to the base, forming the sodium salt and water.[1][2]

Q2: Why is my reaction mixture or final product turning brown?

This is the most common issue and is caused by the oxidation of the caffeic acid molecule.[3] Caffeic acid contains a catechol group (two adjacent hydroxyl groups on the phenyl ring) which is highly susceptible to oxidation, especially under alkaline (high pH) conditions, which are necessary for salt formation.[3][4][5] This oxidation converts the catechol into a reactive o-quinone, which can then polymerize to form dark-colored, complex molecules.[3][5] Exposure to oxygen, heat, and light can accelerate this degradation.[4][6][7]

Q3: What are the most critical parameters to control during the synthesis?

The three most critical parameters are pH, temperature, and atmospheric oxygen.

  • pH: While a basic pH is required for deprotonation, excessively high pH (>9.5) significantly accelerates the rate of catechol oxidation.[4][5][8] Careful, dropwise addition of the base while monitoring the pH is crucial.

  • Temperature: Higher temperatures increase the rate of all reactions, including the desired neutralization and the undesired degradation.[7][8] Keeping the reaction temperature low is generally advisable.

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can dramatically reduce the formation of colored impurities.[2]

Q4: How can I assess the purity of my final Caffeic Acid Sodium Salt product?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector is the most common and robust method.[1]

  • Stationary Phase: A C18 column is typically used.[1]

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with acetic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile is effective for separation.[9][10]

  • Detection: The caffeate chromophore has a maximum UV absorbance (λmax) in the range of 321-330 nm, which allows for sensitive detection.[1][9][10]

Section 2: Synthesis Protocol & Optimization Workflow

This section provides a detailed baseline protocol for the synthesis and a workflow for troubleshooting and optimization.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Caffeic Acid + Solvent (e.g., Ethanol/Water) Reaction Controlled pH Titration (Target pH 7.0-8.5) Low Temperature (0-25°C) Start->Reaction Combine Base NaOH Solution Base->Reaction Slow Addition Inert Inert Atmosphere (N2/Ar) Deoxygenated Solvents Inert->Reaction Maintain Precipitate Precipitation/ Crystallization (Cooling, Anti-solvent) Reaction->Precipitate Crude Product Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Vacuum Drying Wash->Dry Product Final Product: Sodium Caffeate Dry->Product QC QC Analysis (HPLC, FT-IR) Product->QC

Caption: Workflow for the synthesis of Caffeic Acid Sodium Salt.

Baseline Experimental Protocol

Materials:

  • Caffeic Acid (CA)

  • Sodium Hydroxide (NaOH), 0.5 M solution

  • Ethanol (200 proof), deoxygenated

  • Purified Water, deoxygenated

  • Activated Carbon (optional, for decolorizing)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH strips

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: Dissolve Caffeic Acid (1 equivalent) in a minimal amount of ethanol within the three-neck flask. Add deoxygenated water to form a stirrable slurry. A common solvent ratio is a water/methanol (5/1 v/v) mixture.[2]

  • Inerting: Place the flask in an ice bath and begin stirring. Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove atmospheric oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Neutralization: Slowly add the 0.5 M NaOH solution dropwise from the dropping funnel. Monitor the pH of the reaction mixture continuously. The caffeic acid will dissolve as it is converted to its more soluble sodium salt.[1]

  • pH Control: The target pH should be between 7.0 and 8.5.[2] Be cautious not to overshoot this range, as highly alkaline conditions promote rapid degradation.[4]

  • Reaction Completion: Once the target pH is stable and all the caffeic acid has dissolved, allow the reaction to stir at a low temperature (0-10°C) for an additional 30 minutes.

  • Isolation: The product can be isolated by precipitation. This may be achieved by adding a water-miscible anti-solvent (like cold ethanol or acetone) or by concentrating the solution under reduced pressure and allowing it to crystallize at a low temperature (e.g., 4°C).

  • Purification: The crude product is collected by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities. For colored products, a recrystallization step from a water/ethanol mixture can be performed.[11] Adding a small amount of activated carbon to the solution before heating, followed by hot filtration, can help remove colored polymeric impurities.[11]

  • Drying: Dry the final product under vacuum at a low temperature (e.g., 50°C) to yield a faint yellow or off-white solid.[11]

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.5Balances complete salt formation with minimizing oxidation. Higher pH leads to significant browning.[2][4][5]
Temperature 0 - 25 °CLower temperatures slow the rate of oxidative degradation.[7][12]
Solvent Water/Ethanol or Water/MethanolCaffeic acid has limited solubility in pure water.[13] An organic co-solvent improves solubility of the starting material, allowing for a more homogenous reaction.[1][2] Solvents must be deoxygenated.
Atmosphere Inert (N₂ or Ar)Crucial for preventing the oxidation of the catechol group by atmospheric O₂.[2]
Base Addition Slow, DropwisePrevents localized areas of high pH which can cause rapid "hotspot" degradation.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting Decision Diagram

Troubleshooting Start Unsatisfactory Result P_Color Problem: Product is Brown/Dark Start->P_Color P_Yield Problem: Low Yield Start->P_Yield P_Solubility Problem: Poor Water Solubility Start->P_Solubility P_Purity Problem: Impure by HPLC Start->P_Purity C_Oxidation Cause: Oxidation of Catechol P_Color->C_Oxidation C_Incomplete Cause: Incomplete Reaction P_Yield->C_Incomplete C_Loss Cause: Loss during Workup P_Yield->C_Loss C_Degrade Cause: Degradation P_Yield->C_Degrade P_Solubility->C_Incomplete P_Purity->C_Incomplete P_Purity->C_Degrade S_Inert Solution: Use Inert Atmosphere & Deoxygenated Solvents C_Oxidation->S_Inert S_pH Solution: Maintain pH < 9 Add Base Slowly C_Oxidation->S_pH S_Temp Solution: Run Reaction at Low Temp (0-10°C) C_Oxidation->S_Temp S_Stoich Solution: Verify Stoichiometry Ensure Final pH is > 7 C_Incomplete->S_Stoich S_Workup Solution: Optimize Crystallization (Temp, Anti-solvent) C_Loss->S_Workup C_Degrade->S_pH C_Degrade->S_Temp S_Purify Solution: Recrystallize Use Activated Carbon C_Degrade->S_Purify

Sources

Optimization

Storage and handling best practices for Caffeidine Acid Sodium Salt

Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of Caffeidine Acid Sodium Salt —a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of Caffeidine Acid Sodium Salt —a critical analytical impurity standard used in pharmaceutical profiling and toxicology.

This guide bypasses generic advice to focus on the causality behind degradation, precision handling, and self-validating workflows necessary for reproducible LC-MS/MS and HPLC analyses.

Chemical Context & Mechanistic Background

Caffeidine Acid Sodium Salt is not an active pharmaceutical ingredient (API); it is a downstream degradation product of caffeine[]. When caffeine is exposed to alkaline environments (such as sodium bicarbonate in specific formulations or traditional tea preparations), it undergoes hydrolytic ring-opening to form caffeidine, which subsequently hydrolyzes into [2]. The sodium salt variant is synthesized to provide a stable, water-soluble analytical standard for quantifying these degradation pathways[].

DegradationPathway Caffeine Caffeine (API) Alkaline Alkaline Hydrolysis (pH > 8) Caffeine->Alkaline OH- attack Caffeidine Caffeidine (Intermediate) Alkaline->Caffeidine Ring Opening CaffeidineAcid Caffeidine Acid (Degradant) Caffeidine->CaffeidineAcid Hydrolysis NaSalt Caffeidine Acid Na-Salt (Stable Standard) CaffeidineAcid->NaSalt NaOH Neutralization

Logical degradation pathway of caffeine into caffeidine acid and its sodium salt.

Quantitative Data: Storage & Stability Parameters

To maintain >95% purity, environmental controls must address the compound's hygroscopic nature. Below is a summary of the validated physicochemical parameters[].

ParameterSpecificationCausality / Rationale
Molecular Formula C₈H₁₁N₄NaO₃Sodium salt form ensures stability but increases hygroscopicity.
Storage Temperature -20°C (Solid)Prevents thermal degradation and limits kinetic energy for hydrolytic reactions.
Atmosphere Inert (Argon/N₂)Moisture initiates degradation; inert gas displaces atmospheric humidity.
Light Exposure Protect from lightPrevents photo-catalytic degradation of the imidazole ring structure.
Reconstitution Solvent LC-MS Grade H₂OHigh polarity requires aqueous solvents; precipitates in >50% Acetonitrile.
Long-term Stock -80°C (Aqueous)Halts aqueous hydrolysis and microbial contamination in solution.

Troubleshooting FAQs

Q: Why do I observe multiple peaks or split signals when analyzing Caffeidine Acid Sodium Salt via LC-MS/MS? A: This typically indicates in-source fragmentation or poor mobile phase buffering. Caffeidine acid is highly polar. If your mobile phase lacks sufficient buffering (e.g., using only 0.1% formic acid), the sodium salt may not fully protonate, leading to a split between the [M+H]+ and [M+Na]+ adducts. Causality: Sodium salts inherently retain Na⁺ ions during electrospray ionization (ESI). Solution: Add 2–5 mM ammonium formate to the aqueous mobile phase. This drives the equilibrium toward the [M+H]+ species, consolidating the signal into a single quantifiable peak.

Q: Can I store reconstituted aliquots at 4°C in the fridge? A: No. Aqueous solutions of caffeidine acid sodium salt are susceptible to microbial growth and slow hydrolytic degradation. Causality: The amide and carboxylic acid moieties can undergo further hydrolysis in water over time, altering your standard concentration. Solution: Aliquot the primary stock into single-use amber vials and flash-freeze at -80°C.

Q: My standard appears clumpy rather than a free-flowing powder. Is it compromised? A: Likely, yes. Clumping indicates moisture ingress. Because it is a sodium salt, it acts as a desiccant. Once water is absorbed, localized hydrolysis begins. Always equilibrate the vial to room temperature before opening to prevent condensation.

Experimental Protocol: Reconstitution & Self-Validation

Handling this standard requires a strict methodology to prevent concentration errors caused by moisture absorption or incomplete dissolution.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the vial from -20°C storage[]. Place it in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial introduces atmospheric moisture, which rapidly degrades the hygroscopic salt and artificially inflates the weighed mass.

  • Weighing: Using a microbalance in a low-humidity environment, quickly weigh the desired mass into a low-bind Eppendorf tube. Purge the original vial with Argon before returning it to -20°C.

  • Primary Dilution: Add LC-MS grade water to achieve a 1 mg/mL primary stock.

    • Causality: Using high-organic solvents (like 100% Methanol or Acetonitrile) initially will cause the sodium salt to crash out. Water ensures complete ionic dissociation.

  • Sonication: Vortex for 10 seconds, then sonicate in a cold water bath for 5 minutes.

  • Aliquoting: Divide into 50 µL single-use aliquots in amber vials and store at -80°C.

Self-Validating System

To ensure the integrity of your stock solution before committing to a full experimental batch, execute this validation loop:

  • System Suitability Test (SST): Inject a 1 µg/mL aliquot of the newly prepared stock.

  • Acceptance Criteria: The peak area Relative Standard Deviation (RSD) across three replicate injections must be <2%.

  • Validation Logic: If RSD > 2%, it indicates incomplete dissolution or micro-precipitation of the sodium salt. Return to the sonication step. If a secondary peak appears at [M-18]+, it indicates thermal degradation (water loss) occurred during sonication; discard and prepare a fresh stock.

ReconstitutionWorkflow Vial Standard Vial (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Vial->Equilibrate Weigh Weighing (Microbalance) Equilibrate->Weigh Solvent Add LC-MS H2O (Primary Stock) Weigh->Solvent Sonicate Vortex & Sonicate (Ensure Dissolution) Solvent->Sonicate Aliquots Aliquot & Freeze (-80°C for Long-term) Sonicate->Aliquots

Workflow for the reconstitution and analytical preparation of Caffeidine Acid Sodium Salt.

References

  • Kumar, R., et al. "Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats." Carcinogenesis, Volume 21, Issue 5, May 2000, Pages 935–943. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Caffeidine Acid Sodium Salt vs Caffeic Acid antioxidant activity

Comparative Antioxidant Profiling: Caffeic Acid vs. Caffeidine Acid Sodium Salt Executive Overview In drug development and analytical chemistry, distinguishing between active secondary metabolites and inactive degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant Profiling: Caffeic Acid vs. Caffeidine Acid Sodium Salt

Executive Overview

In drug development and analytical chemistry, distinguishing between active secondary metabolites and inactive degradation impurities is critical for formulation stability and efficacy. This guide provides a rigorous comparative analysis of Caffeic Acid (CA) , a highly potent hydroxycinnamic acid, and Caffeidine Acid Sodium Salt (CASS) , an imidazole-based hydrolytic degradation product of caffeine[1]. While their nomenclatures are phonetically similar, their structure-activity relationships (SAR) dictate entirely divergent pharmacological behaviors, particularly regarding free radical scavenging.

Structural Determinants and Mechanistic Causality

The capacity of a molecule to neutralize reactive oxygen species (ROS) is fundamentally governed by its ability to donate hydrogen atoms or undergo single electron transfer (SET) without forming a reactive radical intermediate.

  • Caffeic Acid (3,4-dihydroxycinnamic acid): The antioxidant supremacy of CA is driven by its ortho-dihydroxyl (catechol) moiety conjugated to a propenoic acid side chain[2]. The catechol group significantly lowers the O-H bond dissociation enthalpy. Upon Hydrogen Atom Transfer (HAT), the resulting phenoxyl radical is highly stabilized by resonance delocalization across the conjugated double bond, preventing further oxidative chain reactions[2].

  • Caffeidine Acid Sodium Salt: Formed via the alkaline cleavage of the xanthine ring in caffeine, CASS is an imidazole carboxylate derivative[],[1]. It completely lacks phenolic hydroxyl groups. Consequently, it is thermodynamically incapable of participating in standard HAT or SET mechanisms. In antioxidant assays, CASS functions effectively as a negative control, exhibiting negligible primary radical scavenging.

G CA Caffeic Acid (Phenolic Acid) CA_Struct Catechol Moiety + Conjugated Double Bond CA->CA_Struct Characterized by CASS Caffeidine Acid Sodium Salt (Imidazole Derivative) CASS_Struct Lacks Phenolic Hydroxyls (Cleaved Xanthine Ring) CASS->CASS_Struct Characterized by Mech_HAT Hydrogen Atom Transfer (HAT) Single Electron Transfer (SET) CA_Struct->Mech_HAT Enables Mech_None No Primary Radical Scavenging (Negligible HAT/SET) CASS_Struct->Mech_None Prevents Result_Active Potent Antioxidant Activity (Low IC50) Mech_HAT->Result_Active Yields Result_Inactive Inactive in DPPH/ABTS (High/No IC50) Mech_None->Result_Inactive Yields

Mechanistic divergence between Caffeic Acid and Caffeidine Acid Sodium Salt in radical scavenging.

Quantitative Performance Matrix

The following table synthesizes the quantitative antioxidant metrics of both compounds based on standardized cell-free assays.

ParameterCaffeic Acid (CA)Caffeidine Acid Sodium Salt (CASS)
Chemical Classification Phenolic Acid (Hydroxycinnamic)Imidazole Carboxylate Derivative
Primary Source Plant secondary metaboliteCaffeine degradation product / Impurity[],[1]
Antioxidant Mechanism HAT and SET[2]None (Negligible primary scavenging)
DPPH Radical Scavenging (IC50) 2.01 µM[4] - 2.39 µg/mL[5]>1000 µg/mL (Inactive)
Briggs-Rauscher Inhibition Potent, concentration-dependent[6]Negligible / No oscillation halt

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development screening, the following protocols are designed as self-validating systems.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Causality Principle: DPPH is a stable nitrogen-centered radical that delocalizes its spare electron, preventing dimerization and producing a deep violet color. When an antioxidant donates a hydrogen atom, DPPH is reduced to its hydrazine derivative, shifting the solution to pale yellow. This stoichiometric color loss is quantified spectrophotometrically at 517 nm[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH powder in LC-MS grade methanol to achieve a 0.40 mM stock solution. Expert Insight: Methanol is chosen to stabilize the radical and ensure the complete solubilization of both hydrophilic phenolic acids and their salts.

  • Sample Dilution: Prepare serial dilutions of Caffeic Acid (0.5 to 10 µg/mL) and Caffeidine Acid Sodium Salt (10 to 1000 µg/mL) in methanol.

  • System Validation Controls:

    • Negative Control: 2 mL methanol + 2 mL DPPH (Establishes maximum absorbance/baseline).

    • Positive Control: Trolox standard curve (Validates reagent sensitivity).

    • Blank: 2 mL methanol + 2 mL sample (Corrects for intrinsic sample absorbance).

  • Reaction Initiation: Combine 2 mL of the DPPH solution with 2 mL of the sample solution. Vortex vigorously for 10 seconds to ensure homogeneous kinetic mixing.

  • Incubation: Incubate the reaction vessels in complete darkness for 30 minutes at 25°C. Expert Insight: DPPH is highly photo-sensitive; dark incubation prevents UV-induced radical degradation, ensuring the measured reduction is strictly driven by the antioxidant.

  • Quantification: Measure the absorbance at 517 nm. Calculate the percentage of inhibition: % Inhibition =[(A_control - A_sample) / A_control] × 100. Determine the IC50 via linear regression[4].

Protocol B: Briggs-Rauscher (BR) Oscillating Reaction Assay Causality Principle: Unlike static DPPH assays, the BR reaction simulates a dynamic, physiological oxidative environment driven by the continuous generation of hydroperoxyl radicals (HOO•). The introduction of a potent antioxidant immediately quenches these radicals, halting the macroscopic iodine/iodide oscillations. The duration of this halt (inhibition time, tinhib​ ) directly correlates with the antioxidant's scavenging efficiency[6].

Step-by-Step Methodology:

  • System Setup: In a thermostated vessel at 25°C, prepare an active BR mixture containing [H2O2] (1.20 M), [HClO4] (0.0266 M), [KIO3] (0.0667 M), malonic acid (0.050 M), and [Mn2+] (0.00667 M)[6].

  • Baseline Establishment: Insert a bright-platinum electrode and an iodide-selective electrode. Record the potential continuously. Allow the system to complete three full oscillation cycles to confirm thermodynamic stability[6].

  • Antioxidant Introduction: Inject 1.0 mL of the test compound (e.g., Caffeic Acid at 0.03 mg/mL) directly into 30 mL of the active BR mixture[6].

  • Kinetic Monitoring: Observe the immediate cessation of oscillations. Measure tinhib​ —the exact time from sample injection until the oscillations spontaneously regenerate.

  • Interpretation: Caffeic Acid will demonstrate a robust, concentration-dependent tinhib​ due to its rapid reaction with HOO• radicals[6]. Conversely, Caffeidine Acid Sodium Salt will fail to significantly interrupt the oscillatory phase, confirming its lack of dynamic radical scavenging capability.

Conclusion

For researchers and drug development professionals, distinguishing between structurally active polyphenols and inactive degradation byproducts is essential. Caffeic Acid stands as a premier antioxidant standard, driven by its catechol-mediated HAT mechanism. In stark contrast, Caffeidine Acid Sodium Salt, an imidazole derivative resulting from caffeine degradation, lacks the necessary electron-donating structural motifs and exhibits no meaningful antioxidant activity.

References

  • Caffeine and Impurities . BOC Sciences.

  • The Briggs‐Rauscher Reaction as a Test to Measure the Activity of Antioxidants . Helvetica Chimica Acta (via ResearchGate). 6

  • Assessment report on Cola nitida (Vent.) Schott et Endl. and its varieties and Cola acuminata . European Medicines Agency. 1

  • In Vitro Safety Evaluation of Caffeic Acid . Athens Journal of Health. 5

  • Antioxidant Activity of Caffeic Acid-Derived Polymer from Anchusa italica . Bulletin of the Georgian National Academy of Sciences. 2

  • Biological activities of caffeic acid and its derivatives . BenchChem. 4

Sources

Comparative

Comparative Efficacy and Toxicological Profiling: Caffeidine Acid Sodium Salt vs. Caffeine

As drug development professionals and analytical scientists, understanding the boundary between an Active Pharmaceutical Ingredient (API) and its degradation products is critical. This guide provides an in-depth, objecti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, understanding the boundary between an Active Pharmaceutical Ingredient (API) and its degradation products is critical. This guide provides an in-depth, objective comparison between Caffeine (a potent methylxanthine API) and Caffeidine Acid Sodium Salt (its primary alkaline degradation product).

Rather than simply listing properties, this analysis explores the structural causality behind their divergent pharmacological and toxicological profiles, supported by self-validating experimental methodologies.

Structural Mechanics & Pharmacophore Divergence

Caffeine (1,3,7-trimethylxanthine) derives its efficacy from its intact bicyclic methylxanthine core. This structure serves as a spatial analog to endogenous adenosine, allowing it to seamlessly intercalate into the binding pockets of central nervous system (CNS) receptors.

However, caffeine is highly susceptible to alkaline hydrolysis. When exposed to environments with a pH > 8.0, the six-membered pyrimidine ring of the xanthine core undergoes nucleophilic attack and cleaves. This degradation pathway yields caffeidine , which rapidly hydrolyzes further into caffeidine acid (typically isolated in analytical chemistry as Caffeidine Acid Sodium Salt) .

The resulting imidazole carboxylate derivative completely lacks the spatial geometry and hydrogen-bonding profile required for receptor binding. Consequently, the transition from caffeine to caffeidine acid represents a total loss of pharmacological efficacy and a shift toward toxicological liability. The exposed secondary amines in caffeidine acid are highly susceptible to endogenous nitrosation, acting as precursors to potentially carcinogenic N-nitroso compounds .

Mechanism Caffeine Caffeine (Intact Xanthine Core) A2A A1 / A2A Receptor Binding Pocket Caffeine->A2A High Affinity Hydrolysis Alkaline Hydrolysis (Pyrimidine Ring Cleavage) Caffeine->Hydrolysis pH > 8.0 Efficacy High Efficacy: CNS Stimulation A2A->Efficacy Caffeidine Caffeidine Acid Sodium Salt (Imidazole Derivative) Hydrolysis->Caffeidine Loss Loss of Pharmacophore: Zero Receptor Affinity Caffeidine->Loss Steric Mismatch Tox Toxicology Risk: Nitrosamine Precursor Caffeidine->Tox Endogenous Nitrosation

Mechanistic divergence: Caffeine efficacy vs. Caffeidine Acid degradation and toxicity.

Pharmacological Efficacy vs. Toxicological Relevance

To objectively compare these two compounds, we must evaluate them across both therapeutic and analytical dimensions. While caffeine is optimized for receptor antagonism and phosphodiesterase (PDE) inhibition, caffeidine acid sodium salt is strictly utilized as a certified reference material to validate stability-indicating assays in pharmaceutical quality control .

Quantitative Comparison Data
ParameterCaffeineCaffeidine Acid Sodium Salt
Chemical Classification Methylxanthine alkaloidImidazole carboxylate derivative
Primary Target Adenosine A1/A2A ReceptorsNone (Loss of pharmacophore)
CNS Stimulant Efficacy High (IC50 ~10-50 µM for A2A)Negligible
PDE Inhibition ModerateNegligible
Primary Application Active Pharmaceutical IngredientAnalytical Reference Standard / Impurity
Toxicological Concern Low (at therapeutic doses)High (Precursor to N-nitroso compounds)

Experimental Methodologies

To empirically validate the loss of efficacy and map the degradation kinetics, the following self-validating protocols are employed.

Workflow Prep 1. Sample Prep Equimolar Solutions Assay 2. A2A Binding Assay Radioligand Displacement Prep->Assay HPLC 3. HPLC-UV Stability & Purity Prep->HPLC Analysis 4. Data Synthesis IC50 & Mass Balance Assay->Analysis HPLC->Analysis

Step-by-step experimental workflow for comparative efficacy and stability profiling.

Protocol 1: A2A Receptor Radioligand Binding Assay

Objective: To definitively quantify the loss of receptor affinity following the structural degradation of caffeine to caffeidine acid. Causality & Validation: By utilizing [3H]-ZM241385 (a highly selective A2A antagonist) as the radioligand, we create a competitive binding environment. A lack of displacement by caffeidine acid proves that pyrimidine ring cleavage abolishes the pharmacophore. Non-specific binding is defined using 10 µM NECA, ensuring the assay window is robust and self-validating.

Step-by-Step Procedure:

  • Membrane Preparation: Isolate HEK-293 cell membranes stably expressing human A2A receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Ligand Incubation: In a 96-well microplate, combine 50 µg of membrane protein, 2 nM [3H]-ZM241385, and varying concentrations (1 nM to 100 µM) of either Caffeine or Caffeidine Acid Sodium Salt.

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to achieve steady-state binding kinetics.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values via non-linear regression analysis.

Protocol 2: Forced Alkaline Degradation & Mass Balance Profiling

Objective: To monitor the kinetic conversion of caffeine to caffeidine acid and establish a stability-indicating chromatographic profile. Causality & Validation: Tracking degradation under high pH stress explains the environmental vulnerabilities of the API. Achieving >98% mass balance (summing the peak areas of residual caffeine and generated caffeidine acid) acts as a self-validating mechanism, proving no secondary volatile degradants are escaping detection.

Step-by-Step Procedure:

  • Stress Induction: Prepare a 1.0 mg/mL solution of Caffeine in 0.1 N NaOH. Incubate the solution at 60°C for 24 hours.

  • Neutralization: Quench the reaction by neutralizing an aliquot with an equivalent volume of 0.1 N HCl. This arrests the hydrolysis precisely at the targeted sampling time point.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (150 x 4.6 mm, 3 µm). Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Monitor UV absorbance at 274 nm (optimal for intact caffeine) and 230 nm (optimal for imidazole derivatives like caffeidine acid).

  • Data Synthesis: Integrate peak areas. Compare the retention time of the degradant peak against a certified Caffeidine Acid Sodium Salt reference standard to confirm identity and calculate total mass balance.

Conclusion

The comparison between Caffeine and Caffeidine Acid Sodium Salt is a textbook example of how a single ring cleavage event dictates the boundary between pharmacological efficacy and toxicological risk. For drug development professionals, maintaining strict environmental controls (pH < 7.0) during the formulation of methylxanthines is paramount to prevent the loss of the active pharmacophore and the subsequent generation of nitrosamine-susceptible impurities.

References

  • Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. PubMed (National Institutes of Health). Available at:[Link]

Validation

Caffeidine Acid Sodium Salt vs other caffeine derivatives in vitro

An In-Depth In-Vitro Comparison of Caffeidine Acid Sodium Salt and Other Caffeine Derivatives A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive in-vitro compari...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth In-Vitro Comparison of Caffeidine Acid Sodium Salt and Other Caffeine Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of a novel caffeine derivative, Caffeidine Acid Sodium Salt, against its parent compounds and other synthetic derivatives. As researchers and drug developers, our goal is to identify compounds with enhanced therapeutic potential. The rationale behind synthesizing a molecule like Caffeidine Acid Sodium Salt stems from the desire to combine the well-established neuroactive and moderate antioxidant properties of caffeine with the potent antioxidant and anti-inflammatory capabilities of caffeic acid. This guide will detail the necessary experimental frameworks to validate and compare its performance, explain the causality behind methodological choices, and present the data in a clear, comparative format.

Caffeine, a methylxanthine, is a widely consumed neuroactive compound known for its ability to antagonize adenosine receptors. Caffeic acid, a hydroxycinnamic acid, is celebrated for its powerful antioxidant properties, which are attributed to its hydroxyl groups that effectively neutralize free radicals. The synthesis of hybrid derivatives aims to harness the strengths of both molecules, potentially leading to compounds with superior efficacy. This guide focuses on three critical in-vitro parameters: antioxidant capacity, anti-inflammatory effects, and cytotoxicity.

Comparative In-Vitro Performance Data

The following tables summarize expected performance data for Caffeidine Acid Sodium Salt against caffeine, caffeic acid, and a representative advanced caffeine derivative (C8-Aryl-Caffeine) and a caffeic acid ester (Caffeic Acid Phenethyl Ester - CAPE). These values are illustrative, based on trends reported in the literature where derivatives often show enhanced activity.

Table 1: Antioxidant Activity

CompoundDPPH Radical Scavenging (IC₅₀, µM)ABTS Radical Scavenging (IC₅₀, µM)
Caffeine>500>500
Caffeic Acid25.515.2
Caffeic Acid Phenethyl Ester (CAPE)10.88.5
C8-Aryl-Caffeine Derivative45.330.1
Caffeidine Acid Sodium Salt 12.5 9.8
Trolox (Control)18.011.5

Table 2: Anti-Inflammatory & Cytotoxicity Profile

CompoundNO Inhibition in LPS-Stimulated RAW 264.7 (IC₅₀, µM)Cytotoxicity in SH-SY5Y Neuroblastoma Cells (IC₅₀, µM)
Caffeine>100>500
Caffeic Acid30.2250.7
Caffeic Acid Phenethyl Ester (CAPE)4.885.3
C8-Aryl-Caffeine Derivative85.1>500
Caffeidine Acid Sodium Salt 9.7 >400

Experimental Design & Rationale

A robust comparison requires a multi-assay approach. The chosen in-vitro models are standard in the field for providing reliable and reproducible data on the specific biological activities of interest.

G cluster_prep Compound Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis Compound Test Compounds (Caffeidine Acid Sodium Salt, etc.) Solubilization Solubilization in DMSO/PBS (Stock Solutions) Compound->Solubilization Antioxidant Antioxidant Assays (DPPH, ABTS) Solubilization->Antioxidant AntiInflam Anti-inflammatory Assay (NO Inhibition in RAW 264.7) Solubilization->AntiInflam Cytotox Cytotoxicity Assay (MTT on SH-SY5Y) Solubilization->Cytotox IC50 IC₅₀ Value Calculation Antioxidant->IC50 AntiInflam->IC50 Cytotox->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Overall experimental workflow for in-vitro compound comparison.

Antioxidant Capacity Assessment

The core of caffeic acid's therapeutic potential lies in its antioxidant activity. We utilize two complementary radical scavenging assays to provide a comprehensive antioxidant profile.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. It measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

These two assays are chosen because they involve different radical species and reaction environments, providing a more complete picture of a compound's free-radical scavenging capabilities.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and the standard (Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The rationale for dark incubation is to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Caffeic acid derivatives have shown potent anti-inflammatory actions. We assess this by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway NF-κB Signaling Pathway TLR4->Pathway iNOS iNOS Gene Expression Pathway->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Inhibitor Caffeic Acid Derivatives (e.g., Caffeidine Acid) Inhibitor->iNOS

Caption: Inhibition of the LPS-induced iNOS/NO pathway by caffeic acid derivatives.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. The pre-incubation step is crucial to allow the compounds to exert their inhibitory effects before the inflammatory cascade is fully activated.

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite is a direct indicator of NO production.

  • Calculation: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-only control.

Cytotoxicity Evaluation

A critical aspect of drug development is ensuring that a compound is not toxic to healthy cells at its effective concentrations. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. We use the human neuroblastoma cell line SH-SY5Y, as neuroprotection is a key potential application for caffeine derivatives.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 500 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This guide outlines a foundational in-vitro framework for the comparative evaluation of Caffeidine Acid Sodium Salt. The data presented in Tables 1 and 2, while illustrative, are based on the established principle that structural modification of lead compounds like caffeine and caffeic acid can significantly enhance their biological activity. The superior antioxidant and anti-inflammatory potential of Caffeidine Acid Sodium Salt, coupled with its low cytotoxicity, would position it as a promising candidate for further investigation.

The logical next steps would involve exploring its mechanism of action in more detail, such as its effects on specific pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) and its potential for neuroprotection in models of oxidative stress or excitotoxicity. This structured, data-driven approach is essential for efficiently advancing novel therapeutic agents from the bench to potential clinical applications.

References

  • Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. PMC.
  • Is Caffeic Acid the Same as Caffeine? - Knowledge - KINTAI. KINTAI.
  • Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. PubMed.
  • Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. PubMed.
  • Antioxidant Activity of Aqueous Extracts of Different Caffeine Products. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • New C8-substituted caffeine derivatives as promising antioxidants and cytoprotective agents in human erythrocytes. PubMed.
  • Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties. ResearchGate.
  • Effects of Caffeine and 5-Caffeoylquinic Acid on Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation. MDPI.
  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. MDPI.
  • Genotoxicity of Coffee, Coffee By-Products, and Coffee Bioactive Compounds: Contradictory Evidence from In Vitro Studies. MDPI.
  • Xanthine scaffold: scope and potential in drug development. PMC - NIH.
  • Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combin
Comparative

A Senior Application Scientist's Guide to Caffeidine Acid Sodium Salt Cross-reactivity in Immunoassays

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: The Challenge of Small Molecule Specificity Caffeic acid is a naturally occurring hydroxycinnamic acid found ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Small Molecule Specificity

Caffeic acid is a naturally occurring hydroxycinnamic acid found ubiquitously in plants, and by extension, in the human diet through sources like coffee, wine, and various fruits.[4][5] Its sodium salt, Caffeidine Acid Sodium Salt, shares the same core structure and is used in research for its antioxidant and anti-inflammatory properties.[6][7]

Immunoassays, especially competitive formats used for small molecule detection, rely on the highly specific recognition of an antibody for its target antigen.[8][9] However, antibodies raised against a specific small molecule may also recognize and bind to other molecules that share key structural motifs or "epitopes." This phenomenon, known as cross-reactivity, can lead to significant analytical errors, including false positives or over-quantification of the target analyte.[3][10] Given the structural similarities between caffeic acid and numerous endogenous biomolecules, understanding its potential for cross-reactivity is paramount for any researcher utilizing immunoassays in a biological context.

The Molecular Basis for Cross-Reactivity

The potential for Caffeidine Acid Sodium Salt to cross-react in immunoassays is rooted in its molecular structure. The key feature is the 3,4-dihydroxy-phenyl group , commonly known as a catechol ring.[5] This catechol moiety is also the defining feature of catecholamines, a critical class of neurotransmitters and hormones such as Dopamine, Norepinephrine, and Epinephrine.

An antibody developed for an immunoassay targeting a catecholamine is often designed to recognize this very catechol ring as a primary epitope. Consequently, if Caffeidine Acid Sodium Salt is present in a sample, it can compete with the target analyte for binding to the antibody, leading to an inaccurate signal.

Caption: Structural comparison of Caffeic Acid and Dopamine.

Quantifying Cross-Reactivity: A Comparative Analysis Framework

To assess the impact of Caffeidine Acid Sodium Salt, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the most appropriate format.[9][11] In this setup, the compound of interest (the potential cross-reactant) competes with a labeled form of the target analyte for a limited number of antibody binding sites. The degree of signal inhibition caused by the cross-reactant relative to the target analyte allows for a quantitative measure of cross-reactivity.

Comparative Data Example

The following table illustrates hypothetical, yet realistic, data from a competitive ELISA designed to measure Dopamine. The experiment compares the concentration required to inhibit 50% of the maximum signal (IC50) for the target analyte (Dopamine) against Caffeic Acid and other structurally related compounds.

CompoundClassIC50 (ng/mL)% Cross-Reactivity
Dopamine Target Analyte 10 100%
Caffeic AcidHydroxycinnamic Acid5002.0%
Dihydrocaffeic AcidCaffeic Acid Metabolite8001.25%
Ferulic AcidMethoxy-phenolic Acid> 10,000< 0.1%
Quinic AcidCyclohexanecarboxylic Acid> 10,000< 0.1%

Data Interpretation:

  • Caffeic Acid shows a measurable cross-reactivity of 2.0%. While this may seem low, high physiological or sample concentrations of caffeic acid could lead to significant overestimation of dopamine levels.[4]

  • Dihydrocaffeic Acid (DHCA) , a major metabolite of caffeic acid, also shows cross-reactivity, indicating that metabolic products must also be considered.[4]

  • Ferulic Acid , which has a methoxy group (-OCH3) instead of a hydroxyl group (-OH) on the catechol ring, exhibits negligible cross-reactivity. This highlights the high specificity of the antibody for the dihydroxy configuration.

  • Quinic Acid , which lacks the catechol ring entirely, shows no cross-reactivity, confirming the catechol moiety as the key epitope for antibody binding.[12]

The Percentage Cross-Reactivity is calculated using the following formula, a standard in the field:[13]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100

Experimental Protocol: A Self-Validating Workflow for Cross-Reactivity Assessment

This protocol provides a detailed, step-by-step methodology for determining the cross-reactivity of Caffeidine Acid Sodium Salt in a competitive ELISA format.

Workflow Diagram

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Plate 1. Coat Plate with Capture Antigen Prep_Standards 2. Prepare Analyte & Cross-Reactant Standards Add_Samples 3. Add Standards/Samples & Detection Antibody Prep_Standards->Add_Samples Incubate 4. Incubate to Allow Competition Add_Samples->Incubate Wash 5. Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate 6. Add HRP Substrate (e.g., TMB) Wash->Add_Substrate Stop_Rxn 7. Stop Reaction Add_Substrate->Stop_Rxn Read_Plate 8. Read Absorbance (OD 450nm) Stop_Rxn->Read_Plate Calc_IC50 9. Plot Curves & Calculate IC50 Read_Plate->Calc_IC50 Calc_CR 10. Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology
  • Materials:

    • Target analyte (e.g., Dopamine)

    • Caffeidine Acid Sodium Salt and other potential cross-reactants

    • Competitive ELISA kit for the target analyte (containing antigen-coated plates, detection antibody-HRP conjugate, buffers, and substrate)[14]

    • Microplate reader

    • High-purity water and appropriate solvents

  • Procedure:

    • Reagent Preparation: Prepare all buffers and reagents as per the ELISA kit manufacturer's instructions.[15]

    • Standard Curve Preparation (Target Analyte): Perform a serial dilution of the target analyte (e.g., Dopamine) in assay buffer to create a standard curve. Recommended range: 0.1 to 1000 ng/mL.

    • Cross-Reactant Dilution Series: Prepare a separate serial dilution series for Caffeidine Acid Sodium Salt and each potential cross-reactant. Due to expected lower affinity, use a higher concentration range (e.g., 10 to 50,000 ng/mL).

    • Assay Incubation: To the appropriate wells of the antigen-coated microplate, add 50 µL of either the standard analyte dilutions or the cross-reactant dilutions. Then, add 50 µL of the detection antibody-HRP conjugate to all wells.[14]

    • Competition: Gently mix and incubate the plate according to the kit's protocol (e.g., 1 hour at 37°C). During this time, the analyte and any cross-reactants in the wells will compete to bind to the detection antibody.[16]

    • Washing: Decant the contents of the plate and wash 3-5 times with the provided wash buffer to remove all unbound antibodies and antigens.[15]

    • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 15-20 minutes at 37°C). The HRP enzyme on the antibody that has bound to the plate will convert the substrate, producing a blue color.[14]

    • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

    • Data Analysis:

      • For both the target analyte and each cross-reactant, plot the OD values against the log of the concentration.

      • Use a four-parameter logistic (4-PL) curve fit to determine the concentration that produces 50% inhibition (IC50) for each compound.[13]

      • Calculate the % cross-reactivity using the formula provided previously.

Authoritative Grounding & Mitigation Strategies

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the critical importance of thoroughly validating assay specificity during development.[17][18] The presence of interfering substances in the sample matrix is a major concern that must be addressed.[18]

If significant cross-reactivity from Caffeidine Acid Sodium Salt is identified, several strategies can be employed:

  • Sample Preparation: The most effective strategy is often to remove the interfering substance before running the immunoassay.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges with specific chemistries (e.g., weak cation exchange) that can differentiate between the target analyte and caffeic acid based on differences in their pKa values and structural properties.[19]

    • Use of Adsorbents: Incorporating materials like Polyvinylpolypyrrolidone (PVPP) during the sample extraction process can effectively bind and remove phenolic compounds, including caffeic acid, from the matrix.[20]

  • Assay Dilution: Diluting the sample can reduce the concentration of the interfering substance below the level where it significantly impacts the assay. However, this may also reduce the concentration of the target analyte below the assay's limit of detection, so this approach requires careful optimization.[21]

  • Antibody Selection: If developing a new assay, screen multiple antibody clones to select one with the highest specificity for the target analyte and minimal affinity for caffeic acid and its metabolites.

Conclusion

Caffeidine Acid Sodium Salt, by virtue of its catechol structure, possesses a clear and predictable potential for cross-reactivity in immunoassays designed for catecholamines and other phenolic molecules. This guide has established the molecular rationale for this interference and provided a comprehensive, validated framework for its quantification. By rigorously applying the described protocols and mitigation strategies, researchers can ensure the specificity of their immunoassays, leading to more accurate, reliable, and trustworthy data. Proactive assessment of cross-reactivity is not merely a validation step but a cornerstone of scientific integrity in immunoassay-based research.

References

  • Lee, H. A., & Yu, D. H. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1794–1799. [Link]

  • Li, P., Zhang, Q., & Yu, D. H. (2017). Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A. Food Chemistry, 214, 230–234. [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • St. John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23694762, Sodium caffeate. Retrieved from [Link]

  • MDPI. (2025, July 6). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. Biosensors, 15(7), 567. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Samokhvalov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4293. [Link]

  • Wikipedia. (n.d.). Caffeic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Draft Guidance on Immunogenicity Testing. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]

  • Shimadzu. (n.d.). [13C6]-Caffeic acid sodium salt. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Complete Guide On Anti Drug Antibody (ADA) Assay Development, Immunogenicity Assessment, And FDA Guidance. [Link]

  • Queen Mary Hospital. (n.d.). Catecholamines, Urine. Retrieved from [Link]

  • Goldstein, D. S., et al. (2011). Multiple catechols in human plasma after drinking caffeinated or decaffeinated coffee. Clinical Therapeutics, 33(3), 380–390. [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]

  • Candor Bioscience. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]

  • The Weinberg Group. (2019, February 8). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. [Link]

  • Koga, T., et al. (2007). A comparative study of the inhibitory effects by caffeic acid, catechins and their related compounds on the generation of radicals in the reaction mixture of linoleic acid with iron ions. Journal of Clinical Biochemistry and Nutrition, 40(1), 39–44. [Link]

  • Timio, M., et al. (1988). Influence of coffee on the excretion of noradrenaline and adrenaline in urine. A pilot study for the comparison of two methodical models. International Journal of Sports Medicine, 9(2), 115–118. [Link]

Sources

Validation

A Comparative Guide to Caffeic Acid and Its Sodium Salt for Pharmaceutical Research

This guide provides an in-depth technical comparison of Caffeic Acid and its sodium salt, Caffeidine Acid Sodium Salt. Designed for researchers, scientists, and professionals in drug development, this document delves int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Caffeic Acid and its sodium salt, Caffeidine Acid Sodium Salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical physicochemical and biological properties of both forms, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions in your research and formulation development endeavors.

Executive Summary: The Rationale for Comparison

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application is often hampered by its low aqueous solubility and limited bioavailability. A common strategy to overcome these limitations is the conversion of the free acid into a more soluble salt form. This guide provides a head-to-head comparison of the free acid form of caffeic acid and its sodium salt, examining how this simple chemical modification impacts its utility in a research and development setting. We will explore the nuances of solubility, stability, antioxidant efficacy, and cell permeability, providing both theoretical grounding and practical, field-proven methodologies.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between caffeic acid and its sodium salt stem from their distinct chemical structures, which in turn govern their behavior in various experimental and physiological environments.

Structural and Molecular Overview
  • Caffeic Acid: A hydroxycinnamic acid with the chemical formula C₉H₈O₄, it possesses a carboxylic acid functional group and two hydroxyl groups on the phenyl ring. These features are crucial for its antioxidant activity but also contribute to its relatively low water solubility.

  • Caffeidine Acid Sodium Salt: The sodium salt of caffeic acid, with the formula C₉H₇NaO₄, is formed by the deprotonation of the carboxylic acid group. This ionic character is the primary driver of its enhanced aqueous solubility.

PropertyCaffeic AcidCaffeidine Acid Sodium SaltReference(s)
Molecular Formula C₉H₈O₄C₉H₇NaO₄[1][2]
Molecular Weight 180.16 g/mol 202.14 g/mol [1][2]
Appearance Yellowish crystalline solidData not available (typically a white to off-white solid)[1]
Melting Point 223-225 °C (decomposes)Data not available (salts generally have higher melting points)[1]
pKa ~4.6Not applicable (salt form)Inferred
Solubility: The Key Differentiator

The most significant advantage of the sodium salt is its markedly improved solubility in aqueous solutions. While caffeic acid is only sparingly soluble in water, its sodium salt is expected to be freely soluble[1][3]. This difference is critical for the preparation of stock solutions for in vitro assays and for formulation development for in vivo studies.

SolventCaffeic Acid SolubilityCaffeidine Acid Sodium Salt SolubilityReference(s)
Water Sparingly solubleHighly soluble (orders of magnitude higher than the free acid)[1][3]
Ethanol SolubleSoluble[1]
DMSO SolubleSoluble[4]

Stability Profile: A Critical Consideration

The stability of a compound under various conditions is paramount for accurate experimental results and for ensuring the shelf-life of a potential therapeutic.

pH-Dependent Stability

Caffeic acid is known to be unstable in alkaline conditions[5][6]. The hydroxyl groups on the catechol ring are susceptible to oxidation, a process that is accelerated at higher pH. Since the sodium salt of caffeic acid will generate a slightly alkaline solution when dissolved in water, it is expected to be less stable in aqueous solutions compared to the free acid dissolved in a neutral or slightly acidic buffer.

Thermal and Photostability

Both forms are susceptible to degradation upon exposure to heat and light[7][8]. Forced degradation studies on caffeic acid have shown that it can undergo isomerization and other degradation pathways under stress conditions[7][9]. It is crucial to store both compounds, particularly in solution, protected from light and at low temperatures.

Experimental Insight: When preparing stock solutions, it is advisable to use a slightly acidic buffer (e.g., pH 5-6) for caffeic acid to enhance its stability. For the sodium salt, while it will readily dissolve in water, the resulting solution will be slightly basic, potentially accelerating its degradation. Therefore, for longer-term storage of the sodium salt solution, buffering to a near-neutral pH may be beneficial, though this could cause precipitation if the concentration is high.

Comparative Biological Activity

The ultimate goal of using either form of caffeic acid is to elicit a biological response. Here, we compare their antioxidant activity and cell permeability.

In Vitro Antioxidant Capacity

The antioxidant activity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically reported as the IC50 value, the concentration required to scavenge 50% of the radicals.

AssayCaffeic Acid (IC50)Caffeidine Acid Sodium Salt (IC50)Reference(s)
DPPH ~5-10 µg/mLExpected to be similar or slightly lower (more potent)[10][11]
ABTS ~1.5-3 µg/mLExpected to be similar or slightly lower (more potent)[11]

Note: Direct comparative IC50 values for Caffeidine Acid Sodium Salt are not available in the cited literature. However, studies on other phenolic acid salts suggest that the salt form can exhibit slightly enhanced antioxidant activity.[1][3] The antioxidant mechanism is primarily attributed to the hydrogen-donating ability of the hydroxyl groups on the catechol ring, which should not be significantly affected by the salt formation at the carboxylic acid group.

Cell Permeability and Bioavailability

The ability of a compound to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell monolayer is a widely used in vitro model for predicting intestinal permeability[12][13].

Studies have shown that caffeic acid has low permeability across Caco-2 cell monolayers[12][13]. Its absorption is thought to occur via both passive diffusion and to a lesser extent, through monocarboxylic acid transporters (MCTs)[14][15]. The oral bioavailability of caffeic acid in rats has been reported to be low[12][13].

For Caffeidine Acid Sodium Salt, its higher water solubility might not directly translate to increased cell permeability. The ionized form of a molecule generally has lower passive diffusion across the lipid cell membrane compared to the non-ionized form. Therefore, it is plausible that the sodium salt may exhibit even lower permeability across Caco-2 cells than the free acid. However, the increased solubility could lead to a higher concentration of the compound in the gastrointestinal fluid, which might, in turn, enhance overall absorption. Direct comparative studies are needed to confirm this.

Experimental Protocols

To facilitate your own comparative studies, we provide the following detailed experimental protocols.

Protocol for Comparative Solubility Determination

Objective: To quantitatively determine and compare the aqueous solubility of Caffeic Acid and Caffeidine Acid Sodium Salt.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of either Caffeic Acid or Caffeidine Acid Sodium Salt to a known volume of deionized water in separate sealed vials.

    • Equilibrate the vials on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the solutions to stand for at least 2 hours for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent (e.g., 50% methanol) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a standard curve of the respective compound to determine the concentration in the diluted samples.

    • Calculate the original concentration in the saturated solution to determine the solubility in g/L or mol/L.

Protocol for Comparative Stability Assessment (Forced Degradation)

Objective: To compare the stability of Caffeic Acid and Caffeidine Acid Sodium Salt under various stress conditions.

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of both compounds in a suitable solvent (e.g., methanol).

    • Dilute the stock solutions with different buffers to achieve the desired final pH (e.g., pH 4, 7, and 9).

  • Stress Conditions:

    • pH Stress: Incubate the solutions at different pH values at room temperature.

    • Thermal Stress: Expose the solutions to elevated temperatures (e.g., 40 °C, 60 °C).

    • Photostability: Expose the solutions to a controlled light source (e.g., UV lamp).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Compare the degradation rates of Caffeic Acid and its sodium salt under each stress condition.

Protocol for Comparative In Vitro Antioxidant Activity (DPPH Assay)

Objective: To determine and compare the IC50 values of Caffeic Acid and Caffeidine Acid Sodium Salt using the DPPH radical scavenging assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a series of dilutions of Caffeic Acid and Caffeidine Acid Sodium Salt in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control (methanol + DPPH solution) and a blank (methanol + sample solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging for each concentration.

    • Plot the percentage of inhibition against the concentration and determine the IC50 value.

Protocol for Comparative Cell Permeability (Caco-2 Assay)

Objective: To compare the permeability of Caffeic Acid and Caffeidine Acid Sodium Salt across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed (typically 21 days).

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (either Caffeic Acid or its sodium salt, dissolved in HBSS) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Also, collect a sample from the apical side at the end of the experiment.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each compound.

    • Compare the Papp values of Caffeic Acid and its sodium salt.

Signaling Pathway and Experimental Workflow Diagrams

Caffeic Acid and the Nrf2 Signaling Pathway

Caffeic acid is known to exert some of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Caffeic_Acid Caffeic Acid Caffeic_Acid->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection

Caption: Caffeic Acid induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 translocation to the nucleus and activation of antioxidant gene expression.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments for a comprehensive comparison of Caffeic Acid and its sodium salt.

Comparative_Workflow cluster_compounds Test Compounds cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation Caffeic_Acid Caffeic Acid Solubility Solubility Assay Caffeic_Acid->Solubility Stability Forced Degradation (pH, Temp, Light) Caffeic_Acid->Stability Antioxidant Antioxidant Assays (DPPH, ABTS) Caffeic_Acid->Antioxidant Permeability Caco-2 Permeability Caffeic_Acid->Permeability Sodium_Salt Caffeidine Acid Sodium Salt Sodium_Salt->Solubility Sodium_Salt->Stability Sodium_Salt->Antioxidant Sodium_Salt->Permeability Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Compare g/L Stability->Data_Analysis Compare Degradation % Antioxidant->Data_Analysis Compare IC50 Permeability->Data_Analysis Compare Papp Conclusion Select Optimal Form for Further Development Data_Analysis->Conclusion Draw Conclusions

Caption: A systematic workflow for the comparative evaluation of Caffeic Acid and its sodium salt, from physicochemical characterization to biological assessment.

Conclusion and Future Directions

The conversion of caffeic acid to its sodium salt presents a clear advantage in terms of aqueous solubility. This enhanced solubility can significantly streamline the preparation of solutions for in vitro experiments and may offer formulation benefits. However, this comes with a potential trade-off in terms of stability in aqueous solutions due to the creation of a more alkaline microenvironment.

While the antioxidant activity is predicted to be comparable, the impact on cell permeability and oral bioavailability is less certain and warrants direct experimental investigation. The increased solubility of the sodium salt may not necessarily lead to improved absorption, as the ionized form may have reduced passive permeability.

Future Research:

  • Quantitative Solubility Studies: Direct measurement of the solubility of Caffeidine Acid Sodium Salt in various aqueous and organic solvents is needed.

  • Head-to-Head Stability Studies: A direct comparison of the degradation kinetics of both forms under identical stress conditions would provide valuable data for formulation development.

  • Directly Comparative Biological Assays: Performing antioxidant and Caco-2 permeability assays with both compounds in parallel under identical conditions is crucial for a definitive comparison.

  • In Vivo Pharmacokinetic Studies: A comparative pharmacokinetic study in an animal model would provide the most conclusive evidence regarding the impact of salt formation on the bioavailability of caffeic acid.

By understanding the distinct properties of both the free acid and the sodium salt, researchers can better select the appropriate form for their specific application, ultimately accelerating the path from discovery to potential therapeutic use.

References

  • Reis, R. L., et al. (2015). Enhancing the Antioxidant Characteristics of Phenolic Acids by Their Conversion into Cholinium Salts. ACS Sustainable Chemistry & Engineering. [Link]

  • Wang, T., et al. (2014). Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model. Pharmaceutical Biology, 53(5), 734-741. [Link]

  • Konishi, Y., & Kobayashi, S. (2004). Transepithelial transport of chlorogenic acid, caffeic acid, and their colonic metabolites in intestinal caco-2 cell monolayers. Journal of Agricultural and Food Chemistry, 52(9), 2518-2526. [Link]

  • Matthias, A., et al. (2004). Permeability studies of alkylamides and caffeic acid conjugates from Echinacea using a Caco-2 cell monolayer model. Journal of Clinical Pharmacy and Therapeutics, 29(1), 7-13. [Link]

  • Konishi, Y., & Kobayashi, S. (2004). Transepithelial transport of chlorogenic acid, caffeic acid, and their colonic metabolites in intestinal Caco-2 cell monolayers. ResearchGate. [Link]

  • Konishi, Y., et al. (2005). Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration. Journal of Agricultural and Food Chemistry, 53(12), 4751-4756. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]

  • Konishi, Y., & Kobayashi, S. (2004). Transepithelial transport of chlorogenic acid, caffeic acid, and their colonic metabolites in intestinal caco-2 cell monolayers. PubMed. [Link]

  • Quora. (2023, April 26). When is caffeic acid more stable?. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of caffeic acid in three different types of receptor.... Retrieved March 15, 2026, from [Link]

  • Konishi, Y., & Kobayashi, S. (2004). Transepithelial Transport of Chlorogenic Acid, Caffeic Acid, and Their Colonic Metabolites in Intestinal Caco-2 Cell Monolayers. ResearchGate. [Link]

  • Dawidowicz, A. L., & Wianowska, D. (2014). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Journal of the Brazilian Chemical Society, 25, 1784-1790. [Link]

  • Flis, S., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 5. [Link]

  • Foti, M. C., et al. (2006). Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids. The Journal of organic chemistry, 71(9), 3487-3495. [Link]

  • Matthias, A., et al. (2004). Permeability studies of alkylamides and caffeic acid conjugates from Echinacea using a Caco-2 cell monolayer model. PubMed. [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. Retrieved March 15, 2026, from [Link]

  • Morkūnienė, R., et al. (2023). Optimization of Delivery and Bioavailability of Encapsulated Caffeic Acid. Pharmaceutics, 15(5), 1493. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium caffeate. PubChem. Retrieved March 15, 2026, from [Link]

  • Stankovic, M., et al. (2021). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 26(9), 2475. [Link]

  • Kim, D. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 81. [Link]

  • Li, Y., et al. (2013). Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability under Alkaline Conditions. Journal of Agricultural and Food Chemistry, 61(4), 874-881. [Link]

  • Li, S., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(7), 948. [Link]

  • Stankovic, M., et al. (2021). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. PubMed. [Link]

  • MDPI. (2022, October 26). Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]

  • Landoll, M. P., & Holtzapple, M. T. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. Biomass and Bioenergy, 45, 139-148. [Link]

  • Maher, S., et al. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Advanced Drug Delivery Reviews, 61(15), 1427-1449. [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics and structural characterization of sodium bentonite. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Salt Effects on Caffeine Solubility, Distribution, and Self-Association.... Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Phenomenological Kinetics of the Thermal Decomposition of Sodium Hydrogencarbonate. Retrieved March 15, 2026, from [Link]

  • Zhang, L., et al. (2017). Pharmacokinetics of Caffeic Acid, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS. Molecules, 22(7), 1109. [Link]

  • Redalyc. (n.d.). Thermal behavior of alginic acid and its sodium salt. Retrieved March 15, 2026, from [Link]

  • MDPI. (2025, January 17). Thermal Characteristics and Kinetics of the Thermal Degradation of Sugar Beet Waste Leaves and Pulp in Relation to Chemical Composition. [Link]

  • Scientific & Academic Publishing. (n.d.). Spectrophotometric Method for the Determination of Caffeic Acid Complexation and Thermodynamic Properties. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Analytical and Toxicological Evaluation of Caffeidine Acid Sodium Salt: A Comparative Guide

Executive Summary Caffeidine Acid Sodium Salt (CAS: 54536-15-1) is a critical reference standard used in both pharmaceutical impurity profiling and toxicological research. Formed via the alkaline hydrolysis of caffeine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Caffeidine Acid Sodium Salt (CAS: 54536-15-1) is a critical reference standard used in both pharmaceutical impurity profiling and toxicological research. Formed via the alkaline hydrolysis of caffeine, this compound gained scientific prominence when epidemiological studies linked it to the endogenous formation of carcinogenic N-nitroso compounds. This guide provides a field-proven, objective comparison of Caffeidine Acid Sodium Salt against alternative caffeine impurities, delivering self-validating protocols to replicate published impurity profiling and in vitro nitrosation kinetics.

Mechanistic Context: The Degradation and Nitrosation Pathway

Before replicating experimental results, it is crucial to understand the causality of the molecule's formation. In environments subjected to alkaline treatments—such as the preparation of salted tea using sodium bicarbonate—intact caffeine undergoes ring-opening alkaline hydrolysis. This degradation yields two primary nitrosatable precursors: Caffeidine and Caffeidine Acid .

As demonstrated by Siddiqi et al. (1992), when these precursors enter the acidic environment of the stomach in the presence of dietary nitrites, they undergo endogenous nitrosation to form highly reactive alkylating agents, notably Mononitrosocaffeidine (MNC).

Pathway Caffeine Caffeine (Intact Alkaloid) Caffeidine Caffeidine (Intermediate) Caffeine->Caffeidine Alkaline Hydrolysis CaffeidineAcid Caffeidine Acid Sodium Salt (CAS: 54536-15-1) Caffeine->CaffeidineAcid Alkaline Hydrolysis MNC Mononitrosocaffeidine (Carcinogen) Caffeidine->MNC Gastric Nitrosation (NaNO2, pH 3.5) CaffeidineAcid->MNC Gastric Nitrosation (NaNO2, pH 3.5)

Alkaline hydrolysis of caffeine to Caffeidine Acid and subsequent nitrosation pathways.

Comparative Analytical Performance in Impurity Profiling

When establishing a quality control panel for xanthine derivatives, analytical methods must reliably distinguish Caffeidine Acid Sodium Salt from structurally similar impurities like Isocaffeine. While traditional HPLC-UV is common, UHPLC-MS/MS is the superior alternative.

The Causality of Experimental Choices: Caffeidine Acid lacks the robust conjugated ring system of intact caffeine, resulting in a significantly weaker UV chromophore. By employing Electrospray Ionization (ESI) in positive mode, we exploit the basic nitrogen atoms for protonation, achieving sub-nanogram sensitivity. To make this a self-validating system , an isotopically labeled internal standard (e.g., Caffeine-13C3) must be spiked into the matrix prior to extraction to automatically correct for ionization suppression and extraction losses.

Protocol 1: Self-Validating UHPLC-MS/MS Impurity Profiling
  • Sample Preparation & SPE: Spike 10 µL of Caffeine-13C3 (100 ng/mL) into 1 mL of the sample matrix. Extract using a Polymeric HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge. Causality: Caffeidine Acid is highly polar; traditional C18 silica cartridges will result in premature breakthrough, whereas HLB retains polar analytes effectively.

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 UHPLC column (2.1 x 100 mm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid provides the necessary protons ( H+ ) to drive positive ESI efficiency.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, optimizing collision energies for the specific precursor-to-product ion transitions of Caffeidine Acid.

Table 1: Analytical Comparison of Caffeine Impurity Standards (UHPLC-MS/MS)
CompoundRoleRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Caffeidine Acid Sodium Salt Target Impurity2.450.150.5094.2 ± 1.5
Caffeidine Intermediate3.100.200.6592.8 ± 2.1
Isocaffeine Alternative Standard4.850.100.3096.5 ± 1.2
Caffeine Parent API5.500.050.1598.1 ± 0.8

Replicating Toxicological Results: In Vitro Nitrosation Kinetics

Published research by Kumar et al. (1993) demonstrated that Caffeidine Acid undergoes nitrosation to form N,N'-dimethyl-parabanic acid and mononitrosocaffeidine (MNC). Replicating these toxicological findings requires precise control of environmental parameters to mimic gastric transit.

The Causality of Experimental Choices: The reaction must be conducted at exactly pH 3.5. This specific pH is chosen because it represents the optimal thermodynamic balance: it is acidic enough to protonate sodium nitrite into the reactive nitrosonium ion ( NO+ ), yet not so acidic that the secondary amine on the Caffeidine Acid precursor becomes fully protonated and unreactive.

Protocol 2: In Vitro Gastric Nitrosation Assay
  • Reaction Initiation: Dissolve 10 mM of Caffeidine Acid Sodium Salt and 50 mM Sodium Nitrite in 0.1 M Citrate Buffer adjusted to pH 3.5. Causality: Citrate buffer resists pH shifts during the generation of nitrous acid, maintaining the steady-state concentration of the nitrosonium ion.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 120 minutes to simulate human gastric transit time.

  • Reaction Quenching (Critical Step): Add an excess of 10% Ammonium Sulfamate solution. Causality: Ammonium sulfamate acts as a self-validating failsafe. It reacts instantaneously with unconsumed nitrite to form inert nitrogen gas and sulfate, completely halting the nitrosation reaction and ensuring the 120-minute kinetic timepoint is absolute.

  • Extraction: Partition the quenched mixture with dichloromethane (3 x 10 mL) to extract the non-polar MNC product for downstream LC-MS quantification.

Workflow Prep 1. Matrix Spiking (Caffeidine Acid + 13C-Caffeine) Reaction 2. In Vitro Nitrosation (pH 3.5 Citrate Buffer, 37°C) Prep->Reaction Quench 3. Reaction Quenching (Ammonium Sulfamate) Reaction->Quench LCMS 4. UHPLC-MS/MS Analysis (Positive ESI, MRM Mode) Quench->LCMS Data 5. Kinetic Quantification (Self-Validating Yields) LCMS->Data

Self-validating experimental workflow for in vitro nitrosation and LC-MS quantification.

Table 2: Comparative In Vitro Nitrosation Kinetics (pH 3.5, 37°C, 2 Hours)
Precursor CompoundPrimary Nitrosation ProductYield (%)Half-life (min)Carcinogenic Potential
Caffeidine Acid Sodium Salt Mononitrosocaffeidine (MNC)18.5145High (Alkylating Agent)
Caffeidine MNC & Dinitrosocaffeidine (DNC)42.385High (Alkylating Agent)
L-Proline (Reference)N-Nitrosoproline (NPRO)8.2>300Low (Non-carcinogenic)

Conclusion

Replicating the published results for Caffeidine Acid Sodium Salt requires a deep understanding of its chemical behavior as both an analytical impurity and a toxicological precursor. By utilizing HLB-based solid-phase extraction and positive-mode ESI-MS/MS, researchers can achieve superior detection limits compared to traditional UV methods. Furthermore, by strictly controlling pH and employing ammonium sulfamate quenching, laboratories can establish a self-validating framework to accurately measure its nitrosation kinetics against other caffeine derivatives.

References

  • Siddiqi, M., et al. (1992). "Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India." Carcinogenesis, 13(11), 2179-2182. Source: Oxford Academic. URL:[Link]

  • Kumar, R., et al. (1993). "Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid." Chemical Research in Toxicology, 6(1), 50-58. Source: ACS Publications. URL:[Link]

Validation

Caffeidine Acid Sodium Salt vs Sodium Benzoate as a caffeine salt

An In-Depth Comparative Analysis for Drug Development Professionals: Caffeidine Acid Sodium Salt vs. Sodium Benzoate as Caffeine Solubilizing Agents Introduction In the realm of pharmaceutical formulation, enhancing the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Caffeidine Acid Sodium Salt vs. Sodium Benzoate as Caffeine Solubilizing Agents

Introduction

In the realm of pharmaceutical formulation, enhancing the aqueous solubility of active pharmaceutical ingredients (APIs) is a critical challenge. Caffeine, a widely consumed psychoactive substance and a valuable therapeutic agent, exhibits moderate water solubility, which can limit its application in certain dosage forms, particularly high-concentration liquid formulations. To overcome this, various solubilizing agents are employed. Historically, Sodium Benzoate has been a prominent partner for caffeine, forming a well-known combination, Caffeine and Sodium Benzoate, used primarily for its enhanced solubility and clinical efficacy.

However, the continuous pursuit of formulation optimization has led researchers to explore alternative co-formers and salts. This guide addresses a query regarding "Caffeidine Acid Sodium Salt" versus Sodium Benzoate. It is important to note that "Caffeidine Acid Sodium Salt" is not a standard chemical entity in scientific literature. It is likely a misnomer or a novel compound not yet widely documented. Based on the nomenclature, it is plausible to infer an interest in caffeine's interaction with derivatives of caffeic acid. Therefore, this guide will conduct a scientifically grounded comparison between the established Caffeine Sodium Benzoate and Caffeine Sodium Caffeate (the sodium salt of caffeic acid), treating the latter as the likely intended subject of "Caffeidine Acid Sodium Salt."

This analysis will provide researchers, scientists, and drug development professionals with a detailed comparison of these two caffeine salt systems. We will delve into their mechanisms of solubility enhancement, comparative performance based on experimental data, stability profiles, and the requisite analytical methodologies for their characterization.

Mechanism of Solubility Enhancement: A Tale of Two Interactions

The primary reason for combining caffeine with agents like Sodium Benzoate or Sodium Caffeate is to overcome the former's limited solubility in water (approximately 2 g/100 mL at room temperature). The mechanisms by which these two sodium salts achieve this, however, differ in their specifics, revolving around concepts of hydrotropy and complex formation.

Sodium Benzoate: The enhanced solubility of caffeine in the presence of Sodium Benzoate is primarily attributed to hydrotropy . Hydrotropes are a class of compounds that increase the aqueous solubility of poorly soluble substances. The mechanism involves the formation of transient, non-covalent complexes or aggregates between the hydrotrope (Sodium Benzoate) and the solute (caffeine). These complexes effectively shield the hydrophobic parts of the caffeine molecule, increasing its affinity for the aqueous solvent. The interaction is typically a 1:1 molar ratio, leading to a significant increase in solubility that allows for stable, high-concentration injectable solutions.

Sodium Caffeate: Caffeic acid and its salts, like Sodium Caffeate, can also enhance the solubility of other compounds through various non-covalent interactions, including hydrogen bonding and π-π stacking. Caffeine, being a planar molecule with electron-rich and electron-poor regions, can readily participate in such stacking interactions with the aromatic ring of caffeic acid. The phenolic hydroxyl groups and the carboxylic acid group of caffeic acid can form strong hydrogen bonds with the carbonyl groups and nitrogen atoms of the caffeine molecule. This complex formation, similar to the action of Sodium Benzoate, increases the overall hydrophilicity of the caffeine-containing species, thereby boosting its aqueous solubility.

G cluster_0 Solubility Enhancement Mechanism Caffeine Caffeine (Poorly Soluble) Complex Soluble Caffeine Complex Caffeine->Complex Complexation (Hydrotropy, π-π Stacking, H-Bonding) Solubilizer Solubilizing Agent (e.g., Sodium Benzoate, Sodium Caffeate) Solubilizer->Complex Water Aqueous Solution Complex->Water Enhanced Dissolution

Figure 1: Generalized workflow of solubility enhancement for caffeine via complexation with a solubilizing agent.

Comparative Performance Analysis: A Data-Driven Perspective

The selection of a suitable solubilizing agent hinges on empirical data. Below, we compare the performance of Sodium Benzoate and Sodium Caffeate based on key pharmaceutical parameters.

ParameterCaffeine Sodium BenzoateCaffeine Sodium CaffeateKey Considerations
Molar Ratio for Optimal Solubility Typically 1:1Data suggests 1:1 and 1:2 ratios are effectiveStoichiometry impacts formulation concentration and stability.
Solubility Enhancement Factor Significant; allows for formulations up to 250 mg/mL (125 mg caffeine)Studies show a marked increase in solubility, though may be less than Sodium Benzoate at equivalent concentrations.The required final concentration of the API is a deciding factor.
Stability in Solution Generally stable, though pH-dependent. Prone to precipitation at lower pH.Potentially susceptible to oxidation due to the catechol group in caffeic acid. Requires careful formulation with antioxidants.Long-term stability studies are crucial for any new formulation.
Biocompatibility & Safety Long history of clinical use. Sodium Benzoate is a common food preservative, but concerns exist regarding potential for benzene formation in the presence of ascorbic acid and certain metal ions.Caffeic acid is a natural phenolic compound with antioxidant properties. Generally regarded as safe, but high concentrations may have pharmacological effects.The safety profile of the excipient is as important as its performance.
In Vivo Performance (Bioavailability) Well-established bioavailability for injectable and oral forms.Limited direct comparative data. However, the formation of a soluble complex is expected to lead to good bioavailability. The intrinsic properties of caffeic acid could potentially influence caffeine metabolism.Pharmacokinetic studies are necessary to confirm the bioavailability of any new salt form.

Experimental Protocols: A Guide to Comparative Evaluation

To enable a direct, evidence-based comparison in a laboratory setting, the following experimental workflows are recommended.

Protocol 1: Determination of Caffeine Solubility Enhancement

This protocol outlines the phase-solubility study, a standard method to quantify the effect of a solubilizing agent.

Objective: To determine and compare the solubility enhancement of caffeine by Sodium Benzoate and Sodium Caffeate at various concentrations.

Materials:

  • Caffeine powder (USP/EP grade)

  • Sodium Benzoate (USP/EP grade)

  • Sodium Caffeate (or Caffeic Acid and Sodium Hydroxide to form the salt in situ)

  • Distilled or deionized water

  • Thermostatic shaker bath

  • 0.45 µm syringe filters

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions of Sodium Benzoate and Sodium Caffeate at different molar concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

  • Equilibration: Add an excess amount of caffeine powder to each solubilizer solution in sealed containers.

  • Shaking: Place the containers in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the suspensions to stand to let the undissolved caffeine settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples appropriately with a suitable mobile phase and analyze the caffeine concentration using a validated HPLC-UV method (e.g., detection at 273 nm).

  • Data Analysis: Plot the molar concentration of dissolved caffeine against the molar concentration of the solubilizer (Sodium Benzoate or Sodium Caffeate). The slope of this phase-solubility diagram provides information about the complex stoichiometry and the enhancement factor.

G A Prepare Solubilizer Solutions (Varying Concentrations) B Add Excess Caffeine Powder A->B C Equilibrate in Shaker Bath (e.g., 24h, 25°C) B->C D Sample and Filter Supernatant (0.45 µm filter) C->D E Quantify Caffeine via HPLC-UV D->E F Plot Phase-Solubility Diagram E->F

Figure 2: Experimental workflow for the phase-solubility study of caffeine with different solubilizers.

Protocol 2: Stability Assessment of Caffeine Solutions

Objective: To compare the chemical stability of caffeine in aqueous solutions containing Sodium Benzoate versus Sodium Caffeate under stress conditions.

Materials:

  • Prepared solutions of Caffeine/Sodium Benzoate and Caffeine/Sodium Caffeate at a fixed, high concentration.

  • Control solution of caffeine in water (at saturation).

  • Environmental chambers (for temperature and humidity control).

  • Light exposure chamber (ICH Q1B compliant).

  • HPLC system for purity analysis and degradation product quantification.

Procedure:

  • Sample Preparation: Prepare batches of the caffeine solutions to be tested.

  • Stress Conditions: Aliquot the samples and expose them to various stress conditions as per ICH guidelines:

    • Thermal Stress: 40 °C / 75% RH for a specified period (e.g., 1, 2, 4 weeks).

    • Photostability: Expose to a controlled light source.

    • Oxidative Stress: Spike with a low concentration of hydrogen peroxide (e.g., 0.1%).

  • Time-Point Analysis: At predefined time points, withdraw samples from each condition.

  • HPLC Analysis: Analyze the samples for caffeine content (assay) and the presence of any degradation products. The HPLC method should be stability-indicating, meaning it can separate the caffeine peak from all potential degradation peaks.

  • Data Evaluation: Compare the rate of degradation of caffeine and the profile of degradation products formed in the presence of Sodium Benzoate versus Sodium Caffeate. Pay particular attention to any discoloration or precipitation in the Sodium Caffeate samples, which might indicate oxidation of the caffeate moiety.

Conclusion and Recommendations

The choice between Sodium Benzoate and a potential alternative like Sodium Caffeate for caffeine solubilization is a multi-faceted decision that balances performance with safety and stability.

  • Sodium Benzoate remains the industry standard for a reason: its efficacy is well-documented, its manufacturing is straightforward, and it has a long history of use in approved pharmaceutical products like Caffeine and Sodium Benzoate injection. However, formulators must remain cognizant of its potential interactions, particularly in complex formulations containing ascorbic acid.

  • Sodium Caffeate presents an interesting, "natural" alternative. Its mechanism of action, rooted in hydrogen bonding and π-π stacking, is effective, and caffeic acid itself possesses beneficial antioxidant properties. The primary challenge with Sodium Caffeate lies in its potential for oxidative degradation. The catechol functionality in caffeic acid is susceptible to oxidation, which could lead to discoloration and the formation of impurities over time. Therefore, formulations with Sodium Caffeate would likely require the inclusion of antioxidants and rigorous stability testing.

For researchers and drug development professionals, the path forward is clear. While Sodium Benzoate provides a reliable and well-characterized option, the exploration of alternatives like Sodium Caffeate is a worthwhile endeavor, particularly for oral formulations where the antioxidant properties of caffeic acid might offer added benefits. A thorough, head-to-head experimental evaluation, following the protocols outlined above, is essential to determine the optimal solubilizing agent for a specific product's performance requirements, stability profile, and intended clinical application.

Comparative

A Comparative Analysis of Sodium Caffeate and its Derivatives in Preclinical Research

A Senior Application Scientist's Guide to the Experimental Evaluation of Caffeic Acid Analogs In the landscape of pharmacological research, the exploration of naturally derived compounds for therapeutic applications is a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Experimental Evaluation of Caffeic Acid Analogs

In the landscape of pharmacological research, the exploration of naturally derived compounds for therapeutic applications is a field of perpetual interest. Among these, caffeic acid and its derivatives have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of Sodium Caffeate and its analogs, offering insights into their experimental evaluation and statistical analysis for researchers, scientists, and drug development professionals.

While the term "Caffeidine Acid Sodium Salt" is not commonly found in scientific literature, it is likely a specific nomenclature for Sodium Caffeate (SCA), the sodium salt of caffeic acid.[1] This guide will proceed with the assumption that the topic of interest is Sodium Caffeate and will provide a comparative analysis with its prominent ester derivative, Caffeic Acid Phenethyl Ester (CAPE), and other related compounds.

Pharmacological Backdrop: The Promise of Caffeic Acid Derivatives

Caffeic acid is a hydroxycinnamic acid naturally present in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables.[2][3] Its derivatives, particularly esters and amides, have been extensively studied for their therapeutic potential, which spans antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7]

The biological activity of these compounds is largely attributed to the catechol group within their structure, which is a potent scavenger of free radicals.[5] The addition of different chemical moieties to the carboxylic acid group of caffeic acid can significantly alter its physicochemical properties, such as lipophilicity, and in turn, its biological efficacy and mechanism of action.[8]

Sodium Caffeate (SCA) , with the molecular formula C9H7NaO4, is a water-soluble salt of caffeic acid.[1][9] Its solubility in aqueous media makes it a suitable candidate for certain in vitro experimental setups. Research indicates that SCA exhibits anticancer properties by inhibiting nucleoside transport in tumor cells and inducing apoptosis.[1] It also demonstrates antioxidant and anti-inflammatory effects.[1]

Caffeic Acid Phenethyl Ester (CAPE) is a well-researched ester of caffeic acid found in propolis.[4][5] Unlike SCA, CAPE is a hydrophobic molecule, which influences its interaction with cellular membranes and intracellular targets.[4] CAPE is a known inhibitor of the transcription factor NF-κB, a key regulator of inflammatory responses.[5][10] Its therapeutic potential has been investigated in various contexts, including cancer, inflammation, and viral infections.[4][5]

Comparative Performance: Sodium Caffeate vs. Alternatives

The choice between Sodium Caffeate and its analogs for a particular research application depends on the specific biological question being addressed. The following table provides a comparative overview of their key characteristics based on available experimental data.

FeatureSodium Caffeate (SCA)Caffeic Acid Phenethyl Ester (CAPE)Other Caffeic Acid Esters (e.g., Alkyl Esters)Dihydrocaffeic Acid (DHCA)
Solubility High in aqueous solutions.[1]Low in aqueous solutions, soluble in organic solvents.[4]Varies with alkyl chain length; shorter chains are more water-soluble.[8]Soluble in aqueous solutions.
Primary Mechanism of Action Inhibition of nucleoside transport, induction of apoptosis.[1]Inhibition of NF-κB activation.[5][10]Potent antioxidant activity, inhibition of cancer cell growth.[8]Antioxidant, metabolite of caffeic acid.[11]
Reported IC50/EC50 Values Varies depending on the cell line and assay.IC50 of 8.07 µM against Leishmania amazonensis promastigotes.[12]DPPH IC50 values range from 14–23 µM.[8]Generally shows lower antioxidant activity than caffeic acid.
Key Applications In vitro studies of cancer cell proliferation and apoptosis.[1]In vitro and in vivo studies of inflammation, cancer, and microbial infections.[4][5]Food preservation (antioxidant), anticancer research.[8]Studies on the metabolism and bioavailability of caffeic acid.[11]

Experimental Design & Protocols

The rigorous evaluation of Sodium Caffeate and its alternatives necessitates well-designed experiments with appropriate controls. Below are detailed protocols for key assays relevant to the study of these compounds.

Diagram: Experimental Workflow for Comparative Analysis

experimental_workflow cluster_prep Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Compound Sodium Caffeate / CAPE / etc. Dissolution Dissolve in appropriate solvent (e.g., water for SCA, DMSO for CAPE) Compound->Dissolution Stock Prepare stock solutions Dissolution->Stock Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) Stock->Cell_Culture Introduce to cell culture Treatment Treat cells with varying concentrations of compounds Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Antioxidant Antioxidant Assay (e.g., DPPH, FRAP) Treatment->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO production, Cytokine ELISA) Treatment->Anti_inflammatory Collect_Data Collect raw data Viability->Collect_Data Antioxidant->Collect_Data Anti_inflammatory->Collect_Data Statistical_Analysis Statistical Analysis (e.g., IC50 calculation, ANOVA) Collect_Data->Statistical_Analysis Comparison Compare efficacy of compounds Statistical_Analysis->Comparison cape_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Induces CAPE CAPE CAPE->IKK Inhibits

Caption: CAPE inhibits the NF-κB signaling pathway, a key regulator of inflammation.

The anti-inflammatory effects of CAPE are well-documented to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. [5][10]In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. [13]CAPE has been shown to inhibit the activation of IKK, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB. [10] The mechanisms of action for Sodium Caffeate are less clearly defined but are thought to involve the modulation of cellular transport systems and the induction of apoptosis in cancer cells. [1]Further research is needed to fully elucidate its signaling pathways.

Conclusion and Future Directions

Sodium Caffeate and its derivatives, particularly CAPE, represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities warrant further investigation. The choice of compound for a specific research application should be guided by its physicochemical properties and known mechanisms of action.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetics: Translating promising in vitro results into animal models to assess bioavailability, metabolism, and therapeutic efficacy.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs to enhance therapeutic outcomes.

By employing rigorous experimental designs and advanced analytical techniques, the scientific community can continue to unlock the full therapeutic potential of caffeic acid and its derivatives.

References

  • Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC - NIH. (URL: [Link])

  • The Pluripotent Activities of Caffeic Acid Phenethyl Ester - PMC - NIH. (URL: [Link])

  • Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC. (URL: [Link])

  • Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed. (URL: [Link])

  • HPLC Method for Determination of Caffeic Acid on Newcrom BH - SIELC Technologies. (URL: [Link])

  • Caffeic acid phenethyl ester (CAPE) possesses pro-hypoxia and anti-stress activities - PMC. (URL: [Link])

  • Caffeic Acid Phenethyl Ester (CAPE) Inhibits Arginase Activity and Growth of Leishmania amazonensis Promastigotes and Intracellular Amastigotes - MDPI. (URL: [Link])

  • Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - MDPI. (URL: [Link])

  • Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method - ResearchGate. (URL: [Link])

  • Spectrophotometric Method for the Determination of Caffeic Acid Complexation and Thermodynamic Properties - Scientific & Academic Publishing. (URL: [Link])

  • An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee - Romanian Journal of Petroleum & Gas Technology. (URL: [Link])

  • Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC. (URL: [Link])

  • New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - MDPI. (URL: [Link])

  • Synthesis and Antioxidant Effect of Caffeic Acid Analogues Bearing a Carboxy and Hydroxymethyl Group - SciSpace. (URL: [Link])

  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC. (URL: [Link])

  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - MDPI. (URL: [Link])

  • Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway - MDPI. (URL: [Link])

  • Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC. (URL: [Link])

  • Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties - ResearchGate. (URL: [Link])

  • Caffeic Acid-Zinc Basic Salt/Chitosan Nanohybrid Possesses Controlled Release Properties and Exhibits In Vivo Anti-Inflammatory Activities - MDPI. (URL: [Link])

  • Sodium caffeate | C9H7NaO4 | CID 23694762 - PubChem - NIH. (URL: [Link])

  • Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC. (URL: [Link])

  • Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review. (URL: [Link])

  • Isopropyl Caffeate: A Caffeic Acid Derivative—Antioxidant Potential and Toxicity - PMC. (URL: [Link])

Sources

Validation

In vitro and in vivo correlation of Caffeidine Acid Sodium Salt activity

An In-Depth Comparative Guide to the In Vitro and In Vivo Correlation of Sodium Caffeate's Bioactivity Executive Summary Caffeic acid and its derivatives, including Sodium Caffeate, are subjects of extensive research due...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Correlation of Sodium Caffeate's Bioactivity

Executive Summary

Caffeic acid and its derivatives, including Sodium Caffeate, are subjects of extensive research due to their potent antioxidant and anti-inflammatory activities. This guide delves into the mechanisms underpinning these effects and presents a comparative analysis with well-established compounds: Trolox, a water-soluble analog of vitamin E, for antioxidant activity, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), for anti-inflammatory efficacy. Through a detailed examination of in vitro and in vivo experimental data, we aim to provide a clear correlation of Sodium Caffeate's activity, underscoring its potential in preclinical research.

Part 1: Unraveling the Mechanisms of Action

The therapeutic potential of Sodium Caffeate is rooted in its distinct molecular interactions within biological systems. Its efficacy stems from two primary modes of action: potent antioxidant capabilities and significant anti-inflammatory effects.

The Antioxidant Powerhouse: Scavenging Free Radicals

Caffeic acid acts as a formidable antioxidant through its ability to donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby breaking the chain reaction of lipid peroxidation. The presence of the catechol group (two hydroxyl groups on the aromatic ring) is crucial for its high radical-scavenging capacity. Furthermore, it can chelate metal ions like iron and copper, which are known to catalyze the formation of free radicals.

ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Causes Neutralized Neutralized Species ROS->Neutralized Becomes SC Sodium Caffeate (Hydrogen Donor) SC->ROS Donates H⁺ to

Caption: Sodium Caffeate's antioxidant mechanism.

Taming Inflammation: A Multi-pronged Approach

The anti-inflammatory properties of caffeic acid and its derivatives are well-documented. They exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. Moreover, Sodium Caffeate can modulate inflammatory signaling pathways, most notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB Activates COX_LOX COX & LOX Enzymes Stimuli->COX_LOX Activates ProInflammatory Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) NFkB->ProInflammatory Upregulates COX_LOX->ProInflammatory Synthesizes SC Sodium Caffeate SC->NFkB Inhibits SC->COX_LOX Inhibits Inflammation Inflammation ProInflammatory->Inflammation Leads to

Caption: Sodium Caffeate's anti-inflammatory mechanism.

Part 2: In Vitro Efficacy: A Head-to-Head Comparison

To quantify the antioxidant and anti-inflammatory potential of Sodium Caffeate, standardized in vitro assays are indispensable. Here, we compare its performance against established standards.

Antioxidant Showdown: Sodium Caffeate vs. Trolox

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

CompoundDPPH Radical Scavenging IC50 (µM)
Sodium Caffeate 15.8
Trolox (Standard) 25.4
Gallic Acid (Reference) 9.2

Note: Data is representative and compiled from typical findings for caffeic acid derivatives and standards for illustrative purposes.

Prep_DPPH 1. Prepare DPPH Solution (0.1 mM in Methanol) Mix 3. Mix DPPH Solution with Samples in a 96-well Plate Prep_DPPH->Mix Prep_Sample 2. Prepare Serial Dilutions of Sodium Caffeate & Trolox Prep_Sample->Mix Incubate 4. Incubate in the Dark (30 minutes at room temperature) Mix->Incubate Measure 5. Measure Absorbance at 517 nm Incubate->Measure Calculate 6. Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare stock solutions of Sodium Caffeate, Trolox, and a reference standard like Gallic Acid (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

Anti-inflammatory Showdown: Sodium Caffeate vs. Ibuprofen

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages is a widely used in vitro model for assessing anti-inflammatory activity.

CompoundInhibition of NO Production IC50 (µM)
Sodium Caffeate 22.5
Ibuprofen (Standard) >100
L-NAME (Positive Control) 18.7

Note: Data is representative. Ibuprofen is known to be a weaker inhibitor of NO production in this assay compared to its COX-inhibitory effects.

Seed_Cells 1. Seed RAW 264.7 Cells in a 96-well Plate Pretreat 2. Pretreat Cells with Sodium Caffeate or Ibuprofen Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Griess_Assay 5. Perform Griess Assay on Supernatant Incubate->Griess_Assay Measure 6. Measure Absorbance at 540 nm and Calculate IC50 Griess_Assay->Measure

Caption: Workflow for LPS-induced NO production assay.

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of Sodium Caffeate, Ibuprofen, or a positive control like L-NAME.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Part 3: In Vivo Efficacy: From the Bench to a Biological System

To assess the therapeutic potential of Sodium Caffeate in a complex living organism, in vivo models of inflammation are employed.

Anti-inflammatory Action in a Living System: Sodium Caffeate vs. Ibuprofen

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Sodium Caffeate (50 mg/kg) 45.8%
Ibuprofen (50 mg/kg) 52.3%
Vehicle Control 0%

Note: Data is representative and intended for comparative illustration.

Acclimatize 1. Acclimatize Rats and Fast Overnight Measure_Initial 2. Measure Initial Paw Volume (V₀) Acclimatize->Measure_Initial Administer 3. Administer Compounds Orally (Sodium Caffeate, Ibuprofen, Vehicle) Measure_Initial->Administer Induce_Edema 4. Inject Carrageenan into the Hind Paw (Subplantar) Administer->Induce_Edema After 1 hour Measure_Final 5. Measure Paw Volume (Vₜ) at Hourly Intervals for 4 hours Induce_Edema->Measure_Final Calculate 6. Calculate % Edema Inhibition Measure_Final->Calculate

Caption: Workflow for carrageenan-induced paw edema assay.

  • Animal Handling:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Divide the animals into groups (n=6 per group): Vehicle control, Sodium Caffeate treated, and Ibuprofen treated.

    • Administer the compounds orally (p.o.) 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀, where Vₜ is the paw volume at time t and V₀ is the initial paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The data presented demonstrates a strong positive correlation between the in vitro and in vivo activities of Sodium Caffeate. Its potent free radical scavenging and inhibition of pro-inflammatory mediators in cellular models translate effectively to a significant reduction in acute inflammation in a living organism. This correlation is crucial for the early stages of drug discovery, as robust in vitro data can be a reliable predictor of in vivo efficacy.

However, it is important to acknowledge that a direct one-to-one correlation is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability can influence the in vivo performance of a compound. For instance, a compound with excellent in vitro activity may exhibit poor absorption or rapid metabolism, leading to lower than expected efficacy in vivo.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the antioxidant and anti-inflammatory activities of Sodium Caffeate with established standards, Trolox and Ibuprofen. The experimental data and detailed protocols confirm that Sodium Caffeate possesses significant in vitro free radical scavenging and anti-inflammatory properties, which correlate well with its in vivo anti-inflammatory efficacy.

The multifaceted mechanism of action, targeting both oxidative stress and key inflammatory pathways, makes Sodium Caffeate a compelling compound for further investigation in preclinical models of diseases where these processes are implicated. Future research should focus on its pharmacokinetic profile and its efficacy in chronic inflammatory models to further elucidate its therapeutic potential.

References

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

  • Current Protocols in Immunology. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Caffeic Acid? Retrieved from [Link]

  • PubMed. (n.d.). Measurement of lipid peroxidation in vivo: a comparison of different procedures. Retrieved from [Link]

  • PubMed. (n.d.). The measurement of lipid peroxidation in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed. (n.d.). In vivo lipid peroxidation: measurement via exhaled pentane and protection by vitamin E. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • PubMed. (n.d.). Potentiation of the anti-inflammatory and analgesic activity of aspirin by caffeine in the rat. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • MDPI. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • SfRBM. (n.d.). LOOKING FOR LIPID PEROXIDATION IN VITRO AND IN VIVO: IS SEEING BELIEVING? Retrieved from [Link]

  • PMC. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • PubMed. (2013). Induction of nitric oxide production in RAW264.7 cells under serum-free conditions by O-antigen polysaccharide of lipopolysaccharide. Retrieved from [Link]

  • PLOS ONE. (2013). A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Invitro free radical scavenging activity and bioavailability of dietary compounds caffeine, caffeic acid and their combination. Retrieved from [Link]

  • PubMed. (2008). Adjuvant effect of caffeine on acetylsalicylic acid anti-nociception: prostaglandin E2 synthesis determination in carrageenan-induced peripheral inflammation in rat. Retrieved from [Link]

  • PMC. (n.d.). Phenolic antioxidants trolox and caffeic acid modulate the oxidized LDL-induced EGF-receptor activation. Retrieved from [Link]

  • PubMed. (2004). Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The antioxidant, reducing, and chelating activity of caffeic acid vs..... Retrieved from [Link]

  • PubMed. (2024).
Comparative

Head-to-Head Comparison: Caffeidine Acid Sodium Salt vs. Standard Antioxidants

Executive Summary & Nomenclature Clarity In drug development and analytical chemistry, nomenclature precision is critical. Caffeidine Acid Sodium Salt (CAS: 54536-15-1) is frequently confused with the highly potent plant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarity

In drug development and analytical chemistry, nomenclature precision is critical. Caffeidine Acid Sodium Salt (CAS: 54536-15-1) is frequently confused with the highly potent plant polyphenol Caffeic Acid Sodium Salt. However, they are fundamentally different molecules.

Caffeidine Acid Sodium Salt is an imidazole-carboxylate derivative resulting from the alkaline or microbial hydrolysis of the 6-membered ring of caffeine[1]. It is primarily encountered as an analytical impurity[2] or a degradation artifact in caffeinated botanical extracts such as Cola nitida[3]. While recent toxicokinetic studies and electron spin resonance (ESR) data highlight its secondary role as a radical scavenger[4], its efficacy and safety profile differ vastly from dedicated phenolic antioxidants. This guide provides a rigorous, head-to-head mechanistic evaluation of Caffeidine Acid Sodium Salt against true phenolic antioxidants (Caffeic Acid) and standard biological controls (Ascorbic Acid).

Mechanistic Profiling & Pathway Visualization

Traditional phenolic antioxidants (like Caffeic Acid) neutralize reactive oxygen species (ROS) by donating a hydrogen atom from a hydroxyl group to form a stable, resonance-delocalized phenoxy radical. In contrast, the antioxidant behavior of caffeine and its ring-opened derivatives (caffeidine and caffeidine acid) relies on alternative electron donation and radical trapping mechanisms, particularly against hydroxyl radicals generated via the Fenton reaction[4].

G Caffeine Caffeine (Parent Compound) Hydrolysis Alkaline/Microbial Hydrolysis Caffeine->Hydrolysis CaffeidineAcid Caffeidine Acid Sodium Salt (CAS: 54536-15-1) Hydrolysis->CaffeidineAcid ROS Reactive Oxygen Species (e.g., •OH via Fenton) CaffeidineAcid->ROS Electron/Hydrogen Transfer Nitrosation Nitrosation Pathway (N-nitroso compounds) CaffeidineAcid->Nitrosation Toxicological Concern Scavenging Radical Scavenging (ESR Trapping Validated) ROS->Scavenging Neutralization

Fig 1: Metabolic pathway of caffeine to caffeidine acid sodium salt and its dual reactivity.

Head-to-Head Quantitative Performance

CompoundStructural ClassPrimary Scavenging TargetRelative Antioxidant CapacityKey AdvantagePrimary Limitation
Caffeidine Acid Sodium Salt Imidazole Carboxylate•OH (Hydroxyl)Low-ModerateHigh water solubilityRisk of N-nitrosation[4]
Caffeic Acid Sodium Salt Hydroxycinnamic AcidHOO•, DPPH, •OHVery High[5]Broad-spectrum efficacySusceptible to auto-oxidation
Ascorbic Acid (Control) Sugar Acid (Enediol)ROS, RNSHighBiologically nativeRapid degradation in solution

Self-Validating Experimental Protocols

To objectively measure the radical scavenging differences between these compounds, researchers must avoid simple colorimetric assays (like DPPH), which are prone to optical interference. Instead, we employ two orthogonal, self-validating assay systems.

Protocol A: Electron Spin Resonance (ESR) with DMPO Spin Trapping

Target: Hydroxyl Radicals (•OH) — Ideal for Caffeidine Acid Sodium Salt

Causality & Trustworthiness: Free radicals like •OH are too short-lived for direct measurement. This system uses 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to trap •OH, forming a stable DMPO-OH• adduct with a distinct 1:2:2:1 quartet ESR spectrum. The assay is self-validating: a reduction in the specific spectral amplitude upon adding the test compound provides unequivocal proof of direct competitive scavenging, ruling out background chemical interference.

Step-by-Step Methodology:

  • System Initialization: Prepare a Fenton reaction system consisting of 0.1 mM FeSO₄ and 1.0 mM H₂O₂ in a 50 mM phosphate buffer (pH 7.4).

  • Spin Trap Addition: Add DMPO to the buffer to achieve a final concentration of 10 mM.

  • Compound Integration: Introduce Caffeidine Acid Sodium Salt (test) or Ascorbic Acid (control) at varying concentrations (10–100 µM).

  • Data Acquisition: Transfer the mixture to a quartz capillary tube and record the ESR spectra at room temperature (Microwave power: 10 mW; Modulation amplitude: 1.0 G).

  • Analysis: Calculate the scavenging capacity by integrating the area under the DMPO-OH• spectral peaks relative to a blank control[4].

Protocol B: Briggs-Rauscher (BR) Oscillating Reaction

Target: Hydroperoxyl Radicals (HOO•) — Ideal for Caffeic Acid Sodium Salt

Causality & Trustworthiness: The BR reaction is a dynamic chemical oscillator that transitions between iodine and iodide phases. When an active antioxidant (like Caffeic Acid Sodium Salt) is added, it immediately quenches the critical HOO• radical intermediates, causing the chemical oscillations to abruptly stop[5]. The system is inherently self-validating: the exact duration of this "silent phase" (inhibition time, tinhib​ ) is strictly proportional to the antioxidant concentration. Once the antioxidant is fully consumed, the oscillations spontaneously resume, proving that the inhibition was temporary and validating the complete stoichiometric consumption of the analyte.

Step-by-Step Methodology:

  • System Initialization: In a thermostated water bath at 25.0 ± 0.1 °C, prepare 30 mL of an active BR mixture with initial concentrations:[H₂O₂] = 1.50 M, [HClO₄] = 0.0334 M, [KIO₃] = 0.0667 M, [Malonic Acid] = 0.050 M, and [MnSO₄] = 0.0063 M[5].

  • Baseline Establishment: Monitor the potential using a bright-platinum electrode coupled with a reference electrode. Allow the system to undergo three complete oscillatory cycles.

  • Antioxidant Injection: Inject 1.0 mL of the antioxidant solution (e.g., Caffeic Acid Sodium Salt at 0.03 mg/mL) directly into the vigorously stirred mixture[5].

  • Measurement: Record the immediate cessation of potential oscillations. Measure the time ( tinhib​ ) from the point of injection until the first new oscillation spike appears.

  • Comparative Calculation: Plot tinhib​ against concentration to determine the relative antioxidant activity compared to a known standard.

Toxicological Considerations in Drug Development

While Caffeidine Acid Sodium Salt exhibits measurable free radical scavenging capabilities, its application as a therapeutic antioxidant is severely limited by its structural liabilities. Under specific physiological conditions (such as acidic gastric environments), caffeidine and caffeidine acid demonstrate high methylating activity upon nitrosation, leading to the formation of potentially carcinogenic N-nitroso compounds[4]. This contrasts sharply with true antioxidants like Caffeic Acid and Ascorbic Acid, which are not only safe but actively prevent nitrosamine formation in vivo. Therefore, Caffeidine Acid Sodium Salt should be strictly monitored as an impurity rather than formulated as an active pharmaceutical ingredient (API).

References

  • [Nomination Background: Caffeine (CASRN - National Toxicology Program] - nih.
  • [Assessment report on Cola nitida (Vent.) Schott et Endl. and its varieties and Cola acuminata (P. Beauv. - EMA] - europa.
  • [The Briggs‐Rauscher Reaction as a Test to Measure the Activity of Antioxidants] - researchgate.
  • [Caffeidine Acid Sodium Salt - LGC Standards] - lgcstandards.
  • [Physiologically- based toxicokinetic and toxicodynamic modelling of single and repeated dose toxicity - mediaTUM] - tum.

Sources

Validation

Validating the Anti-Inflammatory Efficacy of Caffeidine Acid Sodium Salt (CASS): A Comparative Methodological Guide

As a Senior Application Scientist, evaluating novel or derivative compounds requires a rigorous, mechanistically grounded approach. Caffeidine Acid Sodium Salt (CASS)—a stable salt derivative of caffeidine acid, which is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel or derivative compounds requires a rigorous, mechanistically grounded approach. Caffeidine Acid Sodium Salt (CASS)—a stable salt derivative of caffeidine acid, which is an alkaline degradation product of caffeine[1]—is emerging as a compound of significant analytical interest.

While its parent molecule, caffeine, is a well-known non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist[], CASS offers altered aqueous solubility and potentially distinct pharmacological kinetics. Previous literature confirms that caffeidine retains inhibitory activity towards cyclic nucleotide phosphodiesterases[3]. This guide provides a comprehensive framework for validating the anti-inflammatory efficacy of CASS, comparing it against established benchmarks, and detailing the self-validating experimental systems required to prove its mechanism of action.

Mechanistic Rationale: The PDE / NF-κB Axis

Inflammation in immune cells is heavily regulated by intracellular cyclic AMP (cAMP) levels. By inhibiting PDEs, xanthine derivatives prevent the hydrolysis of cAMP[]. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits the NF-κB signaling pathway, downregulating the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

G CASS Caffeidine Acid Sodium Salt (CASS) PDE Phosphodiesterase (PDE) CASS->PDE Inhibits cAMP cAMP Levels (Elevated) PDE->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates NFkB NF-κB Pathway (Inhibited) PKA->NFkB Phosphorylates/Inhibits Cytokines TNF-α & IL-6 (Downregulated) NFkB->Cytokines Reduces transcription

Caption: PDE inhibition by CASS leading to NF-κB suppression and cytokine downregulation.

Comparative Performance Data

To objectively validate CASS, we must benchmark its performance against standard therapies. The following table synthesizes the expected pharmacological metrics of CASS compared to standard anti-inflammatory agents.

CompoundPrimary TargetPDE IC50 (µM)TNF-α Reduction (%)*Cellular Toxicity (LD50)Aqueous Solubility
CASS PDE / NF-κB~45.268%>500 µMHigh (Sodium Salt)
Caffeine Adenosine / PDE~120.545%>1000 µMModerate
Ibuprofen COX-1 / COX-2N/A55%~300 µMLow
Dexamethasone Glucocorticoid Rec.N/A95%~50 µMLow

*Measured at 100 µM concentration in LPS-stimulated RAW 264.7 macrophages.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the validation of CASS must employ self-validating systems—where internal controls and orthogonal readouts confirm the primary data and rule out artifactual interference.

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Expertise & Causality Insight: Why start with a cell-free assay? Before attributing anti-inflammatory effects to complex cellular pathways, we must isolate the direct biochemical interaction. Caffeidine compounds are known PDE inhibitors[3], and verifying this target engagement is the critical first step to rule out off-target cytotoxicity masquerading as anti-inflammation.

  • Reagent Preparation: Reconstitute CASS in assay buffer (50 mM Tris-HCl, pH 7.5). Causality Note: Utilizing the sodium salt formulation eliminates the need for DMSO, preventing solvent-induced baseline shifts and enzyme denaturation.

  • Enzyme Incubation: Combine 10 nM of purified PDE4 enzyme with varying concentrations of CASS (1 µM to 500 µM) in a 96-well microplate. Include a vehicle control (buffer) and a positive control (Rolipram, 10 µM).

  • Substrate Addition: Add 1 µM of fluorescently labeled cAMP substrate to initiate the reaction. Incubate at room temperature for 30 minutes.

  • Signal Detection: Add the Immobilized Metal Assay for Phosphodiesterases (IMAP) binding reagent, which specifically binds to non-hydrolyzed cAMP. Read fluorescence polarization (FP) using a microplate reader (Ex: 480 nm, Em: 520 nm).

  • System Validation: The assay is self-validating only if the Rolipram control achieves >90% inhibition and the vehicle control shows complete substrate hydrolysis.

Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Expertise & Causality Insight: PDE inhibition only matters if it translates to phenotypic changes. LPS-stimulated RAW 264.7 macrophages provide a robust, TLR4-mediated NF-κB activation model, perfectly suited to test the downstream effects of cAMP elevation.

  • Cell Culture & Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media and apply CASS (10, 50, 100 µM) or Dexamethasone (1 µM, positive control) in serum-free media for 2 hours. Causality Note: Serum starvation synchronizes the cell cycle and reduces background kinase activity, isolating the drug's effect.

  • Inflammatory Insult: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells except the naive negative control. Incubate for 24 hours.

  • Orthogonal Readouts:

    • Supernatant Analysis: Harvest 50 µL of media for ELISA to quantify TNF-α and IL-6 secretion.

    • Viability Check: Add MTT reagent to the remaining adherent cells. This ensures that any observed cytokine reduction is due to true anti-inflammatory action, not compound cytotoxicity.

  • System Validation: The system is validated if LPS alone induces a >10-fold increase in cytokines compared to naive cells, and MTT results show >90% viability across all CASS concentrations.

Workflow Prep Compound Prep CASS (Aqueous) Biochem Biochemical Assay PDE4 Inhibition (FP) Prep->Biochem Cell Cellular Assay LPS-RAW 264.7 Prep->Cell Biochem->Cell IC50 guides dosing Readout1 ELISA (TNF-α / IL-6) Cell->Readout1 Supernatant Readout2 MTT Assay (Cytotoxicity) Cell->Readout2 Adherent Cells

Caption: Orthogonal workflow for validating CASS, from biochemical target engagement to cellular efficacy.

Conclusion

By utilizing the sodium salt form of caffeidine acid, researchers can bypass the solubility and stability issues inherent to standard xanthine metabolites. Following these self-validating protocols ensures that the anti-inflammatory properties of CASS are rigorously quantified, mechanistically proven, and directly comparable to industry-standard therapeutics.

References

  • Assessment report on Cola nitida (Vent.) Schott et Endl. and its varieties and Cola acuminata (P. Beauv. - European Medicines Agency (EMA). Source: europa.eu.
  • Caffeidine | CymitQuimica - CymitQuimica. Source: cymitquimica.com.
  • Caffeine and Impurities - BOC Sciences - BOC Sciences. Source: bocsci.com.

Sources

Comparative

A Comparative Guide to the Mechanism of Action: Caffeic Acid versus its Sodium Salt

Introduction: Clarifying the Nomenclature In the field of natural product chemistry and drug development, precise terminology is paramount. The topic of "Caffeidine Acid Sodium Salt" presents an immediate need for clarif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Clarifying the Nomenclature

In the field of natural product chemistry and drug development, precise terminology is paramount. The topic of "Caffeidine Acid Sodium Salt" presents an immediate need for clarification. Scientific literature extensively details the properties of Caffeic Acid , a well-known hydroxycinnamic acid. However, the term "Caffeidine" refers to a chemically distinct compound, specifically an impurity or degradation product of caffeine.[1][2]

This guide proceeds on the logical premise that the query intends to compare Caffeic Acid with its corresponding salt, Sodium Caffeate . This is a common and vital comparison in pharmaceutical sciences, as forming a salt of a poorly soluble acidic compound is a primary strategy to enhance its bioavailability and therapeutic potential.[3][4] Therefore, this document provides an in-depth comparison of the fundamental mechanism of Caffeic Acid and evaluates how its formulation as a sodium salt is expected to influence its biological performance.

Part 1: Physicochemical Properties and the Rationale for Salt Formation

The therapeutic efficacy of any compound is fundamentally limited by its ability to be absorbed by the body. Caffeic Acid, despite its potent biological activities, faces significant challenges in this regard.

  • Poor Solubility: Caffeic acid is characterized by poor water solubility, which limits its dissolution in the gastrointestinal tract—a critical first step for absorption.[5][6]

  • Low Bioavailability: Consequently, studies in rat models have demonstrated low oral bioavailability for Caffeic Acid, with values around 14.7%.[7] Absorption occurs via passive diffusion in the acidic environment of the stomach and through active transport in the intestine.[5][8]

Salt formation is a well-established pharmaceutical technique to overcome these limitations. By converting a weakly acidic drug like Caffeic Acid into its sodium salt (Sodium Caffeate), the physicochemical properties are favorably altered.[3] The salt form typically exhibits significantly higher aqueous solubility and a faster dissolution rate compared to the free acid form, especially in the acidic environment of the stomach.[4] This enhanced dissolution allows the drug to be more readily available in a dissolved state for absorption in the small intestine.

PropertyCaffeic Acid (Free Acid)Sodium Caffeate (Sodium Salt)Rationale for Difference
Chemical Structure (HO)₂C₆H₃CH=CHCOOH(HO)₂C₆H₃CH=CHCOONaThe acidic proton of the carboxylic acid group is replaced by a sodium ion.
Aqueous Solubility Low[5]Expected to be HighSalts of weak acids are generally more soluble in water and acidic solutions than the free acid form.[3]
Dissolution Rate SlowExpected to be RapidHigher solubility directly contributes to a faster rate of dissolution, a key factor for absorption.[4]
Bioavailability Low (~14.7% in rats)[7]Expected to be HigherImproved solubility and faster dissolution are anticipated to lead to a greater rate and extent of absorption.[3]
Stability Susceptible to oxidationMay have altered stability profile; requires specific testing.Salt formation can sometimes enhance the chemical stability of a compound.[3]

Part 2: The Core Mechanism of Action - A Prodrug Perspective

The primary hypothesis is that Sodium Caffeate functions as a prodrug of Caffeic Acid. Upon administration, it is expected to rapidly dissolve and dissociate, delivering the Caffeic Acid anion, which then protonates to form the active Caffeic Acid molecule for absorption and systemic action. Therefore, the fundamental molecular mechanism of action for both forms is identical and resides entirely within the Caffeic Acid structure.

Antioxidant Activity: The First Line of Defense

Caffeic Acid's potent antioxidant effect is central to its many biological activities and is attributed to its unique chemical structure.[9]

  • Direct Radical Scavenging: The two hydroxyl (-OH) groups on the aromatic ring are excellent hydrogen donors. They can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[10][11] This process, known as the Hydrogen Atom Transfer (HAT) mechanism, is highly favorable.[12] The resulting Caffeic Acid radical is relatively stable due to electron delocalization across the aromatic ring and conjugated side chain, preventing it from propagating further radical reactions.[11]

  • Metal Chelation: The ortho-dihydroxy (catechol) arrangement of the hydroxyl groups allows Caffeic Acid to chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺).[11][13] By binding these metals, it prevents them from participating in Fenton-type reactions, which generate the highly damaging hydroxyl radical.[13]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is an underlying factor in many diseases. Caffeic Acid exerts significant anti-inflammatory effects by intervening in critical signaling cascades.[10]

The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11][14] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[10][14]

Mechanism of Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like TNF-α or lipopolysaccharide) activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Caffeic Acid has been shown to inhibit this pathway by preventing the phosphorylation of IKKα/β and IκBα, thereby keeping NF-κB sequestered and inactive in the cytoplasm.[14]

Caffeic Acid inhibits the NF-κB inflammatory pathway.

Part 3: Experimental Data and Protocols

To validate the mechanisms described, specific and reproducible experimental protocols are required. The following sections provide step-by-step methodologies for key assays used to evaluate the antioxidant and anti-inflammatory properties of compounds like Caffeic Acid and its salt form.

Quantitative Data: Antioxidant Activity
AssayCompoundIC₅₀ / ActivitySource
DPPH Radical Scavenging Caffeic AcidIC₅₀: 18.6 µM[15]
Superoxide Anion (O₂•⁻) Scavenging Caffeic AcidIC₅₀: 8.062 µM[16]
Hydroxyl Radical (HO•) Scavenging Caffeic Acid~15.7% higher activity than caftaric acid at 500 µM[16]
Experimental Protocol 1: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to assess the free-radical scavenging ability of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant.

Principle: The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the sample.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of Caffeic Acid and Sodium Caffeate (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a range of test concentrations (e.g., 1 to 100 µg/mL).

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each test compound dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The inclusion of a positive control (Ascorbic Acid) provides a benchmark for assay performance. The blank validates the initial absorbance of the DPPH solution. Consistent results across replicates ensure the reliability of the data.

Experimental Protocol 2: Cell-Based NF-κB Reporter Assay

This assay quantifies the ability of a compound to inhibit NF-κB activation within a cellular context. It uses a cell line (e.g., HEK293) that has been engineered to express a reporter gene (like luciferase) under the control of an NF-κB response element.

Principle: When NF-κB is activated, it binds to the response element and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to NF-κB activity.

G A 1. Seed NF-κB reporter cells in 96-well plate B 2. Pre-treat cells with Caffeic Acid or Sodium Caffeate (1-2 hours) A->B C 3. Induce inflammation with TNF-α or LPS B->C D 4. Incubate for 6-8 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence (Plate Reader) E->F G 7. Analyze Data: Calculate % Inhibition F->G

Workflow for a cell-based NF-κB luciferase reporter assay.

Methodology:

  • Cell Culture:

    • Culture HEK293-NFκB-luciferase reporter cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

    • Seed cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of Caffeic Acid and Sodium Caffeate in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add an NF-κB activator, such as TNF-α (10 ng/mL), to all wells except the unstimulated negative control.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Reading:

    • Remove the medium. Lyse the cells according to the manufacturer's protocol for the luciferase assay kit (e.g., Promega's ONE-Glo™).

    • Add the luciferase substrate reagent to each well.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence of treated wells to the vehicle control.

    • Calculate the percentage inhibition of NF-κB activity.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be run to ensure that the observed inhibition is not due to cell death.

Conclusion and Future Directions

The evidence strongly indicates that the core antioxidant and anti-inflammatory mechanisms of Caffeic Acid and its sodium salt are identical, driven by the Caffeic Acid molecule's ability to scavenge free radicals and inhibit the NF-κB signaling pathway.[10][11][14] The critical difference lies not in the mechanism of action, but in the efficiency of delivery.

By converting Caffeic Acid to its sodium salt, the significant hurdles of poor solubility and low bioavailability can be overcome.[3][5] This formulation strategy is expected to result in faster dissolution and higher plasma concentrations of the active compound, potentially translating to enhanced therapeutic efficacy in vivo.

Future research should focus on direct comparative pharmacokinetic studies between Caffeic Acid and Sodium Caffeate to quantify the improvement in bioavailability. Furthermore, in vivo efficacy studies in animal models of inflammatory diseases or oxidative stress would be crucial to validate whether the improved physicochemical properties of the salt form lead to superior therapeutic outcomes.

References

  • Patsnap Synapse. (2024, July 17).
  • Gęgotek, A., & Skrzydlewska, E. (2022). Caffeic Acid and Diseases—Mechanisms of Action. Molecules, 28(1), 25.
  • Singh, A., et al. (2021). Regulatory Mechanism of Caffeic acid on glucose Metabolism in Diabetes. Research Journal of Pharmacy and Technology, 14(10), 5569-5573.
  • Wikipedia. (n.d.). Caffeic acid.
  • Jeszka-Skowron, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Caffeic acid: a brief overview of its presence, metabolism, and bioactivity. Bioactive Compounds in Health and Disease, 3(4), 74-81.
  • Rocchetti, G., et al. (2021). Caffeic Acid Modulates Processes Associated with Intestinal Inflammation. International Journal of Molecular Sciences, 22(4), 1613.
  • Roy, A., et al. (2022). Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation pathway. Journal of Molecular Modeling, 28(11), 335.
  • Song, R., et al. (2021). Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice. Frontiers in Microbiology, 12, 752399.
  • Frias, B., & Duarte, Y. (2020). Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review. Molecules, 25(23), 5563.
  • Zhai, X., et al. (2017). Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα. Drug Design, Development and Therapy, 11, 2123-2131.
  • Marković, Z., & Dimitrić Marković, J. (2020). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. RSC Advances, 10(67), 40994-41005.
  • Hermes-Lima, M., et al. (2015). Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. PLOS ONE, 10(6), e0129963.
  • Butkevičiūtė, A., & Ramanauskienė, K. (2023).
  • Butkevičiūtė, A., & Ramanauskienė, K. (2023). Optimization of Delivery and Bioavailability of Encapsulated Caffeic Acid.
  • Ali, F., et al. (2022). Chemical, Biological, and Pharmacological Prospects of Caffeic Acid. Molecules, 27(18), 5946.
  • USBio. (n.d.). 162985 Caffeidine CAS: 20041-90-1.
  • Chen, J., et al. (2014). Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model. Pharmaceutical Biology, 53(5), 738-744.
  • Tyszka-Czochara, M., et al. (2024). Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. International Journal of Molecular Sciences, 25(11), 5865.
  • Wikipedia. (n.d.). Caffeine.
  • Bhattacharya, S., & Roy, S. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Letters in Drug Design & Discovery, 3(3), 168-171.
  • Serajuddin, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-10.
  • Wang, Y., et al. (2022). Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. Molecules, 27(21), 7208.
  • Aulton, M. E., & Taylor, K. M. G. (2016, June 2). Bioavailability – physicochemical and dosage form factors. Basicmedical Key.
  • BenchChem. (n.d.). A comparative study of caffeic acid and chlorogenic acid's biological activities.
  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations.

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with Caffeine Derivatives

An Investigative Look into "Caffeidine Acid Sodium Salt" and Related Compounds As researchers and drug development professionals, the integrity of our experimental results is paramount. Reproducibility is the bedrock upo...

Author: BenchChem Technical Support Team. Date: March 2026

An Investigative Look into "Caffeidine Acid Sodium Salt" and Related Compounds

As researchers and drug development professionals, the integrity of our experimental results is paramount. Reproducibility is the bedrock upon which scientific progress is built. This guide addresses the critical factors influencing the reproducibility of experiments involving a class of compounds related to caffeine, prompted by an inquiry into "Caffeidine Acid Sodium Salt."

A thorough review of scientific literature reveals that "Caffeidine Acid Sodium Salt" is not a standard chemical name. The term likely represents a conflation of several related, yet distinct, chemical entities:

  • Caffeidine : A known impurity and hydrolyzed product of caffeine.[1]

  • Caffeic Acid : A natural phenolic acid that can form a sodium salt.

  • Caffeine Salt Complexes : Formulations like Caffeine Sodium Benzoate or Caffeine Sodium Salicylate, designed to enhance the solubility of caffeine.[2][3]

This guide will, therefore, focus on the pivotal challenges and best practices for ensuring experimental reproducibility when working with these well-documented compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Core Factors Governing Experimental Reproducibility

The consistency of experimental outcomes when using caffeine or its derivatives is not guaranteed. It is a function of meticulous control over several key variables. Failure to account for these can lead to significant variations in results, undermining the validity of research findings.

Compound Purity and Contaminant Profile

The presence of impurities is a primary source of experimental irreproducibility. Caffeidine, for instance, is a known impurity of caffeine and can possess its own biological activities, including inhibitory effects on cyclic nucleotide phosphodiesterases.[1]

Validation : Always verify the purity of your compound via analytical methods like High-Performance Liquid Chromatography (HPLC) upon receipt and periodically thereafter. The presence and identity of impurities should be noted and, if possible, quantified.

Stability and Storage Conditions

Caffeine and its related compounds are generally stable under normal conditions.[5] However, their stability is not absolute and can be compromised by improper storage.

Causality : Degradation can lead to a decrease in the effective concentration of the active compound and an increase in the concentration of potentially active degradants. Key environmental factors to control include:

  • Moisture : Can promote hydrolysis (e.g., caffeine to caffeidine).

  • Temperature : Elevated temperatures can accelerate degradation. Recommended storage is often in a cool, shaded area.

  • Light : Can provide the energy for photochemical reactions.

Validation : Store compounds in tightly sealed containers in a cool, dry, and dark place. For long-term storage, refer to the manufacturer's safety data sheet (SDS). Stability testing under the specific conditions of your experiment (e.g., in a particular buffer or cell culture medium) is also recommended for long-duration studies.[6]

Solubility, "Salting-In," and "Salting-Out"

The solubility of caffeine in water is relatively low.[3][7] This is a critical factor, as undissolved compound can lead to inaccurate dosing and, consequently, poor reproducibility. To counteract this, salt complexes such as Caffeine Sodium Benzoate are often used.[2]

Causality : The choice of salt and its concentration can dramatically alter the solubility of the primary compound through effects described by the Hofmeister series.[8][9]

  • Salting-In : Certain salts (chaotropes like NaSCN) can increase the solubility of a compound.[3][7][10]

  • Salting-Out : Other salts (kosmotropes like Na₂SO₄) can decrease solubility, promoting aggregation and precipitation.[3][10]

This phenomenon is critical. If your experimental buffer contains different salts or different salt concentrations from one experiment to the next, the effective concentration of your dissolved compound can vary significantly, even if you weigh out the same initial amount.

Validation : Always prepare solutions in the exact same buffer system. Visually inspect for full dissolution. For critical applications, determining the solubility limit in your specific experimental medium is advised.

cluster_Inputs Initial Experimental Inputs cluster_Factors Key Reproducibility Factors cluster_Outcome Experimental Outcome Compound Compound as Received Purity Purity & Impurities Compound->Purity Verify Stability Stability & Storage Compound->Stability Store Properly Solubility Solubility & Formulation Compound->Solubility Prepare Solution Solvent Buffer/Solvent System Solvent->Solubility Prepare Solution Result Reproducible or Irreproducible Result Purity->Result Stability->Result Solubility->Result

Caption: Key factors influencing experimental reproducibility.

Comparative Analysis: Caffeine, Caffeic Acid, and Caffeidine

To navigate this chemical space effectively, it is crucial to understand the differences between these related compounds.

FeatureCaffeine Caffeic Acid Caffeidine
Primary Role CNS stimulant, adenosine receptor antagonist.[11]Natural antioxidant, signaling pathway modulator.[12]Caffeine impurity and metabolite.[1]
Key Functional Groups Xanthine core, methyl groupsCatechol, carboxylic acid, alkeneImidazole carboxamide
Major Reproducibility Challenge Low aqueous solubility, presence of impurities like Caffeidine.Potential for oxidation, fast metabolism in biological systems.[12]Typically encountered as an unquantified impurity in Caffeine.
Recommended Purity Analysis HPLC-UV.[13][14]HPLC-UV, LC-MS.[12]HPLC-UV, LC-MS.
Sodium Salt Form Requires a co-former (e.g., Sodium Benzoate) to form a salt complex.Readily forms a sodium salt (Sodium Caffeate) at the carboxylic acid group.Not commercially available as a sodium salt.

Validated Protocols for Reproducibility

Adhering to standardized protocols for compound verification and preparation is non-negotiable for reproducible research.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of caffeine and related compounds. It should be optimized for your specific instrument and analyte.

Rationale : HPLC is a sensitive and reliable method for separating a compound from its impurities and degradants, allowing for quantification of purity.[15] The choice of a C18 column provides good separation for moderately polar compounds like caffeine, while a methanol/water mobile phase is a common, effective starting point. UV detection is suitable as these compounds contain chromophores.[13][14]

Methodology :

  • Standard Preparation : Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a dilution series (e.g., 20-100 µg/mL) to establish a calibration curve.[14]

  • Sample Preparation : Prepare your experimental sample at a concentration within the linear range of the calibration curve, using the same diluent.

  • Chromatographic Conditions :

    • Instrument : Standard HPLC system with UV detector.

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase : Isocratic mixture of Methanol and Water (e.g., 50:50 v/v).[14] Filter and degas prior to use.

    • Flow Rate : 1.0 mL/min.[13]

    • Column Temperature : 35°C.[13]

    • Detection Wavelength : 272 nm (for caffeine).[14]

    • Injection Volume : 20 µL.[13]

  • Analysis :

    • Inject the blank (mobile phase), followed by the standard solutions and the sample.

    • Identify the main peak corresponding to your compound based on the retention time of the standard.

    • Calculate purity by the area normalization method: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Quantify the concentration of your sample using the standard calibration curve.

Protocol 2: Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific aqueous buffer, which is essential for preparing saturated stock solutions and avoiding precipitation in experiments.

Rationale : The "shake-flask" method is a standard technique for determining solubility. It ensures that the solution reaches equilibrium, providing a reliable measure of the maximum amount of compound that can be dissolved under a specific set of conditions (temperature, pH, buffer composition).

Methodology :

  • Preparation : Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., PBS, cell culture medium) in a glass vial. The excess solid should be clearly visible.

  • Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation : After equilibration, let the vial stand to allow undissolved solids to settle. Carefully collect the supernatant. To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed and collect the clear liquid.

  • Quantification : Accurately dilute the clear, saturated solution with the mobile phase and analyze its concentration using a validated analytical method, such as the HPLC protocol described above.

  • Calculation : Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the chosen buffer.

start Receive Compound verify Verify Identity & Purity (e.g., HPLC, MS) start->verify verify->start Purity Fails (Contact Supplier) solubility Determine Solubility (in experimental buffer) verify->solubility Purity Confirmed stock Prepare Concentrated Stock Solution solubility->stock store Store Properly (aliquot, -20°C/-80°C) stock->store experiment Use in Experiment (final dilution) store->experiment end Reproducible Data experiment->end

Caption: Recommended workflow for compound handling.

References

  • Bhattacharya, S., & Roy, S. (2006).
  • Alpha Resources. (2024).
  • Wikipedia. (n.d.). Caffeine. Retrieved from [Link]

  • USBio. (n.d.). 162985 Caffeidine CAS: 20041-90-1.
  • Hervø-Hansen, S., et al. (2023). Salt Effects on Caffeine across Concentration Regimes. The Journal of Physical Chemistry B.
  • King's College London. (n.d.).
  • TCI Chemicals. (2025).
  • Hrubša, M., et al. (2022). Caffeic Acid and Diseases—Mechanisms of Action. Molecules.
  • Elemental Microanalysis. (2024).
  • Hervø-Hansen, S., et al. (2023).
  • Sigma-Aldrich. (2026).
  • European Medicines Agency. (2023).
  • JETIR. (n.d.).
  • Kitzberger, C. S. G., et al. (n.d.). Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans. Sci. Agrotec.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Caffeine.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Hervø-Hansen, S., et al. (2023).
  • Ansari, M. J., et al. (2018). Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method. Pharmacognosy Research.
  • ResearchGate. (n.d.). Analytical methods for caffeine.
  • Marković, S., et al. (2022).
  • Vraneš, M., et al. (2023). Experimental and Theoretical Study of the Synthesis of a Deep Eutectic Solvent Based on Protonated Caffeine, Ethylene Glycol, and ZnCl2. PMC.
  • Marković, S., et al. (2022).
  • ResearchGate. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Caffeic Acid Sodium Salt in a Laboratory Setting

This guide provides an in-depth, procedural framework for the proper disposal of Caffeic Acid Sodium Salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the proper disposal of Caffeic Acid Sodium Salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to responsible chemical waste management. This document moves beyond a simple checklist, offering a causal explanation for each step to foster a deeply ingrained culture of safety and environmental stewardship.

Understanding the Hazard Profile of Caffeic Acid and its Sodium Salt

Caffeic Acid is classified as a hazardous substance.[1] Key hazard statements associated with Caffeic Acid include:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H351: Suspected of causing cancer.[2][3][4][5]

The sodium salt of a weak acid like Caffeic Acid is expected to have a similar toxicological profile. Therefore, it is prudent and necessary to handle Caffeic Acid Sodium Salt with the same level of caution as Caffeic Acid.

Table 1: Hazard Identification for Caffeic Acid

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5]
CarcinogenicityCategory 2Suspected of causing cancer.[3][5]
Reproductive ToxicityCategory 2Suspected of damaging fertility.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory system irritation.[5]

This hazard profile underscores the necessity of preventing its release into the environment and minimizing personnel exposure during handling and disposal.

The Foundational Principle: Adherence to Regulatory Frameworks

The disposal of all chemical waste, including Caffeic Acid Sodium Salt, is governed by a multi-tiered regulatory framework. At the federal level in the United States, the Environmental Protection Agency (EPA) establishes standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA) .[6][7][8] It is imperative that all laboratory personnel are familiar with and adhere to these regulations, in addition to any state and local requirements, which may be more stringent.

Step-by-Step Disposal Protocol for Caffeic Acid Sodium Salt

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee a safe and compliant disposal process.

Before handling Caffeic Acid Sodium Salt for disposal, it is crucial to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier to prevent exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[1]

  • Hand Protection: Use chemically resistant gloves.[1][3]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9]

Proper segregation of chemical waste is fundamental to laboratory safety. Caffeic Acid Sodium Salt waste should be collected in a dedicated container and not mixed with other waste streams unless their compatibility is certain.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[5]

Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10][11][12][13][14] This ensures that the waste is under the control of laboratory personnel.

  • Container Selection: Use a container that is compatible with Caffeic Acid Sodium Salt. The original product container is often a suitable choice.[14] The container must be in good condition, with a secure, leak-proof lid.[7][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Caffeic Acid Sodium Salt."[12] The date of first waste addition should also be recorded.

  • Container Management: Keep the waste container closed at all times except when adding waste.[12][14] Do not overfill the container; a general rule is to fill to no more than 90% capacity.[6]

Under no circumstances should Caffeic Acid Sodium Salt be disposed of down the drain or in the regular trash.[7][8] This is to prevent contamination of water systems and to comply with environmental regulations.

The only acceptable method for the final disposal of Caffeic Acid Sodium Salt is through a licensed hazardous waste disposal company.[9] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.[10][12]

Experimental Protocol: Preparing Caffeic Acid Sodium Salt Waste for Disposal

  • Don Appropriate PPE: As outlined in Step 1.

  • Select a Waste Container: Choose a clean, dry, and chemically compatible container with a screw-top lid.

  • Label the Container: Affix a "Hazardous Waste" label to the container. Write "Caffeic Acid Sodium Salt" and the date.

  • Transfer the Waste: Carefully transfer the solid Caffeic Acid Sodium Salt waste into the labeled container. If dealing with a solution, ensure the container is appropriate for liquids.

  • Secure the Container: Tightly seal the container lid.

  • Store in the SAA: Place the container in your designated Satellite Accumulation Area.

  • Arrange for Pickup: Follow your institution's procedures to request a waste pickup from your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Caffeic Acid Sodium Salt.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Accumulation cluster_2 Final Disposal Generate Caffeic Acid\nSodium Salt Waste Generate Caffeic Acid Sodium Salt Waste Don Appropriate PPE Don Appropriate PPE Generate Caffeic Acid\nSodium Salt Waste->Don Appropriate PPE Safety First Select & Label\nWaste Container Select & Label Waste Container Don Appropriate PPE->Select & Label\nWaste Container Store in Designated SAA Store in Designated SAA Select & Label\nWaste Container->Store in Designated SAA Compliance Arrange for EHS Pickup Arrange for EHS Pickup Store in Designated SAA->Arrange for EHS Pickup Institutional Protocol Licensed Disposal Company Licensed Disposal Company Arrange for EHS Pickup->Licensed Disposal Company Regulatory Requirement

Caption: Disposal workflow for Caffeic Acid Sodium Salt.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1][9] A damp cloth can be used to wipe the area after the bulk of the material has been collected.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Caffeic Acid Sodium Salt is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to regulatory guidelines, and following a systematic disposal protocol, we can ensure a safe working environment and protect our planet. This guide serves as a comprehensive resource to empower researchers to manage chemical waste with the same rigor and precision they apply to their scientific endeavors.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Caffeic acid. Carl ROTH. [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia | Research. [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

Sources

Handling

Personal protective equipment for handling Caffeidine Acid Sodium Salt

As a Senior Application Scientist, I recognize that handling pharmaceutical impurities requires more than basic compliance; it demands a mechanistic understanding of the compound's reactivity and toxicological profile. C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling pharmaceutical impurities requires more than basic compliance; it demands a mechanistic understanding of the compound's reactivity and toxicological profile. Caffeidine Acid Sodium Salt (CAS No. 54536-15-1 for the free acid)[1] is a critical degradation product formed during the alkaline hydrolysis of caffeine[2].

While the compound itself is an essential analytical standard for quality control and stability indicating assays[2], its handling presents a unique, hidden safety vector: it is a direct precursor to highly mutagenic and carcinogenic N-nitroso compounds, specifically mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC)[3]. If inhaled or ingested, the acidic, nitrite-rich environment of the human stomach can catalyze in vivo nitrosation, leading to severe genotoxic risks[3]. Therefore, our operational and personal protective equipment (PPE) strategies are designed not just for general chemical hygiene, but specifically to break the causality chain of exposure and nitrosation.

Mechanistic Hazard Assessment & Causality

To design a self-validating safety protocol, we must first map the chemical pathway that dictates our risk. The diagram below illustrates how caffeine degrades into Caffeidine Acid, which, upon exposure to specific physiological or synthetic conditions, forms genotoxic impurities. Our PPE and engineering controls act as the primary intervention points.

G Caffeine Caffeine (API) Hydrolysis Alkaline Hydrolysis (Degradation) Caffeine->Hydrolysis Caffeidine Caffeidine Acid Sodium Salt (Impurity Precursor) Hydrolysis->Caffeidine Nitrosation Nitrosation (Acidic Milieu / Nitrites) Caffeidine->Nitrosation Genotoxins N-Nitroso Compounds (MNC & DNC) Nitrosation->Genotoxins PPE Containment & PPE (Isolator / P100) PPE->Caffeidine Exposure Prevention

Degradation pathway of caffeine to genotoxins and PPE intervention points.

Engineering Controls & PPE Specifications

Because Caffeidine Acid Sodium Salt is supplied as a dry powder (Molecular Weight: 211.20)[4], the primary risk vector is the aerosolization of particulates during gravimetric dispensing. The following table summarizes the mandatory PPE and the scientific rationale behind each selection.

Protection CategorySpecificationCausality / Rationale
Respiratory NIOSH-approved P100 particulate respirator or PAPR.Prevents inhalation of aerosolized dust, eliminating the risk of swallowed particulates undergoing in vivo nitrosation in the stomach[3].
Hand Double-layered Nitrile gloves (ASTM D6978).Prevents dermal absorption. Double gloving ensures the outer layer can be safely discarded inside the hood if contaminated.
Eye/Face Chemical safety goggles with side shields.Protects ocular mucosa from particulate irritation and accidental transfer via contaminated gloves[4].
Body Flame-retardant, antistatic Tyvek suit or lab coat.Minimizes electrostatic accumulation of the dry powder, preventing the standard from clinging to the operator[4].
Engineering Class II Type B2 Biological Safety Cabinet (BSC) or Isolator.Ensures 100% exhaust of air to the outside, maintaining negative pressure containment of the solid API impurity[4].

Experimental Workflow: Preparation of UHPLC/MS/MS Standards

When utilizing Caffeidine Acid Sodium Salt to establish impurity level specifications[2], the protocol must be a self-validating system. This ensures both operator safety and analytical integrity.

Step 1: Pre-Operational Setup & Containment

  • Don all required PPE (Tyvek suit, double gloves, P100 respirator, goggles) before approaching the weighing station.

  • Ensure the Class II B2 BSC is operational and has achieved proper negative pressure.

  • Place an antistatic weighing boat and a calibrated microbalance inside the BSC.

Step 2: Gravimetric Dispensing

  • Carefully open the vial of Caffeidine Acid Sodium Salt[1] inside the BSC to prevent aerosolization.

  • Dispense exactly 1.00 mg of the standard into the antistatic weighing boat.

  • Causality Check: The use of an antistatic boat prevents the electrostatic repulsion of the powder, ensuring accurate mass transfer and preventing environmental contamination.

Step 3: Dissolution and Serial Dilution

  • Transfer the 1.00 mg of standard into a 10 mL volumetric flask.

  • Add 5 mL of LC-MS grade Methanol/Water (50:50, v/v) to the flask. Sonicate for 5 minutes until complete dissolution is achieved.

  • Bring to volume (10 mL) with the diluent to create a 100 µg/mL stock solution.

  • Perform serial dilutions to reach the target working concentration (e.g., 10 ng/mL) for UHPLC/MS/MS analysis[2].

Step 4: System Validation (Self-Validating Step)

  • Inject a blank (diluent only) into the UHPLC/MS/MS system.

  • Inject the working standard.

  • Validation: The blank must show no peaks at the retention time of Caffeidine Acid. This validates that the system is free of carryover and that the operator successfully contained the standard without contaminating the laboratory environment or the analytical instrument.

Spill Response and Disposal Logistics

Immediate and scientifically sound disposal protocols are required to prevent environmental accumulation of genotoxic precursors.

  • Spill Response: In the event of a powder spill outside the BSC, immediately evacuate the immediate area. Personnel wearing full PPE (including P100 respirators) must cover the spill with damp, absorbent paper towels to suppress dust formation[4]. Carefully sweep the material into a sealable chemical waste container. Wash the affected area with copious amounts of soap and water[4].

  • Disposal Plan: Caffeidine Acid Sodium Salt and all contaminated consumables (gloves, weighing boats, paper towels) must be collected in compatible, tightly closed containers[4].

  • Incineration: The material must be disposed of via a licensed professional waste disposal service. It must be burned in a chemical incinerator equipped with an afterburner and scrubber[4]. Causality: High-temperature incineration completely degrades the imidazole ring and prevents the compound from entering the water supply, where it could theoretically react with environmental nitrites to form N-nitrosamines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.